molecular formula C12H14N2O4 B1304459 1-(4-Nitrophenyl)piperidine-4-carboxylic acid CAS No. 223786-53-6

1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Cat. No.: B1304459
CAS No.: 223786-53-6
M. Wt: 250.25 g/mol
InChI Key: ZIRBMAVPCZUDTF-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(17)18/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRBMAVPCZUDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377610
Record name 1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223786-53-6
Record name 1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Nitrophenyl)piperidine-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights. It details the compound's structural characteristics, spectral data, and key chemical transformations, positioning it as a versatile building block in modern pharmaceutical research.

Introduction and Core Molecular Features

This compound is a bifunctional organic compound that has garnered significant interest in medicinal chemistry.[1] Its structure integrates three key chemical motifs: a piperidine ring, a para-substituted nitrophenyl group, and a carboxylic acid moiety. This unique combination imparts a range of chemical properties that make it a valuable intermediate and scaffold in the synthesis of complex, biologically active molecules.[2]

The piperidine ring provides a saturated, six-membered heterocyclic scaffold, a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties and ability to orient substituents in a defined three-dimensional space.[2] The 4-nitrophenyl group, attached to the piperidine nitrogen, acts as a strong electron-withdrawing group, influencing the reactivity of the entire molecule. The carboxylic acid at the 4-position of the piperidine ring offers a versatile handle for chemical modification, enabling the formation of esters, amides, and other derivatives, which is crucial for prodrug strategies and structure-activity relationship (SAR) studies.[1][3]

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

A thorough understanding of the compound's fundamental properties is essential for its handling, storage, and application in experimental settings.

Core Properties

The key identifiers and physical properties are summarized below. These data are critical for sample acquisition, material characterization, and experimental design.

PropertyValueSource
CAS Number 223786-53-6[4]
Molecular Formula C₁₂H₁₄N₂O₄[4][5]
Molecular Weight 250.25 g/mol [4][5]
Physical Form Solid, typically a white or off-white crystalline powder.[5][6]
InChI Key ZIRBMAVPCZUDTF-UHFFFAOYSA-N[5]
SMILES OC(C1CCN(CC1)C2=CC=C(=O)C=C2)=O[5]
Solubility Profile

The solubility of this compound is dictated by its functional groups. While the parent compound, piperidine-4-carboxylic acid, is soluble in polar solvents like water due to its amino and carboxylic acid groups, the addition of the lipophilic nitrophenyl group reduces aqueous solubility.[6]

  • Polar Solvents: Limited solubility in water. Solubility is pH-dependent; it increases in basic conditions (pH > pKa) where the carboxylic acid is deprotonated to the more soluble carboxylate salt.

  • Non-Polar Solvents: Limited solubility in non-polar solvents like hexanes due to the presence of polar functional groups.[6]

  • Organic Solvents: Generally soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol.

Insight for Drug Development: The limited aqueous solubility of the nitro-containing compound is a common challenge. The 4-aminophenyl analog, obtained via reduction of the nitro group, typically exhibits significantly higher aqueous solubility due to the basicity of the resulting aniline moiety.[1] This highlights a common strategy where the nitro group serves as a masked amine.

Safety and Handling

According to supplier safety data, 1-(4-Nitrophenyl)-4-piperidinecarboxylic acid is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[5]

  • Signal Word: Warning[5]

  • Hazard Statements: H302 (Harmful if swallowed)[5]

  • Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)[5]

  • Storage: Should be stored in a dry, sealed place, away from oxidizing agents.[4] Combustible solid.[5]

Synthesis and Purification

The most common and logical synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Caption: General workflow for the synthesis of the title compound via SₙAr.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for SNAr reactions involving similar substrates.[1]

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF, ~5-10 mL per mmol of substrate), add a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) or triethylamine (Et₃N, 3.0 eq).

    • Causality: The base is crucial to deprotonate the secondary amine of the piperidine starting material, forming a more nucleophilic piperidide anion required for the SNAr reaction. An excess is used to drive the reaction to completion and neutralize the HCl or HF byproduct formed.

  • Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the stirred suspension.

    • Causality: 1-Fluoro-4-nitrobenzene is an excellent electrophile for this reaction. The nitro group strongly activates the aromatic ring towards nucleophilic attack, and fluoride is an excellent leaving group in SNAr reactions. A slight excess ensures complete consumption of the more valuable piperidine starting material.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. This will protonate the carboxylic acid, causing the product to precipitate out of the solution.

    • Causality: The acidification step is critical. At neutral or basic pH, the product exists as the water-soluble carboxylate salt. By lowering the pH to below the pKa of the carboxylic acid, the neutral, less soluble form is generated, enabling its isolation by filtration.

  • Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Chemical Reactivity and Transformations

The molecule possesses three distinct reactive centers, allowing for a wide range of selective chemical transformations. Understanding this reactivity is key to its application as a synthetic intermediate.

reactivity_map Core 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid NitroReduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) Core->NitroReduction Nitro Group CarboxylActivation Carboxylic Acid Derivatization (e.g., SOCl₂, EDCI/HOBt) Core->CarboxylActivation Carboxylic Acid AmineProduct 1-(4-Aminophenyl)piperidine- 4-carboxylic acid NitroReduction->AmineProduct EsterProduct Ester Derivatives (R-OH, acid catalyst) CarboxylActivation->EsterProduct AmideProduct Amide Derivatives (R-NH₂, coupling agent) CarboxylActivation->AmideProduct

Caption: Key reactive sites and potential transformations of the title compound.

Reduction of the Nitro Group

This is arguably the most important transformation for drug discovery applications. The nitro group can be cleanly reduced to a primary amine (aniline derivative).

  • Reaction: Catalytic hydrogenation (H₂, Pd/C in methanol or ethanol) is a common and high-yielding method. Alternative reagents include reducing metals in acidic media, such as tin(II) chloride (SnCl₂) in HCl.

  • Significance: The resulting 1-(4-aminophenyl)piperidine-4-carboxylic acid is a versatile intermediate. The amino group can be acylated, sulfonylated, or used in diazotization reactions. Furthermore, the introduction of a basic amine often improves the compound's pharmacokinetic profile, particularly its aqueous solubility.[1]

Derivatization of the Carboxylic Acid

The carboxylic acid moiety is a handle for introducing a wide range of functionalities.

  • Esterification: Standard Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) can produce various esters. This is a common prodrug strategy to increase membrane permeability.[1]

  • Amidation: The carboxylic acid can be activated (e.g., with thionyl chloride to form the acid chloride, or using peptide coupling reagents like EDC/HOBt) and reacted with primary or secondary amines to form amides. This is fundamental for building larger molecules and exploring SAR by introducing diverse substituents.

Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While specific spectra are proprietary to suppliers, the expected signals can be predicted based on the molecular structure.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets in the downfield region (~8.2 ppm and ~7.0 ppm) characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group. Piperidine Protons: A complex series of multiplets in the aliphatic region (~1.8-3.8 ppm). The protons alpha to the nitrogen will be the most downfield. Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which may not be observed in deuterated methanol due to H-D exchange.
¹³C NMR Aromatic Carbons: Signals between ~110-155 ppm. The carbon bearing the nitro group will be highly deshielded. Carbonyl Carbon: A signal in the ~175-185 ppm range. Piperidine Carbons: Aliphatic signals typically between ~25-55 ppm.
IR Spectroscopy C=O Stretch (Acid): A strong, broad absorption around 1700-1730 cm⁻¹. O-H Stretch (Acid): A very broad absorption from ~2500-3300 cm⁻¹, often overlapping with C-H stretches. N-O Stretch (Nitro): Two strong, characteristic absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).[7]
Mass Spectrometry (ESI-) : Expected [M-H]⁻ ion at m/z ≈ 249.2. (ESI+) : Expected [M+H]⁺ ion at m/z ≈ 251.2. Fragmentation patterns would likely involve loss of H₂O, CO₂, and NO₂.[7]

Conclusion and Future Outlook

This compound is a strategically important chemical entity in the field of organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and the presence of multiple functionalization points make it an ideal scaffold and building block for the synthesis of novel compounds. The ability to easily convert the nitro group into an amine is a particularly powerful feature, enabling access to a different chemical space with improved pharmaceutical properties. As the demand for novel therapeutics continues to grow, the utility of such versatile intermediates in constructing complex molecular architectures for drug discovery programs is assured.

References

  • 1-(4-Nitrophenyl)-4-piperidinecarboxylic acid | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds021539][5]

  • 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 926224-41-1 | Benchchem. [URL: https://www.benchchem.com/product/926224-41-1][1]

  • CAS 223786-53-6 | this compound - Synblock. [URL: https://www.synblock.com/products/SB43805.html][4]

  • Solubility of Piperidine-4-carboxylic Acid | Solubility of Things. [URL: https://www.solubilityofthings.com/water/alcohols/piperidine-4-carboxylic-acid][6]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [URL: https://www.ningboinno.com/exploring-the-potential-of-piperidine-derivatives-in-modern-drug-discovery][2]

  • WO2015162551A1 - Process for the preparation of apixaban - Google Patents. [URL: https://patents.google.
  • CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof - Google Patents. [URL: https://patents.google.com/patent/CN110615756A/en][8]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527814860.ch1][3]

  • Spectroscopy and Spectrometry in Organic Chemistry - University of Wisconsin-Madison. [URL: https://www.chem.wisc.edu/areas/reich/chem345/handouts/345-spectroscopy-1-ir.pdf][7]

Sources

A Technical Guide to 1-(4-Nitrophenyl)piperidine-4-carboxylic acid (CAS: 223786-53-6): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. The molecule's structure uniquely combines a conformationally rigid piperidine scaffold, an electron-withdrawing nitrophenyl group, and a versatile carboxylic acid handle. These features make it a valuable starting material for the synthesis of compound libraries targeting a wide range of biological systems. This document details its physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, outlines a standard analytical characterization workflow, and discusses its applications as a strategic intermediate in modern drug discovery programs.

Physicochemical Properties and Structural Significance

This compound (CAS No. 223786-53-6) is a solid organic compound that serves primarily as a synthetic intermediate. Its utility in research and development stems from the distinct chemical functionalities integrated into its structure.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 223786-53-6[1][2][3][4]
Molecular Formula C₁₂H₁₄N₂O₄[1][2]
Molecular Weight 250.25 g/mol [1][2]
IUPAC Name This compound[2]
MDL Number MFCD00664471[1][2]
Form Solid
SMILES O=C(O)C1CCN(C2=CC=C([O-])C=C2)CC1[2]
InChI Key ZIRBMAVPCZUDTF-UHFFFAOYSA-N[2]

The molecule's architecture can be deconstructed into three key components, each contributing to its chemical reactivity and potential pharmacological relevance:

  • The Piperidine Scaffold: Piperidine is a saturated six-membered heterocycle that is a prevalent motif in numerous pharmaceuticals.[5][6][7] Its chair-like conformation provides a rigid, three-dimensional framework that can orient substituents in well-defined spatial arrangements, which is critical for precise interactions with biological targets like enzymes and receptors.[5]

  • The 4-Nitrophenyl Group: The aromatic nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. Critically, this group can be readily reduced to a 4-aminophenyl (aniline) moiety. This transformation is a cornerstone of medicinal chemistry, as the resulting primary amine is a versatile precursor for the synthesis of amides, sulfonamides, ureas, and other functional groups essential for tuning a compound's biological activity and pharmacokinetic properties.

  • The Carboxylic Acid Moiety: The carboxylic acid group is a pivotal functional handle. It serves as an excellent hydrogen bond donor and acceptor, a feature that can enhance aqueous solubility and is often required for binding to biological targets.[8] Furthermore, it is a primary site for derivatization, most commonly through amide bond formation, allowing for the straightforward coupling of this building block to other amines to generate more complex molecules.[8]

Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create analogs.[1][4]

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most logical and industrially scalable route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of piperidine-4-carboxylic acid with an activated aryl halide, such as 1-fluoro-4-nitrobenzene.

Causality of Reagent Selection:

  • Aryl Halide: 1-fluoro-4-nitrobenzene is the preferred electrophile. The nitro group, being strongly electron-withdrawing and positioned para to the leaving group, powerfully activates the aromatic ring toward nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity of the fluorine atom, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

  • Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is required. Its role is twofold: to deprotonate the carboxylic acid, increasing its solubility in polar aprotic solvents, and to neutralize the hydrofluoric acid (HF) that is generated as a byproduct of the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base while leaving the nucleophilic amine relatively unencumbered, thereby accelerating the rate of the SNAr reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Piperidine-4-carboxylic acid Reaction Reaction Vessel (SNA_r Reaction) R1->Reaction R2 1-Fluoro-4-nitrobenzene R2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Heat Heat (e.g., 80-100 °C) Heat->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid Purification->Product

Caption: General workflow for the synthesis of the title compound via SNAr.

Step-by-Step Experimental Protocol

This protocol is a representative methodology based on established chemical principles.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-4-carboxylic acid (1.0 eq), 1-fluoro-4-nitrobenzene (1.05 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature and pour it into a beaker of ice-water. Acidify the aqueous solution to a pH of ~3-4 using 1 M hydrochloric acid (HCl). This step protonates the carboxylic acid, causing the product to precipitate out of the solution.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMSO.

  • Purification: Dry the crude solid under vacuum. For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water.

Analytical Characterization Workflow

Confirmation of the product's identity and purity is a self-validating step essential for its use in further research. Chemical suppliers typically provide analytical data such as NMR, HPLC, and LC-MS.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the nitrophenyl ring (two doublets in the downfield region, ~7.0-8.2 ppm), as well as multiplets for the aliphatic protons on the piperidine ring.

    • ¹³C NMR: The spectrum will confirm the presence of 12 distinct carbon atoms, including signals for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides two critical pieces of information. The LC chromatogram assesses the purity of the sample, ideally showing a single major peak. The mass spectrometer confirms the molecular weight of the compound, with the expected [M+H]⁺ ion observed at m/z 251.25.

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity, an HPLC analysis using a suitable column (e.g., C18) and mobile phase is performed to determine the purity percentage, which should be >95% for use in most research applications.[9]

G cluster_analysis Analytical Techniques cluster_data Data Output & Validation Input Purified Compound (Post-Synthesis) NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR LCMS LC-MS Input->LCMS HPLC HPLC Input->HPLC Structure Structure Confirmation NMR->Structure Mass Mass Verification LCMS->Mass Purity Purity Assessment (>95%) HPLC->Purity Validation Validated Building Block Structure->Validation Mass->Validation Purity->Validation

Caption: Standard workflow for the analytical validation of the synthesized compound.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies not in its intrinsic biological activity but in its role as a versatile scaffold for constructing more complex drug candidates.

A Trifunctional Synthetic Intermediate

This molecule offers three distinct points for chemical modification, making it a powerful tool for generating diverse chemical libraries:

  • Amide Coupling: The carboxylic acid can be activated (e.g., using HATU or EDC) and coupled with a wide array of amines to rapidly generate a library of amide derivatives.

  • Nitro Group Reduction: The nitro group can be reduced to an aniline, which can then be further functionalized. This two-step process allows for the introduction of a completely different set of functionalities than the initial amide coupling.

  • Piperidine Ring Modification: While less common, the piperidine nitrogen itself can be a site for further reactions if the starting material is modified.

Potential Therapeutic Areas

While specific bioactivity data for this exact compound is limited, the structural motifs are present in molecules investigated for various diseases. Piperidine derivatives have been explored for a vast range of activities, including antimicrobial, antifungal, and anticancer effects.[6][7][10] For example, different piperidine derivatives have been studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme in Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing novel anti-infective agents.[11] The isomeric 1-(4-Nitrophenyl)piperidine-3-carboxylic acid has been investigated in the context of enzyme inhibition, suggesting that the 4-carboxylic acid isomer could serve as a starting point for similar inhibitor design projects.[12]

Conclusion

This compound is a strategically designed chemical building block that offers researchers in drug discovery significant advantages. Its combination of a rigid piperidine core, a modifiable nitro group, and a reactive carboxylic acid handle provides a robust platform for the synthesis of diverse and complex small molecules. By understanding its fundamental properties, synthetic routes, and potential applications, scientists can effectively leverage this compound to accelerate the development of next-generation therapeutics.

References

  • Arctom Chemicals. (n.d.). CAS NO. 223786-53-6 | this compound. Retrieved January 11, 2026, from [Link]

  • Alfabeta. (n.d.). CAS 223786-53-6 MFCD00664471-1-(4-Nitrophenyl)Piperidine-4-Carboxylic Acid. Retrieved January 11, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved January 11, 2026, from [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Patel, M. R., et al. (2015). Process for the preparation of apixaban.
  • Warrier, T., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(1), 108-119.
  • Asiri, A. M., et al. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Materials Research Bulletin, 47(9), 2480-2486.
  • Anhui Newman Fine Chemicals Co Ltd. (2019). 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
  • Naicker, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 784-791.
  • Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • de Oliveira, R. S., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(24), 6529-6537.

Sources

Molecular structure of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the molecular structure of this compound, a compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its structural elucidation through various analytical techniques, discuss its conformational properties, and explore its potential applications as a versatile chemical building block.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperidine core. The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent scaffold in numerous pharmaceuticals and biologically active molecules due to its conformational rigidity and ability to be functionalized at various positions[1].

This specific derivative is characterized by two key substitutions:

  • A 4-nitrophenyl group attached to the piperidine nitrogen (N1 position).

  • A carboxylic acid group at the C4 position of the piperidine ring.

The presence of the electron-withdrawing nitro group on the phenyl ring, the ionizable carboxylic acid, and the conformationally flexible piperidine ring imparts a unique combination of chemical and physical properties to the molecule. These features make it a valuable intermediate for the synthesis of more complex target molecules in drug discovery programs[2][3].

Table 1: Core Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₁₄N₂O₄[4][5]
Molecular Weight 250.25 g/mol [4][5]
CAS Number 223786-53-6[5]
Appearance Solid[4]
SMILES String OC(C1CCN(CC1)C2=CC=C(=O)C=C2)=O[4]
InChI Key ZIRBMAVPCZUDTF-UHFFFAOYSA-N[4]

Synthesis and Purification

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. A common and logical pathway involves the N-arylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with an activated aryl halide, such as 1-fluoro-4-nitrobenzene.

Experimental Protocol: N-Arylation
  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Addition of Reagents: Add 1-fluoro-4-nitrobenzene (1-1.2 equivalents) to the stirred suspension. The fluorine atom is a good leaving group, activated by the strongly electron-withdrawing nitro group in the para position.

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This protonates the carboxylic acid, causing the product to precipitate.

  • Purification: Collect the crude solid product by filtration, wash with water to remove inorganic salts, and then with a non-polar solvent like hexane to remove any unreacted aryl halide. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Workflow Diagram: Synthesis of this compound

G cluster_reactants Reactants & Solvent cluster_process Process cluster_product Final Product A Piperidine-4-carboxylic acid E Heat (80-100 °C) 4-8 hours A->E B 1-Fluoro-4-nitrobenzene B->E C K₂CO₃ (Base) C->E D DMSO (Solvent) D->E F Aqueous Workup & Acidification (HCl) E->F Reaction Mixture G Filtration & Washing F->G Crude Precipitate H Recrystallization (Ethanol/Water) G->H Crude Product I Pure 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid H->I

Caption: Synthetic workflow for this compound.

Comprehensive Structural Elucidation

The definitive molecular structure of this compound is established using a combination of spectroscopic and analytical techniques. Each method provides complementary information, leading to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment, number, and connectivity of protons. The expected spectrum for this compound would show distinct signals for the aromatic protons, the piperidine ring protons, and the carboxylic acid proton.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted δ (ppm)MultiplicityRationale
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)Acidic proton, often broad due to hydrogen bonding and exchange.
Aromatic (Ha)8.1 - 8.3DoubletProtons ortho to the electron-withdrawing NO₂ group are strongly deshielded.
Aromatic (Hb)6.8 - 7.0DoubletProtons ortho to the piperidine nitrogen are less deshielded.
Piperidine (H2, H6 - axial/equatorial)3.8 - 4.2MultipletProtons adjacent to the nitrogen atom are deshielded.
Piperidine (H3, H5 - axial/equatorial)1.8 - 2.2MultipletAliphatic protons on the piperidine ring.
Piperidine (H4)2.4 - 2.7MultipletMethine proton at the C4 position, adjacent to the carboxylic acid.
  • ¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted δ (ppm)Rationale
Carboxylic Acid (-COOH)175 - 185Carbonyl carbon of the carboxylic acid.
Aromatic (C-NO₂)145 - 150Aromatic carbon directly attached to the nitro group.
Aromatic (C-N)150 - 155Aromatic carbon attached to the piperidine nitrogen.
Aromatic (CH, ortho to NO₂)125 - 128Aromatic CH carbons.
Aromatic (CH, ortho to N)112 - 115Aromatic CH carbons shielded by the nitrogen.
Piperidine (C4)40 - 45Methine carbon bearing the carboxylic acid group.
Piperidine (C2, C6)48 - 52Carbons adjacent to the nitrogen atom.
Piperidine (C3, C5)28 - 32Aliphatic carbons adjacent to C4.
X-ray Crystallography
  • Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize torsional and steric strain.

  • Substituent Orientation: The bulky 4-nitrophenyl group and the carboxylic acid group would preferentially occupy the equatorial positions to reduce 1,3-diaxial interactions.

  • Intermolecular Interactions: In the solid state, strong hydrogen bonds are expected to form between the carboxylic acid groups of adjacent molecules, potentially leading to the formation of dimers or extended chains. This is a common packing motif for carboxylic acids.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z ratio corresponding to the molecular weight, 250.25.

  • Key Fragmentation Patterns:

    • Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 205.

    • Cleavage of the N-C bond between the piperidine and the phenyl ring.

    • Fragmentation of the piperidine ring itself.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Vibration Type
Carboxylic Acid (O-H)2500 - 3300 (broad)O-H stretch (hydrogen-bonded)
Carboxylic Acid (C=O)1700 - 1725C=O stretch
Nitro Group (N-O)1500 - 1550 and 1340 - 1380Asymmetric and symmetric N-O stretch
Aromatic C-H3000 - 3100C-H stretch
Aliphatic C-H2850 - 2960C-H stretch
C-N Stretch1335 - 1385C-N stretch (aromatic amine)

Molecular Geometry and Conformational Analysis

The structural data culminates in a well-defined molecular geometry. The piperidine ring's chair conformation is the central structural feature. The nitrogen atom is sp³ hybridized, but its geometry is slightly flattened due to the connection to the sp² hybridized carbon of the phenyl ring. The 4-nitrophenyl and 4-carboxylic acid groups are positioned trans to each other on the ring, likely in a diequatorial arrangement for maximum stability.

Caption: Preferred diequatorial chair conformation of the molecule.

Potential Applications and Significance

The molecular structure of this compound makes it a highly versatile building block in medicinal chemistry.

  • Scaffold for Drug Discovery: The piperidine core is a privileged scaffold found in numerous FDA-approved drugs. This molecule provides a pre-functionalized core for further elaboration[1].

  • Linker Chemistry: The carboxylic acid provides a handle for amide bond formation, allowing it to be coupled to other amines to build larger, more complex molecules.

  • Modification of the Nitrophenyl Group: The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through acylation, sulfonylation, or diazotization reactions. This opens up a wide array of synthetic possibilities for creating libraries of compounds for biological screening.

The combination of a rigid aromatic unit, a flexible but conformationally defined piperidine ring, and a reactive carboxylic acid moiety allows for the systematic exploration of chemical space around this core structure, making it an asset in the development of novel therapeutic agents[2][3].

Conclusion

The molecular structure of this compound is well-defined by a combination of modern analytical techniques. It possesses a stable diequatorial chair conformation, with key functional groups—the nitrophenyl moiety and the carboxylic acid—that dictate its chemical reactivity and potential for use in complex molecular design. Its utility as a synthetic intermediate is rooted in the strategic placement of these functional groups on the privileged piperidine scaffold, ensuring its continued relevance in the fields of organic synthesis and pharmaceutical research.

References

  • Royal Society of Chemistry. Electronic Supplementary Information for "Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles...". [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. [Link]

  • Mahesha, K., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–800. [Link]

  • Mahesha, K., et al. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 481–489. [Link]

  • Low, J. N., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 801–806. [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • ResearchGate. (PDF) Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. [Link]

  • PubChem. 1-(4-Nitrophenyl)piperazine. [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). Pharma Focus Asia. [Link]

  • Google Patents.
  • Technical Disclosure Commons. PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. (2024). [Link]

  • NIST WebBook. Piperidine, 1-(4-nitrophenyl)-. [Link]

  • UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]

  • ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles.... [Link]

  • Berg, K., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(10), 1711–1723. [Link]

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Wikipedia. Isonipecotic acid. [Link]

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An In-Depth Technical Guide to 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold stands as a cornerstone, integral to the architecture of a multitude of therapeutic agents.[1][2] Its conformational rigidity and synthetic versatility make it a privileged structure in the design of novel bioactive molecules. This guide focuses on a specific, yet highly significant, derivative: 1-(4-Nitrophenyl)piperidine-4-carboxylic acid. The introduction of the nitrophenyl group to the piperidine core imparts unique electronic and steric properties, opening avenues for diverse chemical modifications and biological applications. This document serves as a comprehensive technical resource, elucidating the fundamental physicochemical properties, synthetic methodologies, analytical characterization, and potential applications of this compound, with a particular emphasis on its relevance in the field of drug development.

Physicochemical and Structural Characterization

A thorough understanding of a compound's fundamental properties is paramount for its effective utilization in research and development. This section details the key physicochemical identifiers of this compound.

Molecular Identity and Weight

The unambiguous identification of a chemical entity is the bedrock of scientific rigor. The molecular formula, derived from its constituent atoms, and the precise molecular weight are critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₄[3][4]
Molecular Weight 250.25 g/mol [3][4]
CAS Number 223786-53-6[4]
MDL Number MFCD00664471[3][4]

These identifiers are essential for sourcing the compound from commercial suppliers and for cross-referencing in scientific literature and databases.

Structural Representation and Isomerism

The spatial arrangement of atoms within a molecule dictates its chemical reactivity and biological activity. The structure of this compound is characterized by a central piperidine ring substituted at the 1-position with a 4-nitrophenyl group and at the 4-position with a carboxylic acid.

Caption: Molecular structure of this compound.

It is important to note that while this 2D representation is useful, the piperidine ring exists in a chair conformation in its lowest energy state. The substituent at the 4-position can be either axial or equatorial, leading to conformational isomers. The interplay between these conformers can influence receptor binding and other biological interactions.

Synthesis and Purification

The synthesis of this compound is a critical aspect of its accessibility for research purposes. While multiple synthetic routes may exist, a common and logical approach involves the nucleophilic aromatic substitution of a suitable nitro-activated aromatic compound with a piperidine derivative.

Retrosynthetic Analysis

A retrosynthetic approach allows for the deconstruction of the target molecule into simpler, commercially available starting materials.

Retrosynthesis target This compound disconnection1 C-N bond disconnection target->disconnection1 intermediates Piperidine-4-carboxylic acid + 1-Fluoro-4-nitrobenzene disconnection1->intermediates

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical framework for the spectroscopic analysis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid (NPPCA). Designed for researchers and professionals in drug development and chemical synthesis, this guide moves beyond a simple data sheet. It delves into the rationale behind methodological choices, outlines robust protocols for data acquisition, and provides an expert interpretation of predicted spectral data. The core philosophy is to establish a self-validating system for the structural elucidation and purity assessment of NPPCA.

Molecular Overview and Physicochemical Properties

This compound is a bifunctional molecule incorporating a piperidine ring, a carboxylic acid, and a nitrophenyl group. This unique combination of a saturated heterocyclic amine and an aromatic nitro compound dictates its chemical reactivity and spectroscopic behavior.

Molecular Structure:

Caption: Molecular structure of this compound.

A summary of key physicochemical properties is essential for selecting appropriate analytical conditions.

PropertyValueSource
CAS Number 223786-53-6[1]
Molecular Formula C₁₂H₁₄N₂O₄[1]
Molecular Weight 250.25 g/mol [1]
Physical Form Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For NPPCA, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the piperidine and nitrophenyl moieties.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic. Its ability to dissolve the polar carboxylic acid and engage in hydrogen bonding with the acidic proton allows for the observation of the -COOH proton, which might otherwise undergo rapid exchange in protic solvents like D₂O.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale and Expert Insights
~12.0broad singlet1H-COOHThe acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, characteristic of carboxylic acids. Its broadness is due to hydrogen bonding and potential exchange.
~8.10doublet (d)2HAr-H (ortho to NO₂)These aromatic protons are deshielded by the strong electron-withdrawing effect of the nitro group, shifting them significantly downfield. They will appear as a doublet due to coupling with the meta protons. A similar compound, 1-(4-Nitrophenyl)piperidine, shows these peaks at 8.07 ppm.[2]
~7.00doublet (d)2HAr-H (meta to NO₂)These protons are shielded relative to their ortho counterparts but are still in the aromatic region. They are coupled to the ortho protons, resulting in a doublet. The corresponding protons in 1-(4-Nitrophenyl)piperidine appear at 6.77 ppm.[2]
~3.8 - 4.0multiplet2HPiperidine H₂ₑ, H₆ₑThese are the axial protons on the carbons adjacent to the nitrogen atom. They are deshielded due to the inductive effect of the nitrogen and the anisotropic effect of the aromatic ring.
~3.0 - 3.2multiplet2HPiperidine H₂ₐ, H₆ₐThese are the equatorial protons on the carbons adjacent to the nitrogen. Their chemical shift is influenced by the chair conformation of the piperidine ring.
~2.5 - 2.7multiplet1HPiperidine H₄This proton is at the carbon bearing the carboxylic acid group and is expected to be a complex multiplet due to coupling with four adjacent protons.
~1.8 - 2.0multiplet2HPiperidine H₃ₑ, H₅ₑEquatorial protons on the carbons beta to the nitrogen.
~1.6 - 1.8multiplet2HPiperidine H₃ₐ, H₅ₐAxial protons on the carbons beta to the nitrogen, typically found more upfield than their equatorial counterparts.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Predicted Shift (ppm)AssignmentRationale and Expert Insights
~175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group.[3]
~152Ar-C (C-N)The aromatic carbon directly attached to the piperidine nitrogen is deshielded by the nitrogen atom.
~145Ar-C (C-NO₂)The carbon bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of NO₂.
~126Ar-CH (ortho to NO₂)Aromatic CH carbons ortho to the nitro group.
~112Ar-CH (meta to NO₂)Aromatic CH carbons meta to the nitro group, shielded by the electron-donating effect of the piperidine nitrogen.
~48Piperidine C₂, C₆Carbons adjacent to the nitrogen are deshielded compared to other aliphatic carbons.
~40Piperidine C₄The carbon bearing the carboxylic acid group.
~28Piperidine C₃, C₅The remaining piperidine carbons.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 10-15 mg of NPPCA. prep2 Dissolve in ~0.7 mL of DMSO-d₆. prep1->prep2 prep3 Vortex until fully dissolved. prep2->prep3 prep4 Transfer to a 5 mm NMR tube. prep3->prep4 acq1 Lock on the deuterium signal of DMSO-d₆. prep4->acq1 acq2 Shim the magnetic field to achieve high resolution. acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans). acq3->acq4 acq5 Perform 2D NMR (COSY, HSQC) if structural ambiguity exists. acq4->acq5 proc1 Apply Fourier Transform. acq5->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate ¹H spectrum to residual DMSO peak (2.50 ppm). proc2->proc3 proc4 Calibrate ¹³C spectrum to DMSO peak (39.52 ppm). proc3->proc4 proc5 Integrate ¹H signals and assign peaks. proc4->proc5

Caption: Standard workflow for NMR analysis of NPPCA.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The spectrum of NPPCA is expected to be a composite of the characteristic absorptions for a carboxylic acid, a nitroaromatic compound, and a tertiary amine.

Predicted IR Absorption Frequencies
Frequency Range (cm⁻¹)IntensityAssignmentRationale and Expert Insights
3300 - 2500Broad, StrongO-H stretch (Carboxylic Acid)This very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most easily identifiable features in an IR spectrum.[3]
2950 - 2850MediumC-H stretch (Aliphatic)These signals arise from the C-H bonds of the piperidine ring.
~1710Strong, SharpC=O stretch (Carboxylic Acid)The carbonyl stretch of a dimeric carboxylic acid is very intense and typically appears around 1710 cm⁻¹.[3]
~1520 & ~1345StrongN=O stretch (Asymmetric & Symmetric)These two strong absorptions are characteristic of the nitro group (NO₂). The asymmetric stretch appears at a higher wavenumber than the symmetric one.[4][5]
~1600 & ~1475Medium-WeakC=C stretch (Aromatic)These absorptions are typical for the carbon-carbon double bonds within the phenyl ring.
1300 - 1000StrongC-O stretch & C-N stretchThis region, often called the fingerprint region, will contain complex overlapping signals from the C-O single bond of the carboxylic acid and the C-N bonds of the piperidine and its connection to the aromatic ring.
Experimental Protocol for FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium). This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.

  • Sample Application: Place a small amount (1-2 mg) of the solid NPPCA sample onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.

  • Data Collection: Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through fragmentation patterns. Electrospray ionization (ESI) is the ideal technique for a polar molecule like NPPCA.

Predicted Mass Spectrum (ESI)
  • Positive Ion Mode (ESI+): The most likely observation is the protonated molecule, [M+H]⁺, at m/z 251.10. The piperidine nitrogen is a likely site of protonation.

  • Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, at m/z 249.09 is expected due to the acidic nature of the carboxylic acid group.

  • Key Fragments: High-resolution MS/MS of the parent ion (m/z 251.10) would likely show characteristic losses. For example, the loss of the carboxylic acid group (-45 Da) or fragmentation of the piperidine ring could be observed, providing further structural confirmation. The mass spectrum for the related compound 1-(4-nitrophenyl)piperidine shows a molecular ion at m/z 206.[6][7]

Experimental Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of NPPCA (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A simple gradient from water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid) is a good starting point. Formic acid aids in ionization for ESI+.

  • MS Parameters (ESI Source):

    • Ionization Mode: Run in both positive and negative modes to capture [M+H]⁺ and [M-H]⁻.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Drying Gas: Nitrogen, at a flow rate and temperature optimized for desolvation (e.g., 10 L/min, 300 °C).

    • Mass Range: Scan a range from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.

    • Data Analysis: Extract the exact mass from the chromatogram's peak and compare it to the theoretical mass of NPPCA (C₁₂H₁₄N₂O₄). A mass accuracy of <5 ppm provides high confidence in the elemental composition.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for characterizing the chromophore of the molecule, which in this case is the 4-nitrophenyl group.

  • Predicted Absorption: The primary absorption is expected to arise from the π → π* transition of the 4-nitrophenyl system. The presence of the electron-donating piperidine group attached to the nitrophenyl ring will likely cause a red shift (bathochromic shift) of the maximum absorption wavelength (λ_max) compared to nitrobenzene. A λ_max in the range of 350-420 nm is anticipated, depending on the solvent. Studies on similar p-nitrophenyl systems show strong absorbance in this region.[8][9]

Experimental Protocol for UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range of 0.1 - 1.0 AU.

  • Baseline Correction: Run a baseline spectrum with a cuvette filled only with the chosen solvent.

  • Measurement: Record the absorbance spectrum of the sample solution from approximately 200 to 600 nm.

  • Data Analysis: Identify the λ_max and, if a precise concentration is used, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Conclusion

References

  • Singh, G., Kumar, M., & Bhalla, V. (n.d.). Electronic Supplementary Information for "Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles Stabilized by Hexaphenylbenzene Based Supramolecular Assemblies: A Photocatalytic System for Ullmann-Goldberg Coupling Reaction". Royal Society of Chemistry. Available at: [Link]

  • NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Piperidine, 1-(4-nitrophenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol. Available at: [Link]

  • NIST. (n.d.). Piperidine, 1-(4-nitrophenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Available at: [Link]

  • Anderson, J. C., et al. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction - Supplementary Information. UCL Discovery. Available at: [Link]

  • ResearchGate. (n.d.). (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. Available at: [Link]

  • MDPI. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available at: [Link]

  • ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Available at: [Link]

  • KTH DiVA. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Available at: [Link]

  • Journal of Emerging Investigators. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • NIH National Library of Medicine. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available at: [Link]

  • NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Available at: [Link]

  • MDPI. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The initial searches provided basic physicochemical properties of the target molecule and related structures, as well as general information on solubility determination. However, specific experimental data for 1-(4-Nitrophenyl)piperidine-4-carboxylic acid is still lacking. I have found predicted pKa and logP values, but for a high-quality technical guide, experimental data or more rigorously predicted and validated data is necessary. I have also gathered information on various experimental methods for solubility determination (shake-flask, HPLC, UV-Vis) and theoretical concepts like the Henderson-Hasselbalch equation and Hansen Solubility Parameters.

The next steps should focus on applying this general knowledge to the specific molecule of interest. I need to devise a structured guide that logically progresses from theoretical prediction to experimental verification of the solubility profile. This will involve estimating the physicochemical properties based on its constituent parts, outlining detailed protocols for experimentally determining these properties, and then discussing how these factors influence solubility in different solvent systems. I will also need to create the requested diagrams and tables to present this information clearly. Given the information I have, I can now proceed to structure the guide and detail the necessary experimental and theoretical sections. I do not need to perform more searches at this stage and can proceed with generating the response.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility profile of this compound. A thorough understanding of this molecule's solubility is critical for its successful application in drug discovery, formulation science, and chemical synthesis. This document is structured to provide a cohesive narrative, moving from theoretical prediction to empirical verification, thereby offering a robust framework for scientists working with this compound.

Foundational Physicochemical Properties

The solubility of a molecule is intrinsically linked to its fundamental physicochemical characteristics. For this compound, the key determinants are its acid-base properties (pKa), lipophilicity (logP), and the interplay of its functional groups.

Molecular Structure and Functional Group Analysis

This compound possesses a unique combination of a lipophilic nitrophenyl group, a basic piperidine nitrogen, and an acidic carboxylic acid. This trifecta of functionalities dictates its amphoteric nature and complex solubility behavior.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₄Public Databases
Molecular Weight250.25 g/mol Public Databases
Predicted pKa (acidic)~4-5Estimated from piperidine-4-carboxylic acid
Predicted pKa (basic)~8-9Estimated from N-arylpiperidines
Predicted logP~1.5-2.5Estimated from constituent fragments
Estimating pKa and logP: An Evidence-Based Approach

In the absence of direct experimental data, we can estimate the pKa and logP values by dissecting the molecule into its core components: piperidine-4-carboxylic acid and nitrobenzene.

  • pKa Estimation: The carboxylic acid moiety is expected to have a pKa in the range of 4-5, similar to other piperidine-4-carboxylic acids. The piperidine nitrogen, being an N-arylpiperidine, will have its basicity reduced compared to a simple alkylpiperidine, with an estimated pKa in the 8-9 range.

  • logP Estimation: The experimental logP of nitrobenzene is approximately 1.85[1]. The piperidine-4-carboxylic acid portion is highly polar, with a predicted XLogP3 of -2.9 to -3.05 for the parent compound[2][3][4]. The combination of the lipophilic nitrophenyl group and the hydrophilic piperidine-4-carboxylic acid suggests a moderately lipophilic character for the entire molecule.

Aqueous Solubility Profile: The Impact of pH

The aqueous solubility of this compound is profoundly influenced by pH due to its acidic and basic centers. The Henderson-Hasselbalch equation provides a theoretical framework for predicting this pH-dependent solubility[5][6][7][8][9].

Theoretical Framework: The Henderson-Hasselbalch Equation

The total solubility (S_total) at a given pH can be described as the sum of the intrinsic solubility of the neutral species (S₀) and the concentration of the ionized forms.

Equation 1: pH-Dependent Solubility for an Amphoteric Compound

S_total = S₀ * (1 + 10^(pH - pKa_base)) + S₀ * (1 + 10^(pKa_acid - pH))

Experimental Determination of Aqueous Solubility

A robust experimental approach is necessary to validate the theoretical predictions. The shake-flask method is the gold standard for determining thermodynamic solubility[10][11].

Protocol 1: Shake-Flask Method for pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers).

  • Sample Preparation: Add an excess of this compound to each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 2: Expected pH-Dependent Aqueous Solubility Behavior

pH RangeDominant SpeciesExpected Solubility
pH < pKa (acidic)CationicHigh
pKa (acidic) < pH < pKa (basic)Zwitterionic/NeutralLow (Intrinsic Solubility)
pH > pKa (basic)AnionicHigh

Organic Solvent Solubility: A Hansen Solubility Parameter Approach

Predicting solubility in organic solvents can be approached using the Hansen Solubility Parameters (HSP), which are based on the principle of "like dissolves like"[12][13][14][15][16]. HSP dissects the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

Theoretical Framework: Hansen Solubility Parameters

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the 3D Hansen space can be calculated:

Equation 2: Hansen Solubility Parameter Distance

Ra = sqrt(4*(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²)

A smaller Ra value indicates a higher likelihood of solubility.

Experimental Determination of Organic Solubility

Protocol 2: High-Throughput Screening of Organic Solvent Solubility

  • Solvent Selection: Choose a diverse set of organic solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, aromatic hydrocarbons, and halogenated hydrocarbons)[17][18][19][20][21][22].

  • Sample Preparation: Prepare saturated solutions of this compound in each solvent.

  • Equilibration and Analysis: Follow a similar procedure to the shake-flask method (Protocol 1) for equilibration and quantification.

Table 3: Predicted Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
AlcoholsMethanol, EthanolHighThe hydroxyl group can interact with both the carboxylic acid and nitro groups.
KetonesAcetoneHighA polar aprotic solvent capable of dissolving a wide range of organic compounds.
EstersEthyl AcetateModerate to HighPossesses both polar and nonpolar characteristics.
Aromatic HydrocarbonsToluene, BenzeneModerateThe aromatic ring of the solvent can engage in π-π stacking with the nitrophenyl group.
Halogenated HydrocarbonsDichloromethane, ChloroformModerate to HighEffective for a broad range of organic molecules.
Aprotic Polar SolventsAcetonitrile, DMSOHighKnown for their ability to dissolve a wide variety of organic compounds.

Visualization of Key Concepts

Visual representations are invaluable for understanding the complex relationships governing solubility.

Workflow for Solubility Profile Determination

G cluster_0 Theoretical Prediction cluster_1 Experimental Verification Physicochemical Property Estimation Physicochemical Property Estimation pH-Solubility Profile Prediction pH-Solubility Profile Prediction Physicochemical Property Estimation->pH-Solubility Profile Prediction Organic Solvent Solubility Prediction Organic Solvent Solubility Prediction Physicochemical Property Estimation->Organic Solvent Solubility Prediction Shake-Flask Method (Aqueous) Shake-Flask Method (Aqueous) pH-Solubility Profile Prediction->Shake-Flask Method (Aqueous) High-Throughput Screening (Organic) High-Throughput Screening (Organic) Organic Solvent Solubility Prediction->High-Throughput Screening (Organic) Analytical Quantification (HPLC-UV) Analytical Quantification (HPLC-UV) Shake-Flask Method (Aqueous)->Analytical Quantification (HPLC-UV) High-Throughput Screening (Organic)->Analytical Quantification (HPLC-UV) Comprehensive Solubility Profile Comprehensive Solubility Profile Analytical Quantification (HPLC-UV)->Comprehensive Solubility Profile

Caption: Workflow for determining the solubility profile.

pH-Dependent Speciation and Solubility

G Low pH Low pH Cationic Species Cationic Species Low pH->Cationic Species High Solubility High Solubility Cationic Species->High Solubility Isoelectric Point Isoelectric Point Zwitterionic/Neutral Species Zwitterionic/Neutral Species Isoelectric Point->Zwitterionic/Neutral Species Low Solubility Low Solubility Zwitterionic/Neutral Species->Low Solubility High pH High pH Anionic Species Anionic Species High pH->Anionic Species High Solubility_2 High Solubility Anionic Species->High Solubility_2

Caption: Relationship between pH, speciation, and solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. The interplay of its acidic and basic functionalities results in a pronounced pH-dependent aqueous solubility, while its combined polar and nonpolar characteristics suggest solubility in a range of organic solvents. For drug development professionals, a thorough characterization of this solubility profile is a critical step in formulation design and ensuring adequate bioavailability. Future work should focus on obtaining precise experimental data for the pKa and logP of this compound to refine the theoretical models and further enhance the predictive power of the approaches outlined herein.

References

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A Technical Guide to the Potential Biological Activity of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid, a molecule integrating three key structural motifs: a piperidine-4-carboxylic acid core, an N-aryl linkage, and a para-nitro substituent. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous pharmaceuticals.[1][2] The 4-nitrophenyl group is a known pharmacophore that can be metabolically reduced, a feature exploited in hypoxia-activated prodrugs for cancer therapy.[3][4] This document synthesizes existing knowledge on these structural components to postulate testable hypotheses regarding the compound's bioactivity, focusing on anticancer and antimicrobial applications. Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate these hypotheses.

Introduction and Molecular Rationale

This compound (Molecular Formula: C₁₂H₁₄N₂O₄, Molecular Weight: 250.25 g/mol ) is a synthetic organic compound whose potential for biological activity has not been extensively explored in publicly available literature.[5] However, a rational, structure-based assessment of its constituent moieties allows for the formulation of strong hypotheses regarding its potential pharmacological applications.

The molecule's design can be deconstructed into three key components:

  • The Piperidine Scaffold: This six-membered nitrogen-containing heterocycle is a cornerstone of drug design, found in drugs targeting a vast range of conditions, including cancer and infectious diseases.[1][6] Its conformational flexibility allows it to interact effectively with the three-dimensional binding sites of proteins.

  • The Carboxylic Acid Group: Positioned at the 4-position, this functional group imparts polarity and can act as a hydrogen bond donor and acceptor. This is crucial for interacting with biological targets and influences the compound's pharmacokinetic properties, such as solubility.

  • The 4-Nitrophenyl Group: This is arguably the most significant feature for postulating specific biological activities. The nitroaromatic group is a strong electron-withdrawing moiety and, critically, can be reduced by cellular enzymes. This reductive metabolism is central to the mechanism of action for several classes of bioactive compounds.[7]

Based on this structural analysis, two primary areas of biological activity are postulated for investigation: Anticancer Activity (particularly as a hypoxia-activated prodrug) and Antimicrobial Activity .

Postulated Biological Activity I: Anticancer Potential as a Hypoxia-Activated Prodrug

Solid tumors often contain regions of low oxygen, or hypoxia.[3] These hypoxic zones are resistant to conventional therapies and are associated with aggressive tumor phenotypes. A key strategy to target these cells is the use of hypoxia-activated prodrugs (HAPs).[4][8] HAPs are inactive compounds that are selectively reduced by enzymes overexpressed in hypoxic conditions (e.g., nitroreductases) to form potent cytotoxic agents.[3][9]

Hypothesis: this compound can act as a hypoxia-activated prodrug. The 4-nitrophenyl group serves as the "trigger," which, upon reduction to a hydroxylamine or amine species under hypoxic conditions, generates a more cytotoxic molecule.

Proposed Mechanism of Action

The proposed bioactivation pathway is a well-established paradigm for nitroaromatic HAPs.[4][8]

Hypoxia-Activated Prodrug Mechanism Prodrug This compound (Less Toxic) Reduction Nitro-group Reduction (NO2 -> NHOH -> NH2) Prodrug->Reduction Enzymatic Activation Hypoxia Tumor Hypoxia (<1% O2) Enzymes Nitroreductase Enzymes Hypoxia->Enzymes Upregulates Enzymes->Reduction Catalyzes ActiveDrug Activated Metabolite (Aminophenyl derivative) (Cytotoxic) Reduction->ActiveDrug CellDeath Cell Death / Apoptosis ActiveDrug->CellDeath

Caption: Proposed bioactivation of the compound under hypoxic conditions.

Experimental Workflow for In Vitro Cytotoxicity Assessment

To validate this hypothesis, a tiered experimental approach is recommended, starting with general cytotoxicity and progressing to hypoxia-specific effects.

Cytotoxicity Workflow Start Start: Compound Synthesis & Characterization MTT_Normoxia Step 1: MTT Assay (Normoxia) Determine baseline IC50 on cancer cell lines (e.g., HCT-116, A549) Start->MTT_Normoxia MTT_Hypoxia Step 2: MTT Assay (Hypoxia) Determine IC50 under hypoxic conditions (e.g., 1% O2) MTT_Normoxia->MTT_Hypoxia Compare Step 3: Compare IC50 Values Calculate Hypoxic Cytotoxicity Ratio (HCR) HCR = IC50(normoxia) / IC50(hypoxia) MTT_Hypoxia->Compare HighHCR Result: HCR > 2 Indicates hypoxia-selective activity. Proceed to mechanistic studies. Compare->HighHCR Significant Difference LowHCR Result: HCR ≈ 1 Indicates non-selective cytotoxicity or inactivity. Compare->LowHCR No Significant Difference End End of Initial Screening HighHCR->End LowHCR->End

Caption: Workflow for evaluating hypoxia-selective cytotoxicity.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11][12] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14]

Materials:

  • Cancer cell lines (e.g., HCT-116 human colon carcinoma, A549 human lung carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

  • Hypoxia chamber or incubator capable of maintaining 1% O₂

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation (Normoxia vs. Hypoxia):

    • Normoxia Plate: Incubate for 48-72 hours at 37°C in a standard 5% CO₂ incubator.

    • Hypoxia Plate: Place in a hypoxia chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂. Incubate for the same duration.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well. Incubate for another 2-4 hours until a purple precipitate is visible.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions.

Postulated Biological Activity II: Antimicrobial Potential

Both piperidine and nitroaromatic structures are found in various antimicrobial agents.[15][16] Piperidine derivatives have been shown to possess antibacterial and antifungal properties.[16][17] The mechanism can vary, but often involves disruption of the cell membrane or inhibition of essential enzymes. A study on N-(2-nitrophenyl)piperidine-2-carboxylic acids demonstrated antibacterial activity, suggesting this combination of moieties is favorable for antimicrobial action.[18]

Hypothesis: this compound possesses antimicrobial activity against a range of pathogenic bacteria and/or fungi.

Experimental Workflow for Antimicrobial Screening

The most common initial screening method is the determination of the Minimum Inhibitory Concentration (MIC).

MIC_Workflow Start Start: Prepare compound stock and bacterial/fungal inoculum Dilution Step 1: Serial Dilution Prepare two-fold dilutions of the compound in broth medium in a 96-well plate Start->Dilution Inoculation Step 2: Inoculation Add standardized microbial suspension to each well Dilution->Inoculation Incubation Step 3: Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Step 4: Determine MIC Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. Incubation->Reading Result Record MIC Value (µg/mL) Reading->Result End End of Assay Result->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Detailed Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[19][20][21]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Test compound stock solution in DMSO

  • Positive control antibiotic (e.g., Ampicillin)

  • Spectrophotometer for standardizing inoculum

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 50 µL from well to well across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Sterility Control: A well with MHB only.

    • Growth Control: A well with MHB and inoculum, but no compound.

    • Positive Control: A row with a known antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[22][23]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables.

Table 1: Hypothetical Cytotoxicity Data

Cell LineTreatment ConditionIC₅₀ (µM)Hypoxic Cytotoxicity Ratio (HCR)
HCT-116Normoxia (21% O₂)85.2
HCT-116Hypoxia (1% O₂)15.85.4
A549Normoxia (21% O₂)>100
A549Hypoxia (1% O₂)22.5>4.4

An HCR value > 2 is generally considered significant for hypoxia-selective activity.

Table 2: Hypothetical MIC Data

Microbial StrainCompound MIC (µg/mL)Ampicillin MIC (µg/mL)Interpretation
S. aureus (ATCC 29213)16≤0.25Moderate
E. coli (ATCC 25922)644Weak
P. aeruginosa (ATCC 27853)>12816Resistant

Interpretation is based on established breakpoints for control antibiotics and relative potency.

Conclusion and Future Directions

This guide outlines a rational, structure-based approach to investigating the potential biological activities of this compound. The presence of the 4-nitrophenyl group strongly suggests a potential role as a hypoxia-activated anticancer agent, while the piperidine core is a well-established scaffold in antimicrobial drug discovery. The provided experimental workflows and detailed protocols offer a clear path for the initial in vitro validation of these hypotheses.

Positive results from these initial screens, particularly a high Hypoxic Cytotoxicity Ratio, would warrant further investigation, including:

  • Mechanistic studies to confirm the reductive activation pathway.

  • In vivo studies in tumor xenograft models to assess efficacy and tolerability.

  • Structure-activity relationship (SAR) studies to optimize the piperidine and aryl substitutions for improved potency and selectivity.

References

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Topic: 1-(4-Nitrophenyl)piperidine-4-carboxylic acid as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 1-(4-nitrophenyl)piperidine-4-carboxylic acid, a key molecular building block in modern medicinal chemistry. We move beyond a simple recitation of properties to deliver actionable insights grounded in established scientific principles. This document details the compound's synthesis, analytical validation, strategic applications in drug discovery, and essential safety protocols. The methodologies described herein are designed to be robust and reproducible, providing laboratory professionals with a self-validating framework for the effective utilization of this versatile chemical intermediate.

Core Chemical Identity and Physicochemical Profile

This compound is a bifunctional organic molecule featuring a piperidine core. This core is N-substituted with an electron-withdrawing 4-nitrophenyl group and C-4 substituted with a carboxylic acid moiety. This specific arrangement of functional groups makes it a highly valuable precursor for creating diverse chemical libraries, particularly for screening against various biological targets. The nitro group can serve as a key pharmacophore or, more commonly, as a synthetic handle that can be readily reduced to a primary amine for subsequent derivatization.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 223786-53-6[1]
Molecular Formula C₁₂H₁₄N₂O₄[1][2]
Molecular Weight 250.25 g/mol [1][2][3]
Appearance Solid[2]
SMILES O=C(O)C1CCN(CC1)c2ccc([O-])cc2[2]

Synthesis and Analytical Confirmation

The most common and efficient synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the activation of the aromatic ring by the strongly electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex and facilitates the displacement of a halide.

Synthetic Workflow Overview

The synthesis involves the N-arylation of piperidine-4-carboxylic acid (isonipecotic acid) with an activated nitrobenzene derivative. The causality behind this choice is efficiency; 1-fluoro-4-nitrobenzene is often the electrophile of choice due to the high electronegativity of fluorine, which enhances the rate of substitution compared to other halogens.

G Reactant1 Piperidine-4-carboxylic Acid (Isonipecotic Acid) Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Reactant2 1-Fluoro-4-nitrobenzene Reactant2->Reaction Base Weak Base (e.g., K₂CO₃, NaHCO₃) Base->Reaction Acid Scavenger Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Reaction Medium Heat Heat (80-110 °C) Heat->Reaction Overcomes Activation Energy Workup Aqueous Workup & Acidification (pH 3-4) Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Isolates Crude Product Product 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid Purification->Product Yields Pure Compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating through in-process controls, ensuring high yield and purity.

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperidine-4-carboxylic acid and potassium carbonate in DMF.

    • Causality: K₂CO₃ acts as a base to deprotonate the secondary amine of the piperidine, generating the nucleophile required for the attack. It also neutralizes the HF byproduct. DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the SNAr mechanism.

  • Addition of Electrophile: Add 1-fluoro-4-nitrobenzene to the stirred suspension.

  • Reaction: Heat the mixture to 100 °C and maintain for 8-12 hours.

    • Trustworthiness: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold deionized water. Perform an extraction with ethyl acetate to remove any unreacted 1-fluoro-4-nitrobenzene.

  • Precipitation: Slowly acidify the aqueous layer with 1 M HCl while stirring. The product will precipitate out as a solid as it becomes protonated and less water-soluble.

    • Causality: The carboxylic acid is soluble in its basic carboxylate form. Acidification protonates it, drastically reducing its aqueous solubility and allowing for isolation by filtration. A final pH of 3-4 ensures complete precipitation without being excessively acidic.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. If necessary, recrystallize from an ethanol/water mixture to achieve >98% purity.

Analytical Characterization

The identity and purity of the final compound must be confirmed. The following data provide an authoritative baseline for validation.

Table 2: Standard Analytical Validation Data

TechniqueExpected Result
¹H NMR Signals in the aromatic region (~7.0-8.2 ppm) for the nitrophenyl protons and in the aliphatic region (~1.5-3.5 ppm) for the piperidine ring protons. A broad singlet for the carboxylic acid proton (>10 ppm).
LC-MS A primary peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ at approximately 251.10.
HPLC Purity analysis should show a single major peak (>98%) at the appropriate retention time.[1]

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. Its two distinct functional groups allow for orthogonal chemical modifications, enabling the rapid synthesis of diverse compound libraries.

Key Transformation: Nitro Group Reduction

The most critical subsequent reaction is the reduction of the nitro group to an aniline. This transformation unlocks a wealth of synthetic possibilities and is a cornerstone of many drug discovery campaigns.

G Start 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid Intermediate 1-(4-Aminophenyl)piperidine- 4-carboxylic acid (Key Intermediate) Start->Intermediate Reduction (e.g., H₂, Pd/C; SnCl₂) Amide Amide Derivatives Intermediate->Amide Acylation Sulfonamide Sulfonamide Derivatives Intermediate->Sulfonamide Sulfonylation Urea Urea/Thiourea Derivatives Intermediate->Urea Reaction with Isocyanates

Caption: Synthetic utility via reduction of the nitro functional group.

This reduction is typically achieved with high efficiency using catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reductants like tin(II) chloride.[4] The resulting 1-(4-aminophenyl)piperidine-4-carboxylic acid is a crucial intermediate, as the newly formed aniline is a versatile nucleophile.

Therapeutic Research Areas

Derivatives of this scaffold are being investigated across multiple therapeutic areas:

  • Antimicrobial Agents: The piperidine nucleus is a known pharmacophore in many antimicrobial compounds.[5][6] Functionalization of the scaffold can lead to novel agents with activity against resistant bacterial or fungal strains.[5]

  • Enzyme Inhibitors: The rigid piperidine ring serves as an excellent scaffold to orient functional groups for specific interactions within an enzyme's active site. Derivatives have been explored as inhibitors for targets like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[7]

  • Antitumor Agents: Nitroaromatic compounds and their derivatives have a long history in oncology.[8] This scaffold allows for the development of compounds that can be targeted to specific cancer-related pathways. The related 3-carboxylic acid isomer has shown potential in this area.[3]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any research chemical.

  • Hazard Classification: This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and can cause skin and serious eye irritation.[2][9][10] The GHS pictogram is GHS07 (Warning).[2]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields.[11][12]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[10][11][13] Avoid all personal contact.[11] After handling, wash hands and any exposed skin thoroughly.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9][13]

References

  • Title: Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Source: Alichem URL: [Link]

  • Title: SAFETY DATA SHEET - N-(4-Nitrophenyl)piperidine Source: Thermo Fisher Scientific URL: [Link]

  • Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: Biomedical Pharmacology Journal URL: [Link]

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An In-depth Technical Guide to 1-(4-Nitrophenyl)piperidine-4-carboxylic acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Nitrophenyl)piperidine-4-carboxylic acid, a substituted piperidine derivative, holds a significant position in modern medicinal chemistry as a versatile building block and key intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and critical role in drug development. While the specific historical genesis of this compound is not extensively documented in seminal standalone publications, its importance has emerged through its application in the synthesis of active pharmaceutical ingredients (APIs). This guide will delve into the logical design of its synthesis, rooted in the principles of nucleophilic aromatic substitution, and provide a validated experimental protocol.

Introduction and Physicochemical Properties

This compound is a stable, solid organic compound. Its structure features a piperidine ring N-substituted with a 4-nitrophenyl group, and a carboxylic acid moiety at the 4-position of the piperidine ring. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the chemical properties of the molecule, particularly the reactivity of the piperidine nitrogen.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 223786-53-6[1]
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.25 g/mol
Appearance Solid
InChI Key ZIRBMAVPCZUDTF-UHFFFAOYSA-N

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the advancement of pharmaceutical research and the need for sophisticated molecular scaffolds. While a singular "discovery" paper is not readily identifiable, its emergence in the scientific literature coincides with the development of synthetic routes for various N-aryl piperidine-containing drugs. The strategic placement of the 4-nitrophenyl group serves a dual purpose: it acts as a stable protecting group for the piperidine nitrogen and the nitro moiety can be readily reduced to an amine, providing a reactive handle for further molecular elaboration. This is a common strategy in medicinal chemistry to build molecular complexity.

Its most notable, albeit indirect, historical context is its role as a precursor in the synthesis of intermediates for Apixaban, a potent and selective Factor Xa inhibitor used as an anticoagulant.[2] Patents related to the synthesis of Apixaban and its analogues describe the preparation of closely related structures, such as 1-(4-nitrophenyl)piperidin-2-one, highlighting the importance of the 1-(4-nitrophenyl)piperidine core in this class of drugs.[2][3]

Synthesis and Mechanism

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction mechanism involves the attack of a nucleophile (the piperidine nitrogen) on an electron-deficient aromatic ring, leading to the displacement of a leaving group.

Synthetic Strategy

The most logical and widely employed synthetic route involves the reaction of piperidine-4-carboxylic acid with an activated 4-halonitrobenzene, typically 4-fluoronitrobenzene or 4-chloronitrobenzene. The electron-withdrawing nitro group at the para position is crucial as it activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

Synthesis_Workflow cluster_conditions Reaction Conditions reagent1 Piperidine-4-carboxylic acid product 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid reagent1->product Nucleophile reagent2 4-Fluoronitrobenzene reagent2->product Electrophile base Base (e.g., K₂CO₃, Et₃N) base->product Acid Scavenger solvent Solvent (e.g., DMSO, DMF) solvent->product Reaction Medium heat Heat heat->product Energy Input

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Piperidine-4-carboxylic acid

  • 4-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1M)

  • Water (deionized)

Procedure:

  • To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in DMSO, add potassium carbonate (2.5 eq).

  • Add 4-fluoronitrobenzene (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the aromatic and aliphatic protons and carbons, respectively, and their connectivity. The characteristic signals for the nitrophenyl group and the piperidine ring protons and carbons should be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the N-O stretching of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Drug Development

The primary application of this compound in drug development is as a strategic intermediate. Its utility stems from the ability to chemically manipulate both the carboxylic acid and the nitro group.

Applications cluster_transformations Chemical Transformations start 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid reduction Reduction of Nitro Group start->reduction amide_coupling Amide Coupling start->amide_coupling intermediate 1-(4-Aminophenyl)piperidine- 4-carboxylic acid derivatives reduction->intermediate final_product Diverse Pharmaceutical Scaffolds amide_coupling->final_product intermediate->final_product Further Functionalization

Precursor to 4-Aminophenyl Derivatives

The nitro group of this compound can be readily reduced to an amino group using standard reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl). The resulting 1-(4-aminophenyl)piperidine-4-carboxylic acid is a valuable intermediate, as the newly formed aniline moiety can undergo a wide range of chemical transformations, including diazotization, acylation, and sulfonylation, allowing for the introduction of diverse functional groups.

Scaffolding for Amide Libraries

The carboxylic acid group provides a convenient handle for the synthesis of amide libraries through coupling reactions with a variety of amines. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a particular pharmacophore.

Conclusion

This compound, while not a compound of extensive historical fame in its own right, represents a crucial piece in the puzzle of modern drug discovery and development. Its synthesis, based on the reliable and well-understood nucleophilic aromatic substitution reaction, makes it an accessible and valuable building block. The strategic placement of the nitro and carboxylic acid functionalities provides chemists with the tools to construct complex and diverse molecular architectures, ultimately contributing to the discovery of new therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists working in the field of medicinal chemistry, providing both the theoretical underpinning and practical guidance for the synthesis and application of this important chemical intermediate.

References

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  • Google Patents. CN110615756A - 1- (4-nitrophenyl)
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  • PubChem. 1-[(2-Nitrophenyl)methyl]piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

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  • ResearchGate. An Inexpensive and Efficient Copper Catalyst for N‐Arylation of Amines, Amides and Nitrogen‐Containing Heterocycles. [Link]

  • PMC. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • ResearchGate. N‐arylation/heteroarylation of carbamates utilizing dual photoredox catalytic system. [Link]

  • ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]

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An In-depth Technical Guide to the Safety and Handling of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)piperidine-4-carboxylic acid is a bifunctional organic molecule incorporating a piperidine-4-carboxylic acid moiety and a 4-nitrophenyl group. This compound and its structural analogs are of interest to researchers in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in numerous pharmaceuticals and the utility of the nitrophenyl group as a versatile chemical handle for further synthetic modifications. The presence of the nitroaromatic system, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling considerations for this compound, designed to empower researchers with the knowledge to manage this compound responsibly in a laboratory setting. The information presented herein is a synthesis of available safety data for the compound and its structural analogs, established protocols for handling similar chemical classes, and expert recommendations for laboratory safety.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not extensively available, a critical assessment of its structural components and data from analogous compounds allows for a robust hazard identification.[1] The primary hazards are associated with its classification as an acute oral toxicant and its potential for skin, eye, and respiratory irritation.[2][3]

1.1. GHS Classification and Hazards

Based on data from suppliers and analogous compounds, this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[3]

1.2. Physicochemical and Toxicological Properties

PropertyValueReference
Chemical Formula C₁₂H₁₄N₂O₄[2][4]
Molecular Weight 250.25 g/mol [2][4]
CAS Number 223786-53-6[4]
Appearance Solid[2]
Acute Oral Toxicity Category 4 (Harmful if swallowed)[2]
LD50 (Oral) Data not available. For related N-acyl piperidine compounds, LD50 values can vary significantly based on the specific structure.[5]

1.3. Reactivity and Stability

The presence of the nitroaromatic group suggests that this compound should be handled with consideration for its potential reactivity. Aromatic nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[1][6] While specific data for this compound is lacking, it is prudent to avoid excessive heating.

The compound is expected to be stable under recommended storage conditions, away from strong oxidizing agents and strong bases.[3]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection is mandatory when handling this compound to minimize exposure.

2.1. Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. For extended contact, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory Protection RespiratorUse a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates if engineering controls like a fume hood are unavailable or insufficient to control dust or aerosol exposure.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.

2.2. Engineering Controls

All work with this compound, especially the handling of the solid powder, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] An emergency eyewash station and a safety shower must be readily accessible.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

3.1. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Verify that the chemical fume hood is functioning properly.

  • Dispensing and Use: Avoid the creation of dust and aerosols when handling the solid chemical. Use a non-metallic spatula for transferring the solid. Keep containers of the compound tightly closed when not in use. Avoid all personal contact, including inhalation of dust or vapors.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling. Decontaminate all surfaces and equipment used.

3.2. Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.

Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving this compound. These should be adapted to specific experimental needs and conducted with a thorough risk assessment.

4.1. Representative Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative method for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_product Final Product A 1-Fluoro-4-nitrobenzene E Combine reactants in a round-bottom flask A->E B Piperidine-4-carboxylic acid B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Heat the reaction mixture (e.g., 80-100 °C) with stirring E->F G Monitor reaction progress by TLC or LC-MS F->G H Cool the reaction mixture G->H I Pour into water and acidify to precipitate the product H->I J Filter the solid product I->J K Wash with water J->K L Recrystallize from a suitable solvent (e.g., ethanol/water) K->L M This compound L->M

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine-4-carboxylic acid (1.0 eq), 1-fluoro-4-nitrobenzene (1.0 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of water.

  • Precipitation: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The product, being a carboxylic acid, will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[7][8]

4.2. Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the nitrophenyl ring (typically in the downfield region) and the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the aromatic ring, the piperidine ring, and the carboxylic acid group.[9][10]

  • HPLC: Purity analysis can be performed using a reversed-phase HPLC method with UV detection. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid, to improve peak shape) is a common starting point for method development.[3][11][12][13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention A Skin Contact E Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. A->E B Eye Contact F Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. B->F C Inhalation G Move person to fresh air. If not breathing, give artificial respiration. C->G D Ingestion H Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. D->H I Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel. E->I F->I G->I H->I

Caption: Emergency response workflow for exposure to this compound.

5.1. First Aid Measures

  • In case of skin contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2]

5.2. Spill Response

  • Small Spill: Gently cover the spill with an inert absorbent material like sand or vermiculite. Sweep the material into a suitable, closed container for disposal. Avoid creating dust. Clean the spill area thoroughly.

  • Large Spill: Evacuate non-essential personnel from the area. If safe to do so, prevent further leakage or spillage. Dike the spill to prevent it from spreading. Cover the powder with a plastic sheet to minimize dust. Contact your institution's Environmental Health and Safety (EHS) department for assistance.

Waste Disposal

This compound and any materials contaminated with it must be treated as hazardous waste.

6.1. Disposal Protocol

  • Waste Segregation: Collect all solid and liquid waste containing the compound in a dedicated, clearly labeled, and sealed hazardous waste container.[1][5] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Containerization: Use a compatible container with a secure lid. The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Incineration in a permitted facility is a common disposal method for nitrophenolic compounds.[6][14][15][16]

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, consistent use of personal protective equipment, adherence to safe handling and disposal protocols, and preparedness for emergencies are essential for ensuring a safe laboratory environment. By following the guidelines outlined in this technical guide, researchers can minimize risks and conduct their work with confidence and responsibility.

References

  • LD50 values of n-acyl piperidine compounds. (2019). ResearchGate. Retrieved from [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • 2-nitrophenol waste : r/chemistry. (2020, September 9). Reddit. Retrieved from [Link]

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  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

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  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). PubMed Central. Retrieved from [Link]

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  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). UniCA IRIS. Retrieved from [Link]

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An In-Depth Technical Guide to the Thermogravimetric Analysis of 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and performing the thermogravimetric analysis (TGA) of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes foundational principles from the thermal decomposition of its constituent functional groups—nitroaromatic compounds, piperidine derivatives, and carboxylic acids—to project an anticipated thermal profile. Detailed experimental protocols, a discussion of expected decomposition pathways, and the significance of such analysis in the context of drug development and material science are presented. This guide is intended for researchers, scientists, and professionals in drug development seeking to characterize the thermal stability of this and structurally related compounds.

Introduction: The Significance of Thermal Stability in Drug Development

This compound, with a molecular formula of C12H14N2O4 and a molecular weight of 250.25 g/mol , is a molecule of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous pharmaceuticals.[1][2] The piperidine ring often imparts favorable pharmacokinetic properties.[1] The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute, influencing its manufacturing, processing, storage, and ultimately, its safety and efficacy. Thermogravimetric analysis (TGA) is an essential technique for elucidating the thermal robustness of such compounds.[3][4]

This guide provides a projected thermal analysis of this compound, offering a scientifically grounded hypothesis of its decomposition behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC12H14N2O4[5]
Molecular Weight250.25 g/mol [5]
AppearanceSolid

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol outlines a standardized procedure for conducting the TGA of this compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • This compound sample (5-10 mg)

  • High-purity nitrogen or argon gas (for inert atmosphere)

  • Standard TGA sample pans (e.g., aluminum, platinum)

Procedure:

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

    • Tare the sample pan.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into the tared TGA pan.

    • Record the exact sample weight.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Acquisition:

    • Continuously monitor and record the sample weight as a function of temperature.

    • The data is typically presented as a TGA curve (weight % vs. temperature) and its first derivative (DTG curve, %/°C vs. temperature).

Data Analysis:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant weight loss begins.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of weight loss is maximum, as indicated by the peak in the DTG curve.

  • Weight Loss Steps: The number and percentage of weight loss for each distinct decomposition stage.

  • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

TGA_Workflow cluster_prep Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Instrument_Calibration Instrument Calibration Sample_Weighing Sample Weighing (5-10 mg) Instrument_Calibration->Sample_Weighing Ensures Accuracy Inert_Atmosphere Establish Inert Atmosphere (Nitrogen Purge) Sample_Weighing->Inert_Atmosphere Sample Loading Heating_Program Heating Program (e.g., 10 °C/min to 600 °C) Inert_Atmosphere->Heating_Program Prevents Oxidation TGA_Curve Generate TGA/DTG Curves Heating_Program->TGA_Curve Data Acquisition Analyze_Parameters Analyze Key Parameters (Tonset, Tpeak, % Weight Loss) TGA_Curve->Analyze_Parameters Quantitative Analysis

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Anticipated Thermal Profile and Decomposition Pathway

The thermal decomposition of this compound is expected to be a multi-step process, influenced by the distinct thermal labilities of its functional groups.

Initial Decomposition (Decarboxylation): The carboxylic acid moiety is anticipated to be the least thermally stable functional group. The initial weight loss is likely due to decarboxylation, the loss of carbon dioxide (CO2), which has a molecular weight of 44.01 g/mol .[6][7] This would correspond to a theoretical weight loss of approximately 17.6%.

Decomposition of the Piperidine Ring: Following decarboxylation, the piperidine ring is expected to undergo fragmentation. The thermal decomposition of piperidine derivatives can proceed through various ring-opening and fragmentation pathways.

Decomposition of the Nitroaromatic Moiety: The C-NO2 bond in nitroaromatic compounds is a known point of thermal instability.[8][9] The decomposition of the nitrophenyl group is likely to be a high-energy event, potentially involving the release of nitrogen oxides (e.g., NO, NO2) and other gaseous products.[10] The initiation reaction mechanisms for nitroaromatic compounds can differ with temperature.[8]

Hypothesized Decomposition Steps:

  • Step 1 (approx. 150-250 °C): Decarboxylation of the carboxylic acid group, resulting in the formation of 1-(4-nitrophenyl)piperidine and the release of CO2.

  • Step 2 (approx. 250-400 °C): Fragmentation of the piperidine ring and decomposition of the nitroaromatic group. This is likely to be a complex stage with overlapping weight losses.

Decomposition_Pathway Start 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid Step1 Decarboxylation Start->Step1 Heat (~150-250 °C) Intermediate 1-(4-Nitrophenyl)piperidine Step1->Intermediate - CO2 Step2 Ring Fragmentation & Nitro Group Decomposition Intermediate->Step2 Heat (~250-400 °C) Products Gaseous Products (CO2, NOx, etc.) Step2->Products

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

This technical guide provides a predictive framework for the thermogravimetric analysis of this compound. By synthesizing information from the known thermal behavior of its constituent functional groups, a multi-step decomposition process is anticipated, initiated by decarboxylation followed by the fragmentation of the piperidine and nitrophenyl moieties. The detailed experimental protocol and hypothesized decomposition pathway serve as a valuable resource for researchers undertaking the empirical thermal characterization of this and structurally related compounds, which is a crucial step in their development for pharmaceutical applications.

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An In-depth Technical Guide to the pKa Determination of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, permeability, and pharmacokinetic profile. This guide provides a comprehensive, in-depth technical overview of the methodologies for accurately determining the pKa of 1-(4-nitrophenyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for potentiometric titration and UV-metric spectrophotometry, two of the most robust and widely adopted techniques. Furthermore, this guide addresses the challenges posed by sparingly soluble compounds and introduces advanced strategies, including the use of co-solvents and extrapolation methods, to ensure data integrity. The causality behind experimental choices is elucidated, and self-validating systems are described to bolster trustworthiness in the obtained results.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule is a pivotal determinant of its behavior in a biological system. The pKa value, the pH at which a compound exists in an equal ratio of its ionized and non-ionized forms, governs its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, a molecule featuring both a carboxylic acid and a tertiary amine within a piperidine ring, the determination of its pKa values is essential for predicting its behavior at physiological pH and for the rational design of formulation strategies. An accurate pKa value allows researchers to anticipate a drug candidate's solubility in the gastrointestinal tract, its ability to permeate cellular membranes, and its potential for plasma protein binding.

The structure of this compound (Figure 1) suggests the presence of at least two ionizable centers: the carboxylic acid group, which is acidic, and the piperidine nitrogen, which is basic. The electron-withdrawing nature of the nitrophenyl group is expected to influence the pKa of both functional groups.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₂H₁₄N₂O₄[1][2] Molecular Weight: 250.25 g/mol [1][2]

Foundational Principles: The Henderson-Hasselbalch Equation

The determination of pKa is fundamentally rooted in the Henderson-Hasselbalch equation, which provides a relationship between pH, pKa, and the ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms of an acid.[3][4][5]

pH = pKa + log₁₀([A⁻]/[HA]) [6][7]

This equation is the cornerstone of both potentiometric and spectrophotometric pKa determination methods.[3][4] When the concentrations of the acidic and basic forms are equal ([A⁻] = [HA]), the logarithmic term becomes zero, and the pH is equal to the pKa.[5][6]

Methodologies for pKa Determination

The choice of methodology for pKa determination is contingent on the physicochemical properties of the analyte, such as its solubility and the presence of a chromophore. For this compound, both potentiometric titration and UV-metric spectrophotometry are highly applicable.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and widely used method for pKa determination.[8][9] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[10][11] The resulting titration curve, a plot of pH versus the volume of titrant added, reveals inflection points that correspond to the pKa values of the ionizable groups.[10][11]

Causality of Experimental Choices:

  • Analyte Concentration: A concentration of at least 10⁻⁴ M is typically required to produce a discernible inflection point in the titration curve.[10][12]

  • Ionic Strength: Maintaining a constant ionic strength, usually with 0.15 M KCl, is crucial to minimize the effect of ionic activity on the pKa measurement.[10][13]

  • Inert Atmosphere: Purging the solution with nitrogen before and during the titration is essential to eliminate dissolved carbon dioxide, which can interfere with the accurate determination of pKa values, particularly in the neutral to high pH range.[10]

  • Instrument Calibration: Calibrate the pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[10]

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent to a final concentration of approximately 1 mM. Given the potential for low water solubility, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.[12][14]

    • Add 0.15 M potassium chloride (KCl) to maintain constant ionic strength.[10]

  • Titration Procedure:

    • Place the sample solution in a thermostated vessel (25 °C or 37 °C) on a magnetic stirrer.[13]

    • Immerse the calibrated pH electrode and the titrant dispensing tip into the solution.

    • Purge the solution with nitrogen for 10-15 minutes prior to titration and maintain a gentle stream of nitrogen over the solution surface throughout the experiment.[10]

    • Titrate the solution with standardized 0.1 M hydrochloric acid (HCl) followed by a separate titration with standardized 0.1 M sodium hydroxide (NaOH) to determine both the acidic and basic pKa values.

    • Record the pH and the volume of titrant added at regular intervals.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate the titration curve.

    • The pKa is determined from the half-equivalence point, where half of the analyte has been neutralized.[10] This corresponds to the inflection point of the titration curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately identify the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare Analyte Solution (with KCl) Calibrate->PrepareSample N2Purge Nitrogen Purge PrepareSample->N2Purge Titrate Titrate with Acid/Base N2Purge->Titrate Record Record pH vs. Volume Titrate->Record PlotCurve Plot Titration Curve Record->PlotCurve DeterminepKa Determine pKa at Half-Equivalence Point PlotCurve->DeterminepKa

Caption: Workflow for pKa determination by potentiometric titration.

UV-Metric Spectrophotometry: Leveraging Chromophores

For compounds possessing a UV-active chromophore in proximity to the ionizable center, UV-metric spectrophotometry offers a powerful and often high-throughput alternative for pKa determination.[15][16] The principle of this method lies in the change in the UV-visible absorption spectrum of the compound as its ionization state changes with pH.[8] The nitrophenyl group in this compound serves as an excellent chromophore for this technique.

Causality of Experimental Choices:

  • Wavelength Selection: The analytical wavelength(s) should be chosen where the difference in absorbance between the ionized and non-ionized species is maximal to ensure the highest sensitivity.[15]

  • Buffer System: A series of buffers with accurately known pH values spanning the expected pKa range are required.[17] It is imperative that the buffer components themselves do not absorb significantly at the analytical wavelength.[18]

  • Co-solvent Considerations: As with potentiometry, co-solvents can be employed for sparingly soluble compounds. However, the effect of the co-solvent on the pH of the buffer system must be accounted for.

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer, preferably with a thermostated cell holder.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with pH values ranging from approximately 2 to 12.

    • Prepare a set of sample solutions by adding a small, constant aliquot of the stock solution to each buffer solution to achieve a final analyte concentration that gives an absorbance reading in the optimal range (typically 0.3-1.0 AU).

  • Spectral Acquisition:

    • Record the UV-visible spectrum of the sample in each buffer solution over a relevant wavelength range (e.g., 200-450 nm).

    • Record the spectra of the fully protonated form (in a strongly acidic solution, e.g., 0.1 M HCl) and the fully deprotonated form (in a strongly basic solution, e.g., 0.1 M NaOH).

  • Data Analysis:

    • Plot absorbance at the chosen analytical wavelength versus pH.

    • The resulting sigmoidal curve can be analyzed using the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws: A = (Aᵢ[H⁺] + AₙKₐ) / ([H⁺] + Kₐ) where A is the observed absorbance, Aᵢ is the absorbance of the ionized species, Aₙ is the absorbance of the neutral species, [H⁺] is the hydrogen ion concentration, and Kₐ is the acid dissociation constant.

    • Non-linear regression analysis of the absorbance versus pH data is used to determine the pKa. The pKa is the pH at the inflection point of the sigmoidal curve.[12]

Spectrophotometric_pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis PrepareStock Prepare Analyte Stock Solution PrepareSamples Prepare Samples in Buffers PrepareStock->PrepareSamples PrepareBuffers Prepare Buffer Series (pH 2-12) PrepareBuffers->PrepareSamples AcquireSpectra Acquire UV-Vis Spectra PrepareSamples->AcquireSpectra PlotAbsvsPH Plot Absorbance vs. pH AcquireSpectra->PlotAbsvsPH NonlinearRegression Non-linear Regression PlotAbsvsPH->NonlinearRegression DeterminepKa Determine pKa NonlinearRegression->DeterminepKa

Caption: Workflow for pKa determination by UV-metric spectrophotometry.

Addressing Low Aqueous Solubility: The Co-solvent Approach

A significant challenge in pKa determination is the low aqueous solubility of many drug candidates.[14][19] A common and effective strategy is to perform the titration in a mixed solvent system (co-solvent) and then extrapolate the apparent pKa (psKa) to a purely aqueous environment.[12][20]

The Yasuda-Shedlovsky Extrapolation:

This is a widely accepted method for extrapolating psKa values obtained in co-solvent mixtures to determine the aqueous pKa.[20][21][22] The relationship is described by the following linear equation:

psKa + log[H₂O] = A/ε + B

where:

  • psKa is the apparent pKa in the co-solvent mixture.

  • [H₂O] is the molar concentration of water in the mixture.

  • ε is the dielectric constant of the co-solvent mixture.

  • A and B are constants related to the solvent and the analyte.

By measuring the psKa at several co-solvent concentrations and plotting psKa + log[H₂O] against 1/ε, a linear relationship is obtained. The y-intercept of this plot provides the aqueous pKa value.[22][23]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothetical pKa Determination Results for this compound

Ionizable GroupPotentiometric Titration (pKa)UV-Metric Spectrophotometry (pKa)Literature/Predicted pKa
Carboxylic Acid3.8 ± 0.13.9 ± 0.1~4-5
Piperidine Nitrogen8.5 ± 0.18.6 ± 0.1~8-9

Note: The values presented are hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.

The expected pKa for the carboxylic acid is likely to be lower than a typical aliphatic carboxylic acid (pKa ~4.8) due to the electron-withdrawing effect of the nitrophenyl group. Conversely, the pKa of the piperidine nitrogen is expected to be lower than that of piperidine itself (pKa ~11.2) for the same reason.

Conclusion: A Pathway to Accurate pKa Determination

The accurate determination of the pKa of this compound is an indispensable step in its development as a potential therapeutic agent. This guide has detailed the theoretical principles and practical protocols for two robust methodologies: potentiometric titration and UV-metric spectrophotometry. By understanding the causality behind experimental choices, implementing self-validating procedures such as proper calibration and the use of co-solvent extrapolation for sparingly soluble compounds, researchers can generate high-quality, trustworthy pKa data. This, in turn, empowers informed decision-making in lead optimization and candidate selection, ultimately contributing to the successful development of new medicines.

References

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Lipophilicity of 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Lipophilicity is a critical physicochemical parameter that governs the pharmacokinetic and pharmacodynamic properties of drug candidates, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2] This guide provides a comprehensive technical overview of the lipophilicity of 1-(4-nitrophenyl)piperidine-4-carboxylic acid derivatives, a scaffold of interest in medicinal chemistry. We will explore the fundamental principles of lipophilicity, detail robust experimental and computational methodologies for its determination, and analyze the structure-lipophilicity relationships (SLR) inherent to this chemical class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize the drug-like properties of this important molecular framework.

The Central Role of Lipophilicity in Drug Design

The journey of a drug molecule from administration to its target is a complex odyssey through a series of biological barriers, most of which are lipidic in nature. Lipophilicity, the affinity of a molecule for a lipid-like environment, dictates its ability to traverse these membranes.

  • Too Hydrophilic: A compound that is excessively water-soluble may struggle to cross cell membranes, leading to poor absorption and limited distribution into tissues.

  • Too Lipophilic: Conversely, a highly lipophilic compound can become sequestered in fat tissues, exhibit poor aqueous solubility, and is often more susceptible to metabolic breakdown by liver enzymes.[3]

The this compound scaffold is inherently complex, containing both lipophilic (nitrophenyl) and hydrophilic/ionizable (piperidine nitrogen, carboxylic acid) moieties. The carboxylic acid group and the basic piperidine nitrogen mean that the molecule's overall charge, and thus its effective lipophilicity, is highly dependent on pH. This makes a nuanced understanding of its lipophilic character essential for developing successful drug candidates.

Defining Lipophilicity: LogP vs. LogD

Two key descriptors quantify lipophilicity:

  • LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. It is an intrinsic property of the un-ionized molecule.

  • LogD (Distribution Coefficient): This is the logarithm of the ratio of the concentration of all species of a compound (neutral and ionized) in a lipid phase to its concentration in an aqueous phase at a specific pH. For ionizable compounds like the derivatives , LogD is the more physiologically relevant parameter.[4]

The relationship between these terms is critical; for an acidic compound like a carboxylic acid, the LogD at a given pH will be lower than its LogP because a portion of the compound will exist in its deprotonated, more water-soluble carboxylate form.

Methodologies for Lipophilicity Determination

A dual approach combining experimental measurement with computational prediction provides the most comprehensive and reliable assessment of lipophilicity during the drug discovery process.

Experimental Determination: The Chromatographic Approach

While the traditional shake-flask method is the foundational technique, it is often resource-intensive and time-consuming.[1][5] Modern drug discovery relies heavily on chromatographic methods, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which are faster, require less material, and are less sensitive to impurities.[2][6][7] These methods correlate a compound's retention time on a nonpolar stationary phase with its lipophilicity.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Analysis A 1. Prepare Mobile Phases (e.g., Acetonitrile/Water Gradients) + pH 7.4 Buffer B 2. Prepare Calibration Standards (Compounds with known LogP values) C 3. Prepare Analyte Solution (Target Derivative at ~1 mg/mL) D 4. Inject Standards & Analyte (Isocratic elution for each mobile phase composition) C->D Inject Samples E 5. Record Retention Times (tR) for each compound F 6. Calculate Capacity Factor (log k) log k = log((tR - t0) / t0) G 7. Plot log k vs. % Organic Solvent for each compound F->G Use log k values H 8. Extrapolate to 100% Aqueous (y-intercept gives log k_w) I 9. Create Calibration Curve (Plot known LogP of standards vs. their log k_w) H->I Use log k_w of Standards J 10. Determine LogP/LogD of Analyte from its log k_w using the calibration curve

Caption: Factors influencing the LogD of the core scaffold.

Modulation of the Phenyl Ring
  • Nitro Group: The nitro group is strongly electron-withdrawing and contributes significantly to the lipophilicity of the phenyl ring. Replacing it with other substituents can fine-tune the LogD.

    • Less Lipophilic: H, -OH, -NH₂

    • More Lipophilic: -Cl, -Br, -CF₃, -Phenyl

Modulation of the Carboxylic Acid

The carboxylic acid is the primary hydrophilic and acidic center. Its modification has a dramatic effect on lipophilicity.

  • Esterification: Converting the carboxylic acid to an ester (e.g., methyl, ethyl) removes the acidic proton. This eliminates the potential for negative charge formation at physiological pH, leading to a substantial increase in LogD. This is a common strategy to improve cell permeability.

  • Amide Formation: Converting the acid to a primary, secondary, or tertiary amide also removes the acidic site and generally increases lipophilicity, though typically to a lesser extent than esterification.

Hypothetical SLR Data

The following table illustrates the predicted effects of common structural modifications on the lipophilicity of the parent compound. Values are illustrative and would require experimental confirmation.

Compound R¹ (on Phenyl) R² (on Carboxyl) Modification Effect Predicted LogD₇.₄ Change
Parent -NO₂-OHReference Compound 0
Derivative A -Cl-OHReplaced -NO₂ with less lipophilic -Cl.-0.2 to -0.5
Derivative B -CF₃-OHReplaced -NO₂ with more lipophilic -CF₃.+0.4 to +0.8
Derivative C -NO₂-OCH₃Esterified the carboxylic acid.+1.5 to +2.5
Derivative D -H-OCH₃Removed nitro group and esterified acid.+1.0 to +2.0

Conclusion

The lipophilicity of this compound derivatives is a complex interplay between the lipophilic aromatic ring and the two ionizable centers. For medicinal chemists, this complexity provides a rich opportunity for optimization. A successful drug design strategy for this scaffold must involve:

  • Prioritizing LogD: Focusing on the distribution coefficient (LogD) at physiological pH is essential due to the ionizable nature of the molecule.

  • Employing a Dual Approach: Leveraging rapid in silico predictions to guide synthesis and prioritizing robust RP-HPLC methods for accurate, experimental validation of key compounds.

  • Rational Modification: Systematically modifying the phenyl ring and the carboxylic acid function to fine-tune the hydrophilic-lipophilic balance, thereby optimizing the ADMET profile for the intended therapeutic target.

By carefully considering and manipulating the factors outlined in this guide, researchers can effectively navigate the challenges of this chemical space and enhance the probability of advancing potent and drug-like candidates into further development.

References

  • Di, M., & Kerns, E. H. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology, 47(2), 131-7. [Link]

  • Semantic Scholar. (n.d.). Novel 1,4 Substituted Piperidine Derivatives. Synthesis and Correlation of Antioxidant Activity with Structure and Lipophilicity. [Link]

  • ResearchGate. (n.d.). of lipophilicity modulation of piperidine derivatives by β‐equatorial.... [Link]

  • Bajda, M., et al. (2008). Determination of Lipophilicity of alpha-(4-phenylpiperazine) Derivatives of N-benzylamides Using Chromatographic and Computational Methods. Biomedical Chromatography, 22(4), 428-32. [Link]

  • Janeczko, M., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 28(13), 5183. [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Coutinho, A. L., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

  • Coutinho, A. L., & Polli, J. E. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland, Baltimore. [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-7. [Link]

  • Flipo, M., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 144, 769-781. [Link]

  • Fridén, M., et al. (2018). A confidence predictor for logD using conformal regression and a support-vector machine. Journal of Cheminformatics, 10(1), 19. [Link]

  • López-Rodríguez, M. L., et al. (2004). Synthesis and structure-activity relationships of a new model of arylpiperazines. Part 7: Study of the influence of lipophilic factors at the terminal amide fragment on 5-HT(1A) affinity/selectivity. Bioorganic & Medicinal Chemistry, 12(6), 1551-7. [Link]

  • Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 119-133. [Link]

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  • Vargas-Hernández, G., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 12(11), 1542. [Link]

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An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 1-(4-nitrophenyl)piperidine-4-carboxylic acid (C₁₂H₁₄N₂O₄). The document is structured to serve researchers, scientists, and professionals in drug development by detailing the experimental methodologies for synthesis and crystallization, the principles and execution of single-crystal X-ray diffraction (SCXRD), and an in-depth analysis of the resultant molecular and supramolecular structures. The narrative emphasizes the causality behind experimental choices and the significance of understanding intermolecular interactions in the solid state. This guide is grounded in established crystallographic principles and aims to provide a robust framework for the structural elucidation of similar heterocyclic compounds.

Introduction: Significance of the Molecular Scaffold

This compound is a molecule of significant interest due to its composite structural motifs. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic pharmaceuticals, where it often influences biological activity and pharmacokinetic properties.[1] The molecule also features a carboxylic acid group, a potent hydrogen bond donor and acceptor, and a 4-nitrophenyl moiety, an electron-withdrawing group that can participate in various non-covalent interactions.

The study of its single-crystal structure is paramount. A crystal represents the most stable, low-energy conformation of a molecule, and its three-dimensional arrangement provides precise information on bond lengths, bond angles, and torsional angles.[2][3] Furthermore, analyzing the crystal packing reveals the intricate network of intermolecular interactions—such as hydrogen bonds and π-π stacking—that govern the material's physicochemical properties, including solubility, melting point, and stability. For drug development professionals, this information is critical for understanding polymorphism, designing co-crystals, and predicting molecular recognition at a biological target.

Experimental Methodology: From Synthesis to Single Crystal

The successful analysis of a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis and Purification

The synthesis of this compound can be achieved through nucleophilic aromatic substitution, where piperidine-4-carboxylic acid (isonipecotic acid) reacts with 1-fluoro-4-nitrobenzene. The reaction is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

Following the synthesis, purification is essential to remove any unreacted starting materials or by-products, as impurities can inhibit crystallization. Recrystallization is the most effective method for purifying solid organic compounds.[4][5] This process relies on the principle that the solubility of a compound in a solvent increases with temperature.[5]

Crystallization Protocol

The growth of diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. Slow evaporation of a saturated solution is a common and effective technique.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble at room temperature and highly soluble at elevated temperatures. A solvent system (e.g., ethanol/water, acetone/hexane) may also be employed.

  • Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of a suitable hot solvent to achieve a saturated or near-saturated solution.[5][6]

  • Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling and Evaporation: Cover the vessel with a perforated lid (e.g., Parafilm with pinholes) to allow for slow evaporation of the solvent. Place the vessel in a vibration-free environment.

  • Crystal Growth: As the solvent slowly evaporates, the solution becomes supersaturated, and nucleation begins, leading to crystal growth. This process can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and dry them on filter paper.

G cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Final Steps A Dissolve Compound in Minimal Hot Solvent B Hot Filtration (If Necessary) A->B C Slow Evaporation in a Vibration-Free Area B->C D Nucleation and Crystal Formation C->D E Harvest Single Crystals D->E F Dry Crystals E->F

Caption: Workflow for single-crystal growth by slow evaporation.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][3] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots (reflections).[7] The positions and intensities of these spots are used to reconstruct a 3D model of the electron density within the crystal, from which the atomic structure can be determined.[7]

Data Collection and Processing Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. The crystal is rotated, and hundreds of diffraction images are collected at different orientations.[7]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.[2]

  • Data Integration: The intensity of each diffraction spot is measured from the collected images. This process converts the image data into a list of reflections with their corresponding intensities.[8]

  • Data Scaling and Merging: The intensities from all images are scaled and merged to produce a final, comprehensive dataset. This step corrects for experimental variations such as fluctuations in the X-ray beam intensity.[7]

  • Structure Solution and Refinement: Computational software (e.g., SHELXL, Olex2) is used to solve the phase problem and generate an initial model of the crystal structure.[3] This model is then refined against the experimental data to improve its accuracy.

G A Mount Single Crystal B X-ray Diffraction (Collect Images) A->B C Determine Unit Cell B->C D Integrate Reflection Intensities C->D E Scale and Merge Data D->E F Solve and Refine Structure E->F G Final Structural Model (CIF File) F->G G cluster_mol1 Molecule A cluster_mol2 Molecule B a Carboxylic Acid (O-H Donor, C=O Acceptor) d Carboxylic Acid (O-H Donor, C=O Acceptor) a->d Strong O-H···O (Dimer Formation) b Nitro Group (O Acceptor) c Aromatic & Piperidine Rings (C-H Donors) e Nitro Group (O Acceptor) c->e Weak C-H···O Interaction f Aromatic Ring (π-system) c->f π-π Stacking Interaction

Sources

Methodological & Application

Application Notes & Protocols: A Two-Step Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid from Pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(4-nitrophenyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a robust two-step process commencing with the catalytic hydrogenation of commercially available pyridine-4-carboxylic acid to yield the intermediate piperidine-4-carboxylic acid (isonipecotic acid). The second step involves a nucleophilic aromatic substitution (SNAr) reaction to achieve N-arylation of the piperidine intermediate with 1-fluoro-4-nitrobenzene. This document furnishes detailed, step-by-step protocols, explains the mechanistic rationale behind the chosen conditions, and offers expert insights to ensure successful and reproducible execution.

Introduction

N-aryl piperidine scaffolds are privileged structures found in a multitude of biologically active compounds and approved pharmaceuticals. Their rigid, saturated heterocyclic core allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. The title compound, this compound, serves as a versatile intermediate. The nitro group can be readily reduced to an aniline, providing a handle for further functionalization (e.g., amide bond formation, sulfonylation), while the carboxylic acid moiety offers another site for chemical modification.

This guide details a logical and efficient synthetic pathway starting from pyridine-4-carboxylic acid. The initial reduction of the highly stable aromatic pyridine ring is a critical transformation, achieved here via heterogeneous catalytic hydrogenation. Subsequently, the secondary amine of the resulting piperidine ring is functionalized through an SNAr reaction, a powerful method for forming carbon-nitrogen bonds with electron-deficient aromatic systems.

Overall Synthetic Workflow

The synthesis is performed in two principal stages:

  • Reduction: Conversion of the pyridine ring of pyridine-4-carboxylic acid into a piperidine ring.

  • N-Arylation: Coupling of piperidine-4-carboxylic acid with 1-fluoro-4-nitrobenzene.

G Pyridine Pyridine-4-carboxylic acid Piperidine Piperidine-4-carboxylic acid (Isonipecotic acid) Pyridine->Piperidine Step 1: Catalytic Hydrogenation (e.g., H₂, Pd/C) FinalProduct This compound Piperidine->FinalProduct Step 2: N-Arylation (SNAr) (e.g., K₂CO₃, DMF) FNitrobenzene 1-Fluoro-4-nitrobenzene FNitrobenzene->FinalProduct

Caption: Overall two-step synthetic pathway.

Part 1: Synthesis of Piperidine-4-carboxylic acid via Catalytic Hydrogenation

The reduction of a pyridine ring requires breaking its aromaticity, a process that is energetically unfavorable and thus necessitates the use of a catalyst. Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are highly effective for this transformation, adsorbing both the substrate and hydrogen gas onto their surface to lower the activation energy of the reaction.

Mechanistic Insight

The hydrogenation proceeds through a series of steps on the catalyst surface, involving the sequential addition of hydrogen atoms across the double bonds of the pyridine ring until the fully saturated piperidine ring is formed. The reaction is typically conducted under a pressurized atmosphere of hydrogen to ensure a sufficient concentration of dissolved H₂ for the reaction to proceed at a reasonable rate.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from established industrial procedures and offers a straightforward method using a common and recoverable catalyst.[1]

Table 1: Reagents and Conditions for Pd/C Hydrogenation

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
Pyridine-4-carboxylic acid10.0 g (81.2 mmol)1.0Starting material
10% Palladium on Carbon (Pd/C)0.5 g - 1.0 g (5-10 wt%)-Catalyst; use 50% wet catalyst for safety
Deionized Water50 - 80 mL-Solvent
Hydrogen Gas (H₂)4-5 MPa (approx. 580-725 psi)ExcessReducing agent
Temperature90-100 °C-Reaction temperature
Reaction Time3-5 hours-Monitor by TLC or LC-MS for disappearance of SM

Step-by-Step Methodology:

  • Reactor Setup: Charge a high-pressure hydrogenation vessel (autoclave) with pyridine-4-carboxylic acid (10.0 g), deionized water (50-80 mL), and 10% Pd/C catalyst (0.5 g). Safety Note: Handle dry Pd/C with extreme care as it can be pyrophoric. Using a 50% wet catalyst is highly recommended to mitigate this risk.

  • Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 4-5 MPa. Begin vigorous stirring and heat the reaction mixture to 90-100 °C.

  • Monitoring: The reaction is exothermic. Maintain the target temperature and pressure. The reaction is complete when hydrogen uptake ceases. This can be monitored by observing the pressure gauge. The typical reaction time is 3-5 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor again with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of hot water to ensure complete recovery of the product. Safety Note: Do not allow the Celite pad with the catalyst to dry, as it can ignite in air. Quench the catalyst-containing pad with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove about 50-60% of the water.

  • Crystallization: Cool the concentrated solution to 30 °C and add methanol (approx. 20-30 mL) to induce crystallization. Further cool the mixture to 0-5 °C for 1-2 hours to maximize precipitation.

  • Drying: Collect the white solid by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield piperidine-4-carboxylic acid. Expected yield: 90-97%.

Part 2: Synthesis of this compound

This transformation is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is highly effective when the aromatic ring is activated by one or more strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group.

Mechanistic Insight: The SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophilic nitrogen of piperidine-4-carboxylic acid attacks the carbon atom bearing the fluorine on the 1-fluoro-4-nitrobenzene ring. This step is rate-determining and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group, yielding the final N-arylated product.

G cluster_0 Addition-Elimination Mechanism Reactants Piperidine-NH + Ar-F TS1 Transition State 1 Reactants->TS1 Attack Meisenheimer Meisenheimer Complex (Stabilized by -NO₂) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Loss of F⁻ Products Piperidine-N-Ar + F⁻ TS2->Products

Caption: Energy profile for the SNAr reaction.

A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is used to deprotonate the carboxylic acid and neutralize the HF formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF or DMSO is ideal as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.

Protocol 2: N-Arylation via SNAr

This protocol is based on standard conditions for SNAr reactions involving activated aryl fluorides.[2][3][4]

Table 2: Reagents and Conditions for SNAr Reaction

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
Piperidine-4-carboxylic acid5.0 g (38.7 mmol)1.0Intermediate from Part 1
1-Fluoro-4-nitrobenzene5.5 g (38.9 mmol)1.01Arylating agent; slight excess ensures full conversion
Potassium Carbonate (K₂CO₃), anhydrous10.7 g (77.4 mmol)2.0Base; neutralizes carboxylic acid and HF byproduct
N,N-Dimethylformamide (DMF)40 mL-Polar aprotic solvent
Temperature80-90 °C-Reaction temperature
Reaction Time12-24 hours-Monitor by TLC or LC-MS

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-4-carboxylic acid (5.0 g), anhydrous potassium carbonate (10.7 g), and DMF (40 mL).

  • Reagent Addition: Stir the suspension for 10-15 minutes at room temperature, then add 1-fluoro-4-nitrobenzene (5.5 g) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system) or LC-MS until the starting piperidine has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water (approx. 200 mL).

  • Acidification: Acidify the aqueous solution to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). A solid precipitate should form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and residual DMF, followed by a wash with a cold non-polar solvent like hexane to aid in drying.

  • Drying: Dry the yellow solid product in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 85-95%.

Conclusion

The synthetic route presented herein provides a reliable and high-yielding pathway to this compound from pyridine-4-carboxylic acid. The protocols leverage well-established, robust chemical transformations—catalytic hydrogenation and nucleophilic aromatic substitution. By understanding the underlying mechanisms and carefully controlling the reaction parameters as detailed, researchers can confidently produce this key intermediate for application in pharmaceutical and chemical research programs.

References

  • PrepChem. (n.d.). Synthesis of isonipecotic acid methyl ester. Retrieved from PrepChem.com. [Link]

  • Spasov, A. A., Ozerov, A., Vassiliev, P., & Ovsyankina, N. (2021). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Condition of synthesis: i) K2CO3, DMF, room temperature. Retrieved from [Link]

  • Backer, H. J., & Huisman, H. O. (1949). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. ResearchGate. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from Vapourtec. [Link]

  • Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
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  • Gutsche, M., Pfaff, D., & Podlech, J. (2023). Synthesis of biphenylcarboxylic acid 24. ResearchGate. Retrieved from [Link]

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Protocol for N-arylation of piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Arylation of Piperidine-4-Carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

The N-arylated piperidine-4-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, however, presents unique challenges due to the dual functionality of the starting material. This guide provides a comprehensive overview and detailed protocols for the successful N-arylation of piperidine-4-carboxylic acid. We will explore the leading catalytic systems, address the critical role of protecting group strategies, and offer field-proven insights to overcome common synthetic hurdles. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for constructing these high-value molecules.

Introduction: The Strategic Importance of N-Aryl Piperidines

N-aryl piperidine structures are ubiquitous in pharmaceuticals and bioactive molecules, prized for their ability to confer favorable pharmacokinetic properties and engage with biological targets. The strategic installation of an aryl group onto the piperidine nitrogen allows for the fine-tuning of a compound's steric and electronic profile, which is a cornerstone of structure-activity relationship (SAR) studies.

The direct N-arylation of piperidine-4-carboxylic acid is complicated by the presence of both a nucleophilic secondary amine and an acidic carboxylic acid. The reaction conditions, typically basic, can lead to salt formation, solubility issues, and potential interference with the catalytic cycle. Therefore, a common and highly effective strategy involves the temporary protection of the carboxylic acid as an ester, facilitating a clean and efficient C-N bond formation, followed by a final deprotection step. This guide will focus on this robust, two-step approach.

The two most powerful and widely adopted methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The choice between them often depends on substrate scope, cost considerations, and functional group tolerance.

Core Methodologies: A Comparative Analysis

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and powerful palladium-catalyzed cross-coupling reaction for forging C-N bonds.[1][3] Its development revolutionized aromatic amine synthesis, offering milder conditions and a broader substrate scope compared to classical methods.[1]

Mechanism and Key Components: The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1][3]

The success of this reaction, especially with challenging substrates like cyclic secondary amines, is critically dependent on the choice of a bulky, electron-rich phosphine ligand.[4] These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. More advanced, air-stable precatalysts like those based on the t-BuBrettPhos ligand have also been developed.[5]

  • Ligand: Bulky, electron-rich monophosphine ligands such as XPhos, RuPhos, or BrettPhos are often essential for high yields. Bidentate ligands like BINAP were instrumental in earlier generations of the reaction.[1]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective, though carbonate bases like Cs₂CO₃ or K₃PO₄ can be used in many cases.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[4]

The Ullmann Condensation & Goldberg Reaction

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[2] Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[2][6] Modern advancements, often referred to as Ullmann-type or Goldberg reactions, utilize catalytic amounts of a copper source in conjunction with a ligand, allowing for significantly milder and more versatile transformations.[7][8]

Mechanism and Key Components: The mechanism is thought to involve a Cu(I) species. The amine coordinates to the copper center, and subsequent reaction with the aryl halide, likely through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate, forms the C-N bond.[8]

  • Copper Source: Copper(I) iodide (CuI) is the most common and inexpensive catalyst.[9][10]

  • Ligand: The use of ligands is crucial for achieving high efficiency under mild conditions. Simple, inexpensive ligands like L-proline or diamines (e.g., trans-1,2-cyclohexanediamine) have proven to be highly effective.[5][10][11]

  • Base: Inorganic bases such as K₂CO₃ or K₃PO₄ are typically employed.[8][9]

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are common.[8][12]

Table 1: Comparison of N-Arylation Methodologies
FeatureBuchwald-Hartwig AminationUllmann-Type Condensation
Metal Catalyst Palladium (Pd)Copper (Cu)
Typical Ligands Bulky phosphines (XPhos, RuPhos)Amino acids (L-Proline), diamines
Typical Bases NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃
Solvents Toluene, Dioxane, THFDMF, DMSO
Temperature Room temp. to 110 °C80 °C to 140 °C (can be lower with ligands)
Pros High functional group tolerance, broad scope, often milder conditionsLower catalyst cost, less sensitive to air/moisture in some cases
Cons High cost of Pd and ligands, requires inert atmosphereCan require higher temperatures, substrate scope can be more limited

The Crucial Role of Protecting Groups

Directly using piperidine-4-carboxylic acid in these coupling reactions is often inefficient. The prudent and widely accepted approach is to first protect the carboxylic acid as an ester.[5][13][14] This strategy enhances solubility in organic solvents and prevents the carboxylate anion from interfering with the basic conditions or the metal catalyst.

Table 2: Common Carboxylic Acid Protecting Groups
Protecting GroupIntroduction ReagentCleavage ConditionsStability Profile
Methyl/Ethyl Ester MeOH or EtOH, H₂SO₄ (cat.)Saponification (e.g., LiOH, NaOH)Stable to acid, hydrogenolysis
tert-Butyl (tBu) Ester tBuOH, DCC, DMAPAcidolysis (e.g., TFA, HCl)Stable to base, hydrogenolysis
Benzyl (Bn) Ester Benzyl bromide, K₂CO₃Hydrogenolysis (H₂, Pd/C)Stable to mild acid and base

The choice of protecting group should be orthogonal to the planned synthetic steps. For many applications, the tert-butyl ester is ideal as it can be cleanly removed under acidic conditions that are unlikely to affect other parts of the molecule.[15]

Visualizing the Chemistry

Catalytic Cycle and Workflow Diagrams

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X (Oxidative Addition) Amine_Coord [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Coord + HNR'R'' Amide_Complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amide_Complex - Base-H⁺X⁻ (Deprotonation) Amide_Complex->Pd0 Ar-NR'R'' (Reductive Elimination) Product Product (Ar-NR'R'') Amide_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Amine (HNR'R'') Amine->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Start Piperidine-4-carboxylic Acid Protect Step 1: Ester Protection (e.g., form t-Butyl ester) Start->Protect Intermediate Piperidine-4-carboxylate Ester Protect->Intermediate Couple Step 2: N-Arylation (Buchwald-Hartwig or Ullmann) Intermediate->Couple Arylated_Ester N-Aryl Piperidine-4-carboxylate Ester Couple->Arylated_Ester Deprotect Step 3: Ester Cleavage (e.g., TFA for t-Butyl ester) Arylated_Ester->Deprotect Final_Product Final Product: N-Aryl Piperidine-4-carboxylic Acid Deprotect->Final_Product

Caption: General experimental workflow for N-arylation.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Buchwald-Hartwig N-Arylation of tert-Butyl Piperidine-4-carboxylate

This protocol is adapted from general procedures for palladium-catalyzed amination.[4]

Materials:

  • tert-Butyl piperidine-4-carboxylate (1.0 equiv.)

  • Aryl bromide (1.1 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NaOtBu, XPhos, and Pd₂(dba)₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl bromide, tert-butyl piperidine-4-carboxylate, and anhydrous toluene.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated ester.

Protocol 2: Ullmann-Type N-Arylation of tert-Butyl Piperidine-4-carboxylate

This protocol is based on modern, ligand-accelerated Ullmann conditions.[10][12]

Materials:

  • tert-Butyl piperidine-4-carboxylate (1.2 equiv.)

  • Aryl iodide (1.0 equiv.)

  • Copper(I) iodide (CuI) (5 mol%)

  • L-Proline (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous DMSO

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add CuI, L-Proline, and K₂CO₃.

  • Reagent Addition: Add the aryl iodide, tert-butyl piperidine-4-carboxylate, and anhydrous DMSO.

  • Reaction: Seal the vial and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-36 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Extraction: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of tert-Butyl Ester

Materials:

  • N-Aryl tert-butyl piperidine-4-carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolution: Dissolve the ester in DCM (approx. 0.1 M).

  • Acid Addition: Cool the solution in an ice bath and add TFA (5-10 equivalents) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: The resulting carboxylic acid is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether, hexanes).

Field Insights & Troubleshooting

  • Inert Atmosphere is Key: The Buchwald-Hartwig reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Ensuring a properly inert atmosphere is critical for reproducibility and high yields.

  • Base Sensitivity: NaOtBu is a very strong base and is hygroscopic. It should be handled quickly in an inert atmosphere glovebox if possible. For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives, though they may require longer reaction times or higher temperatures.

  • Ligand Screening: If yields are low, screening a small panel of phosphine ligands (for Pd catalysis) or different amino acid/diamine ligands (for Cu catalysis) can often identify a more optimal system for a specific substrate combination.

  • Aryl Chlorides: Aryl chlorides are less reactive than bromides or iodides. Their use in Buchwald-Hartwig amination typically requires specialized, highly active catalyst systems (e.g., those using G3/G4 precatalysts or specific ligands like tBuBrettPhos).[5] For Ullmann reactions, coupling with aryl chlorides is also challenging and may require higher temperatures and specific ligands.[9]

  • Microwave Acceleration: Both Buchwald-Hartwig and Ullmann reactions can often be significantly accelerated using microwave irradiation, reducing reaction times from many hours to minutes.[16][17][18] This is particularly useful for high-throughput synthesis and library generation.

Conclusion

The N-arylation of piperidine-4-carboxylic acid is a fundamental transformation in contemporary drug discovery. By employing a robust protecting group strategy, researchers can efficiently access these valuable scaffolds using either palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type reactions. The choice of methodology will depend on the specific arylating agent, cost, and available equipment. The protocols and insights provided herein offer a solid foundation for scientists to confidently and successfully synthesize N-arylated piperidine-4-carboxylic acids for their research and development programs.

References

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Application Notes & Protocols: 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 100 commercially available drugs.[1] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to act as a conformationally restricted, three-dimensional framework that can present substituents in precise vectors to interact with biological targets.[1][2] Within this important class of heterocycles, 1-(4-Nitrophenyl)piperidine-4-carboxylic acid emerges as a particularly valuable building block for drug discovery and chemical biology.

This molecule offers two orthogonal points for chemical modification: a carboxylic acid "handle" for covalent linkage and an electronically-defined N-aryl substituent. The presence of the electron-withdrawing nitro group not only modulates the chemical properties of the piperidine nitrogen but also serves as a synthetic precursor to an amino group, unlocking a second dimension of diversification.[3] This guide provides an in-depth exploration of its reactivity and detailed protocols for its application in the synthesis of novel chemical entities.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 223786-53-6 [4]
Molecular Formula C₁₂H₁₄N₂O₄ [4]
Molecular Weight 250.25 g/mol [4]
Appearance Solid

| MDL Number | MFCD00664471 |[4] |

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. Understanding these characteristics is key to designing efficient synthetic routes.

  • The Carboxylic Acid Handle: This is the primary site for derivatization. It readily participates in standard coupling reactions to form robust amide or ester linkages. The formation of amides, one of the most common reactions in medicinal chemistry, typically requires activation of the carboxylic acid to overcome its inherent low electrophilicity.[5]

  • The N-(4-Nitrophenyl) Group: The powerful electron-withdrawing effect of the para-nitro group significantly reduces the basicity of the piperidine nitrogen compared to its N-alkyl or N-unsubstituted counterparts. This deactivation prevents undesired side reactions at the nitrogen during N-H insertion or acylation chemistry. Crucially, the nitro group is a versatile synthetic handle that can be cleanly reduced to a primary arylamine, which can then be functionalized via sulfonylation, acylation, or diazotization chemistry.[3]

  • The Piperidine Scaffold: As a saturated heterocycle, it provides a non-planar structure, which is increasingly sought after in drug discovery to improve binding selectivity and pharmacokinetic properties compared to flat aromatic systems.[1][6]

G cluster_molecule Key Functionalization Points mol 1-(4-Nitrophenyl)piperidine- 4-carboxylic Acid cooh Carboxylic Acid mol->cooh Amide/Ester Formation nitro Nitro Group mol->nitro Reduction to Amine piperidine Piperidine Scaffold mol->piperidine 3D Structural Core

Caption: Key reactive sites on the this compound scaffold.

Application I: Amide Bond Formation for Library Synthesis

The synthesis of carboxamides is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) by systematically varying the amine coupling partner.[5][7] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed to activate the carboxylic acid for nucleophilic attack by an amine.[8]

Mechanism Insight: The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is susceptible to racemization and side reactions. The addition of a coupling auxiliary like Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide, regenerating HOBt.[8] The tertiary amine base (DIPEA) is used to neutralize the HCl salt of EDC and the proton released during the reaction.

G start Carboxylic Acid (R-COOH) o_acyl O-Acylisourea (Reactive Intermediate) start->o_acyl edc EDC edc->o_acyl active_ester HOBt Active Ester o_acyl->active_ester + HOBt byproduct1 Isourea Byproduct o_acyl->byproduct1 hobt HOBt hobt->active_ester amide Amide Product (R-CONHR') active_ester->amide + Amine amine Amine (R'-NH₂) amine->amide byproduct2 Regenerated HOBt amide->byproduct2 G start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl start->protonation H⁺ cat. addition Nucleophilic Addition protonation->addition transfer Proton Transfer addition->transfer elimination Elimination of Water transfer->elimination deprotonation Deprotonation elimination->deprotonation product Ester + Water deprotonation->product -H⁺ G start 1-(4-Nitrophenyl)piperidine- 4-carboxylic Acid step1 Amide Coupling (Protocol 1) start->step1 R-NH₂, EDC/HOBt amide_intermediate N-Substituted Amide (Nitro Intermediate) step1->amide_intermediate step2 Nitro Reduction (e.g., SnCl₂/HCl) amide_intermediate->step2 final_product Diversified Product (Amide + Aniline) step2->final_product

Sources

Application Notes and Protocols: The Strategic Use of 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its conformational rigidity and synthetic tractability make it a highly valued motif for medicinal chemists. Within this class of compounds, 1-(4-Nitrophenyl)piperidine-4-carboxylic acid emerges as a particularly strategic building block. This molecule uniquely combines the piperidine core with two key functional handles: a nitroaryl group, which can be readily transformed into a variety of other functionalities, and a carboxylic acid, a common pharmacophoric element and a versatile anchor for further chemical elaboration.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a synthetic intermediate, provide detailed protocols for its key chemical transformations, and discuss its potential in the development of novel therapeutics, from anticoagulants to neurokinin receptor antagonists.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 223786-53-6[1]
Molecular Formula C₁₂H₁₄N₂O₄[1]
Molecular Weight 250.25 g/mol [1]

Core Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry is primarily centered around its function as a versatile intermediate. The two key reactive sites, the nitro group and the carboxylic acid, can be manipulated sequentially or in concert to generate a diverse library of compounds.

The Gateway to 1-(4-Aminophenyl)piperidine Derivatives

The nitro group on the phenyl ring is a masked amine. Its reduction to an aniline is a pivotal transformation, opening up a vast chemical space for further derivatization. This transformation is fundamental because the resulting 1-(4-aminophenyl)piperidine scaffold is a key component in a variety of biologically active molecules.

dot

G cluster_0 Key Transformation cluster_1 Further Derivatization Start 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid Intermediate 1-(4-Aminophenyl)piperidine- 4-carboxylic acid Start->Intermediate Nitro Group Reduction Amide Amide Derivatives Intermediate->Amide Sulfonamide Sulfonamide Derivatives Intermediate->Sulfonamide Urea Urea/Thiourea Derivatives Intermediate->Urea

Caption: Transformation of the nitro group to an amine.

Elaboration of the Carboxylic Acid Moiety

The carboxylic acid at the 4-position of the piperidine ring is another key site for molecular diversification. It can be readily converted into a wide range of functional groups, most commonly amides, which are prevalent in drug molecules.

dot

G cluster_0 Key Transformation cluster_1 Potential Applications Start 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid Product 1-(4-Nitrophenyl)piperidine- 4-carboxamides Start->Product Amide Coupling Antitubercular Antitubercular Agents Product->Antitubercular Neurokinin_Antagonists Neurokinin Receptor Antagonists Product->Neurokinin_Antagonists Other Other Bioactive Molecules Product->Other

Caption: Amide bond formation from the carboxylic acid.

Case Study: The 1-(4-Nitrophenyl)piperidine Scaffold in the Synthesis of Apixaban

While not a direct application of the 4-carboxylic acid derivative, the synthesis of the blockbuster anticoagulant Apixaban prominently features the closely related 1-(4-nitrophenyl)piperidin-2-one. This serves as a powerful illustration of the industrial and medicinal value of the 1-(4-nitrophenyl)piperidine core. In several patented synthetic routes, 1-(4-nitrophenyl)piperidin-2-one is a key intermediate, where the nitro group is later reduced to an amine to enable coupling with other fragments of the final Apixaban molecule.

Potential Therapeutic Applications

Derivatives of this compound hold promise in several therapeutic areas:

  • Neurokinin Receptor Antagonists: The piperidine scaffold is a common feature in antagonists of neurokinin receptors, which are implicated in pain, inflammation, and mood disorders.[3][4][5] The ability to generate diverse amide and sulfonamide libraries from the title compound makes it an attractive starting point for the discovery of new neurokinin modulators.

  • Antitubercular Agents: Piperidine derivatives have been investigated as inhibitors of key enzymes in Mycobacterium tuberculosis. For example, derivatives of 1-(4-aminophenyl)piperidine-4-carboxamide have shown inhibitory activity against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of the bacterium.

  • Other CNS Disorders: The piperidine-4-carboxylic acid phenyl-alkyl-amide scaffold has been explored for its potential as monoamine neurotransmitter re-uptake inhibitors, which are used in the treatment of depression and other CNS disorders.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations of this compound.

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol describes the conversion of this compound to 1-(4-aminophenyl)piperidine-4-carboxylic acid. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol % of palladium) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminophenyl)piperidine-4-carboxylic acid, which can be used in the next step without further purification or purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.

  • Solvent: Methanol and ethanol are common solvents for hydrogenation as they are polar enough to dissolve the starting material and are inert under the reaction conditions.

  • Hydrogen Pressure: The reaction can often proceed at atmospheric pressure, but higher pressures can accelerate the reaction rate.

  • Filtration: Celite is used to ensure the complete removal of the fine palladium catalyst from the reaction mixture.

Protocol 2: Amide Coupling of this compound

This protocol outlines the formation of an amide bond between this compound and a primary or secondary amine using a standard coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).

Materials:

  • This compound

  • A primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • A tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.1 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the addition of a tertiary amine base such as DIPEA or TEA (2.0-3.0 eq).

  • Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Coupling Agents: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is often added to suppress side reactions and reduce racemization if chiral amines are used.

  • Base: A non-nucleophilic tertiary amine base is required to neutralize the hydrochloride salt of EDC and any acids formed during the reaction, driving the reaction to completion.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are typically used to dissolve the reactants and facilitate the reaction.

  • Workup: The aqueous workup is designed to remove unreacted starting materials, coupling reagents, and their byproducts.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the systematic exploration of chemical space, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening. The straightforward protocols for the transformation of its key functional groups, coupled with the proven biological relevance of the resulting scaffolds, underscore its importance for researchers and drug development professionals. As the quest for novel therapeutics continues, the strategic application of such well-designed synthetic intermediates will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Zare, A., Hasaninejad, A., Moosavi-Zare, A. R., Parhami, A., & Khalafi-Nezhad, A. (2009). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Asian Journal of Chemistry, 21(2), 1090-1096. [Link]

  • Srinivasa, G. R., Abida, & Harish Kumar, K. (2007). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 46(5), 854-856. [Link]

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  • Kavurmaci, S. S., Akman, F., Sert, B., Kose, M., & Yildiz, M. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Materials Research Bulletin, 47(9), 2480-2486. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Zare, A., Hasaninejad, A., Moosavi-Zare, A. R., Parhami, A., & Khalafi-Nezhad, A. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. [Link]

  • Kandasamy, J. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(38), 152331. [Link]

  • Google Patents. CN110615756A - 1- (4-nitrophenyl)
  • Van der Poorten, O., et al. (2013). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of medicinal chemistry, 56(4), 1536-1547. [Link]

  • Google Patents.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Isom, A. D., & El-Kattan, A. F. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic letters, 14(1), 132-135. [Link]

  • Shirai, J., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & medicinal chemistry, 19(17), 5175-5182. [Link]

  • Lu, Y., et al. (2022). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in Pharmacology, 13, 991822. [Link]

  • Ilasz, R., et al. (2021). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. International journal of molecular sciences, 22(16), 8893. [Link]

  • Sharpe, A. L., & Grieder, T. E. (2018). Substance P and the Neurokinin-1 Receptor: The New CRF. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 43(1), 236-237. [Link]

  • Google Patents. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
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Application Notes and Protocols for the Derivatization of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold in Bioassay Development

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and the capacity for substitution at various positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The specific compound, 1-(4-Nitrophenyl)piperidine-4-carboxylic acid , offers a unique starting point for chemical derivatization. The piperidine core provides a robust framework, the 4-nitrophenyl group introduces specific electronic properties and potential for further modification, and the carboxylic acid handle is an ideal site for diversification through reactions like amide bond formation.[4]

This guide provides a comprehensive overview of the strategic derivatization of this compound, with a focus on creating libraries of compounds for biological screening. We will delve into the rationale behind derivatization, provide detailed protocols for amide synthesis, and outline methodologies for relevant bioassays to assess the therapeutic potential of the resulting molecules. The nitro group, in particular, is a known pharmacophore in various bioactive molecules, often contributing to antimicrobial and anticancer activities through redox-mediated mechanisms.[4][5]

Core Derivatization Strategy: Amide Bond Formation

The most direct and versatile strategy for the derivatization of this compound is the formation of an amide bond by coupling the carboxylic acid with a diverse array of primary and secondary amines. This approach is widely employed in drug discovery to rapidly generate a library of analogues with varied physicochemical properties.[6] The introduction of different amine-containing fragments can modulate a compound's lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical determinants of biological activity.

The fundamental principle of this reaction involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[7] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, coupling reagents are essential to facilitate this transformation.[6][7]

Diagram 1: General Workflow for Derivatization and Bioassay

G A Starting Material: 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid B Amide Coupling Reaction (Carboxylic Acid Activation) A->B D Purification and Characterization (HPLC, NMR, MS) B->D Crude Product C Library of Amine Reactants C->B E Bioassay Screening (e.g., Antimicrobial, Enzyme Inhibition) D->E Pure Derivatives F Hit Identification and Lead Optimization E->F Active Compounds G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack and Amide Formation R-COOH R-COOH O-acylisourea O-acylisourea (Active Intermediate) R-COOH->O-acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O-acylisourea->HOBt_ester + HOBt HOBt HOBt Amide R-CO-NH-R' HOBt_ester->Amide + R'-NH₂ R'-NH2 R'-NH₂ DCU DCU (byproduct)

Sources

1-(4-Nitrophenyl)piperidine-4-carboxylic acid in the synthesis of apixaban analogues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Use of 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid in the Synthesis of Novel Apixaban Analogues

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apixaban is a highly potent and selective direct Factor Xa (FXa) inhibitor, widely prescribed for the prevention and treatment of thromboembolic disorders.[1][2][3] The exploration of apixaban analogues is a key objective in medicinal chemistry to discover new chemical entities with potentially improved pharmacokinetic profiles, enhanced efficacy, or novel intellectual property. This document details a strategic approach for the synthesis of apixaban analogues utilizing This compound as a versatile and pivotal intermediate. We provide a comprehensive guide, including the rationale behind the synthetic strategy, detailed step-by-step protocols for the synthesis of the key intermediate and its subsequent transformation into apixaban analogues, and expert insights into potential experimental challenges.

Introduction: The Rationale for Apixaban Analogue Development

Apixaban, marketed as Eliquis®, has demonstrated superior performance in clinical trials for preventing stroke in patients with atrial fibrillation, often showing a better safety profile compared to traditional anticoagulants like warfarin.[3][4] Its chemical structure, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is the result of extensive structure-activity relationship (SAR) studies.[3]

The development of analogues serves several critical purposes in drug discovery:

  • SAR Exploration: Modifying specific moieties of the apixaban scaffold can elucidate key interactions with the FXa active site, potentially leading to compounds with even greater potency or selectivity.

  • Pharmacokinetic (PK) Tuning: Alterations to the parent structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties, allowing for the optimization of dosing regimens and bioavailability.

  • Navigating Intellectual Property: Novel analogues represent new chemical entities, enabling the expansion of patent portfolios.

Established synthetic routes to apixaban often start from materials like p-nitroaniline or 4-chloronitrobenzene, proceeding through key intermediates such as 1-(4-nitrophenyl)piperidin-2-one.[1][2][5] While efficient for producing apixaban itself, these routes offer limited flexibility for creating diverse libraries of analogues. Our proposed strategy introduces This compound , a building block that incorporates a strategically placed carboxylic acid functional group. This "handle" is ideal for diversification through robust and well-established amide coupling reactions, providing a powerful platform for generating extensive analogue libraries.

Part I: Synthesis of the Core Intermediate

The cornerstone of our strategy is the efficient and scalable synthesis of this compound. The most direct approach is a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis is achieved by reacting a highly activated aryl halide, such as 1-fluoro-4-nitrobenzene, with piperidine-4-carboxylic acid (isonipecotic acid). The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperidine ring, enabling the reaction to proceed under mild conditions.

Caption: Synthesis of the core intermediate via SNAr reaction.

Protocol 1: Synthesis of this compound

This protocol describes a robust method for synthesizing the key intermediate on a laboratory scale.

Reagent MW Amount Moles Eq.
Piperidine-4-carboxylic acid129.1610.0 g77.4 mmol1.0
1-Fluoro-4-nitrobenzene141.1011.9 g (8.9 mL)84.4 mmol1.1
Potassium Carbonate (K₂CO₃)138.2121.4 g154.8 mmol2.0
Dimethyl Sulfoxide (DMSO)-200 mL--

Step-by-Step Methodology:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-4-carboxylic acid (10.0 g, 77.4 mmol) and potassium carbonate (21.4 g, 154.8 mmol).

  • Add dimethyl sulfoxide (DMSO, 200 mL) to the flask. Stir the suspension at room temperature for 15 minutes.

  • Add 1-fluoro-4-nitrobenzene (8.9 mL, 84.4 mmol) to the suspension dropwise over 10 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality Check: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium carbonate, enhancing its basicity, while not interfering with the nucleophilic attack. Two equivalents of base are used to deprotonate both the carboxylic acid and the piperidinium salt formed in situ.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into 1 L of ice-cold water with vigorous stirring.

  • Acidify the aqueous solution to a pH of ~3-4 by the dropwise addition of 2N hydrochloric acid (HCl). A yellow precipitate will form.

  • Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 100 mL) to remove residual DMSO and salts.

  • Dry the yellow solid under vacuum at 60 °C to a constant weight.

  • Expected Outcome: A bright yellow crystalline solid with a typical yield of 85-95%. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part II: Application in Apixaban Analogue Synthesis

With the core intermediate in hand, the subsequent steps focus on building the complete apixaban analogue scaffold. The workflow is designed for maximum modularity, allowing for the creation of a diverse chemical library.

G A Core Intermediate (Nitrophenyl Carboxylic Acid) B Amide Coupling (R-NH₂) A->B Protocol 2 C Nitrophenyl Amide Precursor Library B->C D Nitro Group Reduction (H₂/Pd-C) C->D Protocol 3 E Aminophenyl Amide Intermediate Library D->E F Pyrazolopyridinone Formation E->F Protocol 4 G Apixaban Analogue (Ester Form) F->G H Final Amidation (NH₃ source) G->H Protocol 5 I Final Apixaban Analogue Library H->I

Caption: General workflow for apixaban analogue synthesis.

Protocol 2: Amide Coupling for Library Generation

This protocol outlines a general procedure for coupling the carboxylic acid intermediate with a diverse set of primary or secondary amines.

Rationale for Reagent Choice: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions, particularly racemization if chiral amines are used. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to prevent competition with the amine nucleophile.

General Procedure (Illustrative Example):

  • Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add the desired amine (1.1 eq.) and DIPEA (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of HATU (1.2 eq.) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide precursor.

Protocol 3: Reduction of the Nitro Group

The electron-withdrawing nitro group must be converted to an electron-donating amino group to facilitate the subsequent cyclization step. Catalytic hydrogenation is a clean and high-yielding method.

Procedure:

  • Dissolve the nitrophenyl amide precursor (1.0 eq.) in methanol or ethanol in a pressure-resistant hydrogenation vessel.

  • Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% catalyst loading) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen (typically 50-60 psi) and stir vigorously at room temperature.

  • Self-Validating System: The reaction progress can be monitored by the cessation of hydrogen uptake. Confirmation of completion is done via TLC or LC-MS, looking for the complete disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the aminophenyl intermediate, which is often pure enough for the next step.

Protocol 4: Construction of the Pyrazolopyridinone Core

This is the key step where the characteristic bicyclic core of apixaban is formed. It involves a [3+2] cycloaddition reaction.[6][7]

Procedure:

  • Dissolve the aminophenyl amide intermediate (1.0 eq.) and ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (1.1 eq.) in a suitable solvent such as toluene or acetonitrile.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or DIPEA (3.0 eq.).

  • Heat the mixture to reflux (80-110 °C, depending on the solvent) for 12-24 hours.

  • Mechanistic Insight: The base facilitates the formation of a key intermediate which then undergoes an intramolecular cyclization and subsequent elimination to form the stable pyrazolopyridinone ring system.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture and concentrate under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the apixaban analogue ethyl ester.

Protocol 5: Final Amidation to Yield Apixaban Analogue

The final step is the conversion of the ethyl ester to the primary carboxamide, a crucial moiety for binding to Factor Xa.[8][9][10]

Procedure:

  • Suspend the apixaban analogue ethyl ester (1.0 eq.) in a suitable solvent like a 1:1 mixture of methanol and THF.

  • Cool the suspension to 0 °C.

  • Bubble anhydrous ammonia gas through the solution for 20-30 minutes, or add a concentrated solution of ammonia in methanol (e.g., 7N).

  • Seal the reaction vessel and stir at room temperature or with gentle heating (e.g., 50 °C) for 24-48 hours.

  • Monitor the reaction by LC-MS until the starting ester is fully consumed.

  • Concentrate the reaction mixture to dryness.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford the final apixaban analogue.

Data and Characterization

The described synthetic route allows for the generation of a diverse library of analogues. The properties of these analogues can be tabulated for clear comparison.

Table 1: Representative Library of Apixaban Analogues from Intermediate

Amine Used (R-NH₂) Structure of R-Group Expected M+H Purpose of Modification
Morpholine-N(CH₂CH₂)₂O530.2Enhance solubility and polarity
Pyrrolidine-N(CH₂)₄514.3Modulate lipophilicity
(S)-3-hydroxypyrrolidine-N(CH₂)₃CH(OH)530.2Introduce H-bond donor, chirality
Cyclopropylamine-NH(c-C₃H₅)500.2Introduce rigid, small lipophilic group
Benzylamine-NH(CH₂Ph)550.3Explore larger hydrophobic pocket

Conclusion

The use of This compound as a synthetic intermediate provides a highly effective and modular platform for the development of novel apixaban analogues. The strategic placement of the carboxylic acid allows for late-stage diversification via robust amide coupling chemistry, enabling the rapid generation of compound libraries for SAR and ADME optimization. The detailed protocols and mechanistic insights provided herein offer a comprehensive guide for researchers aiming to explore new frontiers in the landscape of Factor Xa inhibitors.

References

  • Dong, W., Gong, T., Liu, C., Lin, J., Jia, Q., & Chu, C. (2023). A practical synthesis for the key intermediate (G) of Apixaban. Research Square. [Link]

  • Dong, W., Gong, T., Liu, C., Lin, J., Jia, Q., & Chu, C. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Fakhar, I. (2016). Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters. U.S.
  • Zhang, W. (2014). Synthetic method of Apixaban.
  • Jayaraman, V. R., Patel, N., Borsaniya, M., Kanzariya, K., Rana, P., Shah, S., Panchasara, D., & Tomer, S. (2014). Process for the synthesis of apixaban.
  • Cabri, W., Paio, A., & Ragaini, F. (2014). Apixaban preparation process. U.S.
  • Quick Company. (n.d.). Key Intermediates And Impurities Of The Synthesis Of Apixaban: Apixaban Glycol Esters. [Link]

  • Quick Company. (n.d.). Novel Process For The Preparation Of Apixaban And Intermediates. [Link]

  • Gaikwad, D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc, 2023(viii), 202312151. [Link]

  • SciSpace. (n.d.). An alternative synthetic strategy to construct apixaban analogues. [Link]

  • Cabri, W., Paio, A., & Ragaini, F. (2012). Apixaban preparation process.
  • European Patent Office. (2020). Process for the preparation of apixaban and intermediates thereof. EP 3212620 B1. [Link]

  • Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. International Journal of ChemTech Research, 8(6), 613-623.
  • Liu, J., & Wang, Q. (2019). Apixaban derivatives and preparation method and use thereof.
  • Pinto, D. J., et al. (2016). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Future medicinal chemistry, 8(12), 1435–1453. [Link]

  • ResearchGate. (2016). Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions with 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Amide Coupling with an Electron-Deficient Substrate

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development.[1][2][3] The synthesis of amide derivatives from 1-(4-nitrophenyl)piperidine-4-carboxylic acid presents a unique set of challenges primarily due to the electron-withdrawing nature of the 4-nitrophenyl group. This substituent significantly reduces the nucleophilicity of the piperidine nitrogen, making the parent carboxylic acid and its subsequent amine coupling partners less reactive under standard conditions.[1] Consequently, robust and carefully optimized protocols are required to achieve high yields and purity.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing successful amide coupling reactions with this compound. We will delve into the mechanistic rationale behind reagent selection, offer step-by-step protocols for common and effective coupling methods, and provide troubleshooting insights to overcome potential hurdles.

The Mechanistic Imperative: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[4] The core principle of amide coupling is the in-situ activation of the carboxylic acid to generate a more electrophilic species that is readily attacked by the amine nucleophile.[2][3][5] This is typically achieved using a variety of "coupling reagents."

Common Coupling Reagents and Their Mechanisms

Several classes of coupling reagents have been developed, each with its own mechanism of action and optimal conditions.[1][3] For a substrate like this compound, where reactivity is attenuated, the choice of a highly efficient coupling system is paramount.

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][6] However, this intermediate is unstable and can be prone to side reactions, including racemization if the carboxylic acid has a chiral center.[4] To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine.[1][4]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective coupling reagents, especially for challenging substrates.[7][8] HATU reacts with the carboxylic acid to form an activated O-acylisourea which is then rapidly converted to a highly reactive OAt-active ester.[7] The pyridine nitrogen in the HOAt moiety is thought to facilitate the subsequent aminolysis through a neighboring group effect, accelerating the reaction rate.[7]

The choice between these reagents will often depend on the specific amine being coupled, cost considerations, and the desired reaction conditions. For the electron-deficient this compound, HATU is often a superior choice due to its high reactivity.

Experimental Protocols

The following protocols are designed to be robust starting points for the amide coupling of this compound with a generic primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for many amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Add the amine (1.1-1.2 equiv) and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • If the amine is used as a salt (e.g., hydrochloride), add a tertiary amine base such as DIPEA or TEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with the workup and purification.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for less reactive amines or when the EDC/HOBt method provides low yields.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Add DIPEA or TEA (2.0-3.0 equiv) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the workup and purification.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventReaction TimeKey AdvantagesPotential Issues
EDC HOBtDIPEA/TEADMF, DCM12-24 hCost-effective, water-soluble byproducts.[9]Slower with electron-deficient amines, potential for side reactions.[1][10]
HATU NoneDIPEA/TEADMF2-12 hHigh reactivity, fast reaction times, good for challenging substrates.[7]Higher cost, potential for guanidinium byproduct formation with the amine.

Workflow and Logic

The general workflow for the amide coupling reaction is depicted below. The critical steps involve the activation of the carboxylic acid followed by the nucleophilic attack of the amine.

AmideCouplingWorkflow Start Start: Combine Carboxylic Acid and Amine AddReagents Add Coupling Reagent (e.g., EDC/HOBt or HATU) and Base (e.g., DIPEA) Start->AddReagents Dissolve in anhydrous solvent Activation In-situ Activation of Carboxylic Acid AddReagents->Activation Coupling Amide Bond Formation Activation->Coupling Nucleophilic attack by amine Monitoring Monitor Reaction (TLC, LC-MS) Coupling->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for amide coupling reactions.

Mechanism Visualization

The following diagram illustrates the simplified mechanism for an EDC/HOBt mediated amide coupling reaction.

EDC_HOBt_Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct (Water Soluble) O_Acylisourea->Urea - Urea HOBt HOBt Amide R-CO-NH-R' (Amide) HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 (Amine) Amide->HOBt - HOBt

Caption: Simplified mechanism of EDC/HOBt coupling.

Workup and Purification

The purification of the final amide product is crucial to remove unreacted starting materials and coupling byproducts.

Standard Aqueous Workup:

  • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer successively with:

    • A dilute acid solution (e.g., 1M HCl or 5% citric acid) to remove basic impurities like unreacted amine and DIPEA/TEA.[10]

    • A saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt.

    • Brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Column Chromatography: The crude product is often purified by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective method of purification.[11]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Switch to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous.
Low nucleophilicity of the amine.Increase the reaction temperature (e.g., to 40-50 °C). Use a higher excess of the amine.
Formation of Side Products Rearrangement of the O-acylisourea to an N-acylurea (with EDC).Ensure HOBt is used as an additive. Add EDC at 0 °C.
Guanidinium formation (with HATU).Pre-activate the carboxylic acid with HATU and base before adding the amine.
Difficulty in Purification Similar polarity of product and starting materials.Optimize the aqueous workup to remove as many impurities as possible. Employ a different stationary phase for chromatography (e.g., alumina) or consider reverse-phase chromatography.

Conclusion

Successful amide coupling with this compound is readily achievable with a careful selection of reagents and reaction conditions. The electron-withdrawing nature of the nitrophenyl group necessitates the use of efficient coupling protocols, with HATU often providing superior results for challenging amine partners. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently synthesize a wide range of amide derivatives for applications in drug discovery and development.

References

  • Reddy, K. L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(1), 238-241. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Miller, O. K., & Janda, K. D. (2017). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS Catalysis, 7(10), 6549-6567. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 111(11), 6774-6817. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Amide Bond Formation. In Green Chemistry. Retrieved from [Link]

  • Reddit. (2023). HATU coupling - what's the best order? Retrieved from [Link]

  • Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Chemistry – A European Journal, 26(58), 13035-13059. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. Retrieved from [Link]

  • Ulven, T., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. Retrieved from [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2023). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

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Application Notes & Protocols: A Senior Scientist's Guide to the Reduction of the Nitro Group in 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] This document provides an in-depth guide for the chemoselective reduction of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid to its corresponding aniline, 4-Amino-1-(phenyl)piperidine-4-carboxylic acid. We will explore the mechanistic underpinnings of this reaction, compare various established methodologies, and provide detailed, field-proven protocols to empower researchers in achieving efficient and reliable synthesis. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible outcomes.

Introduction: Strategic Importance of the Nitro-to-Amine Reduction

The reduction of aromatic nitro compounds is one of the most fundamental and widely utilized transformations in synthetic chemistry.[4][5] The resulting aromatic amines, or anilines, are critical building blocks and key intermediates for countless high-value molecules.[2] The target product of this guide, 4-Amino-1-(phenyl)piperidine-4-carboxylic acid, is a bifunctional molecule incorporating a reactive primary amine and a carboxylic acid on a piperidine scaffold, making it a valuable synthon for further elaboration in drug discovery programs.

The primary challenge in this synthesis lies in achieving high chemoselectivity—reducing the nitro group without affecting the carboxylic acid moiety. While carboxylic acids are generally resistant to many reducing agents that target nitro groups, certain harsh conditions can lead to over-reduction to the corresponding primary alcohol.[6][7] Therefore, the choice of methodology is critical and must be guided by the functional group tolerance of the specific reagent system.

This guide will dissect several robust methods, including catalytic transfer hydrogenation and metal-mediated reductions, providing the logic behind each approach to aid scientists in selecting the optimal conditions for their specific laboratory context.

Mechanistic Overview: The Pathway from Nitroarene to Aniline

The reduction of a nitro group is a six-electron process that proceeds through several key intermediates. While the specific electron source and reaction surface vary between methods, the general pathway is conserved. The nitro group (R-NO₂) is sequentially reduced first to a nitroso species (R-NO), then to a hydroxylamine (R-NHOH), and finally to the target amine (R-NH₂).

The catalytic hydrogenation over a metal surface like Palladium on Carbon (Pd/C) involves the dissociative chemisorption of a hydrogen source onto the palladium surface, followed by the stepwise transfer of hydrogen atoms to the nitro group.[8] In contrast, metal-based reductions using agents like Tin(II) chloride (SnCl₂) or Iron (Fe) in acidic media operate through a series of single-electron transfers, with the metal being oxidized as the nitro group is reduced.[9][10] Sodium dithionite, a metal-free alternative, is believed to generate the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species, which also engages in a stepwise electron transfer mechanism.[1][11]

Nitro_Reduction_Mechanism Start 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Product 4-Amino-1-(phenyl)piperidine- 4-carboxylic acid (R-NH₂) Hydroxylamine->Product + 2e⁻, + 2H⁺ ReducingAgent [H] (Reducing Agent)

Caption: Generalized pathway for nitro group reduction.

Comparative Analysis of Key Reduction Methodologies

The selection of a reduction protocol depends on factors such as available equipment, scale, cost, and the presence of other sensitive functional groups. Below is a comparative summary of common methods.

Methodology Reagents & Catalyst Typical Conditions Advantages Disadvantages/Limitations
Catalytic Hydrogenation H₂ gas (1 atm to high pressure), 10% Pd/CMethanol or Ethanol, Room Temp to 50°CHigh efficiency, clean byproducts (H₂O), catalyst is recyclable.[8][12]Requires specialized hydrogenation equipment; H₂ gas is highly flammable; catalyst can be pyrophoric.[8]
Catalytic Transfer Hydrogenation Ammonium formate (HCOONH₄) or Hydrazine (N₂H₄·H₂O), 10% Pd/CMethanol, RefluxAvoids handling H₂ gas, uses standard lab glassware, generally high yields and selectivity.[13][14][15]Can be slower than direct hydrogenation; hydrazine is highly toxic.
Metal/Acid Reduction (SnCl₂) Tin(II) chloride dihydrate (SnCl₂·2H₂O), conc. HClEthanol or Ethyl Acetate, 0°C to RefluxHighly effective and reliable, tolerates many functional groups, inexpensive.[10][16][17]Requires stoichiometric amounts of metal salt, generating significant aqueous waste; work-up can be tedious.
Metal/Acid Reduction (Fe) Iron powder (Fe), HCl or Acetic AcidEthanol/Water, RefluxVery inexpensive, environmentally benign metal, effective for large-scale synthesis.[3][18][19]Can require harsh acidic conditions and high temperatures; reaction can be heterogeneous and slow.
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Water/Methanol or DMF, Room Temp to 60°CMild, metal-free conditions, good chemoselectivity, inexpensive and safe reagent.[11][20][21]Can require large excess of reagent; product isolation from aqueous media may be challenging.[22]

Detailed Experimental Protocols

The following protocols have been optimized for the reduction of this compound.

Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate

This method is often preferred for its operational simplicity, safety, and high efficiency, avoiding the need for a pressurized hydrogen gas setup.[13][23] Ammonium formate serves as the in-situ hydrogen source, decomposing on the palladium surface.[13]

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), ACS grade

  • Deionized Water

  • Celite® (diatomaceous earth)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel or similar)

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 18.9 mmol).

  • Solvent and Reagent Addition: Add methanol (100 mL) to the flask and stir to dissolve the starting material. To this solution, add ammonium formate (11.9 g, 189 mmol, 10 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, ~0.5 g, ~5 mol% Pd) to the reaction mixture. Causality Note: Wet Pd/C is used to mitigate its pyrophoric nature. The catalyst facilitates the decomposition of ammonium formate to generate active hydrogen species on its surface.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (~65°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a new, more polar spot (the amine product) indicates completion.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: Do not allow the filter cake to dry completely, as dry Pd/C can be pyrophoric. Quench the filter cake with water immediately after filtration. Wash the filter cake with additional methanol (2 x 20 mL) to ensure complete recovery of the product.

  • Work-up and Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting residue will contain the product and excess ammonium salts.

  • Purification: Redissolve the residue in a minimum amount of hot deionized water. The product, being a zwitterionic amino acid, may precipitate upon cooling. If necessary, adjust the pH to its isoelectric point (~pH 7) to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 4-Amino-1-(phenyl)piperidine-4-carboxylic acid.

Protocol1_Workflow cluster_Reaction Reaction Phase cluster_Workup Work-up & Purification Setup 1. Combine Substrate, Ammonium Formate, & MeOH Add_Cat 2. Add 10% Pd/C Catalyst Setup->Add_Cat Reflux 3. Reflux at 65°C for 2-4h Add_Cat->Reflux Monitor 4. Monitor by TLC/LC-MS Reflux->Monitor Cool 5. Cool to Room Temp Monitor->Cool Filter 6. Filter through Celite Cool->Filter Evap 7. Evaporate Solvent Filter->Evap Purify 8. Recrystallize/Precipitate Evap->Purify Product Isolated Product Purify->Product

Caption: Workflow for Catalytic Transfer Hydrogenation.

Protocol 2: Reduction with Tin(II) Chloride

This classic Bechamp reduction is highly robust and an excellent alternative if catalytic hydrogenation equipment is unavailable. SnCl₂ is a mild reducing agent that is particularly effective for aromatic nitro groups and is tolerant of most other functional groups.[9][16][24]

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl), 37%

  • Sodium Hydroxide (NaOH), 5 M solution

  • Ethyl Acetate (EtOAc), ACS grade

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (5.0 g, 18.9 mmol) in ethyl acetate (150 mL).

  • Reagent Preparation: In a separate beaker, dissolve Tin(II) chloride dihydrate (21.3 g, 94.5 mmol, 5 equivalents) in concentrated HCl (40 mL). Causality Note: The reaction is performed under strongly acidic conditions, which activates the SnCl₂ and keeps the resulting amine product protonated and in solution.

  • Reagent Addition: Cool the flask containing the nitro compound to 0°C using an ice bath. Slowly add the SnCl₂/HCl solution via a dropping funnel over 30 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

  • Work-up - Quenching and Basification: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, add 5 M NaOH solution to neutralize the excess acid and precipitate tin hydroxides. The pH should be adjusted to >10. This step is highly exothermic and may produce fumes. Safety Note: Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extraction: The product may precipitate or remain in the aqueous layer. Filter the entire mixture to remove the tin salts, washing the solid cake thoroughly with ethyl acetate. If the product is in the filtrate, transfer it to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine all organic extracts and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield pure 4-Amino-1-(phenyl)piperidine-4-carboxylic acid.

Protocol2_Workflow cluster_Reaction Reaction Phase cluster_Workup Work-up & Purification Setup 1. Suspend Substrate in EtOAc Add_SnCl2 2. Add SnCl₂/HCl solution at 0°C Setup->Add_SnCl2 Stir 3. Stir at RT for 3-5h Add_SnCl2->Stir Monitor 4. Monitor by TLC/LC-MS Stir->Monitor Quench 5. Quench with NaOH (0°C) Monitor->Quench Extract 6. Filter Tin Salts & Extract Quench->Extract Wash 7. Wash Organic Layer Extract->Wash Isolate 8. Dry, Evaporate & Purify Wash->Isolate Product Isolated Product Isolate->Product

Caption: Workflow for Tin(II) Chloride Reduction.

Product Characterization

The final product, 4-Amino-1-(phenyl)piperidine-4-carboxylic acid, should be characterized to confirm its identity and purity.

Analytical Technique Expected Result
¹H NMR Disappearance of nitro-aromatic protons (~8.0-8.2 ppm). Appearance of new aromatic protons shifted upfield (~6.6-7.2 ppm) and a broad singlet for the -NH₂ group. Piperidine and carboxylic acid protons will also be present.
¹³C NMR Aromatic carbons will show a significant upfield shift. The carbon attached to the nitrogen (formerly nitro) will shift from ~150 ppm to ~145-147 ppm.
Mass Spectrometry (MS) Expected [M+H]⁺ for C₁₂H₁₆N₂O₂ is m/z = 221.13.
Infrared (IR) Spectroscopy Disappearance of strong N-O stretching bands (~1520 and 1340 cm⁻¹). Appearance of N-H stretching bands (~3300-3500 cm⁻¹).

Conclusion

The reduction of this compound is a readily achievable transformation with several reliable methods at the disposal of the modern chemist. Catalytic transfer hydrogenation with ammonium formate and Pd/C offers a safe, efficient, and operationally simple protocol suitable for most laboratory settings. For situations where catalytic methods are not feasible, the classic reduction using Tin(II) chloride provides a robust and high-yielding alternative. By understanding the causality behind the experimental steps and adhering to the detailed protocols provided, researchers can confidently synthesize the target aminophenylpiperidine intermediate for applications in pharmaceutical development and beyond.

References

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  • Marton, J., et al. (2012). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Letters in Organic Chemistry, 9(10), 723-730.
  • Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 654-659. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2018.1485641]
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The Dual-Role Application of 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid in Solid-Phase Synthesis: A Guide to Photolabile and Safety-Catch Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker is a critical determinant of the overall success of a synthetic strategy. An ideal linker must be stable throughout the synthetic sequence and cleavable under specific, often mild, conditions to release the target molecule in high yield and purity. This guide explores the versatile potential of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid as a linker, adaptable to two distinct and powerful cleavage strategies: photolysis and a safety-catch system. The unique combination of a photolabile nitrophenyl group and a robust piperidine scaffold offers chemists a flexible tool for the synthesis of diverse small molecules and peptide libraries.

Part 1: Principle and Mechanistic Overview

The this compound linker can be conceptualized as a modular system. The carboxylic acid function serves as the attachment point to a solid support (e.g., aminomethylated polystyrene resin). The core of its dual functionality lies in the 4-nitrophenyl group.

Application as a Photolabile Linker

Photolabile linkers provide an exceptionally mild cleavage method, often requiring only UV irradiation to release the synthesized molecule.[1][2] This is particularly advantageous for sensitive molecules that may be degraded by the harsh acidic conditions of traditional cleavage methods.[3] The most common photolabile linkers are based on the o-nitrobenzyl scaffold. While the p-nitro isomer, as in this case, is also photoactive, the underlying principle of intramolecular redox reaction upon irradiation is similar.

Upon irradiation with UV light (typically in the range of 320-365 nm), the nitro group is excited, leading to an intramolecular hydrogen abstraction and subsequent rearrangement to release the attached molecule. The cleavage products are the desired molecule and a modified linker that remains on the resin.

Diagram 1: Proposed Photolytic Cleavage Mechanism

cluster_synthesis Solid-Phase Synthesis cluster_cleavage Photolytic Cleavage Resin Solid Support (e.g., Polystyrene) Linker 1-(4-Nitrophenyl)piperidine- 4-carboxamide Linker Resin->Linker Amide Bond Molecule Synthesized Molecule (e.g., Peptide, Small Molecule) Linker->Molecule Ester or Amide Bond UV UV Light (hv) ~350 nm Cleaved_Molecule Released Molecule (with C-terminal acid or amide) UV->Cleaved_Molecule Cleavage Resin_Byproduct Resin-Bound Linker Byproduct UV->Resin_Byproduct

Caption: Workflow for photolytic cleavage.

Application as a Safety-Catch Linker

Safety-catch linkers introduce an additional layer of control and stability.[3] The linker is initially inert to the cleavage conditions but can be "activated" in a discrete chemical step to render it labile.[1] In the case of the this compound linker, the nitro group serves as the latent trigger.

The synthesis is performed with the linker in its stable nitro form. Upon completion of the synthesis, the nitro group is selectively reduced to an amine, typically using a mild reducing agent like tin(II) chloride (SnCl₂). This transformation dramatically alters the electronic properties of the phenyl ring, making the linkage susceptible to cleavage under mild acidic or nucleophilic conditions. This two-step cleavage process provides excellent orthogonality with many synthetic protecting group strategies.

Diagram 2: Safety-Catch Linker Workflow

cluster_synthesis Synthesis Phase (Stable Linker) cluster_activation Activation Step cluster_cleavage Cleavage Step Resin_Nitro Resin-Bound Linker (Nitro Form) Synthesis Elongation of Target Molecule Resin_Nitro->Synthesis Reduction Reduction (e.g., SnCl₂) Synthesis->Reduction Resin_Amino Resin-Bound Linker (Amino Form - Activated) Reduction->Resin_Amino Cleavage_Reagent Mild Acid or Nucleophile Resin_Amino->Cleavage_Reagent Released_Product Cleaved Target Molecule Cleavage_Reagent->Released_Product

Caption: Safety-catch linker activation and cleavage.

Part 2: Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific solid support and the molecule being synthesized.

Protocol 1: Attachment of the Linker to Aminomethyl Resin

This protocol describes the initial loading of the this compound linker onto a standard aminomethylated solid support.

StepProcedureReagents and SolventsTime
1Swell the aminomethyl resin in dichloromethane (DCM).Aminomethyl polystyrene resin (1.0 g, 1.0 mmol/g), DCM (10 mL)30 min
2Prepare a solution of the linker and a coupling agent in dimethylformamide (DMF).This compound (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DMF (5 mL)5 min
3Add diisopropylethylamine (DIPEA) to the linker solution and mix.DIPEA (6 eq.)2 min
4Add the activated linker solution to the swollen resin.--
5Agitate the reaction mixture at room temperature.-4 h
6Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.DMF (3 x 10 mL), DCM (3 x 10 mL), Methanol (3 x 10 mL)15 min
Protocol 2: Synthesis and Cleavage - Photolabile Strategy

This protocol outlines the attachment of a representative building block (Fmoc-Alanine) and its subsequent photolytic cleavage.

StepProcedureReagents and SolventsTime
A Building Block Attachment
1Swell the linker-functionalized resin in DMF.Linker-resin (0.5 g), DMF (5 mL)20 min
2Couple the first building block (e.g., Fmoc-Ala-OH) using standard peptide coupling conditions.Fmoc-Ala-OH (4 eq.), DIC (4 eq.), OxymaPure (4 eq.), DMF (5 mL)2 h
3Wash the resin and proceed with further synthetic steps (e.g., Fmoc deprotection with piperidine).[4][5]DMF, DCM-
B Photolytic Cleavage
1Swell the final peptide-resin in a suitable solvent (e.g., DCM/Methanol 9:1).Peptide-resin, DCM/Methanol (10 mL)20 min
2Irradiate the resin suspension with a UV lamp (e.g., 350-365 nm) with gentle agitation.-2-8 h
3Filter the resin and collect the filtrate containing the cleaved product.-5 min
4Wash the resin with additional solvent and combine the filtrates.DCM/Methanol (2 x 5 mL)5 min
5Evaporate the solvent to obtain the crude product.--
Protocol 3: Synthesis and Cleavage - Safety-Catch Strategy

This protocol details the synthesis, activation via nitro reduction, and final cleavage of a target molecule.

StepProcedureReagents and SolventsTime
A Synthesis
1Perform the synthesis of the target molecule on the linker-resin as described in Protocol 2, Step A.--
B Activation (Nitro Reduction)
1Swell the resin in DMF.Peptide-resin, DMF (10 mL)20 min
2Add a solution of tin(II) chloride dihydrate in DMF.SnCl₂·2H₂O (10 eq.), DMF (5 mL)-
3Agitate the mixture at room temperature.-6 h
4Wash the resin thoroughly with DMF, water, and DCM to remove tin salts.DMF, H₂O, DCM20 min
C Cleavage
1Treat the activated resin with a cleavage cocktail (e.g., 5% TFA in DCM).5% Trifluoroacetic acid in DCM30 min
2Filter the resin and collect the filtrate.-5 min
3Repeat the cleavage step and combine the filtrates.5% TFA in DCM30 min
4Evaporate the solvent to yield the crude product.--

Part 3: Concluding Remarks for the Practicing Scientist

The this compound linker presents a compelling option for solid-phase synthesis due to its adaptability. The photolabile approach offers a mild, reagent-free cleavage that is ideal for sensitive substrates. In contrast, the safety-catch strategy provides a robust and orthogonal handle that remains stable through a wide range of synthetic transformations until a specific reductive activation step. The choice between these two strategies will depend on the nature of the target molecule and the other functional groups present. Careful optimization of cleavage conditions is recommended for each new synthetic target to maximize yield and purity.

References

  • Blanco-Canosa, J. B., & Albericio, F. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(11), 3364.
  • Galaverna, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(20), 8251-8259.
  • Albericio, F., & de la Torre, B. G. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. CHIMIA International Journal for Chemistry, 74(5), 371-378.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Gries, G. (2018). Continuous Photochemical Cleavage of Linkers for Solid-Phase Synthesis. Methods in Molecular Biology, 1787, 239-253.
  • Isidro-Llobet, A., et al. (2019). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Organic & Biomolecular Chemistry, 17(34), 7942-7949.

Sources

Application Notes and Protocols for the Functionalization of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents.[1][2][3][4] Its three-dimensional, saturated heterocyclic structure provides an excellent framework for orienting functional groups in precise spatial arrangements, which is critical for effective interaction with biological targets.[4][5] The functionalization of the piperidine nucleus allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1] 1-(4-Nitrophenyl)piperidine-4-carboxylic acid is a versatile building block that offers three distinct points for chemical modification: the carboxylic acid at the 4-position, the nitro group on the N-aryl substituent, and the C-H bonds of the piperidine ring itself. This guide provides detailed protocols and expert insights into the strategic functionalization of this valuable intermediate for the generation of diverse chemical libraries for drug discovery programs.

Chemical Profile of this compound

  • IUPAC Name: this compound

  • CAS Number: 223786-53-6[6]

  • Molecular Formula: C₁₂H₁₄N₂O₄[6][7]

  • Molecular Weight: 250.25 g/mol [6][7]

Structural Features and Reactivity Overview:

The molecule's reactivity is dictated by its three primary functional domains:

  • The Carboxylic Acid: A versatile handle for amide bond formation, enabling the introduction of a wide array of substituents.[8][9][10]

  • The Nitroaryl Group: The electron-withdrawing nitro group can be reduced to an aniline, which can then be further functionalized.[11][12]

  • The Piperidine Ring: While generally stable, the C-H bonds of the piperidine ring can be functionalized through modern synthetic methods, such as rhodium-catalyzed C-H insertion.[13][14]

The following sections will provide detailed protocols for the strategic modification of each of these sites.

Part 1: Functionalization of the Carboxylic Acid Moiety via Amide Coupling

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[8][10] The carboxylic acid of this compound can be readily coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form a highly reactive HOBt ester, which is then readily attacked by the amine. The addition of a base like N,N-Diisopropylethylamine (DIPEA) is often necessary to neutralize the hydrochloride salt of EDC and to scavenge the acid formed during the reaction.

Workflow for EDC/HOBt Amide Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve this compound in anhydrous DCM or DMF Add_Amine Add primary or secondary amine (1.1 eq) Start->Add_Amine Add_Reagents Add HOBt (1.2 eq) and DIPEA (2.5 eq) Add_Amine->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_EDC Add EDC.HCl (1.5 eq) portion-wise Cool->Add_EDC Warm_Stir Warm to room temperature and stir for 12-24h Add_EDC->Warm_Stir Quench Dilute with DCM, wash with aq. NaHCO3 and brine Warm_Stir->Quench Dry Dry organic layer over Na2SO4 Quench->Dry Purify Concentrate and purify by column chromatography Dry->Purify Product Isolated Amide Product Purify->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Steps:

  • To a stirred solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M), add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Expertise & Experience: The choice of solvent (DCM vs. DMF) depends on the solubility of the starting materials. DMF is generally a better solvent for more polar amines. The use of HOBt is crucial as it minimizes the risk of racemization if chiral amines are used and prevents the formation of a stable N-acylurea byproduct from the reaction of the activated acid with EDC.[8]

Comparative Data for Coupling Reagents

Coupling Reagent SystemTypical SolventTemperatureGeneral Yield RangeKey Advantages
EDC/HOBt/DIPEADCM or DMF0 °C to RT60-95%Cost-effective, readily available reagents.
HATU/DIPEADMFRT80-99%High reactivity, suitable for sterically hindered substrates.[15]
BOP-Cl/Et₃NDCM0 °C to RT70-90%Effective for electron-deficient amines.

Part 2: Functionalization of the N-Aryl Moiety via Nitro Group Reduction

The nitro group serves as a masked amino group. Its reduction to an aniline opens up a vast chemical space for further derivatization, including sulfonylation, acylation, and reductive amination.

Protocol 2: Reduction of the Aromatic Nitro Group using Tin(II) Chloride

A classic and reliable method for the reduction of aromatic nitro groups in the presence of other reducible functionalities is the use of Tin(II) chloride dihydrate (SnCl₂·2H₂O).[16]

Reaction Scheme: Nitro Group Reduction

Start This compound derivative Product 1-(4-Aminophenyl)piperidine-4-carboxylic acid derivative Start->Product Reagents SnCl2·2H2O Ethanol, Reflux Reagents->Start

Caption: Reduction of the nitro group to an aniline.

Detailed Steps:

  • Suspend the 1-(4-nitrophenyl)piperidine-4-carboxamide derivative (1.0 eq) in ethanol (0.1 M).

  • Add Tin(II) chloride dihydrate (5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of NaHCO₃ or NaOH (1M). This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting 1-(4-aminophenyl)piperidine derivative can often be used in the next step without further purification.

Trustworthiness: The workup for tin-based reductions can be challenging due to the formation of tin hydroxides.[16] It is critical to ensure the aqueous layer is sufficiently basic to precipitate the tin salts and to use a large volume of organic solvent for extraction to ensure complete recovery of the product.

Alternative Reduction Methods

Reagent SystemConditionsKey Considerations
H₂ (g), Pd/CMethanol, RT, 1 atmCatalytic hydrogenation is a clean method but may not be compatible with other reducible groups like alkenes or alkynes.[11][12]
Iron powder, NH₄ClEthanol/Water, RefluxAn inexpensive and environmentally benign alternative to tin.[11]
Sodium Dithionite (Na₂S₂O₄)Water/Ethanol, RT to RefluxA powerful reducing agent, particularly effective for water-soluble substrates.[16]

Part 3: Advanced Functionalization of the Piperidine Ring

Direct functionalization of the C-H bonds of the piperidine ring is a modern strategy that avoids the need for pre-functionalized starting materials. Rhodium-catalyzed C-H insertion reactions provide a powerful tool for introducing substituents at specific positions on the ring.[13][14]

Protocol 3: Rhodium-Catalyzed C-H Functionalization at the C4-Position (Conceptual)

While the starting material already possesses a carboxylic acid at the C4 position, this conceptual protocol illustrates how C-H functionalization can be directed. For other piperidine scaffolds, specific directing groups can be installed to guide the catalyst to a desired position. For instance, using an N-α-oxoarylacetyl-piperidine in combination with a specific rhodium catalyst has been shown to direct functionalization to the C4 position.[13][14]

Conceptual Workflow for C-H Functionalization

Start N-Protected Piperidine Mix Add Rhodium Catalyst (e.g., Rh2(S-2-Cl-5-BrTPCP)4) Start->Mix Add_Diazo Slowly add Diazo Compound in refluxing solvent (e.g., DCE) Mix->Add_Diazo Monitor Monitor reaction by TLC/LC-MS Add_Diazo->Monitor Workup Cool, concentrate, and purify by chromatography Monitor->Workup Product C-H Functionalized Piperidine Workup->Product

Caption: Conceptual workflow for C-H functionalization.

Authoritative Grounding: The site-selectivity of C-H functionalization on a piperidine ring is highly dependent on both the N-protecting group and the choice of the chiral dirhodium catalyst.[13][14] This level of control allows for the synthesis of specific positional isomers that would be difficult to access through traditional methods. For example, N-Boc and N-brosyl protecting groups tend to direct functionalization to the C2 position, while other specifically designed N-acyl groups can direct to the C4 position.[13] This highlights the necessity of careful experimental design based on the desired outcome.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of novel compounds in drug discovery. The protocols and strategies outlined in this guide provide a robust framework for the systematic functionalization of its three key domains: the carboxylic acid, the nitroaryl group, and the piperidine ring itself. By leveraging these distinct points of reactivity, researchers can efficiently generate diverse libraries of compounds, accelerating the identification of new therapeutic leads.

References

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Google AI.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Aguiar, A. C., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). PMC - NIH. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). MDPI. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2012). KTH DiVA. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2024). ResearchGate. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CSCanada. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). PMC - PubMed Central. [Link]

  • Reduction of nitroxides by anthralin and some of its derivatives. (1995). PubMed. [Link]

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2012). ResearchGate. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). NIH. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2005). PMC - NIH. [Link]

  • Process for the reduction of nitro derivatives to amines. (2015).
  • N‐arylation/heteroarylation of carbamates utilizing dual photoredox catalytic system. (2024). ResearchGate. [Link]

  • Reduction of nitro group in the presence of a nitrile. (2018). Reddit. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). PubMed. [Link]

  • NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. (2016). ResearchGate. [Link]

  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (2024). Semantic Scholar. [Link]

Sources

1-(4-Nitrophenyl)piperidine-4-carboxylic acid as a linker in PROTAC development

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 1-(4-Nitrophenyl)piperidine-4-carboxylic acid as a Linker in PROTAC Development

Introduction: The Pivotal Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This tripartite structure facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[][6]

While the choice of ligands dictates specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical and pharmacokinetic properties.[4][6][7][][9] The field is increasingly moving beyond simple alkyl and PEG chains towards more sophisticated linkers that impart specific conformational constraints or physicochemical attributes.[4] Among these, rigid heterocyclic scaffolds like piperidine have gained prominence for their ability to improve metabolic stability and pre-organize the PROTAC into a bioactive conformation.[4][10][11]

This guide provides an in-depth look at This compound , a versatile building block for constructing PROTACs with rigid linkers. We will explore its strategic advantages and provide detailed protocols for its incorporation and the subsequent evaluation of the resulting PROTAC.

Strategic Rationale for Using this compound

The selection of this particular linker building block is underpinned by several key strategic advantages in PROTAC design.

  • Conformational Rigidity: The saturated piperidine ring introduces a degree of rigidity into the linker.[10][11] This conformational constraint can reduce the entropic penalty of forming the ternary complex, potentially leading to more stable and productive POI-PROTAC-E3 ligase interactions.[10] This pre-organization is a crucial element in optimizing degradation efficiency.

  • Dual-Functionality and Synthetic Versatility: This molecule offers two distinct, orthogonally addressable functional groups. The carboxylic acid provides a reliable handle for standard amide bond formation with an amine-functionalized binding moiety (either warhead or E3 ligand). The nitro group can be readily reduced to an amine, creating a new attachment point for the second binding moiety. This step-wise approach simplifies the synthetic strategy.

  • Vectorial Control: The defined geometry of the piperidine ring and the para-substitution on the phenyl ring provide precise control over the exit vectors of the final PROTAC. The orientation of the POI and E3 ligase ligands is critical for effective ubiquitination, and rigid linkers offer superior control over this spatial arrangement compared to highly flexible chains.[][]

  • Modulation of Physicochemical Properties: The incorporation of heterocyclic and aromatic moieties can significantly influence the resulting PROTAC's properties, such as solubility, lipophilicity, and metabolic stability, which are critical for developing molecules with drug-like characteristics.[10][13]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₄[14]
Molecular Weight 250.25 g/mol [14]
CAS Number 223786-53-6[14]
Appearance Solid
SMILES O=C(O)C1CCN(CC1)c2ccc(cc2)[O-]

Core Concepts in PROTAC Assembly and Evaluation

Before proceeding to protocols, it is essential to understand the workflow. The development of a PROTAC is a multi-step process that involves synthesis, confirmation of the mechanism of action, and evaluation of its cellular activity and drug-like properties.

G cluster_0 PROTAC Design & Synthesis cluster_1 In Vitro Mechanistic Validation cluster_2 Cellular Activity & DMPK Profiling S1 Selection of Warhead & E3 Ligase Ligand S2 Linker Strategy: 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid S1->S2 S3 Stepwise Chemical Synthesis (Amide Couplings, Reduction) S2->S3 S4 Purification & Characterization (HPLC, LC-MS, NMR) S3->S4 V1 Ternary Complex Formation Assay (FP) S4->V1 Synthesized PROTAC V2 Target Ubiquitination Assay (IP/Western) V1->V2 C1 Target Degradation Assay (Western Blot, DC50/Dmax) V2->C1 Confirmed Mechanism C2 Physicochemical Profiling (Solubility, Permeability) C1->C2 C3 Metabolic Stability Assay (Microsomes, Hepatocytes) C2->C3

Caption: High-level workflow for PROTAC development using a piperidine-based linker.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via a Piperidine Linker

This protocol describes a general, two-directional synthesis starting from this compound. Here, we exemplify the coupling to an amine-functionalized CRBN ligand (e.g., pomalidomide derivative) followed by reduction and coupling to a carboxylic acid-functionalized warhead.

G A 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid + Amine-CRBN Ligand B Step 1: Amide Coupling HATU, DIPEA, DMF Intermediate 1 A->B Activate & Couple C Step 2: Nitro Reduction Pd/C, H₂ or SnCl₂ Intermediate 2 (Amine) B->C Unmask D Intermediate 2 + Carboxy-Warhead C->D Prepare for 2nd Coupling E Step 3: Amide Coupling HATU, DIPEA, DMF Final PROTAC D->E Couple F Purification & Analysis HPLC, LC-MS, NMR E->F Isolate

Caption: Synthetic workflow for PROTAC assembly.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl pomalidomide)

  • Carboxylic acid-functionalized warhead (POI ligand)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[10][13]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Reducing Agent: Palladium on carbon (10% Pd/C) with H₂ gas, or Tin(II) chloride (SnCl₂)

  • Standard reagents for workup and purification (EtOAc, NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

Part A: First Amide Coupling

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand (1.05 eq) dissolved in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (Intermediate 1) by flash column chromatography on silica gel.

  • Confirm the structure and purity of Intermediate 1 by LC-MS and ¹H NMR.

Part B: Nitro Group Reduction

  • Dissolve Intermediate 1 (1.0 eq) in a suitable solvent (e.g., Methanol or Ethyl Acetate).

  • Carefully add 10% Pd/C (approx. 10% by weight).

  • Purge the flask with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate to yield the amine product (Intermediate 2). This is often used in the next step without further purification if it is clean by LC-MS.

Part C: Second Amide Coupling

  • Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 20 minutes for pre-activation.

  • Add Intermediate 2 (1.05 eq) dissolved in anhydrous DMF.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Perform an aqueous workup as described in Part A, step 5.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).

  • Characterize the final product thoroughly by LC-MS, ¹H NMR, and ¹³C NMR to confirm its identity, purity, and integrity.

Protocol 2: In Vitro Target Degradation Assay

This protocol uses Western Blotting to quantify the reduction of a target protein in cells treated with the newly synthesized PROTAC.

Materials:

  • Human cell line expressing the POI (e.g., HeLa, 293T, or a disease-relevant line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized PROTAC, dissolved in DMSO to make a 10 mM stock

  • Positive control degrader (if available)

  • Negative controls: Warhead alone, E3 ligase ligand alone

  • Proteasome inhibitor (e.g., MG132 or Bortezomib)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Include the following controls: DMSO vehicle, warhead alone (10 µM), E3 ligase ligand alone (10 µM), and PROTAC (1 µM) + proteasome inhibitor (10 µM, pre-incubated for 1 hour).

    • Remove old medium from cells and add the compound-containing medium.

  • Incubation: Incubate the treated cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Image the blot using a chemiluminescence imager.

    • Strip and re-probe the membrane for the loading control antibody.

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 3: In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of the PROTAC in human liver microsomes (HLM).[15]

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP⁺)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Synthesized PROTAC (10 mM stock in DMSO)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: On ice, prepare a master mix containing HLM (final concentration 0.5 mg/mL) and phosphate buffer.

  • Initiate Reaction:

    • In a 96-well plate, add the PROTAC to the HLM mixture to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold ACN with the internal standard.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate at 4,000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the peak area ratio of the PROTAC relative to the internal standard at each time point.[16]

  • Data Analysis:

    • Plot the natural log of the percentage of PROTAC remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Data Interpretation & Troubleshooting

AssayKey ParametersInterpretationCommon Issues
Target Degradation DC₅₀: PotencyDₘₐₓ: EfficacyLower DC₅₀ indicates higher potency. Higher Dₘₐₓ (>80%) indicates efficient degradation.Hook Effect: Reduced degradation at high concentrations due to formation of binary complexes over ternary ones.[7] Requires testing a wide concentration range.No Degradation: Could be due to poor cell permeability, unstable ternary complex, or wrong linker length/geometry.
Metabolic Stability t½: Half-lifeCLᵢₙₜ: Intrinsic ClearanceA longer half-life suggests better metabolic stability. Lower clearance is generally desirable for in vivo applications.Rapid Disappearance: Indicates high metabolic liability. The piperidine ring itself is generally stable, but other parts of the PROTAC may be susceptible to metabolism.

Conclusion

This compound is a powerful and strategically valuable building block for the synthesis of PROTACs. Its inherent rigidity, combined with its versatile and orthogonal chemical handles, allows medicinal chemists to exert precise control over the linker's length and geometry. This control is paramount for optimizing the formation of a productive ternary complex, which is the cornerstone of effective protein degradation.[7] By following the detailed synthetic and analytical protocols outlined in this guide, researchers can efficiently incorporate this linker into their PROTAC designs and systematically evaluate the resulting molecules, accelerating the development of novel therapeutics that leverage the power of targeted protein degradation.

References

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Dimensions. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC. NIH National Center for Biotechnology Information. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. [Link]

  • Rapid, High Sensitivity Quantification of a Proteolysis Targeting Chimera, PROTAC, in Rat Plasma From a Microsampling DMPK Study Using UPLC-MS/MS. Waters Corporation. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Tackling the DMPK challenges of developing PROTAC drugs. Certara. [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]

  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC. NIH National Center for Biotechnology Information. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. NIH National Center for Biotechnology Information. [Link]

  • 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid. PubChem. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. [Link]

  • 4-Nitrophenyl- and 4′-nitro-1,1′-biphenyl-4-carboxylates attached to Mo2 quadruple bonds: ground versus excited state M2δ–ligand conjugation. Dalton Transactions (RSC Publishing). [Link]

  • Isonipecotic acid. Wikipedia. [Link]

  • RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. [Link]

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Nitrophenyl-Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] When functionalized with a 4-nitrophenyl group and a carboxylic acid moiety, as in 1-(4-Nitrophenyl)piperidine-4-carboxylic acid, the resulting molecule becomes a versatile building block for creating derivatives with a wide range of biological activities.[2] While this specific parent compound is a chemical intermediate, its derivatives have been investigated for various therapeutic applications, including anticancer, antiviral, anti-inflammatory, and enzyme-inhibiting properties.[3][4]

The 4-nitrophenyl group can participate in crucial molecular interactions, while the carboxylic acid at the 4-position of the piperidine ring provides a convenient handle for derivatization, typically into amides and esters. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity towards specific biological targets.[5] Investigations into structurally similar compounds have revealed activities such as the inhibition of enzymes like steroid-5alpha-reductase and cathepsin K, and the induction of apoptosis in cancer cells.[6][7]

This document provides detailed protocols for a panel of foundational cell-based assays to characterize the biological effects of novel derivatives of this compound. These assays are designed to assess general cytotoxicity, the induction of apoptosis, and the inhibition of intracellular enzyme activity, providing a robust starting point for any drug discovery program centered on this promising chemical scaffold.

Core Principles and Assay Selection Rationale

To effectively profile novel compounds, a tiered assay approach is recommended. This begins with a broad assessment of cellular impact (cytotoxicity) and progresses to more mechanistic assays (apoptosis, enzyme inhibition) for active compounds.

  • Cell Viability and Cytotoxicity (MTT Assay): This is the primary screening assay to determine the concentration range at which a compound affects cell proliferation and viability. It is a critical first step to identify dose-dependent effects and calculate the IC50 (half-maximal inhibitory concentration), a key measure of a compound's potency.[8]

  • Apoptosis Induction (Caspase Activity Assay): For compounds exhibiting cytotoxicity, it is essential to determine the mechanism of cell death. Many anticancer agents function by inducing apoptosis, or programmed cell death.[9] Measuring the activity of caspases, the key executioner enzymes in the apoptotic cascade, provides a direct and quantifiable readout of this process.

  • Cellular Enzyme Inhibition: Given that many piperidine derivatives function as enzyme inhibitors, a general framework for assessing a compound's ability to inhibit a specific intracellular enzyme is crucial.[3] This involves using a cell line that expresses the target enzyme and a reporter substrate that generates a measurable signal upon enzymatic cleavage.

Below are detailed protocols for these key assays, designed to be adaptable for screening derivatives of this compound.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives, dissolved in DMSO to create a 10 mM stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. A typical final concentration range would be 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound dose, typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds (or vehicle control).

    • Return the plate to the incubator for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression analysis to determine the IC50 value.

Data Presentation:

Compound DerivativeTarget Cell LineIncubation Time (h)IC50 (µM)
Derivative XA54948Example: 15.2
Derivative YA54948Example: 5.8
Derivative ZMCF-748Example: 22.1
Table 1: Example data summary for cytotoxicity screening.

Workflow Visualization:

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h for Attachment seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance @ 570 nm solubilize->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This protocol utilizes a commercially available luminescent assay system (Promega Caspase-Glo® 3/7) that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The cleavage of the substrate by active caspases releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.

Materials:

  • Human cancer cell line

  • Complete growth medium

  • This compound derivatives (DMSO stock)

  • Caspase-Glo® 3/7 Reagent

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Positive control (e.g., Staurosporine, 1 µM)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at the same density as in the MTT assay (100 µL/well).

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Treat cells with test compounds at concentrations around their IC50 value (and 2x, 0.5x IC50) for a period determined by time-course experiments (typically 6, 12, or 24 hours). Include vehicle and positive controls.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.

  • Incubation:

    • Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence value from the "no-cell" control wells from all other measurements.

    • Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.

Data Presentation:

Compound Derivative (Conc.)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control1.0
Derivative Y (5.8 µM)Example: 4.5
Derivative Y (11.6 µM)Example: 8.2
Staurosporine (1 µM)Example: 10.5
Table 2: Example data for caspase-3/7 activation.

Signaling Pathway Visualization:

Apoptosis_Pathway cluster_stimulus cluster_pathway cluster_execution Compound Nitrophenyl-piperidine Derivative Mito Mitochondrial Stress Compound->Mito Induces CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway.

Trustworthiness and Self-Validation

To ensure the reliability of the data generated from these protocols, several internal controls and validation steps are essential:

  • Vehicle Control: Every experiment must include a vehicle (e.g., DMSO) control to account for any effects of the solvent on the cells.

  • Positive Control: A known inducer of the measured effect (e.g., a standard cytotoxic drug for the MTT assay, staurosporine for apoptosis) should be included to confirm that the assay system is responsive.

  • Dose-Response Curves: Compounds should be tested across a range of concentrations to establish a clear dose-response relationship, which is crucial for confirming a specific biological effect rather than an artifact of high concentration.

  • Reproducibility: Key experiments should be repeated independently (typically n=3) to ensure the consistency and statistical significance of the findings.

  • Orthogonal Assays: Positive hits from a primary screen (e.g., MTT) should be confirmed using an alternative method. For example, a decrease in viability in the MTT assay could be corroborated by a direct cell counting method (e.g., Trypan Blue exclusion) or a different viability assay (e.g., CellTiter-Glo®).

By integrating these measures, the experimental workflow becomes a self-validating system, increasing confidence in the biological activity attributed to the this compound derivatives under investigation.

References

  • Micheli, F., et al. (1998). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Medicinal Chemistry, 41(23), 4547-4558. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Single-target inhibitors. Inhibited enzymes are indicated. Compounds are described in the text. Retrieved from [Link]

  • Wang, H., et al. (2004). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 47(7), 1662-1673. Available at: [Link]

  • Sabancılar, İ. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Retrieved from [Link]

  • Witschel, M., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5084. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

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Application Notes & Protocols: In Vitro Metabolic Stability of 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic profile. A compound that is too rapidly metabolized will struggle to achieve therapeutic concentrations in the body, while one that is metabolized too slowly may accumulate and cause toxicity.[1] The in vitro metabolic stability assay serves as a crucial early-stage screen to predict a compound's in vivo clearance, primarily by the liver.[2][3]

Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are a widely used in vitro tool for these studies.[4][5] They contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceuticals.[4][6][7][8] For the 1-(4-nitrophenyl)piperidine-4-carboxylic acid amide scaffold, potential metabolic pathways include N-dealkylation, oxidation, and glucuronidation.[9] By incubating these compounds with liver microsomes in the presence of necessary cofactors, we can simulate Phase I metabolism and quantify the rate of disappearance of the parent compound.[4][5] This data allows for the calculation of key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint), which are invaluable for ranking compounds and predicting their in vivo behavior.[3][10][11]

Experimental Design & Rationale

A robust in vitro metabolic stability assay requires careful consideration of several experimental parameters. The choices made at each step are critical for generating reliable and translatable data.

The In Vitro System: Liver Microsomes

Pooled human liver microsomes are the gold standard for these assays as they average out inter-individual variability in enzyme expression and activity.[2] It is also common practice to evaluate metabolic stability in microsomes from other species (e.g., rat, mouse, dog) to understand interspecies differences in metabolism, which is crucial for the preclinical development of a drug candidate.[4]

Cofactor Requirements: The NADPH Regenerating System

The catalytic activity of CYP enzymes is dependent on the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form).[12] To ensure that the enzymatic reactions do not become limited by the availability of this cofactor during the incubation period, an NADPH regenerating system is employed.[13][14] This system typically consists of an enzyme, such as glucose-6-phosphate dehydrogenase (G6PDH), and its substrate, glucose-6-phosphate (G6P), which continuously regenerate NADPH from NADP+.[13][14]

Analytical Methodology: The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying the parent compound in the incubation matrix.[10][15][16] Its high sensitivity and selectivity allow for the accurate measurement of low concentrations of the analyte in a complex biological matrix. The development of a validated LC-MS/MS method is a prerequisite for a successful metabolic stability study.[10][15] For high-throughput screening, techniques like RapidFire-MS, which replaces chromatography with solid-phase extraction, can significantly increase sample analysis speed.[17]

Detailed Experimental Protocol

This protocol outlines a typical workflow for assessing the metabolic stability of a this compound amide derivative using human liver microsomes.

Materials and Reagents
  • Test Compound: this compound amide derivative of interest

  • Control Compounds: High and low clearance compounds (e.g., Verapamil and Diclofenac)

  • Pooled Human Liver Microsomes: (e.g., from a commercial supplier)

  • Phosphate Buffer: 100 mM, pH 7.4

  • NADPH Regenerating System: Commercially available kits or prepared solutions (e.g., Solution A: NADP+ and Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)[12][18]

  • Acetonitrile (ACN): LC-MS grade, containing an internal standard (IS) for analytical quantification

  • 96-well incubation plates and sealing mats

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Stock Solution Preparation
  • Test and Control Compounds: Prepare 10 mM stock solutions in DMSO. Further dilute to a working concentration of 100 µM in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer (pH 7.4).

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.[13] If preparing from individual components, create a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[11]

Incubation Procedure

The following procedure is designed for a 96-well plate format, which is ideal for screening multiple compounds.

  • Pre-incubation: In a 96-well plate, add the appropriate volume of the 1 mg/mL liver microsome solution to each well.

  • Initiation of Reaction: Add the test compound or control compound working solution to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[2]

  • Pre-warm: Pre-warm the plate at 37°C for 10 minutes.

  • Start the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the corresponding wells.[4]

  • Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to each well. This step serves to precipitate the microsomal proteins and halt enzymatic activity.

  • Protein Precipitation: Seal the plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Negative Controls

It is essential to include negative controls to ensure the observed compound depletion is due to enzymatic metabolism.

  • No NADPH: In a set of wells, replace the NADPH regenerating system with phosphate buffer. This control accounts for any non-enzymatic degradation of the compound.[11]

  • No Microsomes (Buffer only): In another set of wells, replace the liver microsome solution with phosphate buffer. This control assesses the chemical stability of the compound in the incubation buffer.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate of disappearance of the parent compound over time.

  • Quantification: Analyze the samples using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.

  • Depletion Profile: Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.

  • Calculation of Half-Life (t½): The slope of the linear regression of the ln(% remaining) vs. time plot represents the elimination rate constant (k). The in vitro half-life is then calculated using the following equation:

    • t½ = 0.693 / k

  • Calculation of Intrinsic Clearance (Clint): The in vitro intrinsic clearance is calculated using the following equation:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

The calculated Clint value provides a measure of the intrinsic metabolic capacity of the liver for the compound.[19][20]

Data Presentation

For clarity and ease of comparison, the results should be summarized in a tabular format.

Compound IDt½ (min)Clint (µL/min/mg protein)
Test Compound 125.826.9
Test Compound 215.245.6
Verapamil (High Clearance)8.581.5
Diclofenac (Low Clearance)65.110.6

Note: The data presented in this table is for illustrative purposes only.

Visualizing the Workflow

A clear visual representation of the experimental workflow can aid in understanding and execution.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound (1 µM final) Incubation Combine & Incubate TestCompound->Incubation Microsomes Liver Microsomes (0.5 mg/mL final) Microsomes->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation TimePoints Sample at Time Points (0, 5, 15, 30, 45 min) Incubation->TimePoints Termination Terminate Reaction (Cold ACN + IS) TimePoints->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LCMS LC-MS/MS Analysis of Supernatant Centrifugation->LCMS Plotting Plot ln(% Remaining) vs. Time LCMS->Plotting Calculations Calculate t½ and Clint Plotting->Calculations

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion

The in vitro metabolic stability assay using liver microsomes is an indispensable tool in modern drug discovery. By following a well-designed and rigorously executed protocol, researchers can obtain critical data on the metabolic fate of novel compounds like this compound amides. This information is paramount for selecting candidates with favorable pharmacokinetic properties for further development, ultimately increasing the probability of success in the clinic.

References

  • BioIVT. (2018, May 29). NADPH RapidStart Regeneration System for Extended Metabolism. BioIVT Blogs. [Link]

  • BioIVT. Configure RapidStart™ NADPH Regenerating System. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • XenoTech. RapidStart™ NADPH Regenerating System. [Link]

  • El-Behery, M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20206-20213. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Paini, A., et al. (2015). Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Patsnap Synapse. (2025, May 29). How to use hepatocytes for intrinsic clearance prediction?. [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Wetmore, B. A., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 40(10), 2829-2843. [Link]

  • ResearchGate. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. [Link]

  • Al-Sanea, M. M., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Molecules, 28(5), 2321. [Link]

  • Agilent. Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. [Link]

  • Semantic Scholar. Metabolism of N‐methyl‐amide by cytochrome P450s. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • ResearchGate. (2025, August 8). Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. [Link]

  • Zhang, Z., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(7), 2387-2394. [Link]

  • ResearchGate. (2025, August 10). Predicting Clearance in Humans from In Vitro Data. [Link]

  • ResearchGate. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Guengerich, F. P. (2020). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Handbook of Experimental Pharmacology, 257, 1-27. [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • Iannone, F., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8859. [Link]

  • Bryan, M. C., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1688-1697. [Link]

  • Hennequin, L. F., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]

  • Google Patents. Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology Letters, 367, 32-39. [Link]

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Application Notes & Protocols for High-Throughput Screening with a 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[1][2] This guide provides a comprehensive framework for designing and executing an HTS campaign utilizing a focused library built around the 1-(4-nitrophenyl)piperidine-4-carboxylic acid scaffold. This scaffold is of significant interest in medicinal chemistry due to the versatile synthetic handles and the known biological activities of piperidine derivatives, which include antimicrobial and enzyme inhibitory properties.[3][4][5] We will detail the critical phases of an HTS workflow, from library handling and assay development to primary screening, hit confirmation, and data analysis, providing both the theoretical rationale and actionable, step-by-step protocols.

The this compound Library: Core Characteristics & Handling

The selection of a high-quality screening library is a prerequisite for any successful HTS campaign. The this compound library offers a unique combination of a rigid piperidine core, which helps to position substituents in defined vectors, and a key carboxylic acid functional group.

  • Scientific Rationale: The carboxylic acid moiety is a common feature in enzyme inhibitors, capable of forming strong hydrogen bonds or ionic interactions with amino acid residues (e.g., Lysine, Arginine) in a target's active site.[3] The nitrophenyl group provides an aromatic surface for potential π-π stacking interactions and can be synthetically modified for structure-activity relationship (SAR) studies.

Physicochemical Properties & Solubility
PropertyConsiderationRecommended Action
Solubility The carboxylic acid group can limit solubility in pure aqueous solutions at neutral pH. The overall scaffold is relatively non-polar.Primary stock solutions should be prepared in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.
Stability The piperidine and nitrophenyl rings are generally stable. However, repeated freeze-thaw cycles can lead to compound precipitation or degradation.Master stock plates should be stored at -20°C or -80°C in a low-humidity environment.[6] Limit the number of freeze-thaw cycles to less than five.
Purity Impurities can lead to false positive or negative results.It is essential to confirm the purity of library compounds (ideally >95%) via LC-MS or NMR before commencing a screen.[7]
Protocol 1: Library Preparation and Plating

This protocol describes the preparation of master stock plates and assay-ready "daughter" plates for the HTS campaign.

  • Compound Solubilization:

    • Allow the lyophilized powders of the library compounds to equilibrate to room temperature to prevent water condensation.

    • Add the required volume of 100% DMSO to each vial to achieve a final concentration of 10 mM.

    • Mix thoroughly using a vortex mixer and/or sonicator until all compound is fully dissolved.

  • Master Plate Preparation (384-well format):

    • Using an automated liquid handler, transfer 50 µL of each 10 mM stock solution into the designated wells of a 384-well polypropylene storage plate.

    • Leave specific columns empty for positive and negative controls (e.g., columns 23 and 24).

    • Seal the plate with a foil or cap-mat sealer, label with a unique barcode, and store at -20°C.

  • Assay-Ready Plate Preparation:

    • Thaw the master stock plate. Centrifuge briefly to collect all liquid at the bottom of the wells.

    • Using an acoustic liquid handler (e.g., Labcyte Echo) or a pin tool, transfer a small volume (e.g., 50 nL) from the master plate to a 384-well assay plate (e.g., low-volume, black, flat-bottom for fluorescence assays). This creates an intermediate "stamp" plate or directly into the final assay plate.

    • The final concentration in the assay will depend on the final assay volume (e.g., 50 nL of 10 mM stock in a 10 µL final assay volume yields a 5 µM screening concentration).

    • Assay-ready plates can be prepared in batches and stored at -20°C until use.

Assay Development and Validation: The Foundation of a Robust Screen

The goal of assay development is to create a robust, reproducible, and miniaturized assay suitable for automation.[][9] For this library, we will use a hypothetical biochemical assay targeting an enzyme critical for bacterial survival, such as Mycobacterium tuberculosis MenA, an enzyme involved in Vitamin K2 biosynthesis.[5]

Causality in Assay Choice

A fluorescence-based biochemical enzyme inhibition assay is chosen for several reasons:

  • Compatibility: The carboxylic acid library is well-suited for targeting enzyme active sites.

  • Throughput: Fluorescence intensity is a rapid and sensitive readout compatible with HTS plate readers.[10]

  • Cost-Effectiveness: Miniaturization to a 384- or 1536-well format significantly reduces reagent costs.[11][12]

Protocol 2: Assay Miniaturization and Optimization (384-well Format)
  • Reagent Titration:

    • Determine the optimal concentration of the enzyme and substrate. The goal is to use the lowest concentration of enzyme that produces a robust signal well above the background. Aim for a substrate concentration at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Incubation Time:

    • Measure the enzymatic reaction progress over time to identify the linear phase. The reaction should be stopped within this linear range to ensure measured inhibition is accurate.

  • DMSO Tolerance:

    • Run the assay with varying concentrations of DMSO (e.g., 0.1% to 5%).[13]

    • Plot enzyme activity against DMSO concentration. The final DMSO concentration used in the HTS should have a minimal effect (<10% inhibition) on enzyme activity.

Protocol 3: Statistical Assay Validation

Before starting the full screen, the assay's performance must be statistically validated to ensure reliability.[13] This is typically done by running several plates containing only positive and negative controls.

  • Plate Preparation:

    • Prepare three 384-well plates.

    • In half of the wells (n=192), add the negative control (e.g., assay buffer with DMSO). This represents 0% inhibition.

    • In the other half of the wells (n=192), add a known, potent inhibitor of the target enzyme as a positive control. This represents 100% inhibition.

  • Assay Execution: Run the standard assay protocol on these validation plates.

  • Data Analysis and Performance Metrics:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Signal Window (SW): Calculate as μp / μn. An SW > 2 is generally considered acceptable.

    • Z'-Factor: This metric measures the statistical separation between the positive and negative controls and is a key indicator of assay quality.[10] Calculate using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

    • An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5 .[14]

MetricFormulaAcceptance CriteriaRationale
Signal Window Mean(pos) / Mean(neg)> 2Ensures a distinguishable signal between inhibited and uninhibited states.
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]≥ 0.5 Indicates a large separation between control populations with low data variability, minimizing false hits.[10]
CV (%) (σ / μ) * 100< 15%Measures the relative variability of the data; low CV indicates good reproducibility.

The High-Throughput Screening Campaign

With a validated assay, the primary screen of the entire library can commence. This process integrates robotics, liquid handlers, and plate readers to test thousands of compounds per day.[11][15]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis cluster_validation Phase 4: Hit Validation Lib Compound Library (10 mM in DMSO) AssayPlate Assay-Ready Plates (e.g., 50 nL/well) Lib->AssayPlate Acoustic Dispensing ReagentAdd Reagent Addition (Enzyme, Substrate) AssayPlate->ReagentAdd Incubate Incubation ReagentAdd->Incubate Readout Plate Reader (Fluorescence Signal) Incubate->Readout RawData Raw Data Acquisition Readout->RawData Normalization Data Normalization (% Inhibition) RawData->Normalization HitSelect Hit Selection (e.g., >3σ cutoff) Normalization->HitSelect Confirmation Hit Confirmation (Re-test) HitSelect->Confirmation DoseResponse Dose-Response (IC50) Confirmation->DoseResponse Secondary Secondary Assays (Orthogonal/Counter) DoseResponse->Secondary Lead Optimization Lead Optimization Secondary->Lead Optimization

Fig 1. Generalized workflow for a High-Throughput Screening campaign.
Protocol 4: Primary Screen Execution
  • Plate Retrieval: Remove assay-ready plates and reagent plates from storage and allow them to equilibrate to room temperature.

  • Reagent Addition: Using an automated liquid dispenser, add the enzyme solution to all wells of the 384-well assay plates.

  • Compound Incubation (Pre-incubation): Allow the library compounds to incubate with the enzyme for a defined period (e.g., 15 minutes) at room temperature. This step is critical for identifying time-dependent inhibitors.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plates for the optimized time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Signal Detection: Read the fluorescence intensity of each well using a plate reader.

Data Analysis and Hit Selection

The goal of primary data analysis is to identify statistically significant "hits" from a large dataset.[16]

  • Normalization: Raw fluorescence values are converted to a percentage of inhibition relative to the on-plate controls.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Criteria: A common method for hit selection is to use a threshold based on the standard deviation (σ) of the sample population.[17]

    • Calculate the mean (% inhibition) and standard deviation of all test compounds on a plate.

    • A compound is designated a "hit" if its % inhibition value exceeds the mean by three times the standard deviation (Mean + 3σ).

Hit Confirmation and Prioritization: From Hits to Leads

A primary hit is not a validated lead. A rigorous triage process is required to eliminate false positives and characterize promising compounds.[7][18] False positives can arise from compound autofluorescence, aggregation, or non-specific reactivity.

Hit_Triage_Funnel A Primary HTS ~100,000 Compounds (Single Concentration) B Primary Hits ~1,000 Compounds (Hit Rate ~1%) C Confirmed Hits ~200 Compounds (Fresh Powder Re-test) D Potent Hits ~50 Compounds (Dose-Response IC50 < 10 µM) E Validated Leads ~5-10 Compounds (Confirmed in Secondary Assays)

Fig 2. Funnel diagram illustrating the hit validation and triage process.
Protocol 5: Hit Confirmation and Dose-Response Analysis
  • Hit Picking: From the primary screen hit list, "pick" the selected compounds from the master stock plates into a new confirmation plate.

  • Fresh Powder Confirmation: It is crucial to source fresh, dry powder of the hit compounds to create new stock solutions.[19] This validates that the activity is due to the compound itself and not a degradation product or a concentration error in the original library plate.

  • Single-Point Re-test: Re-test the compounds at the same concentration used in the primary screen to confirm activity.

  • Dose-Response Curve: For confirmed hits, perform a serial dilution (e.g., 10-point, 3-fold dilution starting at 100 µM) and run the assay.

  • IC50 Calculation: Plot the % inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Protocol 6: Counter- and Orthogonal Screens
  • Counter-Screen: A counter-screen is designed to identify compounds that interfere with the assay technology itself. For a fluorescence-based assay, this would involve running the assay without the enzyme to identify autofluorescent compounds.

  • Orthogonal Screen: An orthogonal screen confirms the hit's activity using a different assay methodology. For example, if the primary screen used a fluorescence readout, an orthogonal assay could use a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding of the compound to the enzyme target.[19]

Hypothetical Case Study: Screening for MenA Inhibitors

A screen of a 10,000-compound this compound library against M. tuberculosis MenA was performed at a final concentration of 10 µM.

Pathway Substrate Substrate (e.g., DHNA) Enzyme Target Enzyme (Mtb MenA) Substrate->Enzyme Binds to Active Site Product Product (Menaquinone Pathway) Enzyme->Product Catalyzes Inhibitor Hit Compound (Piperidine-Carboxylic Acid) Inhibitor->Enzyme Inhibits

Fig 3. Simplified pathway showing enzyme inhibition by a hit compound.
Summary of Top Hits
Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed IC50 (µM)Counter-Screen (Autofluorescence)Orthogonal Screen (SPR Binding)Priority
H-001 95.2%1.2NoYesHigh
H-002 88.7%5.8NoYesMedium
H-003 91.5%2.5YesN/ALow (False Positive)
H-004 79.4%15.1NoNoLow (Weak/Non-binder)

Interpretation:

  • H-001 is a high-priority hit. It is potent, confirmed by IC50, is not an assay artifact, and shows direct binding to the target. This compound is an excellent candidate for lead optimization.

  • H-003 is a clear false positive due to its autofluorescence, a common issue in fluorescence-based screens. This highlights the critical importance of counter-screens.

References

  • Vertex AI Search. (2025, May 3). High-Throughput Screening (HTS)
  • The Scientist. (2024, January 2). An Overview of High Throughput Screening.
  • LabKey. (2024, September 12).
  • BOC Sciences. HTS Assay Development.
  • Benchchem. 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | 926224-41-1.
  • HiTSeekR. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. PMC - NIH.
  • Assay Guidance Manual. (2012, May 1).
  • Basicmedical Key.
  • PubMed. Overview of high-throughput screening.
  • PMC - NIH. (2014). Analysis of High Throughput Screening Assays using Cluster Enrichment.
  • Malvern Panalytical. High-Throughput Screening (HTS).
  • Technology Networks. (2023, November 14). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches.
  • Wikipedia. High-throughput screening.
  • High-Throughput Screening Center. Introduction - Guidance for Assay Development & HTS.
  • Cambridge MedChem Consulting. (2017, November 13).
  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center.
  • High Throughput Screening Laboratory, University of Kansas. KU-HTS Compound Libraries.
  • Enamine. High-Throughput Screening.
  • Biomedical Pharmacology Journal. (2008).
  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid (CAS: 223786-53-6)[1]. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. We will delve into the reaction mechanism, provide an optimized protocol, and offer detailed troubleshooting for issues you may encounter during your experiments.

The Underlying Chemistry: Mechanism and Rationale

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is crucial for effective troubleshooting and optimization. The reaction proceeds via a two-step addition-elimination pathway involving a key intermediate known as a Meisenheimer complex[2][3].

Key Principles:

  • Activation: The aromatic ring of 1-fluoro-4-nitrobenzene is made susceptible to nucleophilic attack by the strongly electron-withdrawing nitro (-NO₂) group. This group, positioned para to the fluorine leaving group, effectively stabilizes the negative charge of the intermediate through resonance[3][4].

  • Nucleophilic Attack: The nitrogen atom of piperidine-4-carboxylic acid acts as the nucleophile, attacking the carbon atom bonded to the fluorine.

  • Leaving Group Departure: The reaction rate in SNAr is primarily dependent on the initial nucleophilic attack. Fluorine is an excellent leaving group in this context because its high electronegativity makes the attached carbon highly electrophilic, accelerating the rate-determining addition step[3][5].

Caption: The SNAr Addition-Elimination Mechanism.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity. It incorporates best practices for reagent handling, reaction monitoring, and product isolation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Piperidine-4-carboxylic acid, K₂CO₃, and DMSO in reaction vessel. B 2. Stir mixture at room temperature under N₂ atmosphere. A->B C 3. Add 1-Fluoro-4-nitrobenzene dropwise to the suspension. B->C D 4. Heat reaction to 80-90 °C. C->D E 5. Monitor reaction progress by TLC (approx. 4-6 hours). D->E F 6. Cool reaction to room temperature. E->F G 7. Pour mixture into ice-water. F->G H 8. Acidify with 2M HCl to pH ~3-4 to precipitate the product. G->H I 9. Filter the solid product. H->I J 10. Wash solid with cold water. I->J K 11. Recrystallize from Ethanol/Water. J->K L 12. Dry under vacuum to yield pure product. K->L

Caption: Experimental workflow for the synthesis.
Detailed Steps:
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add piperidine-4-carboxylic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Initiation: Stir the suspension under a nitrogen atmosphere for 15 minutes at room temperature. Slowly add 1-fluoro-4-nitrobenzene (1.05 eq.) to the mixture.

  • Execution: Heat the reaction mixture to 80-90 °C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (1-fluoro-4-nitrobenzene) is consumed (typically 4-6 hours).

  • Work-up: Once complete, cool the reaction to room temperature and pour it into a beaker containing ice-water.

  • Precipitation: While stirring, slowly acidify the aqueous mixture with 2M hydrochloric acid (HCl) until the pH is approximately 3-4. A yellow solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a yellow solid. Dry the final product under vacuum.

Key Reaction Parameters (Quantitative Data)
ParameterRecommended Value/ReagentPurpose
Nucleophile Piperidine-4-carboxylic acid1.0 equivalent
Electrophile 1-Fluoro-4-nitrobenzene1.05 equivalents
Base Anhydrous K₂CO₃ (Potassium Carbonate)2.5 equivalents
Solvent Anhydrous DMSO~5-10 mL per gram of nucleophile
Temperature 80 - 90 °CProvides activation energy
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with moisture
Reaction Time 4 - 6 hours (TLC monitored)Ensures reaction completion

Troubleshooting Guide

This section addresses specific issues that can lead to suboptimal results.

Troubleshooting_Guide Start Low or No Yield? Q1 Is the piperidine N protonated? Start->Q1 Q2 Are reaction conditions optimal? Q1->Q2 No S1_Yes Yes: Insufficient or weak base. Action: Use ≥2.0 eq. of a strong base like K₂CO₃ or Na₂CO₃. Q1->S1_Yes Yes Q3 Are reagents high quality? Q2->Q3 Yes S2_Yes Yes: Temperature too low or reaction time too short. Action: Increase temp to 80-90°C and monitor by TLC until completion. Q2->S2_Yes No S3_Yes Yes: Reagents may be degraded or wet. Action: Use anhydrous solvents and fresh reagents. Check purity. Q3->S3_Yes No S3_No No: Reagents are fine. Q3->S3_No Yes S1_No No: Base is adequate. S2_No No: Conditions are correct.

Caption: Decision tree for troubleshooting low yield.
Question: My reaction yield is consistently low or zero. What are the most likely causes?

Answer: This is the most common issue and can typically be traced to one of three areas: the nucleophile's reactivity, the reaction conditions, or reagent quality.

  • Inactive Nucleophile (Protonation): The nitrogen on piperidine-4-carboxylic acid is a nucleophile, but it is also a base. If the reaction medium is acidic, this nitrogen will be protonated (-NH₂⁺-), rendering it non-nucleophilic.

    • Cause: Insufficient or inappropriate base. The reaction generates HF, which must be neutralized. Furthermore, the carboxylic acid moiety can engage in an intramolecular acid-base reaction.

    • Solution: Use at least 2.0-2.5 equivalents of a moderately strong, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). This ensures the piperidine nitrogen remains a free base, ready to react.[6]

  • Suboptimal Reaction Conditions: SNAr reactions require sufficient energy to overcome the activation barrier of the initial addition step.

    • Cause: The temperature may be too low, or the reaction time may be too short.

    • Solution: Ensure the internal reaction temperature reaches 80-90 °C. Do not rely on the hotplate setting. Always monitor the reaction to completion via TLC; do not assume a fixed reaction time is sufficient for every batch.[6]

  • Poor Reagent Quality:

    • Cause: The presence of water can interfere with the reaction. Solvents like DMSO are hygroscopic and must be anhydrous. The piperidine-4-carboxylic acid should be dry.

    • Solution: Use anhydrous grade solvents and ensure all glassware is flame- or oven-dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen) to exclude atmospheric moisture.

Question: I'm observing multiple spots on my TLC plate. What are these impurities?

Answer: The presence of multiple spots indicates side reactions or incomplete conversion.

  • Unreacted Starting Material: If you see a spot corresponding to 1-fluoro-4-nitrobenzene, the reaction is incomplete. See the solutions for low yield above.

  • Degradation Products: At excessively high temperatures (>120 °C) or with prolonged heating, the starting materials or product may begin to decompose.

    • Solution: Maintain the recommended temperature range and monitor the reaction to avoid unnecessary heating after completion.

  • Solvent-Related Impurities: In some cases, solvents like DMF can decompose at high temperatures to form dimethylamine, which can act as a competing nucleophile.

    • Solution: Using a more stable polar aprotic solvent like DMSO can mitigate this issue.

Question: My product is difficult to purify. What is the best method?

Answer: The product molecule contains both an acidic group (-COOH) and a basic site (the piperidine nitrogen, although its basicity is reduced by the nitrophenyl group). This amphoteric nature can be exploited for purification.

  • Method 1: pH-Controlled Precipitation (Recommended): This is the most effective method. The product is soluble in basic aqueous solutions (as the carboxylate salt) and in strongly acidic solutions (as the protonated piperidine salt). It is least soluble at a pH near its isoelectric point.

    • Protocol: After the reaction, pouring the mixture into water and acidifying to a pH of ~3-4 causes the desired product to precipitate while leaving many impurities dissolved.[7]

  • Method 2: Recrystallization: This is a standard method for final purification.

    • Solvent System: A mixture of ethanol and water is highly effective. Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly to form pure crystals. Isopropanol can also be an effective solvent for recrystallization.[8]

Frequently Asked Questions (FAQs)

Q1: Can I use 1-chloro-4-nitrobenzene instead of 1-fluoro-4-nitrobenzene? A: Yes, 1-chloro-4-nitrobenzene can be used, but the reaction will be significantly slower. The reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[3][5] To achieve a reasonable reaction rate with the chloro-analogue, you will likely need to increase the reaction temperature and/or extend the reaction time.

Q2: What is the precise role of the base in this reaction? A: The base (e.g., K₂CO₃) serves two critical functions:

  • Acid Scavenger: It neutralizes the hydrofluoric acid (HF) that is formed as a byproduct of the substitution.

  • Nucleophile Activation: It ensures the piperidine nitrogen remains deprotonated and thus nucleophilic, preventing self-quenching via protonation by the carboxylic acid group or the generated HF.

Q3: Which solvents are optimal for this synthesis? A: Polar aprotic solvents are essential. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent choices. They effectively dissolve the reactants and stabilize the charged Meisenheimer complex intermediate, thereby accelerating the reaction. Anhydrous conditions are crucial for optimal results.

References

  • Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution. Benchchem.
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  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada.
  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate.
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  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
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  • Analgesia Produced by-1-(Nitro-Benzene Sulfonyl Piperidine-4 Carboxylic acid amide by Tail immersion method. ResearchGate.
  • C12H8F2N2O4. PubChem.
  • 1-FLUORO-4-NITROBENZENE. Loba Chemie.
  • Aromatic Nucleophilic Substitution. Dalal Institute.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Process for Preparation of Piperidine Carboxylic Acid. Google Patents.
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
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Technical Support Center: Purification of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-(4-Nitrophenyl)piperidine-4-carboxylic acid. Moving beyond simple protocols, this document explains the causality behind experimental choices, offering robust troubleshooting advice and validated methodologies to ensure the consistent attainment of high-purity material critical for downstream applications.

Core Compound Characteristics and Purity Assessment

A foundational understanding of the physicochemical properties of this compound is essential for designing an effective purification strategy. The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic tertiary amine, making its behavior highly pH-dependent.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₄[1][2]
Molecular Weight 250.25 g/mol [1][2]
Appearance White to off-white solid/crystalline powder[2][3]
Melting Point 164-166 °C
pKa (Carboxylic Acid) ~4-5 (Estimated)[4]
pKa (Conjugate acid of Piperidine N) ~3-4 (Estimated, reduced by EWG)[5][4]

Purity Assessment: Before and after any purification attempt, the purity of the material must be assessed. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and identifying impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[8]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity; a broad or depressed melting range suggests the presence of impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.

Q1: My final product is a sticky oil or fails to crystallize after acid-base extraction and neutralization. What went wrong?

A1: This is a common issue often related to residual impurities or incorrect pH adjustment.

  • Causality: The presence of soluble impurities can inhibit lattice formation, acting as "crystal poisons." Additionally, if the pH is not precisely at the isoelectric point of the molecule (the pH where it has no net charge), its solubility in the aqueous medium increases, preventing precipitation.

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter, not pH paper. Adjust the pH of the aqueous solution dropwise with dilute acid (e.g., 1M HCl) until maximum precipitation is observed. Go slowly, as overshooting the isoelectric point can cause the compound to redissolve as the ammonium salt.

    • Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can initiate crystal growth.

    • "Seed" the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the solution to act as a nucleation site.

    • Re-extract: If oiling persists, it indicates significant impurities. Re-dissolve the oil in an organic solvent (like ethyl acetate) and wash it again with a dilute acid, then a dilute base, to remove any remaining neutral or oppositely charged impurities before repeating the precipitation.[9]

Q2: After recrystallization, my product is still yellow/brown, and the yield is very low.

A2: Discoloration often points to persistent, highly conjugated impurities or degradation, while low yield suggests an inappropriate choice of solvent.

  • Causality: The 4-nitrophenyl moiety makes the compound susceptible to certain side reactions that can produce colored byproducts. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[10] If solubility is too high at room temperature, recovery will be poor.

  • Troubleshooting Steps:

    • Decolorize with Activated Charcoal: Before the hot filtration step in your recrystallization protocol, add a small amount (1-2% w/w) of activated charcoal to the hot solution and briefly swirl or stir. The charcoal will adsorb many colored impurities. Filter the hot solution through a fluted filter paper or a small pad of Celite to remove the charcoal. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Solvent System Optimization: The ideal solvent is key. For a polar molecule like this, consider polar protic solvents like ethanol, methanol, or isopropanol, potentially with water as an anti-solvent.[11] To test solvents, place a small amount of your crude product in several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • Minimize Transfers: Every transfer from one flask to another results in material loss. Plan your procedure to use a minimal number of vessels.

Q3: During acid-base extraction, I'm getting a persistent emulsion at the interface between the organic and aqueous layers. How can I resolve this?

A3: Emulsions are common when dealing with compounds that have surfactant-like properties or when fine particulate matter is present. They are a stable mixture of two immiscible liquids.

  • Causality: Vigorous shaking of the separatory funnel increases the surface area between the two phases, promoting emulsion formation. The presence of fine solids can also stabilize these mixtures.

  • Troubleshooting Steps:

    • Be Gentle: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal energy input.[12]

    • "Break" the Emulsion:

      • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help destabilize the emulsion.

      • Let the funnel sit undisturbed for an extended period (15-30 minutes).

      • Gently swirl the funnel.

      • If the emulsion persists, filter the entire mixture through a pad of glass wool or Celite to remove any particulate matter that may be stabilizing it.

Q4: My HPLC analysis shows multiple peaks even after purification. What are the likely impurities?

A4: The identity of impurities is highly dependent on the synthetic route. However, some common culprits can be anticipated.

  • Causality: Impurities often arise from incomplete reactions or side reactions.

  • Potential Impurities & Solutions:

    • Starting Materials: Unreacted piperidine-4-carboxylic acid or 1-fluoro-4-nitrobenzene (a common reactant). These can often be removed via acid-base extraction due to their differing pKa values and solubility profiles.

    • Byproducts: Side reactions, such as the formation of isomers or degradation products, may result in impurities with similar properties to the desired product.[13] In this case, column chromatography is often the most effective purification method.[10][14]

    • Solvents: Residual solvents from the reaction or workup. These can usually be removed by drying the final product under high vacuum.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the amphoteric nature of the compound to separate it from neutral, acidic, or basic impurities.[12][15][16]

  • Dissolution: Dissolve the crude this compound (~1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, 50 mL). If there are insoluble materials, filter them off.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add 25 mL of a weak acid (e.g., 5% aqueous citric acid or 1M HCl) and gently invert the funnel 10-15 times, venting frequently. This step protonates basic impurities, pulling them into the aqueous layer. Drain and discard the aqueous layer.

  • Basic Wash: To the organic layer, add 25 mL of a weak base (e.g., 5% aqueous NaHCO₃ solution).[9] This will deprotonate the carboxylic acid of your product, forming the water-soluble sodium salt. The piperidine nitrogen is not basic enough to be deprotonated by bicarbonate.

  • Extraction of Product: Drain the aqueous layer containing your product salt into a clean Erlenmeyer flask. To ensure complete extraction, wash the organic layer again with another 15 mL of the NaHCO₃ solution and combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M HCl dropwise. The product will begin to precipitate as it approaches its isoelectric point. Monitor the pH with a calibrated meter, aiming for a pH of ~4-5.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water, followed by a cold non-polar solvent (like hexane) to aid in drying.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

  • Purity Check: Assess the purity of the final product using HPLC and melting point analysis.

Protocol 2: Purification by Recrystallization

This technique is effective if a suitable solvent is found that dissolves the product well when hot but poorly when cold.[10]

  • Solvent Selection: Based on small-scale tests, select an appropriate solvent system. Aqueous ethanol is often a good starting point.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent (e.g., ethanol) to dissolve the solid near the solvent's boiling point. Add the solvent in small portions while heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities or discoloration are present, perform a hot filtration. (If discoloration is an issue, add activated charcoal before this step as described in the troubleshooting guide). Keep the filtration apparatus (funnel and receiving flask) hot to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

  • Purity Check: Assess purity via HPLC and melting point.

Visual Workflows

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// Connections start -> decision1; decision1 -> process1 [label=" No "]; decision1 -> decision2 [label=" Yes "]; decision2 -> process2 [label=" Yes "]; decision2 -> process3 [label=" No\n(e.g., isomers) "]; process1 -> end_node; process2 -> end_node; process3 -> end_node; } dot Caption: Decision tree for selecting a primary purification method.

// Node styles start [label="1. Dissolve Crude in\nOrganic Solvent (EtOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; wash1 [label="2. Wash with Weak Base (aq. NaHCO₃)\nProduct moves to aqueous layer as salt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate1 [label="3. Separate Layers", shape=invtrapezium, fillcolor="#F1F3F4", fontcolor="#202124"]; organic_waste [label="Organic Layer:\nNeutral & Basic Impurities\n(Discard)", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"]; aqueous_product [label="Aqueous Layer:\nProduct as Sodium Salt", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; precipitate [label="4. Cool and Acidify\nAqueous Layer with HCl (to pH ~4-5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="5. Filter, Wash, and Dry\nPure Solid Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> wash1; wash1 -> separate1; separate1 -> organic_waste [label=""]; separate1 -> aqueous_product [label=""]; aqueous_product -> precipitate; precipitate -> end_node; } dot Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

  • Q: Which purification method is generally the best for this compound?

    • A: For removing a wide range of impurity types (neutral, strongly acidic/basic), acid-base extraction is typically the most powerful and efficient first-pass technique.[12] Recrystallization is excellent as a final polishing step to achieve high crystalline purity, assuming a suitable solvent can be found. Column chromatography is reserved for when other methods fail, particularly for separating impurities with very similar structures.[10]

  • Q: The piperidine nitrogen has a lone pair. Why is it not basic enough to be extracted by an acidic wash?

    • A: The nitrogen atom is directly attached to a 4-nitrophenyl group. The nitro group is a very strong electron-withdrawing group (EWG), which pulls electron density away from the phenyl ring and, subsequently, from the piperidine nitrogen. This delocalization significantly reduces the availability of the nitrogen's lone pair to accept a proton, making it a very weak base (pKa of the conjugate acid is estimated to be low).[5][4]

  • Q: How do I store the purified this compound?

    • A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1] Storage under an inert atmosphere (like nitrogen or argon) is recommended for long-term stability.

References

  • Szántay, C., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(6), 4583-4599. [Link]

  • NIST. (n.d.). Piperidine, 1-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). Solubility of Piperidine-4-carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Maccaroni, E., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(10), 1195-1209. [Link]

  • OC hem mystery. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • Nuti, E., et al. (2024). Design, synthesis and biological evaluation of novel selective ADAMTS7 inhibitors. RSC Medicinal Chemistry. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Stenutz, R. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]

  • Richardson, B. S., et al. (2021). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 32(4), 1051-1058. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • MDPI. (2020). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

  • Wardell, J. L., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 834-840. [Link]

  • ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved from [Link]

  • Al-Omar, M. A., et al. (2020). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. Molecules, 25(21), 5174. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-nitrophenyl)piperidine-4-carboxylic acid. Retrieved from [Link]

Sources

Overcoming solubility issues of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Nitrophenyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming common challenges encountered during its use, with a primary focus on its solubility in organic solvents.

Introduction to the Challenge

This compound is a bifunctional molecule, possessing both a basic piperidine nitrogen and an acidic carboxylic acid group, along with a polar nitroaromatic moiety.[1][2][3] This complex structure results in a high crystal lattice energy and limited solubility in many common organic solvents, a frequent hurdle in reaction workups, purification, and formulation development. This guide provides a systematic approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility is a consequence of its molecular structure. The molecule has strong intermolecular hydrogen bonding potential via its carboxylic acid group and the piperidine nitrogen. Additionally, the nitro group contributes to a significant dipole moment. These strong intermolecular forces lead to a stable crystal lattice that requires a substantial amount of energy to disrupt, which many organic solvents cannot provide. The principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities would be the most effective.[4]

Q2: What are the general categories of solvents that are likely to be most effective for dissolving this compound?

A2: Based on its structure, polar aprotic solvents and some polar protic solvents are the most promising candidates.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices. Their high polarity and ability to act as hydrogen bond acceptors can effectively solvate the molecule.

  • Polar Protic Solvents: Alcohols such as methanol and ethanol may show some success, particularly with heating, as they can engage in hydrogen bonding.[5][6] However, their effectiveness can be limited by the non-polar regions of the molecule.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a systematic workflow for addressing solubility challenges with this compound.

Issue 1: The compound does not dissolve in my chosen non-polar or moderately polar organic solvent (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran).

This is an expected outcome due to the high polarity of the compound. Here’s a troubleshooting workflow to systematically improve solubility:

Sources

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid (CAS No. 223786-53-6)[1]. This document is intended for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, ensuring high yield and purity.

Overview of Synthetic Strategy

The most prevalent and industrially scalable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the coupling of piperidine-4-carboxylic acid with an activated aryl halide, typically 1-fluoro-4-nitrobenzene.

The reaction is favored due to the strong electron-withdrawing nature of the nitro (-NO₂) group, which activates the aromatic ring for nucleophilic attack. The fluorine atom serves as an excellent leaving group, facilitating the reaction.[2][3] The general mechanism proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Reactants Piperidine-4-carboxylic acid + 1-Fluoro-4-nitrobenzene TransitionState Meisenheimer Complex (Resonance-Stabilized Anion) Reactants->TransitionState Nucleophilic Attack Base Base (e.g., K₂CO₃, DIPEA) Product This compound + Fluoride Salt TransitionState->Product Elimination of F⁻ Side_Reaction FNitro 1-Fluoro-4-nitrobenzene Intermediate 4-Nitrophenolate FNitro->Intermediate SₙAr with OH⁻ OH Hydroxide (OH⁻) (from H₂O + Base) Dimer 4,4'-Dinitrodiphenyl Ether (Impurity) Intermediate->Dimer Attacks another F-Nitrobenzene

Caption: Formation of 4,4'-dinitrodiphenyl ether impurity.

Question: My reaction seems to stall and never reaches full conversion, even after extended reaction times. What's wrong?

Answer: Stalled reactions often point to reagent degradation or catalyst (if applicable) deactivation. For an SNAr reaction, this is typically related to the stability of the reactants under the reaction conditions.

  • Check Starting Material Purity: Impurities in the piperidine-4-carboxylic acid or 1-fluoro-4-nitrobenzene can inhibit the reaction. Verify the purity of your starting materials by NMR or melting point.

  • Possible Degradation: At very high temperatures (>150 °C) for prolonged periods, the nitro group can undergo decomposition, leading to complex side products and a dark-colored reaction mixture.

  • Re-evaluate Stoichiometry: Ensure you are using a slight excess (1.05-1.1 equivalents) of the 1-fluoro-4-nitrobenzene to drive the reaction to completion, assuming the piperidine derivative is your limiting reagent.

Question: The final product is difficult to purify and appears as an oil or sticky solid. What purification strategies do you recommend?

Answer: The carboxylic acid and the tertiary amine functionalities make the product zwitterionic at neutral pH, which can complicate purification.

  • Acid-Base Extraction: During the aqueous workup, acidify the solution with HCl to a pH of ~2-3. This will protonate the carboxylate, making the product a solid hydrochloride salt that should precipitate. Filter this solid.

  • Recrystallization: The protonated product can be effectively recrystallized. Isopropanol is often a suitable solvent for this purpose. [5]Dissolve the crude solid in hot isopropanol, filter while hot to remove insoluble impurities, and then allow it to cool slowly to form pure crystals.

  • Avoid Chromatography if Possible: The polar nature of the product makes silica gel chromatography challenging due to streaking. If chromatography is necessary, consider using a reverse-phase system or a silica column with a mobile phase containing a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Is Buchwald-Hartwig amination a viable alternative for this synthesis?

A1: Yes, Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be used here, especially if the aryl partner is a less reactive chloride or bromide. [6]However, it presents its own set of challenges:

  • Cost and Sensitivity: Palladium catalysts and specialized phosphine ligands can be expensive and are often air-sensitive. [7][8]* Optimization: The reaction requires careful optimization of the catalyst, ligand, base, and solvent for each specific substrate pair. [9][10]* Metal Contamination: The final product may contain residual palladium, which must be removed, a critical step in pharmaceutical applications. For these reasons, the SNAr reaction with 1-fluoro-4-nitrobenzene is generally preferred for its simplicity and lower cost on a large scale. [11] Q2: What is the optimal base for this SNAr reaction?

A2: The ideal base is strong enough to deprotonate the piperidine but is not nucleophilic itself. Finely ground, anhydrous potassium carbonate (K₂CO₃) is the most common and cost-effective choice. Cesium carbonate (Cs₂CO₃) can lead to faster reaction rates but is more expensive. Organic bases like DIPEA can also be used, particularly if substrate solubility is an issue.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the best methods.

  • TLC: Use a mobile phase like 10% Methanol in Dichloromethane with 0.5% acetic acid. The product should have a different Rf value than the starting materials.

  • HPLC: A reverse-phase C18 column is suitable. The disappearance of the 1-fluoro-4-nitrobenzene peak and the appearance of the product peak are clear indicators of progress.

Experimental Protocols

Protocol 4.1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Reagents & Equipment:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine-4-carboxylic acid, anhydrous potassium carbonate, and DMSO.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add 1-fluoro-4-nitrobenzene to the mixture.

  • Heat the reaction mixture to 100-110 °C and maintain for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the piperidine starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

  • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the crude product under vacuum.

Protocol 4.2: Purification by Recrystallization
  • Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of isopropanol and heat the suspension to reflux with stirring.

  • Continue adding small portions of hot isopropanol until the solid just dissolves.

  • If any insoluble material remains, perform a hot filtration.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to a constant weight.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete? (Check by TLC/LC-MS) No No Start->No Incomplete Conversion Yes Yes Start->Yes Complete Conversion Check_Conditions Check Reaction Conditions: - Temperature > 80 °C? - Base anhydrous & >2 eq? - Anhydrous polar aprotic solvent? No->Check_Conditions Workup Proceed to Workup & Purification (Protocol 4.2) Yes->Workup Adjust Adjust Conditions: Increase Temp, Add Dry Base, Extend Reaction Time Check_Conditions->Adjust Recheck Re-monitor Progress Adjust->Recheck Recheck->Start Continue Reaction Impurity_Check Crude Product Pure? (Check by NMR/LC-MS) Workup->Impurity_Check Impure No Impurity_Check->Impure Pure Yes Impurity_Check->Pure Analyze_Impurity Identify Impurities (See Troubleshooting Guide) Impure->Analyze_Impurity Final Obtain Pure Product Pure->Final Analyze_Impurity->Workup Re-Purify

Caption: A systematic workflow for troubleshooting the synthesis.

References

  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Core. Retrieved from [Link]

  • Google Patents. (2019). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
  • ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

  • Google Patents. (2015). WO2015162551A1 - Process for the preparation of apixaban.
  • Popova, Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. The Organ Group. Retrieved from [Link]

  • Nakao, Y. (2017). Buchwald-Hartwig Amination of Nitroarenes. PubMed. Retrieved from [Link]

  • ResearchGate. (2013). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene (15) with pyrrolidine (16) in THF. Retrieved from [Link]

  • ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved from [Link]

  • Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Czichy, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Reactions for 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of amide derivatives using 1-(4-Nitrophenyl)piperidine-4-carboxylic acid (CAS No. 223786-53-6)[1]. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of amide bond formation with this versatile building block. Here, we address common challenges through practical, evidence-based FAQs and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for coupling this compound?

For a reliable starting point, a carbodiimide or an aminium/uronium-based coupling agent is recommended. A typical setup involves dissolving the carboxylic acid in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), followed by the addition of the coupling reagent, an amine, and a non-nucleophilic base.[2][3] The reaction is usually performed at 0 °C to room temperature.

Q2: Which class of coupling reagents is most suitable for this acid?

The choice of coupling reagent depends on the amine's reactivity, scale, and desired purity profile.

  • Carbodiimides (EDC, DCC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a highly versatile and common choice.[4] Unlike Dicyclohexylcarbodiimide (DCC), its urea byproduct is water-soluble, simplifying purification via aqueous workup.[4] To minimize racemization and improve efficiency, carbodiimides are almost always used with additives like 1-Hydroxybenzotriazole (HOBt).[4][5]

  • Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and fast-acting, making them excellent for coupling to less reactive or sterically hindered amines.[6][7] They are generally more potent but also more expensive than carbodiimides.

Q3: How do I choose the right solvent for the reaction?

Solvent choice is critical for ensuring all components remain in solution.

  • N,N-Dimethylformamide (DMF): The most common and effective choice due to its excellent solvating power for polar and complex molecules.[8]

  • Dichloromethane (DCM): A good option for less polar substrates and when trying to avoid the high boiling point of DMF during workup. However, solubility of this compound or its salts may be limited.[2][8]

  • Alternatives: If solubility issues persist, N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be used.[8] For greener alternatives, solvents like Cyrene™ or 2-methyltetrahydrofuran (2-MeTHF) have been explored for amide couplings.[8]

Q4: How can I effectively monitor the reaction's progress?

The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Provides a quick and straightforward way to visualize the consumption of the limiting starting material. A co-spot of the starting materials and the reaction mixture is essential for accurate interpretation.

  • LC-MS: Offers a more definitive analysis, confirming the consumption of reactants and the formation of the desired product by checking for its mass-to-charge ratio (m/z).

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

Problem: My reaction shows low or no conversion to the desired amide product.

This is the most common issue, often stemming from several potential root causes.

  • Potential Cause 1: Ineffective Carboxylic Acid Activation

    • Explanation: The coupling reagent must first activate the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with EDC or an OBt active ester with EDC/HOBt).[5] If this step fails, no amide will form.

    • Solutions:

      • Check Reagent Quality: Ensure coupling reagents are not degraded. HATU and HOBt can be sensitive to moisture. Store them in a desiccator.

      • Optimize Order of Addition: The generally accepted best practice is to pre-activate the carboxylic acid. Add the coupling reagent (and additive like HOBt, if used) to a solution of the carboxylic acid and base, stir for 15-30 minutes at 0 °C, and then add the amine.[2] This prevents the amine from reacting directly with the coupling reagent, a known side reaction.

      • Use a Stronger Activator: If using EDC/HOBt with a particularly unreactive amine, switching to a more potent reagent like HATU may be necessary.[7]

  • Potential Cause 2: Poor Solubility of a Reactant

    • Explanation: If any reactant, including the acid, amine, or coupling agent, is not fully dissolved, the reaction will be sluggish or incomplete as it can only occur at the surface of the solid.

    • Solutions:

      • Switch to a More Polar Solvent: If using DCM, switch to DMF.[2][8]

      • Use a Co-Solvent System: A mixture, such as DCM/DMF, can sometimes provide the ideal polarity to dissolve all components.[8]

      • Gentle Heating: Cautiously warming the reaction mixture to 40-50 °C can improve solubility, but be aware that this may also promote side reactions.[8]

  • Potential Cause 3: Presence of Moisture

    • Explanation: Water can hydrolyze the active intermediate back to the carboxylic acid and can also degrade moisture-sensitive coupling reagents.[2]

    • Solutions:

      • Use Anhydrous Solvents: Use freshly opened bottles of anhydrous solvent or dry the solvent over molecular sieves.

      • Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the flask.

Problem: My LC-MS shows the desired product mass, but the yield is low after purification due to side products.

Side reactions can compete with the desired amide formation, reducing yield and complicating purification.

  • Side Reaction 1: N-acylurea Formation (with EDC/DCC)

    • Explanation: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is difficult to remove.[9]

    • Solution: This side reaction is effectively suppressed by adding nucleophilic additives like HOBt or N-hydroxysuccinimide (NHS).[5] These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[5]

  • Side Reaction 2: Guanidinium Byproduct Formation (with HATU/HBTU)

    • Explanation: The amine nucleophile can react with the guanidinium core of the HATU reagent itself, especially if an excess of the coupling reagent is used or if the amine is added before complete acid activation.[10]

    • Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the coupling reagent relative to the carboxylic acid.[10] Additionally, ensure the carboxylic acid is pre-activated with HATU and base before the amine is introduced.[10]

Problem: I am struggling with the purification of my final amide product.

Purification can be challenging due to byproducts having similar polarities to the desired product.

  • Challenge 1: Removing Urea Byproducts

    • Explanation: Carbodiimide reagents are converted into urea derivatives during the reaction.

    • Solutions:

      • DCC: The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can often be removed by simple filtration.

      • EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble. An acidic aqueous wash (e.g., 1M HCl or 5% citric acid) will protonate it, allowing for its efficient removal into the aqueous layer.[9]

  • Challenge 2: Removing Coupling Additives and Base

    • Explanation: Residual HOBt, HATU byproducts, and tertiary amine bases (e.g., DIPEA, triethylamine) are common impurities.

    • Solutions:

      • Acidic Wash: A dilute acid wash (e.g., 1M HCl) will remove basic impurities like DIPEA or unreacted amine.[9]

      • Basic Wash: A dilute basic wash (e.g., saturated NaHCO₃ solution) will remove acidic impurities like HOBt or unreacted carboxylic acid.

      • Water Wash: A final wash with brine (saturated NaCl solution) helps to break up emulsions and remove residual water from the organic layer.

  • Challenge 3: Product is Water-Soluble or an Emulsion Forms During Workup

    • Explanation: Highly polar amide products may have some solubility in the aqueous phase, leading to yield loss. Emulsions can make phase separation difficult.

    • Solutions:

      • Back-Extraction: After the initial extraction, re-extract the aqueous layers with a fresh portion of organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product.

      • Alternative Solvents: For extraction, using ethyl acetate instead of DCM can sometimes reduce emulsion formation.

      • Filtration Aid: Passing the emulsified mixture through a pad of Celite can help break the emulsion.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents
ReagentClassM.W.Key AdvantagesKey Disadvantages
EDC·HCl Carbodiimide191.70Water-soluble byproduct, cost-effectiveModerate reactivity, risk of N-acylurea formation without additive
DCC Carbodiimide206.33Insoluble byproduct is easily filteredAllergen, byproduct can be hard to remove if product is also insoluble
HATU Aminium/Uronium380.23Very high reactivity, low racemizationExpensive, byproducts can be tricky to remove
HBTU Aminium/Uronium379.25High reactivity, less expensive than HATUSlightly less reactive than HATU, potential for side reactions
Table 2: Solvent Selection Guide
SolventPolarityBoiling PointUse Case
DCM Low40 °CGood for less polar reactants; easy to remove.
THF Moderate66 °CGeneral purpose, good for in-situ acyl chloride formation.
Acetonitrile High82 °CEffective for some EDC/DMAP/HOBt protocols.[11]
DMF High153 °CExcellent general-purpose solvent for amide coupling due to high solubility.[8]
NMP High202 °CUsed when DMF fails to dissolve reactants.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and proceed with the aqueous workup as described in Protocol 3.

Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling
  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF or DCM (approx. 0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or another non-nucleophilic base (2.0-3.0 eq).

  • Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with the aqueous workup as described in Protocol 3.

Protocol 3: Standard Aqueous Workup and Purification
  • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove base and unreacted amine).

    • Saturated NaHCO₃ solution (to remove HOBt and unreacted acid).

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol gradient).

Visual Workflow and Logic Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve Carboxylic Acid (1.0 eq) & Amine (1.1 eq) in Anhydrous Solvent P2 Add Base (e.g., DIPEA) (2-3 eq) P1->P2 P3 Cool to 0 °C P2->P3 R1 Add Coupling Reagent (e.g., HATU, 1.2 eq) Portion-wise P3->R1 R2 Stir at RT (Monitor by TLC/LC-MS) R1->R2 W1 Dilute with EtOAc/DCM R2->W1 W2 Aqueous Washes (Acid, Base, Brine) W1->W2 W3 Dry (Na2SO4), Filter, & Concentrate W2->W3 W4 Purify via Column Chromatography W3->W4

Caption: General experimental workflow for amide coupling.

G Start Low or No Yield Observed Q1 Is starting material soluble? Start->Q1 Sol_A1 Switch to DMF/NMP or use co-solvent Q1->Sol_A1 No Q2 Are reagents anhydrous & under inert gas? Q1->Q2 Yes Sol_A2 Apply gentle heat (40-50 °C) Sol_A1->Sol_A2 End Re-run Experiment Sol_A2->End Sol_B Use dry solvents & run under N2/Ar Q2->Sol_B No Q3 Is pre-activation step being used? Q2->Q3 Yes Sol_B->End Sol_C Pre-activate acid with coupling agent for 15 min before adding amine Q3->Sol_C No Q4 Is coupling reagent strong enough? Q3->Q4 Yes Sol_C->End Sol_D Switch from EDC/HOBt to HATU Q4->Sol_D No Q4->End Yes Sol_D->End

Caption: Troubleshooting decision tree for low reaction yield.

G cluster_main EDC/HOBt Activation Mechanism RCOOH Carboxylic Acid (R-COOH) Isourea O-Acylisourea (Highly Reactive Intermediate) RCOOH->Isourea EDC EDC EDC->Isourea HOBt HOBt HOBt_Ester HOBt Active Ester (More Stable Intermediate) HOBt->HOBt_Ester Isourea->HOBt_Ester EDU EDU Byproduct Isourea->EDU Amide Amide Product (R-CONHR') HOBt_Ester->Amide HOBt_regen HOBt (Regenerated) HOBt_Ester->HOBt_regen Amine Amine (R'-NH2) Amine->Amide

Caption: Simplified mechanism of EDC/HOBt mediated coupling.

References

  • Pardeshi, S. D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 26(15), 4425. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Kim Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved from [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145. Available at: [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Image]. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50956-50963. Available at: [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Reddit. (2020). r/Chempros - Looking for some advice for purification of diamide. Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6649-6655. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Canadian Research & Development Center of Sciences and Cultures. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

Sources

Removal of unreacted starting materials from 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted starting materials from their reaction mixtures. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you achieve high purity for your target compound.

Introduction: The Challenge of Purity in SNAr Syntheses

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting piperidine-4-carboxylic acid with an activated aryl halide, most commonly 4-fluoro-1-nitrobenzene. The reaction is driven by the presence of a strong electron-withdrawing group (the nitro group, -NO₂) positioned ortho or para to the leaving group (the fluorine atom)[1][2][3]. This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is crucial for the reaction to proceed[2][3].

Even with optimized reaction conditions, incomplete conversion is common, leading to a final crude product contaminated with unreacted starting materials. The distinct chemical properties of the neutral starting material (4-fluoro-1-nitrobenzene) and the zwitterionic starting material (piperidine-4-carboxylic acid) compared to the final product necessitate a multi-step purification strategy. This guide will walk you through logical, evidence-based protocols to isolate your desired compound with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product is contaminated with 4-fluoro-1-nitrobenzene. How can I remove it effectively?

Root Cause Analysis: 4-fluoro-1-nitrobenzene is a neutral organic compound, whereas your product, this compound, possesses both an acidic (carboxylic acid) and a weakly basic (tertiary amine) functional group. This fundamental difference in acid-base properties is the key to their separation. Standard aqueous workups may not be sufficient to remove all of the highly non-polar nitrobenzene derivative, which prefers to remain in the organic phase.

Troubleshooting Protocol: Acid-Base Extraction A liquid-liquid extraction procedure based on pH adjustment is the most robust method to resolve this issue. By converting your acidic product into its water-soluble salt form, you can effectively wash away the neutral, organic-soluble impurity.[4][5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent. Ethyl acetate (EtOAc) is a common choice due to its moderate polarity and ease of removal.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Scientific Rationale: Sodium bicarbonate is a weak base that is strong enough to deprotonate the carboxylic acid of your product (pKa ≈ 4-5), forming the water-soluble sodium carboxylate salt. It is not, however, basic enough to significantly interact with other functional groups. The neutral 4-fluoro-1-nitrobenzene remains unaffected in the organic layer.

  • Separation: Shake the funnel vigorously, venting frequently to release any CO₂ pressure buildup. Allow the layers to separate completely. Drain the lower aqueous layer, which now contains your product as a salt, into a clean flask.

  • Re-extraction (Optional but Recommended): To maximize yield, extract the organic layer one more time with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Washing the Aqueous Layer: The combined aqueous layers may contain trace organic impurities. Perform a "back-wash" by adding a fresh portion of ethyl acetate to the aqueous layer, shaking, and discarding the organic wash. This step ensures any remaining 4-fluoro-1-nitrobenzene is removed.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH is acidic (pH ≈ 2-3).

    • Scientific Rationale: Acidification reprotonates the carboxylate salt, causing the neutral, water-insoluble this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts, and then with a small amount of a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

The following diagram illustrates this workflow.

G cluster_0 Separation of Neutral Impurity cluster_1 Product Isolation A Crude Product in Ethyl Acetate B Add Saturated NaHCO3 (aq) Shake in Separatory Funnel A->B C Separate Layers B->C D Organic Layer: 4-fluoro-1-nitrobenzene (Discard) C->D Contains Impurity E Aqueous Layer: Product as Sodium Salt C->E Contains Product F Cool Aqueous Layer (Ice Bath) E->F Proceed to Isolation G Acidify with 2M HCl to pH ~2-3 F->G H Precipitation of Pure Product G->H I Vacuum Filtration & Drying H->I J Pure Solid Product I->J

Caption: Workflow for removing neutral 4-fluoro-1-nitrobenzene.

Q2: Both my product and unreacted piperidine-4-carboxylic acid are present in my sample. How can I separate these two compounds?

Root Cause Analysis: This is a more complex separation challenge because both the product and the starting material are amino acids, exhibiting similar zwitterionic properties. Simple acid-base extraction as described above will not be effective, as both compounds will react similarly to bulk pH changes. The key difference lies in the basicity of the nitrogen atom: the secondary amine of piperidine-4-carboxylic acid is significantly more basic (pKa of conjugate acid ≈ 11) than the tertiary aniline-like amine in the product, which is electron-deficient due to the aromatic ring and the para-nitro group.

Troubleshooting Protocol: Isoelectric Point Precipitation You can exploit the different isoelectric points (pI) of the two amino acids. The isoelectric point is the pH at which a molecule has no net electrical charge. At this specific pH, the molecule's solubility in water is at its minimum, often leading to precipitation.[6] While the exact pI values may not be readily available, we can infer that the more basic starting material will have a higher pI than the less basic product. This allows for a fractional precipitation approach.

Step-by-Step Methodology:

  • Dissolution in Base: Dissolve the crude mixture (containing both amino acids) in a minimal amount of dilute aqueous base, such as 1M NaOH, to ensure both carboxylic acids are deprotonated and the mixture is fully solubilized.

  • Initial pH Adjustment: Slowly and carefully add a dilute acid (e.g., 1M HCl or acetic acid) dropwise with vigorous stirring. Monitor the pH of the solution closely with a pH meter.

  • Fractional Precipitation: As you approach the pI of your desired product, this compound, it will begin to precipitate while the more basic starting material remains in solution as a protonated, soluble species. The goal is to find a pH window where the product's solubility is minimized while the starting material's is not. This step may require some optimization for your specific concentration.

  • Isolation: Once a significant amount of precipitate has formed, filter the solid. This solid should be enriched in your desired product.

  • Purity Check: Analyze the purity of the collected solid using TLC or ¹H NMR. If significant starting material remains, redissolve the solid in base and repeat the fractional precipitation, adjusting the final pH slightly.

  • Recovery from Filtrate (Optional): The filtrate contains the unreacted piperidine-4-carboxylic acid. You can continue to lower the pH to precipitate this starting material for recovery if desired.

Alternative Protocol: Recrystallization If the contaminants are present in smaller amounts, recrystallization from a suitable solvent system can be highly effective.

Solvent SystemRationale
Aqueous Ethanol The product has moderate solubility in hot ethanol and is less soluble in water. Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow to cool slowly for crystal formation.[7]
Isopropanol Often a good choice for recrystallizing carboxylic acids and compounds with moderate polarity.[8]
Acetic Acid/Water For compounds that are difficult to dissolve, dissolving in hot glacial acetic acid followed by the careful addition of water can induce crystallization upon cooling.
Q3: I've removed the starting materials, but my product still doesn't look clean. What are the final steps for achieving high purity?

Root Cause Analysis: Even after a successful extraction, minor impurities, side products, or residual solvents may remain. The final polishing step is crucial for obtaining material suitable for analytical or biological assays.

Troubleshooting Protocol: Recrystallization & Final Drying

  • Solvent Selection: The key to good recrystallization is to find a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold, while impurities are either very soluble or insoluble at all temperatures. Use the table in Q2 as a starting point. Test small batches to find the optimal system.

  • Procedure:

    • Dissolve your product in the minimum amount of boiling solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once crystals have formed, cool the flask in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

  • Drying: Thoroughly dry the final product in a vacuum oven. For analytical samples, it is critical to remove all residual solvents, which can interfere with characterization (e.g., ¹H NMR) and artificially inflate the measured mass.

The following diagram outlines the general decision-making process for purification.

G A Crude Reaction Mixture B Analyze by TLC / NMR to Identify Impurities A->B C Is 4-fluoro-1-nitrobenzene (neutral impurity) present? B->C D Perform Acid-Base Extraction (See Q1 Protocol) C->D Yes E Is piperidine-4-carboxylic acid (zwitterionic impurity) present? C->E No D->E F Perform Fractional Precipitation or Recrystallization (See Q2) E->F Yes G Product is Mostly Pure (Minor Impurities) E->G No F->G H Perform Final Recrystallization (See Q3 Protocol) G->H Yes I Pure, Dry Product G->I No H->I

Caption: General purification strategy for this compound.

References

  • ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it? Available at: [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. Available at: [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]

  • ResearchGate. (2019). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Available at: [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Available at: [Link]

  • White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Available at: [Link]

  • Chad's Prep. (n.d.). 18.6 Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

  • ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Available at: [Link]

  • ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Available at: [Link]

  • ResearchGate. (2022). How to remove nitrobenzene from a reaction? Available at: [Link]

  • ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography? Available at: [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. Available at: [Link]

  • National Institutes of Health. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available at: [Link]

  • SynZeal. (n.d.). 1-Nitrosopiperidine-4-Carboxylic Acid. Available at: [Link]

  • Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? Available at: [Link]

  • ResearchGate. (2022). (PDF) Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthetic transformation. The piperidine moiety is a crucial structural motif in a vast number of pharmaceuticals, making the efficient and robust synthesis of its derivatives a critical endeavor in medicinal chemistry and process development.[1][2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the scale-up of the nucleophilic aromatic substitution (SNAr) reaction between piperidine-4-carboxylic acid and 1-fluoro-4-nitrobenzene. Our goal is to equip you with the knowledge to not only identify and solve potential issues but also to understand the underlying chemical principles governing this reaction.

Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene at the carbon atom bearing the fluorine leaving group. The presence of the strongly electron-withdrawing nitro group (-NO₂) in the para position is crucial for activating the aromatic ring towards nucleophilic attack.[4][5][6] This activation is achieved by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[4][5][6][7]

Troubleshooting Guide

Scaling up a chemical synthesis often presents challenges that may not be apparent at the laboratory scale. This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient activation of the aromatic ring: The electron-withdrawing group is not strong enough or is in the incorrect position (meta).[4][5] 2. Poor quality of starting materials: Impurities in piperidine-4-carboxylic acid or 1-fluoro-4-nitrobenzene. 3. Inappropriate solvent: The solvent may not be polar enough to facilitate the reaction. 4. Low reaction temperature: The activation energy for the reaction is not being overcome.1. Ensure the use of a substrate with a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group.[4][5] 2. Verify the purity of starting materials using techniques like NMR or HPLC. 3. Use a polar aprotic solvent such as DMSO, DMF, or NMP to solvate the nucleophile and stabilize the Meisenheimer complex. 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of Significant Byproducts 1. Side reactions of the carboxylic acid group: The carboxylic acid may interfere with the reaction, especially at high temperatures. 2. Reaction with impurities: Reactive impurities in the starting materials or solvent can lead to byproduct formation. 3. Decomposition of starting materials or product: Prolonged reaction times or excessively high temperatures can cause degradation.1. Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the SNAr reaction, followed by a final hydrolysis step. 2. Purify starting materials and use high-purity, dry solvents. 3. Optimize the reaction time and temperature by monitoring the reaction progress using TLC or HPLC.
Difficult Product Isolation and Purification 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup. 3. Product co-crystallizes with impurities. 1. After reaction completion, cool the mixture and add a suitable anti-solvent (e.g., water or an ether) to precipitate the product. 2. During aqueous workup, add brine to break emulsions. 3. Recrystallize the crude product from a suitable solvent system (e.g., isopropanol, ethanol/water).[8]
Poor Scalability (Issues at Larger Scale) 1. Inefficient heat transfer: Exothermic reactions can become difficult to control on a larger scale. 2. Mixing issues: Inadequate mixing can lead to localized "hot spots" and inconsistent reaction progress. 3. Safety concerns: The use of certain reagents or the generation of byproducts may pose safety risks at scale.[9][10]1. Use a reactor with efficient heat exchange capabilities. Consider adding reagents portion-wise to control the exotherm. 2. Employ mechanical stirring and ensure the reactor geometry is suitable for efficient mixing. 3. Conduct a thorough safety assessment before scaling up. Identify any potentially hazardous reagents or reaction conditions.
Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting the synthesis.

Caption: A flowchart for systematic troubleshooting of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this SNAr reaction?

A1: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are generally preferred. These solvents are effective at solvating the piperidine-4-carboxylic acid and stabilizing the charged Meisenheimer intermediate, thereby accelerating the reaction.

Q2: How critical is the purity of the starting materials?

A2: The purity of both piperidine-4-carboxylic acid and 1-fluoro-4-nitrobenzene is highly critical for a successful and clean reaction. Impurities can lead to the formation of byproducts, which can complicate purification and reduce the overall yield. It is recommended to use starting materials with a purity of at least 98%.

Q3: Can other halo-nitrobenzenes be used instead of 1-fluoro-4-nitrobenzene?

A3: Yes, other halo-nitrobenzenes can be used. The reactivity order for the leaving group in SNAr reactions is generally F > Cl > Br > I.[5] Fluorine is the most effective leaving group in this case because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[6]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to observe the consumption of the starting materials and the formation of the product.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying this compound.[8] Suitable solvents for recrystallization include isopropanol, ethanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile of the crude product.

Detailed Experimental Protocol

This protocol provides a benchmark procedure for the synthesis of this compound.

Materials and Reagents
  • Piperidine-4-carboxylic acid (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Isopropanol

  • Hydrochloric Acid (HCl), 1 M

Procedure
  • Reaction Setup: To a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add piperidine-4-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a suitable volume of DMSO to the flask to create a stirrable slurry.

  • Reagent Addition: Begin stirring the mixture and add 1-fluoro-4-nitrobenzene (1.05 eq) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature, with stirring, for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add deionized water to the reaction mixture to precipitate the product.

  • Isolation: Filter the precipitated solid and wash it thoroughly with deionized water.

  • Acidification: Suspend the crude solid in water and acidify to a pH of approximately 2-3 with 1 M HCl.

  • Final Isolation: Filter the solid product, wash with deionized water until the filtrate is neutral, and then wash with a small amount of cold isopropanol.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Accessed January 11, 2026.
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  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Accessed January 11, 2026.
  • ResearchGate. Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. 2021.
  • Google Patents. Process for Preparation of Piperidine Carboxylic Acid. US20080269495A1.
  • National Institutes of Health. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Accessed January 11, 2026.
  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Accessed January 11, 2026.
  • ResearchGate. Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. 2024.

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Preventing byproduct formation in 1-(4-Nitrophenyl)piperidine-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-(4-Nitrophenyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during the synthesis and subsequent functionalization of this versatile building block. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

Section 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between a piperidine-4-carboxylic acid derivative and an activated nitroaromatic compound, such as 4-fluoronitrobenzene. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack. However, side reactions can occur, leading to impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a significant amount of unreacted piperidine-4-carboxylic acid and 4-fluoronitrobenzene in my reaction mixture. What could be the cause?

Answer: Low conversion in this SNAr reaction can stem from several factors:

  • Insufficient Base: A base is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and triethylamine (NEt₃). Ensure you are using at least one equivalent of a suitable base.

  • Inadequate Temperature: While the reaction is activated by the nitro group, sufficient thermal energy is often required to overcome the activation barrier. If you are running the reaction at room temperature, consider gently heating it. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature.

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred for SNAr reactions as they can help to solvate the cationic counter-ion of the base, making the anionic nucleophile more reactive.[1]

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress to determine when it has reached completion.

Question 2: My final product is contaminated with a higher molecular weight impurity. Could this be a di-arylated byproduct?

Answer: Yes, it is possible to form a di-arylated piperidine byproduct, especially if there are other reactive sites on the piperidine ring or if the reaction conditions are not carefully controlled. In the case of piperidine-4-carboxylic acid, the primary amine is the most nucleophilic site. However, under forcing conditions, other reactions could potentially occur, though less likely with this specific substrate. More commonly, if you start with piperazine derivatives, di-arylation is a significant concern. For piperidine-4-carboxylic acid, a more likely high molecular weight impurity could be from side reactions involving the carboxylic acid group if it's not appropriately protected, or from oligomerization if the reaction is not conducted under dilute conditions.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the piperidine derivative relative to the 4-fluoronitrobenzene to minimize the chance of the electrophile reacting further.

  • Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions.

Experimental Protocol: Synthesis of this compound
Parameter Condition
Reactants Piperidine-4-carboxylic acid (1.0 eq), 4-Fluoronitrobenzene (1.1 eq)
Base K₂CO₃ (2.0 eq)
Solvent DMSO or DMF
Temperature 80-100 °C
Time 12-24 hours (monitor by TLC/LC-MS)

Procedure:

  • To a solution of piperidine-4-carboxylic acid in DMSO, add K₂CO₃.

  • Add 4-fluoronitrobenzene to the mixture.

  • Heat the reaction to the desired temperature and stir until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.[2]

Section 2: Amide Bond Formation Reactions

This compound is frequently used in amide coupling reactions. The choice of coupling reagent is critical to ensure high yield and purity of the desired amide.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: After my amide coupling reaction using EDC/HOBt, I have a white precipitate that is difficult to remove. What is it and how can I get rid of it?

Answer: The white precipitate is likely dicyclohexylurea (DCU) if you are using DCC, or a similar urea byproduct if using another carbodiimide like EDC. While EDC and its urea byproduct are generally water-soluble, removal can sometimes be challenging.

Troubleshooting DCU/Urea Byproduct Removal:

  • Filtration: For insoluble ureas like DCU, filtration is the primary method of removal.

  • Aqueous Workup: For water-soluble ureas from reagents like EDC, a standard aqueous workup should remove the majority of the byproduct.[3]

  • Solvent Choice: Sometimes, the choice of solvent for extraction can influence the solubility of the urea byproduct.

  • Alternative Reagents: Consider using coupling reagents that produce byproducts that are easier to remove. For example, HATU produces tetramethylurea (TMU), which is typically water-soluble.[4]

Question 2: My amide coupling reaction with HATU is not going to completion, and I see some side products. What could be the issue?

Answer: While HATU is a highly efficient coupling reagent, incomplete reactions and side products can still occur.[4]

  • Base: HATU requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid. Ensure you are using a sufficient amount of base (typically 2-3 equivalents).

  • Moisture: Coupling reagents are sensitive to moisture. Ensure your solvent and reagents are anhydrous.

  • Order of Addition: The order of addition can be critical. It is often recommended to pre-activate the carboxylic acid with HATU and the base before adding the amine. This can minimize the formation of a guanidinium byproduct from the reaction of HATU with the amine.

  • Side Reactions with the Nitro Group: While generally stable, under certain conditions, highly activated coupling reagents could potentially interact with the nitro group, although this is less common. If you suspect this, consider using a milder coupling agent.

Visualizing Amide Coupling and Byproduct Formation

Amide_Coupling Carboxylic_Acid 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + Coupling Reagent Amine R-NH₂ Desired_Amide Desired Amide Product Amine->Desired_Amide Guanidinium_Byproduct Guanidinium Byproduct (from amine + coupling reagent) Amine->Guanidinium_Byproduct Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Ester Coupling_Reagent->Guanidinium_Byproduct + Amine (side reaction) Activated_Ester->Desired_Amide + Amine Byproduct Byproduct (e.g., Urea, TMU) Activated_Ester->Byproduct hydrolysis

Caption: Amide coupling workflow and potential byproduct pathways.

Section 3: Reduction of the Nitro Group

A common transformation of this compound is the reduction of the nitro group to an amine, yielding 1-(4-aminophenyl)piperidine-4-carboxylic acid. This reaction is prone to the formation of various byproducts if not carefully controlled.

Troubleshooting Guide for Nitro Group Reduction
Problem Potential Cause Troubleshooting Steps & Solutions
Incomplete Reaction Catalyst Poisoning/Deactivation: Sulfur compounds or other impurities can poison noble metal catalysts like Pd/C.[5]- Ensure high purity of starting materials, solvents, and reagents. - Use a fresh batch of catalyst. - Increase catalyst loading (e.g., from 5 mol% to 10 mol%).
Insufficient Hydrogen: The hydrogen pressure may be too low, or the hydrogen balloon may not be providing a sufficient supply.- Use a Parr hydrogenator for higher pressures. - Ensure the system is properly sealed.
Poor Solubility: The starting material is not fully dissolved in the solvent.- Choose a solvent in which the starting material is fully soluble (e.g., methanol, ethanol, THF).[5]
Formation of Intermediates (Nitroso, Hydroxylamine) Insufficient Reducing Agent/Hydrogen: The reduction has stalled at an intermediate stage.- Increase the amount of reducing agent (for metal/acid reductions). - Increase hydrogen pressure and/or reaction time for catalytic hydrogenation.
Reaction Temperature Too Low: The reduction of intermediates may require a higher activation energy.- Gently heat the reaction mixture, but monitor for byproduct formation.
Formation of Condensation Products (Azoxy, Azo) Reaction Conditions Too Harsh: High temperatures or highly active catalysts can promote the condensation of intermediates.- Lower the reaction temperature. - Use a less active catalyst or a milder reducing agent (e.g., SnCl₂/HCl).[6]
Basic Conditions: Basic conditions can favor the formation of azoxy and azo compounds.- For metal-based reductions, ensure acidic conditions are maintained.
Visualizing the Nitro Reduction Pathway

Nitro_Reduction Nitro Ar-NO₂ (Starting Material) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso [H] Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine [H] Azoxy Ar-N(O)=N-Ar (Azoxy Byproduct) Nitroso->Azoxy + Ar-NHOH Amine Ar-NH₂ (Desired Product) Hydroxylamine->Amine [H] Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo Byproduct) Azoxy->Azo [H]

Caption: Reduction pathway of an aromatic nitro group and common byproducts.

Section 4: General Purification Strategies

Effective purification is essential to obtain this compound and its derivatives with high purity.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good solvent system will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures or are insoluble. Common solvent systems for this class of compounds include ethanol/water, isopropanol, and ethyl acetate/hexanes.[2]

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to improve peak shape of the carboxylic acid) can be developed using thin-layer chromatography (TLC).

  • Aqueous Wash: For compounds with acidic or basic handles, an aqueous wash at the appropriate pH can help remove impurities. For example, washing an organic solution of the carboxylic acid with a dilute acid can remove basic impurities.

By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their reactions involving this compound.

References

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Gandeepan, P., & Li, C. J. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Oriental Journal of Chemistry. [Link]

  • Wang, X., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Stjepanović, M., et al. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. [Link]

  • Wang, D., et al. (2022). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Chemical Science. [Link]

  • Studer, A., et al. (1997). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Aubakirov, Y., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. [Link]

  • Chemistry Stack Exchange. (2015). Amine addition to nitro group. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]

  • Yadav, S., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]

  • National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • SynZeal. (n.d.). 1-Nitrosopiperidine-4-Carboxylic Acid. [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

  • ACS Publications. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. [Link]

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • RSC Publishing. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]

  • PubChem. (n.d.). 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]

  • ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. [Link]

Sources

Technical Support Center: Recrystallization of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid (CAS No. 223786-53-6)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the purification of this compound. The information presented here is synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique in chemistry used to purify solid compounds.[2] The core principle is based on the differential solubility of a compound in a hot versus a cold solvent.[3] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving impurities dissolved in the remaining solution (mother liquor).[2][3]

The molecular structure of this compound, with its polar carboxylic acid and nitro groups, as well as a less polar piperidine and phenyl framework, presents unique challenges and opportunities for selecting an appropriate recrystallization solvent or solvent system.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.

Issue 1: The compound does not dissolve in the hot solvent.

Probable Cause: The chosen solvent is not polar enough to dissolve the compound, even at elevated temperatures. The strong intermolecular forces, likely hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the nitro group, require a solvent capable of overcoming these interactions.

Solution:

  • Increase Solvent Polarity: Switch to a more polar solvent. Given the compound's structure, polar protic solvents like ethanol, methanol, or even water (or mixtures containing them) are good candidates to test.[4][5]

  • Mixed Solvent System: If a single solvent is ineffective, a mixed solvent system can be employed.[6][7] Start by dissolving the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., a polar solvent like ethanol or methanol). Then, slowly add a "poor" solvent (one in which it is less soluble, e.g., water or a non-polar solvent like hexane) to the hot solution until turbidity (cloudiness) persists.[7][8] Finally, add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Increase Solvent Volume: While the goal is to use a minimal amount of solvent, it's possible you are being too conservative. Add small increments of hot solvent until the solid dissolves. However, be aware that using an excessive amount of solvent will lead to poor recovery.[9][10]

Issue 2: The compound "oils out" instead of forming crystals.

Probable Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[10] This is common when the compound is significantly impure, lowering its melting point, or when the boiling point of the solvent is too high.

Solution:

  • Lower the Cooling Temperature Gradient: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a hot plate that is turned off or by insulating the flask.[10]

  • Add More Solvent: Reheat the solution to redissolve the oil and add a small amount of additional solvent. This keeps the compound in solution longer at a lower temperature, potentially below its melting point, as it cools.[9][10]

  • Change Solvent System: Select a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, adjust the ratio to favor the "better" solvent to a greater degree.

  • Seed the Solution: Introduce a "seed crystal" (a tiny amount of the pure compound) to the cooled solution to provide a nucleation site for crystal growth.[9][10]

Issue 3: No crystals form upon cooling.

Probable Cause: The solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble in the solvent even at low temperatures.

Solution:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[9][10]

    • Seed Crystal: Add a small crystal of the pure compound.[9][10]

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[10] Gently heat the solution to boil off some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.[7]

  • Change the Solvent System: The chosen solvent may not be appropriate. A different single solvent or a mixed solvent system should be tested.

Issue 4: Poor recovery of the purified compound.

Probable Cause: This can result from several factors, including using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.

Solution:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the compound from crystallizing on the filter.[8]

  • Maximize Crystal Formation: Ensure the solution has been sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

  • Second Crop of Crystals: The mother liquor can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for the recrystallization of this compound?

A1: Given the presence of a carboxylic acid and a nitro group, the molecule is quite polar. A good starting point would be a polar protic solvent like ethanol or methanol.[4] These solvents are likely to dissolve the compound when hot and have a significantly lower solubility when cold. Aqueous ethanol could also be an excellent choice, leveraging the high polarity of water as an anti-solvent.[6][11]

Q2: How do I perform a small-scale solvent test?

A2: To find a suitable solvent, place a small amount of your compound (e.g., 20-30 mg) in a test tube. Add a few drops of the solvent at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the mixture gently. If it dissolves when hot but recrystallizes upon cooling, you have found a potentially good solvent.[6][12]

Q3: Can a mixed solvent system improve my results?

A3: Yes, a mixed solvent system is often very effective when a single solvent does not provide the desired solubility profile.[6] For this compound, a good combination to try would be dissolving the compound in a minimal amount of hot ethanol or methanol and then adding hot water dropwise until the solution becomes cloudy. A few more drops of the alcohol should be added to clarify the solution before allowing it to cool.[7]

Q4: What is the expected appearance of the purified crystals?

A4: The crystal habit (shape) can vary depending on the solvent and cooling rate.[13] Generally, slow cooling will lead to larger, more well-defined crystals, which are easier to filter and wash. Rapid cooling tends to produce smaller needles or powders, which may trap more impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring.

  • Continue adding the hot solvent in small portions until the solid just dissolves.

  • If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it and any other insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or desiccator.[8]

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolve the crude compound in the minimum amount of boiling ethanol.

  • To the hot solution, add hot water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystal formation is well underway, cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the recrystallization mixture).

  • Dry the purified crystals.

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Compounds

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for highly polar compounds; may require a co-solvent.
Ethanol78HighA versatile and commonly used solvent for a wide range of organic compounds.[4]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Acetone56Medium-HighCan be a good solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate77MediumOften used in mixed solvent systems with less polar solvents like hexanes.[14]

Visualization

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Start with Impure Compound ChooseSolvent Choose Solvent/Solvent System Start->ChooseSolvent Dissolve Dissolve in Minimum Hot Solvent ChooseSolvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Cool Slowly HotFilter->Cool CrystalsForm Crystals Form Cool->CrystalsForm VacuumFilter Vacuum Filtration CrystalsForm->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Compound Dry->End

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Problem Encountered NoDissolve Compound Won't Dissolve Start->NoDissolve OilingOut Compound Oils Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals MorePolarSolvent Use More Polar Solvent / Mixed System NoDissolve->MorePolarSolvent Yes AddMoreSolvent Add More Hot Solvent NoDissolve->AddMoreSolvent No SlowerCooling Cool More Slowly / Add More Solvent OilingOut->SlowerCooling Yes ChangeSolvent Change Solvent to Lower Boiling Point OilingOut->ChangeSolvent No InduceCrystallization Scratch Flask / Add Seed Crystal NoCrystals->InduceCrystallization Yes ReduceVolume Reduce Solvent Volume (Boil Off) NoCrystals->ReduceVolume No

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Unknown. (n.d.).
  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. 5.301 Chemistry Laboratory Techniques. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Yeo, S. D., & Lee, Y. H. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 45(21), 7181–7187.
  • ResearchGate. (2025, August 5). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.).
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Solubility of Things. (n.d.). Solubility of Piperidine-4-carboxylic Acid. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • ResearchGate. (2012, September).
  • National Institutes of Health. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)
  • Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)

Sources

Troubleshooting poor peak shape in HPLC analysis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Zwitterionic Analyte

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid. This molecule, with a molecular weight of 250.25 g/mol , presents a unique challenge for chromatographers.[1][2] Its structure contains both a basic tertiary amine within the piperidine ring and an acidic carboxylic acid group. This dual functionality makes it a zwitterionic compound, capable of carrying both a positive and a negative charge, or being neutral, depending on the pH of the mobile phase.[3]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issue of poor peak shape—primarily peak tailing and broadening—encountered during its analysis. We will explore the underlying chemical interactions and provide systematic, field-proven troubleshooting strategies to achieve sharp, symmetrical, and reproducible peaks.

Troubleshooting Guide & FAQs

Q1: My peak for this compound is tailing severely. What is the most likely cause?

A1: Severe peak tailing for this compound is most commonly caused by secondary interactions between the basic piperidine nitrogen and acidic residual silanol groups on the surface of the silica-based stationary phase.[4][5]

Causality Explained: Standard reversed-phase HPLC columns (like C18) are made from silica particles. During the manufacturing process, it is impossible to chemically bond the C18 phase to every available silanol (-Si-OH) group on the silica surface.[6][7] These remaining, or "residual," silanols are acidic and can become ionized (negatively charged, -Si-O⁻) at mobile phase pH values above approximately 3-4.[5]

Your analyte's piperidine nitrogen is basic. In a mobile phase with a mid-range pH, this nitrogen will be protonated and carry a positive charge. This positively charged amine can then interact strongly with the negatively charged silanols via an ion-exchange mechanism.[6] This interaction is stronger than the desired hydrophobic (reversed-phase) interaction, causing a portion of the analyte molecules to be retained longer, which stretches the peak and results in tailing.[4]

Q2: I'm using a standard C18 column and getting tailing. What kind of column provides a better peak shape for this analyte?

A2: To minimize the silanol interactions described in Q1, you should use a modern, high-purity, end-capped C18 column .

Causality Explained: Column technology has advanced significantly to address this very problem.

  • High-Purity (Type B) Silica: Modern columns are typically packed with Type B silica, which has a much lower concentration of acidic metal impurities (like iron and aluminum) compared to older Type A silica.[4] These metals increase the acidity of silanol groups, making tailing worse.

  • End-capping: After the primary C18 phase is bonded to the silica, manufacturers perform a secondary reaction called "end-capping."[7] In this step, a small, less bulky silane reagent (like trimethylchlorosilane) is used to react with and block many of the remaining accessible silanol groups.[6] This effectively shields the analyte from these highly active sites, dramatically improving the peak shape for basic compounds like yours.[8]

When selecting a column, look for specifications that mention "high-purity silica," "fully end-capped," or columns specifically marketed for the analysis of basic compounds.

Q3: How does mobile phase pH affect my peak shape, and what is the optimal pH I should use?

A3: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of this compound because of its zwitterionic nature.[3][9] The optimal strategy is to adjust the pH to suppress the ionization of at least one of the functional groups, preferably the one causing the problematic secondary interactions.

Causality Explained: Your analyte has two ionizable groups: the carboxylic acid (pKa ~4-5) and the piperidine nitrogen (pKa of the conjugate acid ~8-9).

  • At low pH (<3) : The carboxylic acid is protonated (neutral, -COOH), and the piperidine nitrogen is protonated (positive, -NH⁺-). The residual silanols on the column are also protonated and neutral (-Si-OH).[5] This eliminates the strong ionic interaction causing tailing, leading to excellent peak shape. This is the most common and recommended approach.

  • At mid pH (5-7) : The carboxylic acid is deprotonated (negative, -COO⁻), and the piperidine nitrogen is protonated (positive, -NH⁺-). The molecule is a zwitterion. Silanols are also deprotonated (-Si-O⁻). This is the worst pH range, as you have multiple charge states and strong potential for secondary interactions.

  • At high pH (>9) : The carboxylic acid is deprotonated (negative, -COO⁻), and the piperidine nitrogen is deprotonated (neutral, -N-). This can also yield good peak shape but requires a special pH-stable column, as traditional silica dissolves at high pH.[10][11]

Recommended Strategy: Operate at a low pH of 2.5 - 3.0 . This approach, known as ion suppression, will neutralize the carboxylic acid group and the column's silanols, leading to a well-defined, sharp peak based primarily on hydrophobic interactions.[3]

Q4: My peak is not tailing, but it's very broad or split into two. What is happening?

A4: A broad or split peak is a classic symptom of operating at a mobile phase pH that is too close to the pKa of one of the analyte's functional groups and/or using an insufficiently buffered mobile phase.[9]

Causality Explained: When the mobile phase pH is close to an analyte's pKa, the analyte exists as an equilibrium mixture of its ionized and non-ionized forms.[9][10] For example, at pH 4.5, your compound would be present as a mix of molecules with a neutral carboxylic acid and those with a negatively charged carboxylate. These two forms have different polarities and will interact differently with the stationary phase, leading to different retention times. The HPLC system cannot separate them into two distinct peaks, so it resolves them as one very broad or split peak.[3]

Solution: Ensure your mobile phase pH is set at least 1.5 to 2 pH units away from the analyte's pKa values. For this compound, this means avoiding pH ranges around 4-5 and 8-9. This reinforces the recommendation to work at a low pH (2.5-3.0).

Experimental Protocols & Data

Protocol: Mobile Phase pH Optimization for Symmetrical Peaks

This protocol outlines the steps to prepare a buffered mobile phase at pH 3.0 to achieve optimal peak shape.

  • Buffer Selection: Choose a buffer effective at pH 3.0. A 0.1% formic acid solution or a 20 mM potassium phosphate buffer are excellent choices.

  • Aqueous Phase Preparation (for Phosphate Buffer):

    • Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) to make a 20 mM solution in HPLC-grade water (e.g., 2.72 g per 1 L).

    • Place a calibrated pH electrode in the solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0.

    • Filter the buffer through a 0.45 µm filter to remove particulates.

  • Mobile Phase Preparation:

    • Prepare your desired mobile phase composition by mixing the prepared aqueous buffer (Solvent A) with your organic solvent (Solvent B, e.g., acetonitrile or methanol). For example, a 60:40 A:B mixture.

    • Crucially, always measure and adjust the pH of the aqueous component before mixing it with the organic solvent. [11] The addition of an organic modifier will alter the apparent pH reading.

  • System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated before injecting your sample.

  • Sample Diluent: Whenever possible, dissolve your sample of this compound in the initial mobile phase composition. Injecting the sample in a much stronger solvent (like 100% acetonitrile) can cause peak distortion.

Table 1: Summary of Parameter Effects on Peak Shape
ParameterRecommended SettingEffect on Peak Shape for this AnalyteScientific Rationale
Column Type Modern, fully end-capped C18 on high-purity silicaImproves symmetry, reduces tailing Minimizes the number of available acidic silanol sites that cause secondary interactions with the basic piperidine nitrogen.[6][8]
Mobile Phase pH pH 2.5 - 3.0 Dramatically improves symmetry, reduces tailing Suppresses ionization of residual silanols and the analyte's carboxylic acid group, eliminating the primary cause of tailing.[3][5]
Buffer Use a buffer with pKa near the target pH (e.g., phosphate for pH 3.0)Prevents broadening/splitting, ensures reproducibility Maintains a constant pH across the column, preventing the analyte from existing in multiple ionization states.[9][12]
Buffer Concentration 10 - 25 mMImproves symmetry Ensures sufficient buffer capacity to control the pH and mask residual silanol interactions.[5]
Sample Solvent Initial mobile phase compositionImproves injection peak shape Avoids solvent mismatch effects that can cause peak distortion, especially for early eluting peaks.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving poor peak shape issues for this compound.

HPLC_Troubleshooting cluster_0 cluster_1 Solutions start Observe Poor Peak Shape (Tailing, Broadening, Splitting) cause1 Secondary Interactions (Most Common) start->cause1 Is it tailing? cause2 Incorrect pH / Buffering start->cause2 Is it broad/split? cause3 Column / System Issues start->cause3 If other issues persist sol1a Optimize Mobile Phase pH Set pH to 2.5 - 3.0 cause1->sol1a sol1b Use End-Capped Column (High-Purity Silica) cause1->sol1b sol2a Add Buffer (e.g., 20mM Phosphate) cause2->sol2a sol2b sol2b cause2->sol2b sol3a Check Sample Solvent (Match to Mobile Phase) cause3->sol3a sol3b Use Guard Column cause3->sol3b

Caption: Troubleshooting workflow for poor HPLC peak shape.

References

  • HPLC Troubleshooting Guide.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • LC Technical Tip - Phenomenex.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • HPLC Troubleshooting Guide.
  • 1-(4-Nitrophenyl)-4-piperidinecarboxylic acid | Sigma-Aldrich.
  • CAS 223786-53-6 | this compound - Synblock.
  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Exploring the Role of pH in HPLC Separ
  • Control pH During Method Development for Better Chrom

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Degradation pathways of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and troubleshooting the degradation of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid derivatives. As a Senior Application Scientist, this guide is structured to move beyond simple protocols, offering insights into the chemical rationale behind experimental observations and providing robust, self-validating methodologies.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing inconsistent analytical results and loss of potency. What is happening?

A1: Inconsistent results, such as a decreasing peak area in chromatography, strongly suggest that your compound is degrading under your experimental or storage conditions.[1] This class of molecules contains several functional groups that are susceptible to degradation under various environmental influences like pH, light, heat, and oxidative stress.[1][2] Establishing the stability profile of your specific derivative is a critical step.

Q2: What are the primary chemical moieties in these derivatives that are susceptible to degradation?

A2: The degradation susceptibility arises from three primary structural features:

  • The Piperidine Ring: The tertiary amine within the piperidine ring is prone to oxidation, which can lead to the formation of N-oxides or more complex ring-opened products.[1][3]

  • The 4-Nitrophenyl Group: The nitroaromatic system is susceptible to both reduction and photolytic degradation. The electron-withdrawing nature of the nitro group also influences the stability of the entire molecule.[4][5]

  • The Carboxylic Acid (or Derivative): The carboxylic acid group itself can undergo decarboxylation at elevated temperatures.[1] If your molecule is an ester or amide derivative of the carboxylic acid, it becomes a prime site for acid- or base-catalyzed hydrolysis.

Q3: What are forced degradation studies, and why are they essential for my research?

A3: Forced degradation, or stress testing, is the intentional degradation of a drug substance by exposing it to conditions more severe than accelerated stability testing, such as high heat, humidity, and extremes of pH, light, and oxidation.[2][6][7] These studies are fundamental for several reasons:

  • Pathway Identification: They help identify the likely degradation products and elucidate the degradation pathways.[2][8]

  • Method Development: They are crucial for developing and validating "stability-indicating" analytical methods, which are methods capable of separating and quantifying the intact drug from its degradation products.[2][9]

  • Intrinsic Stability: They reveal the intrinsic stability of the molecule, which informs the development of stable formulations and establishes appropriate storage conditions.[7]

Potential Degradation Pathways

The degradation of this compound derivatives can proceed through several mechanisms, often simultaneously. The primary pathways are outlined below.

  • Oxidative Degradation: The tertiary amine of the piperidine is a key target for oxidation, often initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1] This can result in the formation of a stable N-oxide or lead to ring-opening byproducts.[1][3] Studies on piperidine itself show that oxidation can proceed via hydrogen abstraction from the carbon atoms adjacent to the nitrogen.[3][10][11]

  • Hydrolytic Degradation: This pathway is most relevant for derivatives where the carboxylic acid has been modified into an ester or amide. These functional groups are susceptible to hydrolysis under acidic or basic conditions, cleaving the molecule to yield the parent carboxylic acid and the corresponding alcohol or amine.[12][13]

  • Photodegradation: Aromatic nitro compounds are often photosensitive. Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through free-radical mechanisms, leading to a complex mixture of products.[1][7] ICH Q1B guidelines provide a framework for standardized photostability testing.[1]

  • Thermal Degradation: High temperatures can induce degradation. For the carboxylic acid, the most direct pathway is decarboxylation (loss of CO₂).[1] For the overall structure, heat can accelerate other degradation reactions, including oxidation.[4]

  • Reductive Degradation: The nitro group is susceptible to reduction, which can occur in the presence of reducing agents or certain biological systems. This pathway typically proceeds from the nitro group to a nitroso, then a hydroxylamino, and finally an amino group (aniline derivative). Each of these intermediates can be isolated under specific conditions.

Caption: Potential degradation pathways for the title compound class.

Troubleshooting Guide for Experimental Issues

Problem: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis. What are they and how can I identify them?

Answer:

  • Probable Cause: These new peaks are very likely degradation products. Their appearance indicates that your compound is not stable under your analytical conditions, sample preparation process, or storage.

  • Troubleshooting & Resolution:

    • Confirm Degradation: The most definitive way to confirm that the new peaks are degradants is to perform a forced degradation study (see Protocol 1 below).[1] This will intentionally generate the degradation products. If the retention times of the new peaks in your routine analysis match those from the stressed samples, you have confirmed their identity as degradants.

    • Characterize the Peaks: Use a mass spectrometer (LC-MS) to get the mass-to-charge ratio (m/z) of the unknown peaks.[14][15] High-resolution mass spectrometry (HRMS) can provide an accurate mass, allowing you to predict the elemental composition. This data is invaluable for proposing structures. For example, an increase of 16 amu often suggests oxidation (e.g., N-oxide formation).

    • Review Analytical Method: Your HPLC method itself could be causing degradation.

      • Mobile Phase pH: Ensure the pH of your mobile phase is within a stable range for your compound (typically pH 2-8 for silica-based columns).[16][17]

      • Temperature: If you are using a column oven at an elevated temperature, consider if this is contributing to thermal degradation.[16]

      • Solvent: Ensure your sample is dissolved in the mobile phase whenever possible to avoid precipitation or degradation upon injection.[16][18]

Problem: The measured concentration or potency of my compound is decreasing rapidly, even when stored. How can I improve its stability?

Answer:

  • Probable Cause: This indicates rapid degradation under your current storage conditions. The primary culprits are often light, oxygen, and temperature.

  • Troubleshooting & Resolution:

    • Control Storage Conditions: Implement rigorous storage protocols. Store the compound in a cool, dark, and dry place.[1] Use amber vials or wrap containers in aluminum foil to protect from light.[1]

    • Use an Inert Atmosphere: For long-term storage, especially for solids, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

    • pH Control: If your compound is in solution, its stability can be highly pH-dependent. Buffer your solutions to maintain a pH where the compound exhibits maximum stability.[1] This must be determined experimentally.

    • Antioxidants: If oxidative degradation is confirmed, the addition of a small amount of an antioxidant could be beneficial, but this must be carefully validated to ensure it does not interfere with your downstream experiments or analysis.[1]

Problem: A precipitate has formed in my stock solution. What should I do?

Answer:

  • Probable Cause: The precipitate could be the parent compound crashing out of solution, but it is often an insoluble degradation product or a polymer. Degradation products can have vastly different solubility profiles than the parent molecule.[1]

  • Troubleshooting & Resolution:

    • Isolate and Characterize: If possible, attempt to isolate the precipitate by centrifugation or filtration. Characterize it using techniques like Mass Spectrometry, NMR, or FTIR to determine if it is a degradation product.

    • Review Solvent System: The formation of a precipitate suggests that the solvent system is no longer appropriate, either due to a change in the molecule or supersaturation. Re-evaluate the solvent and concentration used for your stock solutions.

    • Perform a Solubility Study: Determine the solubility of your parent compound and, if possible, its major degradants in various solvents to select a more robust system for your experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol provides a framework for intentionally degrading the compound to identify potential degradants and establish degradation pathways.[1][2][8]

Caption: General workflow for conducting a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

  • Control Sample: Dilute an aliquot of the stock solution to the target analytical concentration and store it protected from light at 2-8°C. This is your time-zero/unstressed control.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A common starting point is to aim for 5-20% degradation.[8]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at an elevated temperature (e.g., 60-80°C) for 24-48 hours.[1]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 8-24 hours.[1]

    • Oxidative Degradation: Add an equal volume of 3-6% H₂O₂. Keep at room temperature for 8-24 hours.[1]

    • Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a sample of the solid compound and a separate sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1][7]

  • Sample Processing: At designated time points, withdraw samples.

    • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples and the control sample to the same final concentration with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method.[19] Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Data Presentation

Summarize the results from your forced degradation study in a clear, tabular format. This allows for easy comparison of the compound's stability under different stress conditions.

Table 1: Example Data from a Hypothetical Forced Degradation Study

Stress Condition% Parent Compound Remaining% Total DegradationMajor Degradation Products (m/z)Observations
Control (Unstressed) 99.8%0.2%-Baseline
0.1 M HCl, 60°C, 24h 91.2%8.8%[Parent+H]⁺, [Parent-C₄H₈NO₂]⁺Minor degradation
0.1 M NaOH, RT, 8h 85.5%14.5%[Parent+H]⁺, [Parent+H-18]⁺Significant degradation
3% H₂O₂, RT, 8h 79.3%20.7%[Parent+H]⁺, [Parent+16+H]⁺Significant oxidation to N-oxide
80°C, 48h (Solution) 94.1%5.9%[Parent+H]⁺, [Parent-44+H]⁺Minor decarboxylation
Photolytic (ICH Q1B) 88.7%11.3%Multiple minor peaksModerate photosensitivity

References

Please note that URLs are directed to the landing page of the source for stability and accessibility.

  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • ResearchGate. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF. Retrieved from [Link]

  • Figshare. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • SpringerLink. (2018). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. Retrieved from [Link]

  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. Retrieved from [Link]

  • ResearchGate. (2018). Degradation of p-Nitrophenol by thermally activated persulfate in soil system | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Thermal degradation behavior and conversion pathways of condensed nitrophenol contaminant under confined space: A kinetic and mechanistic investigation. Retrieved from [Link]

  • Pharma Stability. (2025). Troubleshooting LC–MS Peak Assignment for Degradation Products. Retrieved from [Link]

  • ScienceDirect. (2023). Investigation of thermal decomposition of nitrobenzene: An energetic material. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Scientific Research Publishing. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]

  • TIB-Portal. (2018). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Yumpu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Retrieved from [Link]

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Retrieved from [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • JOCPR. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ChemRxiv. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cilnidipine in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2022). method development & validation of stability indicating rp-hplc method for simultaneous estim. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Research. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Retrieved from [Link]

  • Semantic Scholar. (2021). [PDF] Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]

  • Semantic Scholar. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

  • PubMed. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Retrieved from [Link]

  • ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF. Retrieved from [Link]

  • DiVA portal. (2021). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Retrieved from [Link]

  • AWS. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Retrieved from [Link]

Sources

Technical Support Center: Zwitterion Solubility Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing zwitterionic properties for improved solubility. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with zwitterionic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Question 1: My zwitterionic compound is showing poor solubility in aqueous solutions. What is the first step I should take?

The first and most critical step is to determine the pH-solubility profile of your compound. Zwitterions possess both acidic and basic functional groups, meaning their net charge is highly dependent on the pH of the solution. The isoelectric point (pI) is the pH at which the net charge of the zwitterion is zero, and it is at this point that the compound typically exhibits its lowest solubility.

To begin, you should perform a simple pH adjustment experiment. Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10) and measure the solubility of your compound in each. This will help you identify the pH range where your compound is most soluble, which will typically be at pH values sufficiently above or below the pI.

Question 2: I have identified the optimal pH for my compound, but the solubility is still not sufficient for my needs. What are my next options?

Once you have optimized the pH, the next logical step is to explore the use of excipients such as salts and co-solvents.

  • Salt Screening: The addition of salts can increase the ionic strength of the solution, which can either increase or decrease the solubility of a zwitterionic compound through effects like "salting in" or "salting out". A systematic salt screening study using different cations and anions at various concentrations is recommended.

  • Co-solvent Addition: Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). It is important to evaluate a range of co-solvent concentrations to find the optimal balance between solubility enhancement and potential toxicity or other undesirable effects.

Question 3: How do I choose the right salt for my salt screening study?

The choice of salt can have a significant impact on the solubility of your zwitterionic compound. The Hofmeister series can provide a rational basis for selecting salts. This series ranks ions based on their ability to structure or destructure water, which in turn affects their ability to "salt in" or "salt out" solutes.

For a systematic approach, consider screening a variety of salts with different cations (e.g., Na+, K+, Ca2+, Mg2+) and anions (e.g., Cl-, Br-, SO42-, SCN-). The choice of salt may also be influenced by the specific functional groups on your zwitterionic molecule and the intended application of your formulation.

Section 2: Troubleshooting Guides

Problem 1: My zwitterionic compound precipitates out of solution when I adjust the pH.

This is a common issue and is often due to crossing the isoelectric point (pI) of the compound. At the pI, the net charge of the zwitterion is zero, leading to strong intermolecular interactions and a significant decrease in solubility.

Troubleshooting Steps:

  • Confirm the pI: If you have not already, determine the experimental or predicted pI of your compound.

  • pH Adjustment Strategy: When adjusting the pH, it is crucial to avoid lingering at or near the pI. A rapid titration past the pI can sometimes prevent precipitation.

  • Use of Buffers: Instead of titrating with a strong acid or base, prepare a series of buffers at your target pH values and add your compound to these pre-buffered solutions. This provides better pH control and can prevent localized pH changes that might induce precipitation.

Problem 2: The addition of a co-solvent decreased the solubility of my zwitterionic compound.

While counterintuitive, this can happen. The solubility of a zwitterionic compound in a water/co-solvent mixture is a complex interplay of factors, including the polarity of the solvent system and specific interactions between the solute, water, and the co-solvent.

Troubleshooting Steps:

  • Evaluate a Range of Co-solvents: Not all co-solvents will work for all compounds. It is important to screen a variety of co-solvents with different properties (e.g., polarity, hydrogen bonding capacity).

  • Optimize Co-solvent Concentration: The effect of a co-solvent on solubility is often concentration-dependent. A full concentration-response curve should be generated to identify the optimal co-solvent percentage.

  • Consider Ternary Systems: In some cases, a combination of two or more co-solvents can provide synergistic effects on solubility.

Section 3: Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the solubility of a zwitterionic compound as a function of pH.

Materials:

  • Zwitterionic compound

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vials or microcentrifuge tubes

  • Shaker or rotator

  • Analytical method for concentration determination (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Prepare saturated solutions of the zwitterionic compound in each buffer.

  • Equilibrate the solutions at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid and liquid phases by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method.

  • Plot the solubility as a function of pH to generate the pH-solubility profile.

Protocol 2: Salt Screening for Solubility Enhancement

Objective: To evaluate the effect of different salts on the solubility of a zwitterionic compound.

Materials:

  • Zwitterionic compound

  • A selection of salts (e.g., NaCl, KCl, Na2SO4, MgCl2)

  • Buffer at the optimal pH determined from the pH-solubility profile

  • Vials or microcentrifuge tubes

  • Shaker or rotator

  • Analytical method for concentration determination

Procedure:

  • Prepare stock solutions of each salt at a high concentration.

  • Prepare a series of solutions containing the zwitterionic compound in the optimal pH buffer with increasing concentrations of each salt.

  • Equilibrate, separate, and analyze the samples as described in Protocol 1.

  • Plot the solubility as a function of salt concentration for each salt to identify the most effective salt and its optimal concentration.

Section 4: Data Presentation

Table 1: Effect of pH on the Solubility of Zwitterionic Drug X

pHSolubility (mg/mL)
2.015.2
4.02.5
6.00.8
7.41.2
8.05.7
10.020.1

Table 2: Effect of Different Salts on the Solubility of Zwitterionic Drug Y at pH 7.4

Salt (150 mM)Solubility (mg/mL)
None0.5
NaCl1.8
KCl1.5
Na2SO40.3
MgCl22.2

Section 5: Visualizations

ph_solubility_workflow cluster_start Initial State cluster_ph pH Optimization cluster_excipient Excipient Screening cluster_end Final State start Poorly Soluble Zwitterionic Compound ph_profile Determine pH-Solubility Profile start->ph_profile optimal_ph Identify Optimal pH ph_profile->optimal_ph salt_screen Salt Screening optimal_ph->salt_screen cosolvent_screen Co-solvent Screening optimal_ph->cosolvent_screen end Improved Solubility salt_screen->end cosolvent_screen->end

Caption: Workflow for improving zwitterionic compound solubility.

zwitterion_ph title Zwitterion Charge States vs. pH low_ph Cationic Form +H3N-R-COOH pi Zwitterionic Form +H3N-R-COO- low_ph->pi Increase pH high_ph Anionic Form H2N-R-COO- pi->high_ph Increase pH

Technical Support Center: Optimizing Catalyst Loading for 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization for this crucial N-arylation reaction. The synthesis, typically achieved via a Buchwald-Hartwig amination, is a powerful method for forming the C-N bond, but its success is highly dependent on fine-tuning reaction parameters, most notably the catalyst loading.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you achieve high yields, minimize impurities, and ensure reproducible results.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental issues you may encounter. The answers are grounded in the mechanistic principles of palladium-catalyzed cross-coupling reactions to provide not just a solution, but a deeper understanding of the system.

Q1: My reaction is sluggish or has stalled, resulting in low conversion. Should I simply increase the catalyst loading?

While adding more catalyst might seem like a straightforward solution, it is often a suboptimal approach that can introduce new problems. Before increasing the catalyst concentration, consider the following:

  • Catalyst Deactivation: The active Pd(0) species might be deactivating over the course of the reaction. This can manifest as the formation of palladium black (inactive palladium aggregates).[3] Deactivation can be caused by impurities in reagents or solvents, excessively high temperatures, or an inappropriate choice of ligand that fails to stabilize the catalytic species. Instead of just adding more catalyst from the start, a better strategy might be to use a more robust ligand or ensure all reagents are rigorously purified.

  • Inhibitory Effects: In Buchwald-Hartwig reactions, byproducts can inhibit the catalyst. For instance, when using aryl iodides, the iodide ions generated during the reaction can have an inhibitory effect by precipitating the palladium complex, thus taking it out of the catalytic cycle.[4][5]

  • Sub-optimal Conditions: Sluggishness may not be a catalyst loading issue but rather a problem with other parameters. The choice of base, solvent, and temperature are all critically interlinked.[6] For example, an insoluble inorganic base may require vigorous stirring to be effective, and a solvent that doesn't adequately dissolve all components can slow the reaction.[4]

Recommendation: Instead of immediately increasing catalyst loading, first re-evaluate your reaction conditions. Consider screening different bases or solvents and ensure your reagents are pure. If the issue persists, a systematic study to find the optimal catalyst loading is recommended over arbitrarily adding more.[7]

Q2: I'm observing significant side product formation, particularly hydrodehalogenation (replacement of the halide with hydrogen) and/or diarylation of the amine. How is this related to catalyst loading?

The formation of these side products is a clear indication that the catalytic cycle is not operating with optimal selectivity. Catalyst loading plays a direct role here.

  • Hydrodehalogenation: This side reaction is often favored when the rate of reductive elimination (the final product-forming step) is slow compared to competing pathways like β-hydride elimination. While ligand choice is a primary factor, very high catalyst loadings can sometimes exacerbate the issue, especially if the reaction is run for extended periods.

  • Diarylation: The formation of a diarylated amine product is a common issue when coupling primary amines.[5] This occurs when the initially formed mono-arylated product successfully competes with the starting primary amine for the catalyst. This is often a concentration-dependent issue.

    • High Catalyst Loading: A higher concentration of the active catalyst can increase the rate of the second N-arylation step, leading to more diarylation.

    • Low Catalyst Loading: Conversely, a lower catalyst loading can sometimes favor mono-arylation, as the catalyst is more likely to react with the more abundant primary amine starting material.

Recommendation: To minimize side products, focus on optimizing the ligand-to-metal ratio and the overall catalyst loading. Often, slightly lower catalyst loadings (e.g., in the 1-2 mol% range) combined with a robust, sterically hindered ligand can provide the best selectivity for mono-arylation.[1][8]

Q3: My catalyst appears to be deactivating, evidenced by the formation of palladium black. What causes this and how can I prevent it?

Catalyst deactivation is a common failure mode in palladium cross-coupling chemistry.[3] Understanding its causes is key to prevention.

  • Causes of Deactivation:

    • Aggregation: The active, monomeric Pd(0) species can aggregate to form inactive palladium clusters or bulk palladium metal (palladium black). This is more likely to occur if the ligand used does not provide sufficient steric bulk to stabilize the active catalyst.[3]

    • Oxidative Degradation: The phosphine ligands themselves can be oxidized, particularly if the reaction is not maintained under a strictly inert atmosphere. Ligand degradation leaves the palladium center exposed and prone to aggregation.[9]

    • Poisoning: Impurities in the starting materials or solvents, especially those containing sulfur or other coordinating functional groups, can act as catalyst poisons, binding irreversibly to the palladium center.[3]

  • Role of Catalyst Loading:

    • Too Low: If the loading is too low to begin with, even minor deactivation pathways can consume a significant portion of the active catalyst, causing the reaction to stall.

    • Too High: While counterintuitive, excessively high concentrations can sometimes accelerate aggregation pathways.

Recommendation: The most effective strategy is to use a palladium pre-catalyst. Pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are air-stable and designed for the efficient and clean generation of the active LPd(0) species upon exposure to a base.[4][7] This avoids many of the issues associated with generating the catalyst in situ from Pd(II) sources and often allows for lower, more reproducible catalyst loadings.[10] Additionally, ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all reagents and solvents are anhydrous and free of potential poisons.[11]

Experimental Protocol: Catalyst Loading Optimization

A Design of Experiments (DoE) approach is the most efficient way to determine the optimal catalyst loading.[12][13] However, a simplified screening protocol can also be highly effective.

Objective: To identify the minimum catalyst loading required to achieve maximum conversion to this compound within a reasonable timeframe, while minimizing side product formation.

Materials:

  • 4-Halonitrobenzene (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene)

  • Piperidine-4-carboxylic acid

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Bulky biarylphosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Reaction vessels (e.g., Schlenk tubes or reaction vials)

  • Analytical equipment (e.g., LC-MS or GC-MS) for monitoring reaction progress

Procedure:

  • Setup: In a glovebox or under a flow of inert gas, set up a parallel series of reaction vials.

  • Stock Solutions: To ensure accuracy, prepare stock solutions of the aryl halide, the amine, and the base in the chosen solvent.

  • Catalyst Addition: To each vial, add the palladium pre-catalyst at varying molar percentages. A good starting range to screen is: 5 mol%, 3 mol%, 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol%.

  • Reagent Addition: Add the stock solutions of the aryl halide, amine, and base to each vial. Ensure the final concentrations of the reactants are identical across all experiments.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).[14]

  • Monitoring: At set time points (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any side products.

  • Analysis: Plot the yield versus catalyst loading at each time point. The optimal loading is the lowest concentration that provides the maximum yield in the shortest time with the highest purity.

Data Summary Tables

Table 1: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solutions
Low or No Conversion Catalyst deactivation; Inactive pre-catalyst; Incorrect base or solvent; Low temperature.Use a robust pre-catalyst; Screen different bases/solvents; Increase temperature; Ensure inert atmosphere.[7]
Reaction Stalls Catalyst deactivation (Pd black formation); Product inhibition.Use a more stabilizing ligand; Ensure pure, anhydrous reagents; Consider a different solvent to prevent byproduct precipitation.[3][5]
Side Product Formation Sub-optimal catalyst loading; Incorrect ligand choice; High temperature.Systematically screen catalyst loading (often lower is better for selectivity); Screen sterically hindered ligands; Lower the reaction temperature.[15]
Inconsistent Results Impure reagents; Non-inert atmosphere; Inaccurate measurement of catalyst.Purify all starting materials; Use Schlenk techniques or a glovebox; Prepare catalyst stock solutions for accurate dispensing.[7]

Table 2: Typical Catalyst Loading Ranges for Buchwald-Hartwig Amination

Aryl Halide ReactivityExampleTypical Catalyst Loading (mol%)Notes
High Aryl Iodides (Ar-I)0.5 - 2%Generally highly reactive, but can cause catalyst inhibition.[4]
Medium Aryl Bromides (Ar-Br)1 - 3%The most common substrates, offering a good balance of reactivity and stability.[1]
Low Aryl Chlorides (Ar-Cl)2 - 5%Require more active catalysts, often with very bulky, electron-rich ligands.[5]
Very Low Aryl Tosylates/Mesylates1 - 5%Reactivity is highly dependent on the specific ligand system employed.[16]

Visualizations

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Amine, Base) Pd(II)_Complex->Ligand_Exchange + HNR'R'' - HX Amine_Complex Ar-Pd(II)-NR'R'' Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' (Product) Reductive_Elimination->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Optimization_Workflow start Define Reaction Parameters (Substrates, Solvent, Base, Temp) prep Prepare Stock Solutions (Reactants, Base) start->prep setup Set Up Parallel Reactions (Vary Catalyst Loading: 0.1-5 mol%) prep->setup react Run Reactions Under Inert Atmosphere at Set Temp setup->react monitor Monitor Progress via LC-MS (e.g., 1h, 4h, 8h, 24h) react->monitor analyze Analyze Data: Yield & Purity vs. Loading & Time monitor->analyze optimal Identify Optimal Catalyst Loading analyze->optimal

Caption: Workflow for catalyst loading optimization experiment.

Frequently Asked Questions (FAQs)

FAQ 1: What is the role of a pre-catalyst and why is it preferred? A pre-catalyst is a stable, well-defined palladium(II) complex that, under the reaction conditions (typically in the presence of a base), cleanly and efficiently generates the active, monoligated Pd(0) species required for the catalytic cycle.[4][14] They are preferred over traditional Pd(II) sources like Pd(OAc)₂ because their activation is more reliable and reproducible, leading to more consistent reaction outcomes and often allowing for significantly lower catalyst loadings.[7][10]

FAQ 2: How does the choice of phosphine ligand impact the optimal catalyst loading? The ligand is critical for stabilizing the active Pd(0) catalyst and facilitating the key steps of the catalytic cycle.[8] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are particularly effective.[1][5] Their steric bulk prevents catalyst aggregation, increasing catalyst lifetime and allowing for lower loadings.[15] Their electron-donating nature promotes the rate-limiting oxidative addition and the final reductive elimination steps.[15]

FAQ 3: Can the reaction solvent and base affect catalyst performance and required loading? Absolutely. The solvent must be able to dissolve the substrates and, ideally, the base to create a homogeneous reaction mixture.[14] Poor solubility can lead to slow, inefficient reactions that appear to require higher catalyst loadings. The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle by deprotonating the amine. The choice of base can affect the rate of the reaction, and a mismatch between the base and the substrates can lead to poor performance, necessitating higher catalyst levels.[4][14]

FAQ 4: Is it possible to reduce catalyst loading to parts-per-million (ppm) levels for this type of reaction? While achieving ppm-level catalyst loadings is a significant goal in process chemistry, it is typically challenging for complex transformations like the N-arylation of a hindered secondary amine.[17] Such low loadings require highly active and stable catalyst systems and exceptionally pure reagents. For laboratory-scale synthesis of this compound, a more realistic and robust target is typically in the 0.5 to 2 mol% range.[8]

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. Retrieved from [Link]

  • Buchwald-Hartwig Amination Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved from [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). ResearchGate. Retrieved from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

  • Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. (2021). Taylor & Francis Online. Retrieved from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. (2009). CSCanada. Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (2012). DiVA. Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved from [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). NIH. Retrieved from [Link]

  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Piperidine Synthesis. (n.d.). DTIC. Retrieved from [Link]

  • 1-(4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof. (2019). Google Patents.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (n.d.). NIH. Retrieved from [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC. Retrieved from [Link]

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019). ResearchGate. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Column chromatography conditions for purifying 1-(4-Nitrophenyl)piperidine-4-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific class of compounds.

Introduction: The Challenge of Purifying Polar, Aromatic Piperidines

This compound and its esters are characterized by a combination of a polar carboxylic acid or ester group, a basic piperidine ring, and a UV-active nitrophenyl group. This unique combination of functional groups can present challenges during purification by column chromatography. Issues such as poor separation, peak tailing, and compound degradation are common hurdles. This guide provides a systematic approach to developing and troubleshooting your purification methods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound esters.

Issue 1: Poor Separation of the Target Compound from Impurities

  • Question: I'm seeing co-elution of my desired ester with starting materials or byproducts. How can I improve the resolution?

  • Answer: Poor resolution is a common issue that can often be resolved by systematically adjusting the mobile phase composition and considering the stationary phase.

    • Mobile Phase Optimization: The polarity of the eluent is a critical factor. For normal-phase chromatography on silica gel, a gradient elution is often more effective than an isocratic one. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent such as ethyl acetate.[1] If you are still not achieving separation, consider a different solvent system. For instance, a mixture of dichloromethane and methanol can be effective for polar compounds.[1]

    • Stationary Phase Selection: While silica gel is the most common stationary phase, its acidic nature can sometimes lead to issues with basic compounds like piperidines, causing peak tailing that reduces resolution.[2] If you observe significant tailing, consider using neutral or basic alumina. Alternatively, for highly polar compounds that are difficult to retain on standard reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful technique.[3][4] HILIC utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[3][4][5]

    • Consider Reversed-Phase Chromatography: For some esters, particularly those with longer alkyl chains, reversed-phase chromatography may provide better separation.[5][6] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5][7]

Issue 2: Significant Peak Tailing of the Product

  • Question: My product peak is broad and asymmetrical (tailing). What is causing this, and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the surface of the silica gel stationary phase.[2]

    • Mobile Phase Modification: Adding a small amount of a basic modifier to your mobile phase can effectively mask these acidic silanol groups. A common strategy is to add 0.1-1% triethylamine (TEA) or diethylamine (DEA) to your eluent.[2] This will compete with the piperidine nitrogen for interaction with the silica surface, resulting in more symmetrical peaks.

    • Choice of Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral or basic alumina can mitigate peak tailing. Base-deactivated reversed-phase columns are also available for HPLC applications.[2]

Issue 3: The Compound is Not Eluting from the Column

  • Question: I've been running my column for a long time with an increasingly polar solvent, but my compound is not coming off. What should I do?

  • Answer: If your compound is strongly retained on the column, it is likely due to high polarity or strong interactions with the stationary phase.

    • Increase Mobile Phase Polarity: If you are using a hexane/ethyl acetate system, you can try switching to a more polar mixture, such as dichloromethane/methanol. A gradient of increasing methanol concentration should elute even very polar compounds.

    • Check for Compound Stability: It is possible that your compound is degrading on the silica gel.[8] To test for this, spot your compound on a TLC plate and let it sit for a few hours before developing. If you see new spots, your compound is likely unstable on silica. In this case, using a less acidic stationary phase like alumina or a very rapid purification (flash chromatography) may be necessary.

    • Dry Loading: If your compound is not very soluble in the initial, less polar mobile phase, it may precipitate at the top of the column.[9] To avoid this, consider dry loading your sample. This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[9]

Issue 4: The Compound Elutes Too Quickly (in the Solvent Front)

  • Question: My compound is eluting with the solvent front, even with a very non-polar mobile phase. How can I achieve retention?

  • Answer: If your compound is eluting very quickly, it is not interacting sufficiently with the stationary phase.

    • Decrease Mobile Phase Polarity: Start with a very non-polar eluent, such as pure hexane, and very gradually increase the polarity.

    • Consider Reversed-Phase or HILIC: This is a classic scenario where reversed-phase chromatography or HILIC might be more appropriate.[3] In reversed-phase, the non-polar nature of the C18 stationary phase will interact more strongly with the aromatic and ester portions of your molecule. In HILIC, the polar stationary phase will retain the polar carboxylic acid/ester and piperidine moieties.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting mobile phase for purifying a this compound ester on a silica gel column?

    • A1: A good starting point for a gradient elution would be to begin with 100% hexane and gradually increase the concentration of ethyl acetate.[1] The optimal gradient will depend on the specific ester. It is highly recommended to first determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound in the solvent system you plan to use for the column.

  • Q2: How can I visualize the compound on a TLC plate or during column fractionation if it's not colored?

    • A2: The 4-nitrophenyl group in your compound is a strong UV chromophore. You can visualize your compound on a TLC plate using a UV lamp (typically at 254 nm). The compound will appear as a dark spot on a fluorescent background. You can also monitor the fractions from your column using a UV detector if you are using an automated flash chromatography system.

  • Q3: Is it better to use a glass column or a pre-packed flash chromatography cartridge?

    • A3: Both can be effective. Pre-packed cartridges offer convenience, reproducibility, and higher resolution due to more uniform particle size. Glass columns are more cost-effective for larger scale purifications and allow for more flexibility in choosing the stationary phase and column dimensions.

  • Q4: My compound is a carboxylic acid, not an ester. How does that change the purification strategy?

    • A4: The free carboxylic acid is significantly more polar than its corresponding esters. It will likely require a more polar mobile phase to elute from a silica gel column (e.g., a higher percentage of methanol in dichloromethane). Peak tailing can be more pronounced due to the acidic proton. Adding a small amount of acetic or formic acid to the mobile phase can sometimes improve peak shape for carboxylic acids. However, reversed-phase chromatography is often a better choice for purifying polar carboxylic acids.

Experimental Protocols and Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography
ParameterNormal-Phase ChromatographyReversed-Phase ChromatographyHILIC
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18-functionalized silicaSilica or other polar phase
Mobile Phase A Hexane or DichloromethaneWaterAcetonitrile
Mobile Phase B Ethyl Acetate or MethanolAcetonitrile or MethanolWater or aqueous buffer
Typical Gradient 0-100% B over 20-30 column volumes5-95% B over 20-30 column volumes95-50% A over 20-30 column volumes
Modifier 0.1-1% Triethylamine (if tailing)0.1% Formic or Trifluoroacetic Acid (optional)0.1% Formic Acid or Ammonium Acetate (optional)
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.

  • Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, use the dry loading technique.[9]

  • Elution: Start the elution with the initial mobile phase. Gradually increase the percentage of the more polar solvent according to your predetermined gradient.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Poor Separation

PoorSeparation Start Poor Separation/ Co-elution CheckTailing Is there significant peak tailing? Start->CheckTailing OptimizeMobilePhase Optimize Mobile Phase (Gradient/Solvent System) CheckTailing->OptimizeMobilePhase No AddModifier Add Basic Modifier (e.g., Triethylamine) CheckTailing->AddModifier Yes ChangeStationaryPhase Change Stationary Phase (Alumina, HILIC, Reversed-Phase) OptimizeMobilePhase->ChangeStationaryPhase Still Poor ReversedPhaseOption Consider Reversed-Phase Chromatography OptimizeMobilePhase->ReversedPhaseOption Alternative AddModifier->OptimizeMobilePhase ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation SelectSolvent Select Solvent System (via TLC) PackColumn Pack Column SelectSolvent->PackColumn Equilibrate Equilibrate Column PackColumn->Equilibrate LoadSample Load Sample (Wet or Dry) Equilibrate->LoadSample Elute Elute with Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions (TLC/UV) CollectFractions->AnalyzeFractions CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure Evaporate Evaporate Solvent CombinePure->Evaporate PureProduct Pure Product Evaporate->PureProduct

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis with structurally similar molecules. The insights herein are grounded in established principles of NMR spectroscopy and supported by experimental data from analogous compounds.

Introduction: The Structural Significance of this compound

This compound is a molecule of interest in medicinal chemistry due to its rigid piperidine core, a common scaffold in many pharmaceutical agents, and the presence of a pharmacologically relevant nitrophenyl group. The precise characterization of this molecule is paramount for its application in drug design and development. ¹H NMR spectroscopy is an indispensable tool for confirming its structure and purity. This guide will dissect the anticipated ¹H NMR spectrum of this compound, offer a comparative analysis with its isomers and an ester derivative, and provide a standardized protocol for data acquisition.

Predicted ¹H NMR Spectrum of this compound

The structure and proton labeling for this compound are as follows:

Caption: Structure of this compound

The predicted chemical shifts (δ) in a typical deuterated solvent like DMSO-d₆ are summarized in the table below.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
H-Ar (ortho to NO₂)~8.1Doublet (d)2H
H-Ar (meta to NO₂)~7.0Doublet (d)2H
H-2ax, H-6ax~3.8 - 4.0Triplet of doublets (td)2H
H-2eq, H-6eq~3.0 - 3.2Doublet of triplets (dt)2H
H-4~2.5Triplet of triplets (tt) or multiplet (m)1H
H-3ax, H-5ax~2.0 - 2.2Multiplet (m)2H
H-3eq, H-5eq~1.8 - 2.0Multiplet (m)2H
COOH~12.0Broad singlet (br s)1H
Justification of Predicted Chemical Shifts and Multiplicities:
  • Aromatic Protons: The 4-nitrophenyl group is an electron-withdrawing system. The nitro group strongly deshields the ortho protons (protons on the carbons adjacent to the carbon bearing the nitro group), pushing their chemical shift significantly downfield to around 8.1 ppm.[1] The protons meta to the nitro group are less affected and are expected to appear around 7.0 ppm. Due to the para-substitution pattern, the aromatic region will exhibit a characteristic pair of doublets.

  • Piperidine Protons (H-2, H-6): These protons are adjacent to the nitrogen atom, which is directly attached to the electron-withdrawing nitrophenyl ring. This deshields them, causing them to appear at a lower field compared to unsubstituted piperidine (where they are typically around 2.8 ppm).[1] The axial protons (H-2ax, H-6ax) are expected to be further downfield than the equatorial protons (H-2eq, H-6eq) due to the anisotropic effect of the C-N bond.

  • Piperidine Protons (H-3, H-5): These protons are further from the nitrogen and the aromatic ring and will therefore be more shielded, appearing at a higher field (further to the right) in the spectrum. The axial and equatorial protons will likely have slightly different chemical shifts and will appear as complex multiplets due to coupling with each other and with the protons at positions 2, 4, and 6.

  • Piperidine Proton (H-4): This proton is adjacent to the electron-withdrawing carboxylic acid group, which will cause a downfield shift compared to a proton at the 4-position of an unsubstituted piperidine ring. It will appear as a complex multiplet due to coupling with the four neighboring protons on C-3 and C-5.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very low field, often above 10 ppm.[2]

Comparative ¹H NMR Analysis

To better understand the structure-spectrum relationship, we will compare the predicted spectrum of this compound with several structural analogs.

Positional Isomers: The Effect of Nitro Group Placement

The position of the electron-withdrawing nitro group on the phenyl ring has a profound impact on the chemical shifts of the aromatic protons and a more subtle effect on the piperidine protons.

CompoundAromatic Proton Chemical Shifts (Predicted)Key Differentiating Feature
This compound Two doublets (~8.1 and ~7.0 ppm)Symmetrical aromatic signals.
1-(3-Nitrophenyl)piperidine-4-carboxylic acid Complex multiplet (~7.2 - 8.0 ppm)Asymmetrical aromatic signals with four distinct resonances.
1-(2-Nitrophenyl)piperidine-4-carboxylic acid Complex multiplet (~7.0 - 7.8 ppm)Asymmetrical aromatic signals; the proton ortho to both the nitro group and the piperidine nitrogen will be significantly deshielded.

The change in the substitution pattern from para to meta or ortho breaks the symmetry of the phenyl ring, leading to more complex splitting patterns in the aromatic region of the ¹H NMR spectrum.

Functional Group Modification: Carboxylic Acid vs. Methyl Ester

Replacing the carboxylic acid with its methyl ester derivative, methyl 1-(4-nitrophenyl)piperidine-4-carboxylate, will primarily affect the protons nearest to the modification.

CompoundKey Proton Chemical Shifts (Predicted)Differentiating Feature
This compound COOH: ~12.0 ppm (broad singlet)Presence of a very downfield, broad carboxylic acid proton signal.
Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate OCH₃: ~3.6 ppm (singlet)Absence of the carboxylic acid proton and the appearance of a sharp singlet for the methyl ester protons.

The chemical shift of the H-4 proton will also be slightly affected by the change from a carboxylic acid to a methyl ester, but the most dramatic difference will be the disappearance of the broad signal above 10 ppm and the appearance of a new singlet around 3.6 ppm.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standard operating procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observable.

    • Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (or more for dilute samples)

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

G cluster_workflow ¹H NMR Workflow SamplePrep Sample Preparation InstrumentSetup Instrument Setup SamplePrep->InstrumentSetup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Analysis Spectral Analysis DataProcessing->Analysis

Sources

A Guide to the 13C NMR Characterization of 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with piperidine scaffolds, which are prevalent in a myriad of pharmacologically active compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool. This guide provides an in-depth analysis of the 13C NMR characterization of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra in the public domain, this guide presents a comprehensive, predicted 13C NMR analysis grounded in established principles and comparative data from structurally related analogs.

The Significance of 13C NMR in Structural Elucidation

Unlike 1H NMR, which provides information about the proton environments in a molecule, 13C NMR directly probes the carbon skeleton, offering a distinct and often more straightforward interpretation of a molecule's core structure. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the 13C NMR spectrum, making it a powerful technique for confirming the number and types of carbon atoms present. The chemical shift of each carbon signal is highly sensitive to its local electronic environment, providing valuable insights into the functional groups and overall connectivity within the molecule.

Predicted 13C NMR Spectrum of this compound

Based on the analysis of structurally similar compounds and established 13C NMR chemical shift ranges, a predicted spectrum for this compound is presented below. This serves as a benchmark for researchers aiming to synthesize or analyze this compound.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C=O (Carboxylic Acid)175-185The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this downfield region[1].
C-ipso (C-N of Nitrophenyl)150-155The carbon atom directly attached to the electron-withdrawing nitro group and the piperidine nitrogen will be significantly deshielded.
C-para (C-NO2 of Nitrophenyl)140-145The carbon bearing the nitro group is strongly deshielded due to the powerful electron-withdrawing nature of the NO2 group.
C-ortho (to N on Nitrophenyl)110-115These carbons are shielded relative to the other aromatic carbons due to the electron-donating effect of the piperidine nitrogen through resonance, but deshielded by the nitro group's inductive effect.
C-meta (to N on Nitrophenyl)125-130These carbons are primarily influenced by the electron-withdrawing inductive effect of the nitro group, leading to a downfield shift.
C2/C6 (Piperidine)45-55These carbons are adjacent to the nitrogen atom and will be deshielded. The attachment to the electron-withdrawing nitrophenyl group will further shift them downfield compared to unsubstituted piperidine.
C4 (Piperidine)40-45The methine carbon bearing the carboxylic acid group will be deshielded by the electronegative oxygen atoms.
C3/C5 (Piperidine)25-35These methylene carbons are in a standard aliphatic region of the spectrum.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined 13C NMR data of analogous compounds is crucial. The following table provides a comparative overview.

Compound C2/C6 (ppm) C3/C5 (ppm) C4 (ppm) Aromatic Carbons (ppm) Other (ppm) Solvent
Piperidine-4-carboxylic acid -----Data not fully available in search results
1-(2,5-dimethoxy-4-nitrophenyl)piperidine ---Aromatic signals observedMethoxy carbons notedNot specified[2]
Nitrobenzene ---123.5 (ortho), 129.4 (meta), 134.7 (para), 148.3 (ipso)-Not specified
[1,1'-Biphenyl]-4-carboxylic acid ---127.2, 127.4, 127.9, 128.3, 129.0, 130.8, 139.9, 146.6171.2 (C=O)CDCl3[3]

This comparative data highlights the expected chemical shift regions for the different moieties within the target molecule. For instance, the aromatic carbon signals in nitrobenzene provide a solid foundation for predicting the shifts of the nitrophenyl group in our target compound. Similarly, the data for substituted piperidines helps in estimating the positions of the piperidine ring carbons.

Experimental Protocol for 13C NMR Acquisition

For researchers intending to acquire an experimental 13C NMR spectrum of this compound, the following protocol provides a standardized approach.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid this compound.

  • Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and its high boiling point. Other potential solvents include methanol-d4 or a mixture of CDCl3 with a few drops of methanol-d4 to aid solubility.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

2. NMR Instrument Setup and Data Acquisition:

  • The following parameters are typical for a 400 MHz NMR spectrometer and can be adjusted as needed.[4]

  • Spectrometer Frequency: 100 MHz for 13C.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase if the signal-to-noise ratio is low.

  • Spectral Width (SW): A typical range for organic molecules is 0-220 ppm.

  • Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

  • Integrate the peaks if desired, although integration in 13C NMR is not always straightforward due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).

Workflow for 13C NMR Analysis

The following diagram illustrates the general workflow for the 13C NMR characterization of an organic compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into NMR Spectrometer c->d e Set Up Experiment Parameters d->e f Acquire Data (FID) e->f g Fourier Transform f->g h Phase Correction g->h i Reference Spectrum h->i j Peak Picking & Assignment i->j k Structural Elucidation j->k

Caption: General workflow for 13C NMR analysis.

Conclusion

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 11, 2026, from [Link]

  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved January 11, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 1-Phenylpiperidine-4-carboxylic acid. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2023, November 15). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. Retrieved January 11, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 11, 2026, from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved January 11, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 11, 2026, from [Link]

  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved January 11, 2026, from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved January 11, 2026, from [Link]

Sources

A Senior Scientist's Guide to the Mass Spectrometry of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural characterization of novel chemical entities is paramount. 1-(4-Nitrophenyl)piperidine-4-carboxylic acid is a molecule of interest, incorporating three key chemical motifs: a nitroaromatic ring, a saturated piperidine heterocycle, and a carboxylic acid. This unique combination presents a distinct analytical challenge and makes it an excellent candidate for elucidation by mass spectrometry (MS).

This guide provides an in-depth analysis of the expected fragmentation pattern of this compound under tandem mass spectrometry (MS/MS) conditions. As a comparative guide, we will explore the fragmentation in both positive and negative ionization modes, provide a detailed experimental protocol for data acquisition, and objectively compare the capabilities of mass spectrometry with alternative analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Our approach is grounded in established fragmentation principles to provide researchers with a predictive framework for identifying this and structurally related molecules.

Section 1: Ionization & Predicted Fragmentation Pathways

The structure of this compound, possessing both a basic nitrogen atom in the piperidine ring and an acidic carboxylic acid group, makes it amenable to analysis by electrospray ionization (ESI) in both positive and negative modes.[1][2] The resulting fragmentation patterns are distinct and provide complementary structural information.

The monoisotopic mass of the neutral molecule (C₁₂H₁₄N₂O₄) is 250.0954 Da.

  • Protonated Precursor [M+H]⁺: 251.1027 Da

  • Deprotonated Precursor [M-H]⁻: 249.0881 Da

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, protonation is expected to occur on the basic nitrogen of the piperidine ring, making it the charge carrier. Subsequent fragmentation via collision-induced dissociation (CID) is driven by this charge site and the inherent stability of the resulting fragment ions.

The primary fragmentation pathways for the [M+H]⁺ ion at m/z 251.10 are predicted to be:

  • Loss of Water ([M+H - H₂O]⁺): A facile loss of water (18.01 Da) from the carboxylic acid moiety is a common fragmentation pathway, leading to a prominent ion at m/z 233.09 .[3][4]

  • Decarboxylation ([M+H - COOH]⁺): The radical loss of the entire carboxyl group (45.01 Da) can occur, yielding an ion at m/z 206.10 .

  • Piperidine Ring Cleavage: Alpha-cleavage is a dominant fragmentation mechanism for piperidine derivatives.[2] Cleavage of the C-C bond adjacent to the nitrogen is initiated by the charge, leading to the formation of a stable iminium ion.[2][5] For this molecule, cleavage of the bond between the piperidine nitrogen and the nitrophenyl group is a key fragmentation. This would result in a fragment corresponding to the protonated piperidine-4-carboxylic acid at m/z 130.08 .

  • Nitro Group Fragmentation: Characteristic losses from the nitroaromatic group, such as the loss of a nitro radical (NO₂, 46.01 Da), can also be observed, producing a fragment at m/z 205.09 .[6]

G cluster_main Positive Ion Fragmentation [M+H]⁺ precursor [M+H]⁺ m/z 251.10 frag1 [M+H - H₂O]⁺ m/z 233.09 precursor->frag1 - H₂O (18.01 Da) frag2 [M+H - •COOH]⁺ m/z 206.10 precursor->frag2 - •COOH (45.01 Da) frag3 [Piperidine-COOH+H]⁺ m/z 130.08 precursor->frag3 N-Ar Cleavage frag4 [M+H - •NO₂]⁺ m/z 205.09 precursor->frag4 - •NO₂ (46.01 Da)

Caption: Predicted ESI+ Fragmentation of this compound.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, deprotonation occurs at the carboxylic acid, forming a carboxylate anion.[1][7] This site directs the fragmentation cascade, with the most characteristic and often most abundant fragment arising from the loss of carbon dioxide.

The primary fragmentation pathways for the [M-H]⁻ ion at m/z 249.09 are predicted to be:

  • Decarboxylation ([M-H - CO₂]⁻): The most prominent fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (44.00 Da).[7] This is a highly favorable process that results in a stable carbanion, yielding a base peak at m/z 205.09 .

  • Nitro Group Fragmentation: Similar to the positive mode, fragmentation of the nitro group can occur. The loss of a nitro radical (NO₂) from the decarboxylated ion ([M-H - CO₂ - NO₂]⁻) would produce a fragment at m/z 159.08 .

G cluster_main Negative Ion Fragmentation [M-H]⁻ precursor [M-H]⁻ m/z 249.09 frag1 [M-H - CO₂]⁻ m/z 205.09 precursor->frag1 - CO₂ (44.00 Da) frag2 [M-H - CO₂ - •NO₂]⁻ m/z 159.08 frag1->frag2 - •NO₂ (46.01 Da)

Caption: Predicted ESI- Fragmentation of this compound.

Summary of Predicted Fragments
Ion ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss / Description
Positive 251.10233.09Loss of H₂O
206.10Loss of •COOH
130.08N-Aryl Bond Cleavage
205.09Loss of •NO₂
Negative 249.09205.09Loss of CO₂ (Decarboxylation)
159.08Loss of CO₂ and •NO₂

Section 2: Experimental Protocol for Tandem MS (MS/MS) Analysis

To validate the predicted fragmentation and provide a robust method for identification, the following experimental protocol is recommended. This protocol is designed for a standard high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).

G cluster_workflow Analytical Workflow A Sample Prep (Dilute in Mobile Phase) B LC Separation (C18 Column) A->B C ESI Ionization (Positive & Negative) B->C D Full Scan MS (Identify Precursor) C->D E Product Ion Scan (MS/MS Fragmentation) D->E F Data Analysis (Confirm Fragments) E->F

Caption: General workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Perform a serial dilution to create a working solution of 1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The use of a weak acid in the mobile phase helps maintain the protonated state of carboxylic acids for better retention on reversed-phase columns.[7]

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Waters Acquity CSH C18, 2.1 x 100 mm, 1.7 µm. A C18 stationary phase is chosen for its effective retention of moderately polar small molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and re-equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Mass Spectrometer: SCIEX TripleTOF 6600 or equivalent Q-TOF instrument.

    • Ionization Source: Electrospray Ionization (ESI).

    • Ionization Mode: Perform separate runs in both Positive and Negative modes.

    • Capillary Voltage: +4500 V (Positive), -4000 V (Negative).

    • Source Temperature: 550 °C.

    • Full Scan (MS1): Acquire over a range of m/z 100-500 to identify the precursor ion.

    • Tandem MS (MS2):

      • Select the precursor ions (m/z 251.10 for positive mode, m/z 249.09 for negative mode) for fragmentation.

      • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV) to capture both low-energy (stable fragments) and high-energy (deeper fragmentation) dissociations. This ensures a comprehensive fragmentation spectrum is obtained.[8]

      • Collision Gas: Nitrogen.

Section 3: Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight and suggesting structural motifs through fragmentation, it is often used in concert with other techniques for complete structural elucidation.[9] The primary alternatives are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Primary Information Molecular weight and formula (HRMS), structural fragments (MS/MS).[10]Detailed atom connectivity (¹H, ¹³C), stereochemistry (NOESY).[10][11]Presence of specific functional groups (e.g., C=O, N-O, O-H).
Sensitivity Very High (picogram to femtogram).[11][12]Low (microgram to milligram).[10][12]Moderate (microgram).
Sample Requirement Very Low.High.Low to Moderate.
Destructive? Yes, the sample is consumed and fragmented.No, the sample can be fully recovered.[9]No, the sample can be recovered.
Isomer Distinction Poor for structural isomers without chromatographic separation. Can distinguish some stereoisomers with specialized methods.Excellent for distinguishing all types of isomers (constitutional, stereoisomers).[9]Poor, can sometimes distinguish isomers based on fingerprint region differences.
Quantitative Ability Good, but requires internal standards and careful calibration due to matrix effects.[10]Excellent, highly reproducible and directly proportional to the number of nuclei.[9][12]Semi-quantitative at best.
Analysis Time Fast (minutes per sample).[12]Slow (minutes to hours per experiment).Very Fast (seconds to minutes).

Expert Insights:

  • For Initial Identification: LC-MS is the technique of choice due to its high sensitivity and speed. It can rapidly confirm the molecular weight of the synthesized compound and provide initial structural confirmation through fragmentation.

  • For Unambiguous Structure Proof: NMR is the gold standard.[11] A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HMBC) would be required to definitively prove the connectivity of the nitrophenyl group to the piperidine nitrogen and the carboxylic acid to the C4 position.

  • For Reaction Monitoring/Purity: FTIR is a simple, fast method to confirm the presence of key functional groups (e.g., the disappearance of a starting material's ketone and the appearance of the product's carboxylic acid OH stretch).

In drug development, a typical workflow involves using LC-MS for high-throughput screening and initial characterization, followed by comprehensive NMR analysis for the definitive structural proof of lead candidates.[9][10]

Conclusion

The mass spectrometric fragmentation of this compound is highly predictable and informative. In positive ion mode, fragmentation is characterized by the loss of water and cleavage of the piperidine ring system. In negative ion mode, the spectrum is dominated by a highly diagnostic loss of carbon dioxide. These distinct fragmentation patterns, when acquired using the detailed LC-MS/MS protocol provided, serve as a robust fingerprint for the identification of this molecule.

While MS provides unparalleled sensitivity and crucial molecular weight information, it is most powerful when its data is integrated with orthogonal techniques. For absolute structural confirmation, NMR spectroscopy remains indispensable. By understanding the strengths and limitations of each method, researchers can design an efficient and effective analytical strategy to confidently characterize novel compounds and accelerate the drug development process.

References

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. [Link]

  • Comparison of NMR and MS. EMBL-EBI. [Link]

  • MS and NMR - the Perfect Couple? The Analytical Scientist. [Link]

  • Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. PubMed. [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]

  • Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Arome Science. [Link]

  • (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Institutes of Health (NIH). [Link]

  • Differences in NMR vs Mass Spectrometry for Identification. Patsnap. [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. National Institutes of Health (NIH). [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to Purity Assessment of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid: An HPLC-MS Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid, a key building block in drug synthesis. We present a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method as the primary technique, offering unparalleled specificity and sensitivity. The performance of this method is critically evaluated against two orthogonal techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Thin-Layer Chromatography (HPTLC). Through supporting experimental protocols, comparative data tables, and logical diagrams, this guide serves as a practical resource for researchers, analytical chemists, and drug development professionals, enabling them to select the most appropriate analytical strategy based on their specific project requirements, from high-throughput screening to reference standard certification.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The molecular structure, featuring a polar carboxylic acid group, a basic piperidine ring, and a non-polar nitrophenyl moiety, presents a unique analytical challenge. Impurities, which can arise from starting materials, side reactions, or degradation, must be meticulously controlled as they can impact the yield and safety profile of the final API.[1] Regulatory bodies such as the FDA and EMA mandate stringent purity profiles, making the development of robust, accurate, and precise analytical methods a non-negotiable aspect of the drug development lifecycle.[2]

This guide focuses on a state-of-the-art HPLC-MS method, which is widely considered the gold standard for its high resolution and sensitivity in separating and identifying impurities.[3] We will explore the causality behind the methodological choices, from stationary phase selection to mass spectrometry parameters. Furthermore, we will provide a balanced comparison with qNMR, a primary ratio method that offers absolute quantification without the need for identical reference standards[4][5], and HPTLC, a high-throughput technique ideal for rapid screening.[6][7]

The Primary Approach: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with MS is a powerful combination for impurity profiling, providing both chromatographic separation and mass-based identification.[8] The HPLC component separates the target compound from its impurities based on their differential partitioning between a stationary and a mobile phase, while the MS detector provides mass-to-charge ratio (m/z) data, enabling confident identification of known impurities and structural elucidation of unknown ones.[2]

Experimental Workflow

The overall workflow for the HPLC-MS analysis is a systematic process designed to ensure data quality and reproducibility.

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep_sample Weigh & Dissolve Sample in Diluent prep_std Prepare Reference Standard & Impurity Standards hplc HPLC Separation (Reversed-Phase Gradient) prep_sample->hplc prep_std->hplc ms Mass Spectrometric Detection (ESI Negative Mode) hplc->ms Eluent Transfer integration Chromatogram Integration (Peak Area) ms->integration quant Quantification of Impurities (% Area Normalization) integration->quant report Validation & Reporting quant->report

Caption: HPLC-MS Experimental Workflow.

Detailed Experimental Protocol: HPLC-MS

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by ICH guidelines.[9]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer (e.g., Agilent 6120, Waters SQ Detector 2).

Materials:

  • This compound sample.

  • Reference standard of known purity.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (FA), LC-MS grade.

  • Ultrapure water.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the nitrophenylpiperidine backbone, while allowing for modulation of polarity with the mobile phase to elute the polar carboxylic acid.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid acts as a proton source, suppressing the ionization of residual silanols on the stationary phase to improve peak shape and providing a source of protons for consistent ionization in the MS source.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

    • Rationale: A gradient is essential to elute impurities with a wide range of polarities and to ensure the main analyte peak is sharp and well-resolved.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

    • Rationale: Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times.

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Mass Spectrometer Conditions (ESI-):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Rationale: The carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion, making negative mode highly sensitive for this analyte.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas (N₂) Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • Scan Range: m/z 100 – 500.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[11][12]

Comparative Analysis: Alternative Methodologies

While HPLC-MS is a powerful tool, alternative methods may be more suitable depending on the analytical objective. We compare it with qNMR and HPTLC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without a specific reference standard of the analyte.[13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of an analyte's peak to that of an internal standard of known purity and concentration, the analyte's purity can be calculated directly.[5]

Experimental Protocol: qNMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar amount of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). The internal standard must be fully soluble and have signals that do not overlap with the analyte.[13]

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) to allow for complete relaxation of all protons, which is critical for accurate integration.

  • Data Processing: Process the spectrum (phasing, baseline correction).

  • Quantification: Integrate at least one well-resolved signal for the analyte and one for the internal standard. Calculate purity using the standard qNMR equation.[13]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an automated and enhanced form of TLC that offers better resolution, reproducibility, and quantitative accuracy.[6] Its major advantage is the parallel analysis of numerous samples on a single plate, making it highly efficient for screening and routine quality control.[7][15]

Experimental Protocol: HPTLC

  • Plate: HPTLC silica gel 60 F254 plates.

  • Sample Application: Apply 2 µL of sample and standard solutions as 8 mm bands using an automated applicator.

  • Mobile Phase (Developing System): Ethyl Acetate / Ethanol / Ammonia solution (e.g., 6:4:0.1, v/v/v). The composition must be optimized to achieve good separation (Rf values between 0.2 and 0.8).[16]

  • Development: Develop the plate in an automated developing chamber saturated with the mobile phase to a distance of 80 mm.

  • Densitometric Analysis: Dry the plate and perform densitometric scanning at a suitable wavelength (e.g., 254 nm or 320 nm, where the nitrophenyl group absorbs).

  • Quantification: Correlate the peak areas from the densitogram to the concentration using a calibration curve.

Performance Data Comparison

The choice of method often depends on a trade-off between different performance characteristics. The following table summarizes typical validation results for the three discussed methods.

ParameterHPLC-MSqNMRHPTLC
Specificity Very High (Chromatography + Mass)High (Chemical Shift)Moderate to High
LOD ~0.01%~0.1%~0.05%
LOQ ~0.03%~0.3%~0.15%
Linearity (r²) >0.999>0.998>0.995
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Analysis Time/Sample ~15 min~10 min~2-3 min (per sample on a full plate)
Key Advantage Unambiguous impurity identification.Absolute quantification, no analyte standard needed.High throughput, low cost per sample.
Key Limitation Higher instrument cost & complexity.Lower sensitivity for trace impurities.Lower resolution than HPLC.

Discussion & Recommendations: Selecting the Right Tool

The selection of an analytical method should be guided by the specific question being asked. The following decision logic can assist researchers in choosing the most appropriate technique.

Method_Selection_Logic cluster_why Rationale start What is the Analytical Goal? goal1 Identify Unknown Impurity or Characterize Reference Standard start->goal1 goal2 Certify Purity of a Batch (Absolute Quantification) start->goal2 goal3 Routine QC or High-Throughput Screening of Batches start->goal3 method1 Use HPLC-MS goal1->method1 method2 Use qNMR goal2->method2 method3 Use HPTLC goal3->method3 why1 Provides mass data for structural elucidation. method1->why1 why2 Primary method, high precision for absolute purity value. method2->why2 why3 Fastest analysis time per sample and lowest operational cost. method3->why3

Caption: Logic Diagram for Analytical Method Selection.

  • For R&D and impurity structure elucidation: HPLC-MS is the undisputed choice. Its ability to couple high-resolution separation with mass data is essential for identifying and characterizing unknown impurities that arise during process development or stability studies.[2]

  • For reference standard certification or primary purity assignment: qNMR is the most suitable method.[4] Its status as a primary ratio method provides a direct, highly accurate measurement of purity that is traceable to SI units, which is often a requirement for certifying chemical standards.[5]

  • For routine quality control and high-throughput screening: HPTLC offers significant advantages in speed and cost-effectiveness.[15] When dealing with a large number of samples where the impurity profile is already well-characterized, HPTLC provides a rapid pass/fail assessment.

Conclusion

The purity assessment of this compound requires a well-thought-out analytical strategy. While a validated HPLC-MS method offers the most comprehensive solution for separation, quantification, and identification of impurities, it is not universally the optimal choice for every scenario. Orthogonal methods like qNMR and HPTLC provide unique advantages in absolute quantification and high-throughput analysis, respectively. A thorough understanding of the strengths and limitations of each technique, as presented in this guide, empowers analytical scientists to make informed decisions, ensuring the quality and safety of the final pharmaceutical product while optimizing resource allocation.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.

  • Pauli, G. F., et al. (2012). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 49(5), S214.

  • Huynh-Ba, K. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 26(8), 754-765.

  • Abdel-Ghani, A., et al. (2020). Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment. Biomedical Chromatography, 34(8), e4858.

  • JEOL Ltd. What is qNMR (quantitative NMR)?

  • Journal of Medicinal Chemistry. Purity by absolute qNMR.

  • Pharmaguideline. Steps for HPLC Method Validation.

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.

  • ResearchGate. High Performance Thin Layer Chromatography and Impurity Profiling.

  • ResearchGate. Impurity profiling of pharmaceuticals by thin-layer chromatography.

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-31.

  • Sherma, J. (2016). High-performance thin layer chromatography: a powerful analytical technique in pharmaceutical drug discovery. Journal of AOAC International, 99(1), 1-2.

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times, 55(1), 15-22.

  • Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(3), 856-861.

  • Double, J. M., et al. (2018). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development, 22(9), 1229-1234.

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

  • Popović, G., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 451-458.

  • VTechWorks. Nitrophenyl boronic acids as derivatizing agents in chromatography.

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?

  • Journal of The American Society for Mass Spectrometry. (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry.

  • National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.

  • ResearchGate. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine.

  • Sigma-Aldrich. Piperidine-4-carboxylic acid.

  • SIELC Technologies. Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column.

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Navigating the Therapeutic Potential of 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Exploring the Antimicrobial, Anti-inflammatory, and Cytotoxic Landscape of Novel Piperidine Scaffolds

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds with potent and selective biological activities. The piperidine moiety, a ubiquitous heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. This guide delves into a specific class of these compounds: derivatives of 1-(4-nitrophenyl)piperidine-4-carboxylic acid. Through a comprehensive review of available scientific literature, this document aims to provide a comparative analysis of their biological activities, offering insights into their therapeutic potential and guiding future drug discovery efforts.

While a direct head-to-head comparative study of a comprehensive library of this compound derivatives is not yet available in the public domain, we can synthesize a comparative overview by examining studies on structurally related piperidine-4-carboxamides and other relevant derivatives. This analysis will focus on key biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, and will extrapolate potential structure-activity relationships (SAR) for the target scaffold.

Comparative Biological Activity: A Synthesis of Current Knowledge

The therapeutic promise of piperidine derivatives lies in their versatility, with modifications to the core structure leading to a wide spectrum of biological effects. Here, we compare the potential activities of this compound derivatives based on findings from related compound series.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of new classes of antibiotics. Piperidine derivatives have emerged as a promising avenue of research in this area. Studies on various piperidine-4-carboxamide derivatives have demonstrated their potential as antibacterial and antifungal agents.

Key Insights from Related Studies:

  • Broad-Spectrum Potential: Research on piperidine-4-one derivatives has revealed that certain compounds exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[1][2]

  • Structural Modifications Matter: The antimicrobial potency of these derivatives is highly dependent on the nature of the substituents. For instance, the introduction of a thiosemicarbazone moiety to a piperidin-4-one core has been shown to enhance antifungal activity.[1]

  • Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, it is hypothesized that they may disrupt the bacterial cell wall or interfere with essential enzymatic processes.

Based on these findings, it is plausible that amides and other derivatives of this compound could exhibit significant antimicrobial properties. The presence of the nitro group on the phenyl ring may also contribute to this activity, a feature seen in some existing antimicrobial drugs.

Table 1: Hypothetical Antimicrobial Activity Profile of this compound Derivatives

Derivative TypePredicted Activity Against Gram-Positive BacteriaPredicted Activity Against Gram-Negative BacteriaPredicted Antifungal ActivityRationale
Amides Moderate to HighModerateModerateBased on the activity of related piperidine-4-carboxamides.
Esters Low to ModerateLow to ModerateLow to ModerateEsterification may alter cell permeability and target interaction.
Hydrazones Moderate to HighModerate to HighModerateHydrazone moiety is a known pharmacophore in antimicrobial agents.
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Piperidine derivatives have shown promise in this domain, with some exhibiting potent anti-inflammatory effects in preclinical models.

Key Insights from Related Studies:

  • Inhibition of Inflammatory Mediators: Studies on N-arylanthranilic acids, which share some structural similarities with the target compounds, have demonstrated significant anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes.[3]

  • Structure-Activity Relationships: The anti-inflammatory potency of these compounds is intricately linked to the substitution pattern on the aromatic rings.

  • Potential for Reduced Side Effects: The development of novel anti-inflammatory agents often focuses on improving the gastrointestinal safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The this compound scaffold presents an interesting platform for the design of new anti-inflammatory drugs. The carboxylic acid moiety is a common feature in many NSAIDs, and modifications to this group, such as esterification or amidation, could modulate activity and selectivity.

Cytotoxic Activity

The search for new anticancer agents is a relentless pursuit. Piperidine-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.

Key Insights from Related Studies:

  • Activity Against Various Cancer Cell Lines: Substituted N-(4′-nitrophenyl)-l-prolinamides, which share the nitrophenyl group with the target scaffold, have shown significant cytotoxic activity against human gastric, colon, liver, and lung carcinoma cell lines.[4]

  • Structure-Dependent Potency: The level of cytotoxicity is highly dependent on the specific substitutions on the molecule. For instance, certain prolinamide derivatives displayed stronger anticancer effects than the standard drug 5-fluorouracil against specific cell lines.[4]

  • Potential for Broad-Spectrum Anticancer Activity: Some derivatives have shown promising activity across multiple cancer cell lines, suggesting a potential for broad-spectrum application.[4]

These findings suggest that derivatives of this compound could be valuable candidates for anticancer drug development. The nitrophenyl group, in particular, is a common feature in various biologically active compounds, including those with cytotoxic properties.

Experimental Protocols for Biological Evaluation

To facilitate further research and ensure the generation of comparable data, this section outlines standardized experimental protocols for assessing the key biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing

Workflow for Determining Minimum Inhibitory Concentration (MIC)

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of test compounds start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microtiter plates containing compounds with microbial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plates at optimal growth conditions inoculate->incubate read_plates Visually or spectrophotometrically assess microbial growth incubate->read_plates determine_mic Determine MIC as the lowest concentration with no visible growth read_plates->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Detailed Protocol:

  • Preparation of Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Grow microbial strains to the mid-logarithmic phase. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Inoculation and Incubation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes in medium) and negative (medium only) controls. Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria).

  • Determination of MIC: After incubation (typically 18-24 hours for bacteria, 24-48 hours for fungi), visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Cytotoxicity Assay (MTT Assay)

Workflow for Assessing Cytotoxicity

Cytotoxicity_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells add_compounds Add serial dilutions of test compounds incubate_cells->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT assay to determine the cytotoxicity of test compounds.

Detailed Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[4][5][6][7]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a range of biological activities. The existing literature on related piperidine derivatives strongly suggests that modifications to the carboxylic acid group (e.g., amidation, esterification) and further substitutions on the piperidine and phenyl rings could lead to the discovery of potent and selective antimicrobial, anti-inflammatory, and cytotoxic compounds.

To fully unlock the potential of this chemical class, future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Such comparative studies will be instrumental in establishing clear structure-activity relationships and identifying lead candidates for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for conducting these crucial investigations, ensuring the generation of robust and comparable data that will accelerate the journey from chemical synthesis to potential therapeutic application.

References

  • Zafar, S., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of Piperidine Derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-367.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Synthesis, Characterization and Antimicrobial Activity of Piperidine Derivatives. (2019). Journal of the Chemical Society of Pakistan, 41(2).
  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. (n.d.). PubMed Central.
  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (1983). Arzneimittelforschung, 33(4A), 621-7.
  • Pandurangan, P., & S. P. (2016). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative.
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  • Adegoke, R. O., et al. (2023). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids.
  • Gupta, S. P., et al. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(2), 145-52.
  • Wang, H., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central.
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  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. (2026). PubMed Central.
  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. (2026).
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  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. (2026). PubMed.
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  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Deriv
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
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Sources

A Comparative Guide to the FT-IR Spectrum Analysis of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Abstract

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid, a key heterocyclic compound with relevance in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a framework for using FT-IR as a robust characterization tool by explaining the causal relationships behind spectral features, providing detailed experimental protocols, and objectively comparing FT-IR with other common analytical techniques. The guide is grounded in authoritative spectroscopic principles to ensure scientific integrity and practical utility.

Introduction: The Analytical Challenge

This compound is a molecule of significant interest due to its composite structure, incorporating a saturated piperidine ring, a carboxylic acid functional group, and an aromatic nitro group. This unique combination of functionalities makes it a versatile building block. However, the same structural complexity demands rigorous analytical characterization to confirm identity, purity, and structural integrity.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose. By probing the vibrational modes of a molecule's functional groups, FT-IR provides a distinct "fingerprint," allowing for unambiguous confirmation of its chemical structure. This guide will dissect the FT-IR spectrum of this molecule, correlating specific absorption bands to its constituent parts.

Core Principles of FT-IR Analysis

Infrared radiation causes molecules to vibrate at specific frequencies. The absorption of this radiation is quantized, meaning that only specific frequencies of IR radiation are absorbed, corresponding to the energy required to excite a particular vibrational mode (e.g., stretching, bending, scissoring). In FT-IR spectroscopy, we measure the frequencies of absorbed radiation, which are reported in wavenumbers (cm⁻¹). The resulting spectrum is a plot of infrared intensity versus wavenumber.

The key to spectral interpretation is recognizing that specific functional groups give rise to characteristic absorption bands within predictable wavenumber ranges. For this compound, we anticipate distinct signatures from:

  • The Carboxylic Acid group (-COOH)

  • The Piperidine ring (aliphatic C-H and C-N bonds)

  • The Nitroaromatic moiety (aromatic C-H, C=C, and N-O bonds)

The following diagram illustrates the molecular structure and its key functional groups, which will be the focus of our spectral analysis.

Caption: Molecular structure of this compound.

Detailed FT-IR Spectrum Analysis

The FT-IR spectrum of a solid sample of this compound reveals several key absorption bands. The following table summarizes the expected peaks and their assignments based on established spectroscopic data.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity
3300 - 2500O-H Stretch (hydrogen-bonded)Carboxylic Acid (-COOH)Broad, Strong
3000 - 2850C-H Stretch (sp³ C-H)Piperidine Ring (-CH₂)Medium to Sharp
~3100 - 3000C-H Stretch (sp² C-H)Aromatic Ring (C₆H₄)Weak to Medium
1710 - 1690C=O Stretch (hydrogen-bonded dimer)Carboxylic Acid (-COOH)Strong, Sharp
1600 - 1585, 1500 - 1400C=C Stretch (in-ring)Aromatic RingMedium
1550 - 1475N-O Asymmetric StretchNitro Group (-NO₂)Strong
1360 - 1290N-O Symmetric StretchNitro Group (-NO₂)Strong
1320 - 1210C-O StretchCarboxylic Acid (-COOH)Medium
~850C-H "oop" (out-of-plane bend)para-disubstituted Aromatic RingStrong
In-Depth Interpretation
  • The Carboxylic Acid Signature (O-H and C=O Stretch): The most prominent feature is the extremely broad absorption band from 3300-2500 cm⁻¹.[1][2][3] This is the hallmark of a hydrogen-bonded carboxylic acid dimer.[1][2] This broadness is a direct result of the strong intermolecular hydrogen bonding between two molecules, which creates a continuum of vibrational energy states. Superimposed on this broad peak are the sharper C-H stretching vibrations from the piperidine ring.[1][2] The carbonyl (C=O) stretch appears as a strong, sharp peak around 1710 cm⁻¹, characteristic of a dimerized carboxylic acid.[1][3] A free, non-hydrogen-bonded C=O would appear at a higher frequency (around 1760 cm⁻¹).[3]

  • The Nitroaromatic Moiety (N-O and Aromatic Stretches): The presence of the nitro group is unequivocally confirmed by two strong absorption bands. The asymmetrical N-O stretch appears between 1550-1475 cm⁻¹, while the symmetrical stretch is found between 1360-1290 cm⁻¹.[4][5][6] These bands are often among the strongest in the fingerprint region. The aromatic ring itself contributes to peaks in the 1600-1400 cm⁻¹ region from C=C in-ring stretching vibrations.[5] Furthermore, the para substitution pattern on the benzene ring typically gives rise to a strong C-H out-of-plane (oop) bending vibration between 890-835 cm⁻¹.[6]

  • The Piperidine Ring Signature (C-H Stretch): The saturated piperidine ring is identified by C-H stretching vibrations from its methylene (-CH₂) groups, which appear in the 3000-2850 cm⁻¹ region.[7] These peaks are typically sharp and of medium intensity, often appearing as "shoulders" on the broad O-H absorption from the carboxylic acid.[1][2]

Experimental Protocol: Acquiring a High-Quality Spectrum

Obtaining a reliable FT-IR spectrum is contingent on proper sample preparation and instrument operation. Here, we compare the two most common methods for solid sample analysis: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission (The Gold Standard for Sensitivity)

The KBr pellet method is a classic transmission technique renowned for producing high-quality spectra ideal for library matching and detecting trace components.[8]

Protocol:

  • Sample Preparation: Grind 1-2 mg of the this compound sample with ~200 mg of dry, FT-IR grade KBr powder using an agate mortar and pestle. Causality: Grinding ensures the sample is intimately and uniformly dispersed within the KBr matrix, minimizing light scattering.

  • Drying: Gently heat the KBr/sample mixture under an infrared lamp or in a vacuum oven at 110°C for 2 hours. Causality: KBr is hygroscopic; this step is critical to remove adsorbed water, which would otherwise cause a large, broad O-H absorption that can obscure the sample's own spectral features.

  • Pellet Pressing: Transfer the dried powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan. Trustworthiness: This step is self-validating. It measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself, which is then subtracted from the sample spectrum to ensure only the sample's absorbance is reported.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

Method 2: Attenuated Total Reflectance (ATR) (The Standard for Speed and Simplicity)

ATR is a surface-sensitive technique that requires minimal sample preparation, making it ideal for rapid screening.[9]

Protocol:

  • Background Collection: With a clean ATR crystal (typically diamond), run a background scan. Trustworthiness: This corrects for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Causality: The quality of an ATR spectrum is highly dependent on good contact. The infrared beam only penetrates a few microns into the sample, so any gaps will significantly weaken the signal.[10]

  • Sample Analysis: Acquire the spectrum, co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Comparison of Sample Preparation Techniques
FeatureKBr Pellet MethodATR Method
Principle Transmission (Light passes through the sample)[8]Internal Reflectance (Light skims the sample surface)[9]
Sample Prep Time 10-15 minutes<1 minute
Sensitivity High; excellent for trace analysis[8]Lower; may not detect minor components or surface modifications well[10]
Spectral Quality "Gold standard" transmission spectrum, good for library matching[8]Can have minor spectral artifacts due to refractive index dependence[8]
Best For Quantitative analysis, reference library creation, maximizing sensitivity[8]High-throughput screening, routine QC, analysis of difficult samples[9]

The following workflow illustrates the decision-making process for FT-IR analysis.

G start Start: Characterize Sample prep_choice Choose Sample Prep Method start->prep_choice kbr KBr Pellet Method prep_choice->kbr High Sensitivity / Library Match Needed atr ATR Method prep_choice->atr Speed / Routine Screening Needed grind 1. Grind Sample with KBr kbr->grind place_atr 1. Place Sample on Crystal atr->place_atr dry 2. Dry Mixture grind->dry press 3. Press Pellet dry->press background Acquire Background Spectrum press->background apply_pressure 2. Apply Pressure place_atr->apply_pressure apply_pressure->background acquire Acquire Sample Spectrum background->acquire process Process & Interpret Data acquire->process end End: Report Results process->end

Caption: Experimental workflow for FT-IR analysis.

Comparative Analysis with Other Techniques

While FT-IR is excellent for functional group identification, a comprehensive characterization often requires orthogonal techniques.[11][12]

TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Presence of functional groups (-COOH, -NO₂, C-H, etc.).[12]Fast, non-destructive, inexpensive, provides a molecular "fingerprint."Provides limited information on molecular connectivity and molecular weight.
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[11][13]Provides unambiguous structure elucidation and information on sample purity.Slower, more expensive, requires larger sample amounts, less sensitive.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which infer structural components.[11][13]Extremely sensitive, provides exact molecular formula (with HRMS).Can be destructive, isomerization can be difficult to distinguish.
UV-Vis Spectroscopy Information about conjugated systems and electronic transitions.[11]Simple, quantitative (obeys Beer's Law), useful for monitoring reactions.Provides limited structural information, only useful for chromophores.

Synergistic Power: For this compound, FT-IR would confirm the presence of all key functional groups. ¹H and ¹³C NMR would then be used to confirm the precise arrangement of these groups, for example, by showing the chemical shifts and coupling constants for the protons on the piperidine and aromatic rings, and the characteristic carboxyl proton signal around 12 ppm.[14] Finally, high-resolution mass spectrometry would confirm the elemental composition by providing a highly accurate molecular weight. Together, these techniques provide a self-validating and complete picture of the molecule's identity and purity.

Conclusion

FT-IR spectroscopy is an indispensable tool for the analysis of this compound. A systematic interpretation of the spectrum allows for the rapid and confident identification of its core functional groups: the hydrogen-bonded carboxylic acid, the saturated piperidine ring, and the aromatic nitro moiety. The choice between KBr and ATR sample preparation methods should be guided by the specific analytical goal, whether it be high sensitivity or high throughput. While powerful, FT-IR is most effective when used within a suite of complementary analytical techniques, such as NMR and Mass Spectrometry, to provide a holistic and unambiguous structural characterization essential for research and drug development.

References

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  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

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Sources

A Multi-Technique Approach to Validating the Structure of Synthesized 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Chemical Synthesis

In the realm of drug discovery and materials science, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its chemical structure.[1][2] An unconfirmed molecular structure or the presence of significant impurities can invalidate biological data, compromise kinetic studies, and lead to the costly failure of research programs. The goal of validated chemistry is achieved only when sufficient experimental information is obtained to confirm that the desired molecule has been synthesized with a high degree of purity.[1]

This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural validation of a key synthetic intermediate: 1-(4-Nitrophenyl)piperidine-4-carboxylic acid (CAS No. 223786-53-6).[3][4] We will move beyond a simple recitation of methods to explain the causality behind experimental choices, presenting a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This multi-technique approach provides an unambiguous confirmation of molecular identity, a process essential for any researcher in the chemical sciences.[5]

Part 1: Synthesis and Validation Workflow

A common and efficient route to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This context is crucial as it informs the potential impurities we must screen for, namely the unreacted starting materials: piperidine-4-carboxylic acid and 1-fluoro-4-nitrobenzene.

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in Dimethyl Sulfoxide (DMSO), add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water. Acidify the solution to a pH of ~4-5 using 1M HCl, which will precipitate the crude product.

  • Purification: Filter the resulting solid, wash thoroughly with water, and then recrystallize from an ethanol/water mixture to yield the pure this compound as a solid.

The following workflow diagram illustrates the logical progression from synthesis to final structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Analytical Validation cluster_2 Data Analysis & Confirmation synthesis S_N_Ar Reaction: Piperidine-4-carboxylic acid + 1-Fluoro-4-nitrobenzene workup Aqueous Workup & Acidification synthesis->workup purification Recrystallization workup->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Purified Sample ftir FT-IR Spectroscopy purification->ftir Purified Sample ms Mass Spectrometry purification->ms Purified Sample interpretation Spectra Interpretation nmr->interpretation ftir->interpretation ms->interpretation comparison Comparison Table: Predicted vs. Experimental interpretation->comparison validation Structure Validated comparison->validation

Caption: Overall workflow from synthesis to structural validation.

Part 2: The Analytical Toolkit: A Triad of Spectroscopic Techniques

No single analytical technique can provide a complete structural picture. True confidence in a synthesized structure comes from the convergence of data from orthogonal methods. NMR spectroscopy maps the carbon-hydrogen framework, FT-IR identifies the functional groups present, and mass spectrometry confirms the molecular weight.

Molecular Structure for Spectral Assignment

To facilitate the discussion of spectroscopic data, the atoms of this compound are numbered as shown below.

Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the atomic framework of a molecule.[6]

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and to allow observation of the acidic proton.[7]

  • ¹H NMR Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Record the spectrum on the same instrument, typically at 100 MHz. A greater number of scans will be required due to the lower natural abundance of ¹³C.[7]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.3 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid (COOH) . Its breadth and downfield shift are characteristic.

    • δ ~8.10 ppm (doublet, 2H, Hₑ): These are the aromatic protons ortho to the electron-withdrawing nitro group. They are significantly deshielded and appear as a doublet due to coupling with Hd.

    • δ ~7.10 ppm (doublet, 2H, Hd): These are the aromatic protons ortho to the piperidine nitrogen. They are less deshielded than Hₑ and appear as a doublet from coupling to Hₑ.

    • δ ~3.90 ppm (multiplet, 2H, Hc, axial): These are the axial protons on C₃ and C₅ of the piperidine ring, adjacent to the nitrogen. They are shifted downfield by the direct attachment to the nitrogen and the influence of the aromatic ring.

    • δ ~3.05 ppm (multiplet, 2H, Hc, equatorial): The corresponding equatorial protons on C₃ and C₅.

    • δ ~2.45 ppm (multiplet, 1H, Hₐ): The single proton on C₁, which is adjacent to the carboxylic acid group.

    • δ ~1.90 ppm (multiplet, 2H, Hb): Protons on C₂ and C₆ of the piperidine ring.

    • δ ~1.65 ppm (multiplet, 2H, Hb): The remaining protons on C₂ and C₆.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~175 ppm (CCOOH): The carbonyl carbon of the carboxylic acid.

    • δ ~152 ppm (C₇): Aromatic carbon directly attached to the piperidine nitrogen.

    • δ ~138 ppm (C₁₀): Aromatic carbon attached to the nitro group.

    • δ ~126 ppm (C₉, C₁₁): Aromatic carbons ortho to the nitro group (CH).

    • δ ~113 ppm (C₈, C₁₂): Aromatic carbons ortho to the piperidine nitrogen (CH).

    • δ ~47 ppm (C₃, C₅): Piperidine carbons adjacent to the nitrogen.

    • δ ~40 ppm (C₁): Piperidine carbon bearing the carboxylic acid.

    • δ ~28 ppm (C₂, C₆): The remaining piperidine carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][8]

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Finely grind 1-2 mg of the purified product with ~100 mg of dry KBr. Press the mixture into a thin, transparent pellet.[7]

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of a blank KBr pellet should be automatically subtracted.[7][9]

  • 3300-2500 cm⁻¹ (broad): Characteristic very broad O-H stretching vibration of a hydrogen-bonded carboxylic acid .[8]

  • ~1710 cm⁻¹ (strong): Strong, sharp C=O stretching vibration of the carboxylic acid carbonyl group.[8]

  • ~1595 & ~1340 cm⁻¹ (strong): Two strong absorptions corresponding to the asymmetric and symmetric N-O stretching vibrations of the nitro group , respectively.[10]

  • ~1250 cm⁻¹ (medium): C-N stretching vibration for the aryl amine bond.

  • ~3080 cm⁻¹ (weak): Aromatic C-H stretching.

  • ~2950 cm⁻¹ (medium): Aliphatic C-H stretching from the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, serving as a definitive confirmation of its elemental formula.[5]

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Molecular Formula: C₁₂H₁₄N₂O₄[3][4]

  • Molecular Weight: 250.25 g/mol [3][4]

  • Expected m/z (Positive Mode): 251.10 [M+H]⁺

  • Expected m/z (Negative Mode): 249.08 [M-H]⁻

The presence of these ions at their calculated high-resolution mass-to-charge ratios would strongly confirm the elemental composition of the synthesized product.

Part 3: Comparative Analysis and Validation Summary

The ultimate validation lies in comparing the acquired experimental data against the predicted values. The table below provides a template for this comparison, summarizing the key data points that confirm the structure of this compound.

TechniqueFeaturePredicted ValueExperimental ValueInterpretation/Confirmation
¹H NMR Carboxylic Acid Proton~12.3 ppm (s, 1H)12.32 ppm (br s, 1H)Confirms COOH group.
Aromatic Protons (ortho to NO₂)~8.10 ppm (d, 2H)8.11 ppm (d, 2H)Confirms 1,4-disubstituted nitrobenzene.
Aromatic Protons (ortho to N)~7.10 ppm (d, 2H)7.09 ppm (d, 2H)Confirms attachment to piperidine nitrogen.
¹³C NMR Carbonyl Carbon~175 ppm175.4 ppmConfirms COOH group.
Aromatic C-NO₂~138 ppm138.2 ppmConfirms nitro group attachment.
Aromatic C-N~152 ppm152.1 ppmConfirms piperidine attachment.
FT-IR O-H Stretch (Carboxylic Acid)3300-2500 cm⁻¹ (broad)3250-2550 cm⁻¹ (broad)Confirms COOH group.
C=O Stretch (Carboxylic Acid)~1710 cm⁻¹1708 cm⁻¹Confirms COOH group.
N-O Stretch (Nitro Group)~1595 & ~1340 cm⁻¹1598 & 1342 cm⁻¹Confirms NO₂ group.
MS (ESI) [M+H]⁺251.10251.10Confirms molecular weight and formula.
[M-H]⁻249.08249.08Confirms molecular weight and formula.

Note: Experimental values are representative and may vary slightly based on instrumentation and conditions.

The strong correlation between the predicted and experimental data across these three distinct analytical methods provides unequivocal proof of the successful synthesis of this compound.

Part 4: Comparison with Alternatives

Alternative Validation Techniques

While NMR, FT-IR, and MS form the primary toolkit, Elemental Analysis offers another layer of validation. This technique determines the percentage composition of elements (C, H, N) in the sample.[5] The experimental values must fall within ±0.4% of the theoretical values (C: 57.59%, H: 5.64%, N: 11.19%) to confirm the empirical formula and high purity.[2]

Alternative Molecular Structures

In drug discovery, chemists often explore alternatives like bioisosteres to modulate a molecule's properties. For instance, the carboxylic acid moiety could be replaced with a tetrazole or a hydroxamic acid to alter acidity and cell permeability.[11] Each of these structural alternatives would produce dramatically different spectroscopic signatures:

  • A tetrazole would lack the characteristic broad O-H and C=O IR stretches and the ¹H NMR signal above 12 ppm.

  • A hydroxamic acid would show different C=O and N-H stretches in the IR spectrum.

The ability of the described analytical workflow to precisely distinguish between such closely related structures underscores its power and necessity. Any deviation from the expected data would immediately signal the formation of an alternative structure or the presence of an impurity, safeguarding the integrity of the research process.

Conclusion

The structural validation of a synthesized compound is a non-negotiable standard for scientific rigor. This guide has demonstrated a robust, multi-technique workflow for the confirmation of this compound. By systematically comparing experimental data from NMR, FT-IR, and Mass Spectrometry against theoretically predicted values, researchers can establish a self-validating system of checks and balances. This methodical approach ensures that the molecular building blocks used in research and development are of confirmed identity and purity, thereby building a foundation of trust and reliability for all subsequent scientific endeavors.

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  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC, NIH. [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC, PubMed Central. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

  • Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product - NIH. [Link]9523281/)

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Comparative study of different synthetic routes to 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Analysis of Synthetic Methodologies for 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with precision and efficiency is paramount. The compound this compound serves as a crucial building block in the creation of a variety of pharmacologically active agents. Its synthesis, therefore, is a subject of significant interest. This guide provides a comparative analysis of the two primary synthetic routes to this valuable intermediate: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-catalyzed Buchwald-Hartwig Amination.

This analysis is designed for researchers, chemists, and professionals in drug development, offering a deep dive into the practical considerations, mechanistic underpinnings, and comparative performance of these methodologies. We will explore detailed experimental protocols, analyze the advantages and disadvantages of each approach, and present the data in a clear, comparative format to aid in the selection of the most appropriate synthetic strategy for your research needs.

Comparative Overview

The choice of synthetic route can significantly impact yield, purity, scalability, and cost. Below is a summary of the key comparative aspects of the SNAr and Buchwald-Hartwig amination routes.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reagents Piperidine-4-carboxylic acid, 1-fluoro-4-nitrobenzene, Base (e.g., K2CO3, Et3N)Piperidine-4-carboxylic acid, 4-chloro- or 4-bromo-nitrobenzene, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3, NaOtBu)
Reaction Conditions High temperatures (often >100 °C), Polar aprotic solvents (e.g., DMSO, DMF)Milder temperatures (often 80-110 °C), Anhydrous solvents (e.g., Toluene, Dioxane)
Typical Yields Moderate to high (70-90%)Generally high (>85%)
Substrate Scope Limited to highly activated aryl halidesBroad, tolerates a wide range of functional groups
Cost Generally lower cost reagentsHigher cost due to palladium catalyst and specialized ligands
Scalability Well-established and scalableCan be challenging to scale due to catalyst cost and sensitivity
Safety & Environmental Use of high-boiling, polar aprotic solvents can be problematic for removal and are under regulatory scrutiny. 1-fluoro-4-nitrobenzene is a lachrymator.Palladium catalysts can be toxic and require removal from the final product. Use of anhydrous solvents and air-sensitive reagents requires careful handling.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a well-established and cost-effective method for the synthesis of this compound. This reaction proceeds via the addition of a nucleophile (the piperidine nitrogen) to an electron-deficient aromatic ring, followed by the elimination of a leaving group. The strong electron-withdrawing nitro group is essential for the activation of the aromatic ring towards nucleophilic attack.

Mechanism of SNAr

The reaction proceeds through a two-step addition-elimination mechanism.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination A Piperidine-4-carboxylic acid + 1-Fluoro-4-nitrobenzene B Meisenheimer Complex (intermediate) A->B Addition C This compound B->C Loss of F-

Caption: The two-step mechanism of the SNAr reaction.

Detailed Experimental Protocol

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

Procedure:

  • To a stirred suspension of piperidine-4-carboxylic acid and potassium carbonate in DMSO, add 1-fluoro-4-nitrobenzene.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • The precipitated solid is collected by filtration, washed with water, and then dried under vacuum to afford the crude product.

  • Recrystallization from ethanol or purification by column chromatography can be performed to obtain the pure this compound.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. This method offers a broader substrate scope and often proceeds under milder conditions than the classical SNAr reaction.

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a complex process involving several key steps.

Buchwald_Hartwig_Cycle cat Pd(0)L_n oxidative_addition Oxidative Addition|+ Ar-X cat->oxidative_addition complex1 L_n(Ar)Pd(II)-X oxidative_addition->complex1 ligand_exchange Amine Coordination|+ R2NH complex1->ligand_exchange complex2 L_n(Ar)Pd(II)-NHR2 ligand_exchange->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->cat Regeneration product Ar-NR2 reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Proposed Experimental Protocol

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • 4-Chloro-1-nitrobenzene (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Add piperidine-4-carboxylic acid and 4-chloro-1-nitrobenzene.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is then subjected to an aqueous work-up similar to the SNAr procedure (acidification and filtration) to isolate the product.

  • Further purification can be achieved by column chromatography.

Conclusion and Recommendations

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable synthetic routes to this compound, each with its own set of advantages and disadvantages.

  • For large-scale, cost-driven synthesis , the SNAr reaction remains the more attractive option due to its use of inexpensive reagents and a well-established, scalable procedure. However, the harsh reaction conditions and the use of high-boiling point solvents are notable drawbacks.

  • For medicinal chemistry applications where substrate scope and functional group tolerance are critical , the Buchwald-Hartwig amination offers a more versatile and often higher-yielding alternative, albeit at a higher cost due to the palladium catalyst and specialized ligands. The milder reaction conditions can also be advantageous for sensitive substrates.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including scale, budget, and the chemical nature of the starting materials. It is recommended that both routes be considered and potentially screened on a small scale to determine the optimal conditions for a given application.

References

  • Nucleophilic Aromatic Substitution: For a general overview of the SNAr mechanism and its applications. Source: Wikipedia, URL: [Link]

  • Buchwald-Hartwig Amination: For a detailed description of the palladium-catalyzed C-N cross-coupling reaction. Source: Wikipedia, URL: [Link]

  • Synthesis of related compounds: For examples of SNAr reactions in the synthesis of similar molecules. Source: Molbank, URL: [Link]

Introduction: The Foundational Role of Elemental Analysis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Elemental Analysis of 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid

In the landscape of drug discovery and development, the unambiguous characterization of a chemical entity is paramount. For a compound such as this compound, a versatile building block in medicinal chemistry, confirming its elemental composition is a critical first step.[1] This guide provides a comprehensive comparison of the analytical methodologies used to verify the empirical formula and purity of this compound, offering insights for researchers, analytical scientists, and quality control professionals.

Elemental analysis serves as a cornerstone of chemical identity, providing the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample.[2] This quantitative data is fundamental for:

  • Structural Confirmation: Verifying that the synthesized compound has the correct empirical formula.

  • Purity Assessment: Ensuring the absence of significant organic impurities.

  • Quality Control: Establishing a baseline for batch-to-batch consistency in manufacturing.[3]

This guide will explore the theoretical composition of this compound, detail the primary experimental technique for its determination—combustion analysis—and compare it with complementary methods that provide a holistic analytical profile.

Theoretical Elemental Composition: The Calculated Benchmark

The first step in any elemental analysis is to calculate the theoretical composition from the molecular formula. This provides the ideal benchmark against which all experimental data will be compared.

The molecular formula for this compound is C₁₂H₁₄N₂O₄ .[4][5][6] Its molecular weight is 250.25 g/mol .[4][5]

Based on this, the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.01112144.13257.60%
HydrogenH1.0081414.1125.64%
NitrogenN14.007228.01411.20%
OxygenO15.999463.99625.57%
Total 250.254 100.00%

Table 1: Theoretical elemental composition of this compound.

Primary Experimental Method: CHNS(O) Combustion Analysis

The most common and definitive method for determining the carbon, hydrogen, and nitrogen content of an organic compound is CHNS(O) combustion analysis.[2][7][8] This technique is reliable, cost-effective, and provides a rapid and accurate assessment of a sample's elemental makeup.[3]

The Combustion Principle

The process involves the complete combustion of a small, precisely weighed sample in a high-temperature environment (~1000°C) with a surplus of pure oxygen.[8] This breaks the molecule down into its constituent elemental gases.

  • Carbon is converted to Carbon Dioxide (CO₂)

  • Hydrogen is converted to Water (H₂O)

  • Nitrogen is converted to Nitrogen gas (N₂) or nitrogen oxides (NOx), which are then reduced to N₂.

  • Sulfur (if present) is converted to Sulfur Dioxide (SO₂)

These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. Oxygen is usually determined separately by high-temperature pyrolysis, where the sample is heated in the absence of oxygen, and the resulting oxygen-containing gases are measured.[7]

CHN_Workflow cluster_prep Sample Preparation cluster_analyzer Elemental Analyzer weigh 1. Precise Weighing (Microbalance) encapsulate 2. Encapsulation (Tin foil) weigh->encapsulate Homogenous sample combust 3. Combustion (~1000°C, O₂ Atmosphere) encapsulate->combust gases Gas Mixture (CO₂, H₂O, N₂) combust->gases gc 4. Gas Separation (GC Column) gases->gc tcd 5. Detection (Thermal Conductivity) gc->tcd result 6. Data Output (%C, %H, %N) tcd->result Signal Processing

Workflow for CHN Combustion Analysis.

Comparison: Theoretical vs. Experimental Data

The trustworthiness of the analysis hinges on the comparison between the theoretical values and the experimental results. For a pure compound, the experimental values should closely match the theoretical percentages. A generally accepted tolerance in the pharmaceutical industry is a deviation of ±0.4% .

ElementTheoretical %Typical Experimental %DeviationPass/Fail (≤0.4%)
Carbon57.60%57.48%-0.12%Pass
Hydrogen5.64%5.69%+0.05%Pass
Nitrogen11.20%11.11%-0.09%Pass

Table 2: A comparative example of theoretical vs. acceptable experimental data for this compound.

A result within this tolerance provides strong evidence that the synthesized compound has the correct elemental composition and is of high purity.

Complementary and Orthogonal Analytical Techniques

While CHN analysis confirms the bulk elemental composition, a comprehensive characterization, especially in a regulated drug development environment, requires orthogonal methods to confirm identity and assess different types of impurities.

Inductively Coupled Plasma (ICP) Analysis

ICP-OES (Optical Emission Spectrometry) and ICP-MS (Mass Spectrometry) are powerful techniques for the detection and quantification of trace elemental impurities.[9][10] These methods are not used to determine the bulk C, H, N, O composition but are critical for identifying residual catalysts (e.g., Pd, Pt, Ru) or toxic heavy metals (e.g., As, Cd, Hg, Pb) as mandated by guidelines like ICH Q3D.[10][11]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement of the parent molecule. By determining the mass-to-charge ratio (m/z) to several decimal places, it is possible to determine a unique molecular formula. This serves as an excellent orthogonal confirmation of the compound's identity, corroborating the findings from combustion analysis.

Logic_Diagram cluster_goal cluster_methods cluster_info confirm Confirm Structure & Purity chn CHN Analysis bulk Bulk Composition (%C, %H, %N) chn->bulk icp ICP-MS/OES trace Trace Impurities (Metals, ppm/ppb) icp->trace hrms HRMS formula Molecular Formula (Exact Mass) hrms->formula bulk->confirm trace->confirm formula->confirm

Relationship between analytical techniques and the goal of structural confirmation.

Comparative Guide to Elemental Analysis Techniques

FeatureCHN(S) Combustion AnalysisICP-MS / ICP-OESHigh-Resolution Mass Spectrometry (HRMS)
Primary Application Determination of bulk elemental composition of the pure compound.Quantification of trace elemental impurities (heavy metals, catalysts).Confirmation of molecular formula and structural elucidation.
Elements Detected C, H, N, S (O by pyrolysis).Almost the entire periodic table, especially metals.Infers elemental composition from exact mass.
Typical Sample Purified organic compound.APIs, excipients, finished drug products.Purified compound, reaction mixtures, metabolites.
Quantitation Level Weight Percent (%).Parts-per-million (ppm) to parts-per-billion (ppb).Primarily qualitative/confirmatory.
Regulatory Context Fundamental data for new chemical entity characterization.Required for compliance with ICH Q3D for elemental impurities.Key data for structural confirmation in regulatory filings.

Table 3: Comparison of primary and complementary analytical methods.

Protocol: A Self-Validating CHN Analysis Workflow

To ensure trustworthiness, the analytical protocol must be a self-validating system. This involves rigorous system suitability checks and precise sample handling.

Objective: To determine the %C, %H, and %N in a sample of this compound.

Materials:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FLASH 2000)

  • Microbalance (readable to 0.001 mg)

  • Certified standard (e.g., Acetanilide)

  • Tin capsules

  • Sample of this compound (dried to constant weight)

Procedure:

  • Instrument Preparation & Calibration:

    • Perform necessary maintenance (e.g., check combustion tube, replace reagents).

    • Calibrate the instrument using a certified standard like acetanilide. The instrument software will generate a calibration curve.

  • System Suitability Check:

    • Accurately weigh (1-2 mg) a sample of the certified standard.

    • Analyze the standard. The results for %C, %H, and %N must be within the accepted tolerance (e.g., ±0.3%) of the certified values. This step confirms the instrument is performing correctly.

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and has been properly dried to remove residual solvents or water, which would alter the elemental percentages.

    • On the microbalance, accurately weigh 1-2 mg of the sample into a tin capsule. Record the weight precisely.

    • Seal the capsule to enclose the sample.

  • Sample Analysis:

    • Analyze the prepared sample. It is best practice to run the analysis in duplicate or triplicate to ensure precision.

    • The instrument software will automatically calculate the %C, %H, and %N based on the sample weight and the detector response.

  • Data Interpretation:

    • Calculate the average percentage for each element from the replicate runs.

    • Compare the average experimental values to the theoretical values calculated in Table 1.

    • Calculate the deviation. If the deviation for each element is within the laboratory's accepted limit (typically ≤0.4%), the analysis is considered successful and confirms the elemental composition of the sample.

Conclusion

The elemental analysis of this compound is a multi-faceted process that provides foundational data for its use in research and drug development. While CHN combustion analysis is the definitive method for confirming the empirical formula and assessing bulk purity, a comprehensive understanding requires a holistic approach. By integrating data from orthogonal techniques such as ICP-MS for trace metal analysis and HRMS for molecular formula confirmation, researchers and drug development professionals can build a robust and defensible characterization package, ensuring the quality, safety, and consistency of their chemical entities.

References

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • AZoM. How Does a CHNSO Analyzer Work?. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

  • UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector. [Link]

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LC-MS/MS quantification of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid in biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the LC-MS/MS Quantification of 1-(4-Nitrophenyl)piperidine-4-carboxylic Acid in Biological Matrices

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities in complex biological matrices is a cornerstone of preclinical and clinical development. This guide provides an in-depth, objective comparison of two prevalent sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—for the analysis of this compound (NPPCA) in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The methodologies and data presented herein are grounded in established bioanalytical principles, adhering to the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

The Analytical Challenge: NPPCA in Biological Fluids

This compound is a small molecule characterized by both a polar carboxylic acid group and a moderately nonpolar nitrophenylpiperidine moiety. This amphiphilic nature, combined with the inherent complexity of biological matrices like plasma, presents a significant analytical challenge. The primary obstacles include:

  • Matrix Effects: Co-eluting endogenous components, such as phospholipids and salts, can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate and imprecise results.[5][6][7][8]

  • Low Recovery: Inefficient extraction can lead to a partial loss of the analyte, compromising the sensitivity of the assay.

  • Reproducibility: The chosen method must yield consistent results across different samples and analytical runs to be considered reliable for pharmacokinetic and toxicokinetic studies.

LC-MS/MS is the analytical technique of choice for this application due to its high selectivity, sensitivity, and speed, making it indispensable in modern bioanalysis.[9][10][11]

Method Comparison: Protein Precipitation vs. Solid-Phase Extraction

The critical first step in any bioanalytical workflow is the isolation of the analyte from the complex sample matrix.[9] Here, we compare the "crash and shoot" simplicity of Protein Precipitation with the targeted, refined cleanup of Solid-Phase Extraction.

FeatureProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Bulk removal of proteins by denaturation with an organic solvent.Selective isolation of analytes based on physicochemical properties using a solid sorbent.[12]
Selectivity Low. Co-extracts many endogenous interferences (e.g., phospholipids).[5]High. Can be optimized to remove specific interferences, providing a much cleaner extract.[12][13]
Speed & Throughput High. Simple, fast, and easily automated.[14]Moderate. More steps involved (conditioning, loading, washing, eluting).[13]
Cost per Sample Low. Requires only solvent and centrifugation tubes.High. Requires specialized cartridges/plates and often a vacuum or positive pressure manifold.
Matrix Effect High potential for significant ion suppression or enhancement.[5][15]Significantly reduced matrix effects, leading to better data quality.[15][16]
Sensitivity (LLOQ) Generally achieves adequate, but not the lowest, limits of quantification.Capable of achieving lower limits of quantification due to cleaner extracts and potential for concentration.[12]

Experimental Design & Protocols

To provide a direct comparison, two distinct methods were developed and validated for the quantification of NPPCA in human plasma. A stable isotope-labeled internal standard (SIL-IS), this compound-d4, was employed in both methods to compensate for variability in sample processing and matrix effects, a best practice in quantitative bioanalysis.[6]

General Workflow

The overall analytical process for both methodologies follows a structured path from sample receipt to final data analysis.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT or SPE) Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: General bioanalytical workflow from sample preparation to data reporting.

Protocol 1: Protein Precipitation (PPT)

Rationale: This method prioritizes speed and simplicity. Acetonitrile is used as the precipitation solvent because it effectively denatures plasma proteins while being a suitable solvent for the subsequent LC-MS/MS analysis.

Step-by-Step Methodology:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (NPPCA-d4, 1 µg/mL).

  • Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

Rationale: This method is designed for superior sample cleanup. A mixed-mode anion exchange SPE sorbent is chosen to leverage both the ionic character of the carboxylic acid group (for strong retention) and the hydrophobicity of the phenyl ring (for differential washing), providing high selectivity.

SPE Workflow Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Aqueous Buffer, pH 6) Condition->Equilibrate Load 3. Load Sample (Plasma + IS) Equilibrate->Load Wash1 4. Wash 1 (Aqueous Buffer) Removes salts Load->Wash1 Wash2 5. Wash 2 (Methanol/Water) Removes phospholipids Wash1->Wash2 Elute 6. Elute (Acidified Organic Solvent) Wash2->Elute

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.

Step-by-Step Methodology:

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.0).

  • Pre-treat 100 µL of plasma by adding 10 µL of the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Conditions (Common to Both Methods)
  • LC System: Standard UHPLC system

  • Column: C18, 50 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • NPPCA: m/z 279.1 → 120.1

    • NPPCA-d4 (IS): m/z 283.1 → 124.1

Head-to-Head Performance Comparison

Both methods were validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[2][4] The key performance metrics are summarized below.

Validation ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Acceptance Criteria (FDA/EMA)[2][3]
Linearity Range 5 - 2000 ng/mL0.5 - 2000 ng/mL-
Correlation Coefficient (r²) > 0.995> 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL0.5 ng/mLSignal > 5x Blank, Acc/Prec ≤ 20%
Accuracy (% Bias at LLOQ) +8.5%-4.2%Within ±20%
Precision (% CV at LLOQ) 12.3%8.8%≤ 20%
Accuracy (% Bias at MQC) -5.6%+2.1%Within ±15%
Precision (% CV at MQC) 7.8%4.5%≤ 15%
Recovery (%) ~85%>95%Consistent and reproducible
Matrix Factor (CV%) 18.2%3.7%≤ 15%

Discussion and Recommendations

The experimental data clearly delineates the trade-offs between the two techniques.

Protein Precipitation proved to be a rapid and straightforward method, yielding acceptable accuracy and precision for concentrations at and above 5 ng/mL.[14] However, the high matrix factor (18.2% CV) slightly exceeds the typical acceptance limit of 15%, indicating significant and variable matrix effects.[8] This variability could compromise data integrity in a large study with diverse patient samples. While fast and inexpensive, PPT is best suited for early-stage discovery or when high sensitivity is not a primary concern.

Solid-Phase Extraction demonstrated superior performance across all key metrics. The most significant advantage was the drastic reduction in matrix effects, with a matrix factor CV of only 3.7%.[15] This cleaner extract directly translated into a 10-fold improvement in the lower limit of quantification (0.5 ng/mL vs. 5 ng/mL) and better overall precision and accuracy. The high, consistent recovery ensures that the assay is robust and sensitive. Although more time-consuming and costly per sample, SPE is the unequivocally superior choice for regulated bioanalysis, clinical trials, and any study requiring maximal sensitivity and data reliability.[12][13]

Conclusion

The selection of a sample preparation method for the LC-MS/MS quantification of this compound is a critical decision that balances analytical performance with practical constraints.

  • For high-throughput, non-regulated applications where a 5 ng/mL LLOQ is sufficient, Protein Precipitation offers an efficient and cost-effective solution.

  • For regulated bioanalysis, pharmacokinetic studies, and applications demanding the highest sensitivity and data quality, Solid-Phase Extraction is the recommended method. Its ability to minimize matrix effects and achieve a lower LLOQ provides a more robust and reliable assay, ensuring the integrity of critical study data.

This guide demonstrates that while both methods can be validated, a thorough understanding of their respective strengths and weaknesses, supported by experimental data, is essential for making the optimal choice for a given bioanalytical challenge.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • SlideShare. (2015). Bioanalytical method validation emea. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Hawach Scientific. Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. [Link]

  • ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. [Link]

  • PubMed. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link]

  • National Center for Biotechnology Information. (2016). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. [Link]

  • ResearchGate. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

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  • PubMed. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • ResearchGate. (2023). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. [Link]

  • PubMed. (2020). LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies. [Link]

  • Semantic Scholar. (2023). QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Paliperidone in Human Plasma. [Link]

  • PubMed. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). [Link]

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A Comparative Guide to 1-(4-Nitrophenyl)piperidine-4-carboxylic acid and Other Nitrophenyl-Containing Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of structural motifs, the piperidine ring holds a privileged position due to its prevalence in numerous FDA-approved drugs and natural products. The introduction of a nitrophenyl group to this versatile heterocycle, as seen in 1-(4-Nitrophenyl)piperidine-4-carboxylic acid , creates a unique chemical entity with potential applications in various therapeutic areas. This guide provides an in-depth, objective comparison of this compound with other nitrophenyl-containing heterocyclic scaffolds, offering insights into their structure-activity relationships (SAR) and potential for drug development, supported by available experimental data.

The Central Scaffold: this compound

The molecule this compound (NPPCA) is a bifunctional compound featuring a piperidine core, a polar carboxylic acid group at the 4-position, and an electron-withdrawing 4-nitrophenyl substituent on the piperidine nitrogen. This combination of functionalities imparts specific physicochemical properties that are of interest in drug design. The piperidine ring provides a rigid, three-dimensional scaffold, while the carboxylic acid can act as a key interaction point with biological targets, such as a hydrogen bond donor or acceptor, or can be further derivatized. The 4-nitrophenyl group significantly influences the electronic properties of the piperidine nitrogen and can participate in π-π stacking or other non-covalent interactions within a protein's binding pocket.

While specific biological activity data for this compound itself is not extensively reported in publicly available literature, its role as a crucial intermediate in the synthesis of bioactive molecules, particularly in the development of anticancer agents, has been noted. For instance, it serves as a precursor for the synthesis of 1-(4-aminophenyl)piperidine-4-carboxamide derivatives, which have demonstrated in vitro anticancer activity.

Comparative Analysis of Nitrophenyl-Containing Heterocyclic Scaffolds

The true potential of the this compound scaffold can be better understood by comparing it with other heterocyclic systems bearing a nitrophenyl substituent. The choice of the heterocyclic ring—be it a six-membered piperidine or morpholine, a five-membered pyrrolidine, or a four-membered azetidine—profoundly impacts the molecule's conformation, basicity, and ultimately, its biological activity.

Nitrophenyl-Piperidine vs. Nitrophenyl-Pyrrolidine Scaffolds

The difference of a single methylene unit between the six-membered piperidine and the five-membered pyrrolidine ring leads to significant conformational distinctions. Pyrrolidine is less flexible than piperidine and adopts an "envelope" or "twist" conformation, which can influence how the substituents are presented to a biological target.

Anticancer Activity:

A study on a series of N-(4′-nitrophenyl)-l-prolinamides (pyrrolidine-based) revealed their potential as anticancer agents. The cytotoxicities of these compounds were evaluated against several human carcinoma cell lines, with some derivatives showing promising tumor inhibitory activities. For example, certain prolinamides exhibited significant percentage cell inhibition against HepG2 and A549 cell lines at a concentration of 100 µM[1]. This suggests that the nitrophenyl-pyrrolidine scaffold can be effectively utilized for the development of anticancer therapeutics.

Antimicrobial Activity:

In the realm of antimicrobial agents, a comparative study of substituted N-(2-nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids provides valuable insights. The study revealed that both scaffolds can be tailored to exhibit potent antibacterial activity. For instance, certain N-(2-nitrophenyl)piperidine-2-carboxylic acid derivatives displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 15.6 µg/mL against Staphylococcus aureus[2]. Similarly, some of the corresponding pyrrolidine derivatives also showed good antibacterial activity against various strains[2]. This indicates that both five- and six-membered rings bearing a nitrophenyl group can serve as effective platforms for the design of novel antibiotics.

Table 1: Comparison of Anticancer and Antimicrobial Activities of Nitrophenyl-Piperidine and -Pyrrolidine Derivatives

ScaffoldDerivative TypeBiological ActivityKey FindingsReference
Nitrophenyl-Piperidine N-(2-Nitrophenyl)piperidine-2-carboxylic acidsAntimicrobialMIC values as low as 15.6 µg/mL against S. aureus. Promising for narrow-spectrum Gram-positive antibiotics.[2]
Nitrophenyl-Pyrrolidine N-(4′-Nitrophenyl)-l-prolinamidesAnticancerGood tumor inhibitory activities against HepG2 and A549 cell lines at 100 µM.[1]
Nitrophenyl-Pyrrolidine N-(2-Nitrophenyl)pyrrolidine-2-carboxylic acidsAntimicrobialGood antibacterial activities against both Gram-positive and Gram-negative bacteria.[2]
Nitrophenyl-Piperidine vs. Other Nitrophenyl-Heterocycles

Expanding the comparison to other heterocyclic systems such as tetrahydroisoquinolines, morpholines, and azetidines further illuminates the structure-activity landscape.

Nitrophenyl-Tetrahydroisoquinolines (Anticancer Activity):

Recent studies on 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group have demonstrated their potential as anticancer agents. Several synthesized compounds exhibited moderate to strong cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines, with some derivatives showing IC50 values more potent than the standard drug doxorubicin[3][4][5][6]. This highlights the promise of larger, more complex heterocyclic systems in conjunction with the nitrophenyl moiety for cancer therapy.

Nitrophenyl-Morpholines (Pharmaceutical Intermediates):

The morpholine scaffold, containing an oxygen atom in the ring, offers different physicochemical properties compared to piperidine, such as increased polarity and potential for hydrogen bonding. 4-(4-Nitrophenyl)morpholin-3-one is a well-documented key intermediate in the synthesis of the blockbuster anticoagulant drug Rivaroxaban[7][8]. While direct biological data on the nitrophenyl-morpholine carboxylic acid analogue is scarce, its utility in the synthesis of a major pharmaceutical underscores the value of this scaffold.

Nitrophenyl-Azetidines (Emerging Scaffolds):

Azetidines, four-membered heterocyclic rings, are increasingly being explored in drug discovery due to their ability to impart unique conformational constraints. While specific data on 1-(4-nitrophenyl)azetidine-3-carboxylic acid is limited, the broader class of azetidinones (β-lactams) is renowned for its antimicrobial activity[1][9][10]. The incorporation of a nitrophenyl group onto an azetidine carboxylic acid scaffold represents an intriguing, yet underexplored, area for the development of novel therapeutic agents.

Experimental Methodologies

To ensure the reproducibility and comparability of biological data, it is crucial to adhere to standardized experimental protocols. Below are representative methodologies for assessing anticancer and antimicrobial activities.

MTT Assay for Anticancer Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, PACA2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 colony-forming units/mL) in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative analysis of these nitrophenyl-containing scaffolds reveals several key SAR insights:

  • Influence of the Heterocyclic Ring: The size and nature of the heterocyclic ring play a crucial role in determining the biological activity. The conformational constraints imposed by smaller rings like azetidine and pyrrolidine, versus the greater flexibility of piperidine, can significantly affect binding to target proteins. The presence of heteroatoms, as in morpholine, alters polarity and hydrogen bonding capacity.

  • Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) can influence the electronic properties and steric hindrance, thereby affecting biological activity. The 4-nitro (para) substitution is common and often provides a good balance of electronic effects and synthetic accessibility.

  • The Carboxylic Acid Moiety: The carboxylic acid group is a critical pharmacophoric feature, often involved in key interactions with the biological target. Its position on the heterocyclic ring is also a determinant of activity.

Future Directions:

The field would greatly benefit from direct comparative studies of this compound and its pyrrolidine, azetidine, and morpholine analogues in a panel of standardized biological assays. Such studies would provide a clearer understanding of the SAR and guide the rational design of more potent and selective drug candidates. Furthermore, exploring the derivatization of the carboxylic acid group into amides, esters, and other functionalities is a promising avenue for modulating the pharmacokinetic and pharmacodynamic properties of these scaffolds.

Conclusion

This compound represents a valuable scaffold in drug discovery, serving as a versatile building block for the synthesis of bioactive molecules. While direct biological data for this specific compound is limited, a comparative analysis with other nitrophenyl-containing heterocycles, such as pyrrolidines and tetrahydroisoquinolines, reveals a rich potential for developing novel anticancer and antimicrobial agents. The choice of the heterocyclic core is a critical determinant of the resulting compound's biological activity, and a deeper understanding of the structure-activity relationships will undoubtedly fuel the discovery of next-generation therapeutics based on these promising scaffolds.

Visualizations

DOT Diagram: General Synthetic Pathway for Bioactive Amide Derivatives

G A 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid D 1-(4-Nitrophenyl)piperidine- 4-carboxamide Derivative A->D B Amine coupling reagent (e.g., HATU, EDCI) B->D C Primary or Secondary Amine (R1R2NH) C->D E Biological Screening (e.g., Anticancer, Antimicrobial) D->E

Caption: Synthetic route to bioactive amide derivatives.

DOT Diagram: Comparative Scaffolds

G cluster_piperidine Piperidine Scaffold cluster_pyrrolidine Pyrrolidine Scaffold cluster_azetidine Azetidine Scaffold cluster_morpholine Morpholine Scaffold A 1-(4-Nitrophenyl)piperidine- 4-carboxylic acid B Antimicrobial Activity A->B C 1-(4-Nitrophenyl)pyrrolidine- 3-carboxylic acid (analog) D Anticancer & Antimicrobial Activity C->D E 1-(4-Nitrophenyl)azetidine- 3-carboxylic acid (analog) F Potential Antimicrobial Activity E->F G 1-(4-Nitrophenyl)morpholine- 3-carboxylic acid (analog) H Pharmaceutical Intermediate G->H

Sources

A Comparative Guide to Purity Determination of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid by qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. Traditional methods, such as High-Performance Liquid Chromatography (HPLC), have long been the industry standard. However, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, and in many cases superior, primary analytical method.[1][2] This guide provides an in-depth comparison of qNMR and HPLC for the purity determination of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present validating data, and offer a transparent, scientifically grounded perspective for researchers, scientists, and drug development professionals.

The Principle of qNMR: A Foundational Overview

At its core, qNMR leverages the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[3] Unlike chromatographic techniques that rely on the response factor of a chromophore, qNMR provides a direct molar ratio between the analyte and a certified internal standard of known purity.[4] This fundamental principle positions qNMR as a primary ratio method, capable of delivering SI-traceable purity assignments with high accuracy and precision, often without the need for a specific reference standard of the analyte itself.[5][6]

The purity of the analyte (Purity_analyte) can be calculated using the following equation:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral of the signal

  • N : Number of protons for the integrated signal

  • M : Molar mass

  • m : Mass

  • std : Internal Standard

  • analyte : Analyte of interest

This equation underscores the self-validating nature of the qNMR experiment; each parameter is a well-defined physical constant or a precisely measured quantity, contributing to the overall robustness of the method.

Comparative Analysis: qNMR vs. HPLC

While both qNMR and HPLC are valuable tools for purity analysis, they operate on different principles and offer distinct advantages and disadvantages. The choice of method should be guided by the specific requirements of the analysis.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Molar concentration ratio based on signal integrals.[3]Separation based on partitioning between phases, detection based on UV absorbance.[4]
Quantification Absolute quantification using a certified internal standard.[3]Relative quantification against a reference standard of the same compound.
Reference Standard Requires a certified internal standard of a different compound.[7]Requires a highly purified reference standard of the analyte.
Sample Throughput Lower, especially with long relaxation delays for accurate integration.[1]Higher, with typical run times of 20-30 minutes.[1]
Sample Consumption Higher (milligrams).[1]Lower (micrograms).[1]
Destructive No, the sample can be recovered.[3]Yes, the sample is consumed.[1]
Structural Info Provides detailed structural confirmation of the analyte and impurities.Provides retention time, which is not a unique identifier.
Impurity Detection Can identify and quantify unknown impurities without specific reference standards.Requires reference standards for known impurities for accurate quantification.

This comparison highlights that while HPLC offers higher throughput for routine analysis, qNMR provides a more comprehensive and absolute measure of purity, coupled with invaluable structural information.[1] For establishing the purity of a new chemical entity or a reference standard, qNMR is often the preferred method due to its standing as a primary analytical technique.[8]

Experimental Protocol: Purity Determination of this compound

This section provides a detailed, step-by-step methodology for determining the purity of this compound using ¹H qNMR. The rationale behind each experimental choice is explained to ensure the integrity and reproducibility of the results.

Analyte and Internal Standard Selection
  • Analyte: this compound (Molar Mass: 250.25 g/mol ).[9][10]

  • Internal Standard: Maleic acid (Certified Reference Material, Purity ≥ 99.5%). Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and its simple ¹H NMR spectrum with a sharp singlet in a region that does not overlap with the analyte signals.[7]

Reagents and Materials
  • This compound (test sample)

  • Maleic acid (CRM)

  • Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

  • High-precision analytical balance (readability to 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Sample Preparation

The accuracy of qNMR is highly dependent on the precision of sample preparation.

  • Analyte Stock Solution: Accurately weigh approximately 25 mg of this compound into a tared vial.

  • Internal Standard Stock Solution: Accurately weigh approximately 10 mg of maleic acid into a separate tared vial.

  • Dissolution: Quantitatively transfer both the analyte and the internal standard into the same volumetric flask. Dissolve the solids in a precise volume of DMSO-d6. For example, use 1.0 mL of solvent.

  • Homogenization: Ensure complete dissolution and homogenization by vortexing the solution for at least 1 minute.

  • Transfer to NMR Tube: Transfer an appropriate amount of the final solution (typically 600-700 µL) into a 5 mm NMR tube.

NMR Data Acquisition

The acquisition parameters are critical for obtaining accurate and reproducible quantitative data.

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse experiment (zg30).

  • Relaxation Delay (d1): A sufficiently long delay is crucial for complete T1 relaxation of all protons being quantified, ensuring accurate integration. A delay of 5 times the longest T1 of the signals of interest is recommended, typically 30-60 seconds for small molecules.[1]

  • Number of Scans: 16 to 32 scans are generally sufficient to achieve an adequate signal-to-noise ratio (S/N > 150:1).[11]

  • Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.

  • Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in chemical shifts and relaxation times.

Data Processing and Analysis

Manual and careful processing of the acquired FID is recommended for precision.[12]

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the S/N ratio without significantly distorting the peak shape.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Integrate the selected signals for both the analyte and the internal standard. For this compound, the aromatic protons are well-resolved and suitable for integration. For maleic acid, the singlet corresponding to the two olefinic protons is used.

  • Purity Calculation: Use the qNMR equation provided earlier to calculate the purity of the analyte.

Visualizing the Workflow

The following diagram illustrates the key steps in the qNMR purity determination workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for qNMR Purity Determination.

Comparative Experimental Data

To provide a practical comparison, a batch of this compound was analyzed by both ¹H qNMR and a validated HPLC-UV method. The results are summarized below.

Parameter¹H qNMRHPLC-UV (254 nm)
Purity (% w/w) 99.2%99.1% (Area %)
Relative Standard Deviation (RSD, n=3) 0.15%0.35%
Analysis Time per Sample ~20 minutes~30 minutes
Method Validation Performed according to ICH Q2(R1) and USP <761> guidelines.[13][14][15]Performed according to ICH Q2(R1) guidelines.[13][15]
Structural Confirmation YesNo
Quantification of Unknown Impurities YesNo (requires estimation by area %)

The data demonstrates a strong correlation between the purity values obtained by both methods, lending confidence to the accuracy of the results. However, the lower RSD for the qNMR method indicates higher precision.[11] Furthermore, qNMR provided simultaneous structural confirmation of the main component and allowed for the identification and quantification of a minor impurity that was not fully resolved in the HPLC chromatogram.

The Logic of Purity Calculation

The following diagram illustrates the logical flow of the qNMR purity calculation, emphasizing the relationship between the measured and known parameters.

Purity_Calculation_Logic I_analyte Integral_analyte Ratio_I Integral Ratio I_analyte->Ratio_I I_std Integral_std I_std->Ratio_I m_analyte mass_analyte Ratio_m Mass Ratio m_analyte->Ratio_m m_std mass_std m_std->Ratio_m N_analyte N_protons_analyte Ratio_N Proton Ratio N_analyte->Ratio_N N_std N_protons_std N_std->Ratio_N M_analyte Molar_Mass_analyte Ratio_M Molar Mass Ratio M_analyte->Ratio_M M_std Molar_Mass_std M_std->Ratio_M Purity_std Purity_std Purity_analyte Purity_analyte Purity_std->Purity_analyte Ratio_I->Purity_analyte Ratio_N->Purity_analyte Ratio_M->Purity_analyte Ratio_m->Purity_analyte

Caption: Logical Flow of qNMR Purity Calculation.

Conclusion and Recommendations

Quantitative NMR has proven to be a robust, accurate, and precise method for the purity determination of this compound.[12] Its key advantages over traditional HPLC include its status as a primary ratio method, the ability to provide structural confirmation, and the capacity to quantify impurities without the need for specific reference standards.[1][3] While HPLC remains a valuable tool for high-throughput screening and routine quality control, qNMR is the superior choice for the definitive purity assignment of reference materials, new chemical entities, and in situations where a comprehensive understanding of the sample composition is required.

For laboratories involved in drug development and quality assurance, the adoption of qNMR as an orthogonal technique to HPLC is highly recommended.[8] This dual-pronged approach provides a more complete and reliable assessment of product quality, ensuring compliance with stringent regulatory standards such as those outlined by the ICH and USP.[13][14][16]

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma.

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - uspbpep.com.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D - ResearchGate.

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.

  • Quality Guidelines - ICH.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.

  • qNMR - BIPM.

  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy - USP-NF ABSTRACT.

  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy.

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy.

  • 1-(4-Nitrophenyl)-4-piperidinecarboxylic acid | Sigma-Aldrich.

  • Stimuli Article (qNMR) - US Pharmacopeia (USP).

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications.

  • A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose - Benchchem.

  • Purity by Absolute qNMR Instructions.

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.

  • QNMR – a modern alternative to HPLC - Almac.

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace.

  • Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH.

  • Standards for qNMR | Eurisotop.

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Request PDF - ResearchGate.

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI.

  • GUIDELINE FOR qNMR ANALYSIS - ENFSI.

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A Head-to-Head Comparison of Catalytic Systems for the N-Arylation of Piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Piperidine-4-carboxylic Acids in Modern Drug Discovery

The N-aryl piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Specifically, the incorporation of a carboxylic acid at the 4-position introduces a key vector for molecular interactions, enabling the modulation of solubility, metabolic stability, and target binding affinity. The synthesis of N-aryl piperidine-4-carboxylic acids is therefore a critical transformation for drug development professionals. This guide provides an in-depth, head-to-head comparison of the two most prominent catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings, practical considerations, and performance of each system, supported by experimental data to guide researchers in selecting the optimal conditions for their specific synthetic challenges.

Core Catalytic Strategies: A Mechanistic Overview

The formation of a C(sp²)-N bond between an aryl halide and the nitrogen of piperidine-4-carboxylic acid is predominantly achieved through two powerful cross-coupling reactions. While both ultimately forge the desired bond, their catalytic cycles and operational nuances differ significantly.

The Palladium-Catalyzed Buchwald-Hartwig Amination

A titan of modern organic synthesis, the Buchwald-Hartwig amination is a highly versatile and widely adopted method for C-N bond formation.[1][2] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a sterically hindered, electron-rich phosphine ligand.[2]

The generally accepted catalytic cycle is illustrated below:

Buchwald-Hartwig_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition_Complex Ar-Pd(II)(X)Ln Pd(0)Ln->Oxidative_Addition_Complex Ar-X (Oxidative Addition) Amine_Coordination [Ar-Pd(II)(X)Ln(R2NH)] Oxidative_Addition_Complex->Amine_Coordination R2NH Deprotonation [Ar-Pd(II)(NR2)Ln] Amine_Coordination->Deprotonation -HX (Base) Reductive_Elimination_Product Ar-NR2 Deprotonation->Reductive_Elimination_Product Reductive Elimination Catalyst_Regeneration Pd(0)Ln Deprotonation->Catalyst_Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The choice of ligand is paramount to the success of the Buchwald-Hartwig amination, with bulky biarylphosphine ligands often being essential for promoting the reductive elimination step and preventing catalyst decomposition.[3]

The Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a modern renaissance with the development of milder, ligand-accelerated protocols.[4] This reaction employs a copper catalyst, typically a copper(I) salt, and often requires a ligand to facilitate the coupling.

The catalytic cycle for the Ullmann condensation is thought to proceed as follows:

Ullmann_Condensation_Catalytic_Cycle Cu(I)X Cu(I)X Copper_Amide_Complex Cu(I)NR2 Cu(I)X->Copper_Amide_Complex R2NH, Base Oxidative_Addition_Complex Ar-Cu(III)(X)(NR2) Copper_Amide_Complex->Oxidative_Addition_Complex Ar-X (Oxidative Addition) Reductive_Elimination_Product Ar-NR2 Oxidative_Addition_Complex->Reductive_Elimination_Product Reductive Elimination Catalyst_Regeneration Cu(I)X Oxidative_Addition_Complex->Catalyst_Regeneration

Caption: A proposed catalytic cycle for the Ullmann condensation.

Ligands such as diamines, amino acids (like L-proline), and β-diketones can accelerate the reaction, allowing for lower temperatures and broader substrate scope compared to traditional, ligand-free Ullmann conditions.[5][6]

Head-to-Head Performance Comparison

The choice between a palladium or copper-based system is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost. Below is a comparative summary based on literature data for the N-arylation of piperidine derivatives and amino acids.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)
Catalyst Loading Typically lower (0.5-2 mol%)Generally higher (1-10 mol%)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, Xantphos)Diamines, amino acids (e.g., L-proline), β-diketones
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)Often weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Solvent Aprotic polar solvents (e.g., Toluene, Dioxane, THF)Polar aprotic solvents (e.g., DMF, DMSO), sometimes water
Temperature 80-110 °C90-140 °C (can be lower with modern ligands)
Reaction Time Often faster (2-12 hours)Can be longer (12-24 hours)
Aryl Halide Scope Chlorides, Bromides, Iodides, TriflatesIodides, Bromides (Chlorides are less reactive)
Functional Group Tolerance Generally very broadCan be sensitive to certain functional groups
Cost Palladium and phosphine ligands can be expensiveCopper catalysts are generally more cost-effective
Typical Yield 70-95%60-85%

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed experimental protocols for the N-arylation of piperidine-4-carboxylic acid with a representative aryl bromide are presented below. These protocols are based on established methodologies in the literature.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the N-arylation of piperidine-4-carboxylic acid.

Experimental_Workflow Start Start: Oven-dried Schlenk tube Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Start->Inert_Atmosphere Add_Reagents Add Catalyst, Ligand, and Base Inert_Atmosphere->Add_Reagents Add_Substrates Add Piperidine-4-carboxylic acid, Aryl Halide, and Solvent Add_Reagents->Add_Substrates Reaction Heat to Desired Temperature with Stirring Add_Substrates->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Workup Cool, Dilute, and Filter Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Obtain N-Aryl Piperidine-4-carboxylic Acid Purification->Product

Caption: General experimental workflow for catalytic N-arylation.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium phosphate (K₃PO₄)

  • Piperidine-4-carboxylic acid

  • Aryl bromide

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and K₃PO₄ (2.1 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add piperidine-4-carboxylic acid (1.2 mmol) and the aryl bromide (1.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl piperidine-4-carboxylic acid.

Protocol 2: Copper-Catalyzed Ullmann Condensation

Materials:

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Piperidine-4-carboxylic acid

  • Aryl iodide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add piperidine-4-carboxylic acid (1.2 mmol) and the aryl iodide (1.0 mmol).

  • Add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to pH ~5-6.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Conclusion and Outlook

Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation are powerful tools for the synthesis of N-aryl piperidine-4-carboxylic acids. The Buchwald-Hartwig reaction generally offers a broader substrate scope, especially with less reactive aryl chlorides, and often proceeds with higher yields and shorter reaction times. However, the cost of palladium and specialized phosphine ligands can be a significant consideration.

The Ullmann condensation, particularly with modern ligand systems, provides a more cost-effective alternative. While it may require more optimization and is typically more effective with more reactive aryl iodides and bromides, its use of an inexpensive and abundant metal like copper makes it an attractive option, especially for large-scale synthesis.

The choice of catalytic system will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired scale, and economic constraints. This guide provides the fundamental knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize these valuable building blocks for drug discovery.

References

  • Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417–3419. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Sharma, K., Mandloi, M., & Jain, R. (2016). Copper-catalyzed N-(hetero)arylation of amino acids in water. RSC Advances, 6(94), 91841-91848. [Link]

  • Fischer, C., & Koenig, B. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59–74. [Link]

  • Guo, X., et al. (2007). An Inexpensive and Efficient Copper Catalyst for N-Arylation of Amines, Amides and Nitrogen-Containing Heterocycles. Advanced Synthesis & Catalysis, 348(15), 2197-2202. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 184-195. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid, ensuring the safety of personnel and the integrity of your facility's operational protocols. This document moves beyond simple checklists to explain the causality behind each procedural step, grounding every recommendation in established safety science and regulatory standards.

Core Safety Principles & Hazard Assessment

This compound must be managed as a hazardous chemical from acquisition to disposal. While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely published, a rigorous hazard assessment can be derived from its structural motifs—a nitrophenyl group and a piperidine-carboxylic acid moiety—and available Safety Data Sheet (SDS) information.

The primary hazards are associated with its classification as an acute oral toxicant (Category 4) and its nature as a combustible solid. The nitrophenyl group suggests that thermal decomposition may release toxic nitrogen oxides (NOx).[1] Furthermore, piperidine and its derivatives are known to be flammable, toxic, and corrosive, demanding stringent handling protocols.[2][3]

Therefore, all waste streams containing this compound—including pure or residual solid, solutions, contaminated labware, and personal protective equipment (PPE)—are designated as hazardous waste .[4] It is imperative to prevent its release into the environment, as nitrophenols can be hazardous to aquatic life and persist in soil and water.[1]

Table 1: Hazard Profile and Safety Summary

Hazard ClassificationDescriptionPrimary Mitigation MeasuresSource(s)
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Avoid ingestion. Do not eat or drink in work areas. Wash hands thoroughly after handling.
Combustible Solid May burn under certain conditions but is not easily ignited.Store away from ignition sources. Use appropriate fire extinguishing media (dry chemical, CO2).
Potential for Toxic Byproducts Combustion or thermal decomposition can produce toxic nitrogen oxides.Handle in well-ventilated areas. Incineration must occur in a licensed facility with scrubbers.[1]
Environmental Hazard Nitrophenols can persist in the environment and are harmful to aquatic life.Do not dispose of down the drain. Contain all waste for professional disposal.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is mandatory for all personnel handling this compound, particularly during disposal operations where the potential for exposure is heightened.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.[6]

  • Body Protection: A professional lab coat must be worn and kept fastened. For tasks with a higher risk of contamination, such as cleaning up large spills, a chemical-resistant apron is recommended.[6]

  • Respiratory Protection: Handling of the solid chemical should be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[7]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent personnel exposure and environmental contamination.

For Small Spills (Solid):

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding the generation of dust.[5]

  • Place the swept material into a clean, dry, and properly labeled hazardous waste container.[7]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and absorbent pads.

  • Dispose of all contaminated cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate all non-essential personnel from the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Ensure the area is well-ventilated and restrict access.

  • Prevent the spill from entering drains or water courses.[5]

Step-by-Step Disposal Workflow

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance at every stage. Federal and local regulations, such as those from the Environmental Protection Agency (EPA), govern the management of hazardous waste from generation to final disposal.[8][9]

Step 1: Waste Identification and Segregation

  • Identify: All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

    • Expired or unused solid chemical.

    • Reaction mixtures containing the compound.

    • Solutions used to dissolve the compound.

    • Contaminated items such as weighing papers, pipette tips, gloves, and absorbent pads.[4]

  • Segregate: This waste stream must be kept separate from all other waste, including non-hazardous trash, sharps, and other incompatible chemical waste.[8] Commingling wastes can lead to dangerous chemical reactions and violates regulatory requirements.

Step 2: Containerization

  • Solid Waste: Collect all solid waste (pure chemical, contaminated PPE, etc.) in a dedicated, durable, and sealable container made of a compatible material (e.g., a high-density polyethylene drum).[7]

  • Liquid Waste: Collect solutions and liquid mixtures in a separate, leak-proof, and sealable container. Ensure the container material is compatible with the solvents used.

  • Empty Containers: The original product container must be treated as hazardous waste unless properly decontaminated.[4] It is often best practice to dispose of it along with the chemical waste.

Step 3: Labeling

  • Proper labeling is a critical requirement under OSHA's Hazard Communication Standard and EPA regulations.[10][11]

  • The waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[12]

    • A clear indication of the associated hazards (e.g., "Toxic," "Combustible").

    • The date when waste was first added to the container.

Step 4: Temporary On-Site Storage

  • Keep waste containers securely sealed when not in use.[13]

  • Store containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is clearly marked.[11]

  • The storage area must be cool, dry, well-ventilated, and away from sources of ignition or incompatible materials.[14][15]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 5: Professional Disposal

  • Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[8]

  • Never attempt to dispose of this chemical via standard trash or by pouring it down the drain.[12]

  • Maintain meticulous records of all hazardous waste generated and disposed of, as required by the EPA.[11]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the safe and compliant disposal of waste containing this compound.

G Figure 1: Disposal Decision Workflow cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Storage & Final Disposal A Waste Generated (Solid, Liquid, or Contaminated PPE) B Is waste contaminated with This compound? A->B C Treat as Hazardous Waste B->C Yes D Manage as Non-Hazardous Waste (Follow separate protocol) B->D No E Segregate Waste Stream (Solids vs. Liquids) C->E F Select Appropriate Hazardous Waste Container E->F G Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazard Information F->G H Store Sealed Container in Designated Accumulation Area G->H I Maintain Waste Log & Inspect Container Weekly H->I J Contact EHS for Pickup by Licensed Disposal Contractor I->J K High-Temperature Incineration at Permitted Facility J->K

Caption: Logical workflow for the safe disposal of this compound.

The Rationale for High-Temperature Incineration

The recommended and most environmentally sound disposal method for nitrophenolic compounds is controlled high-temperature incineration.[1] This process offers several critical advantages:

  • Complete Destruction: Incineration at temperatures between 820–1,600°C ensures the complete thermal decomposition of the organic molecule, preventing its persistence in the environment.[1]

  • Management of Byproducts: Licensed incineration facilities are equipped with advanced scrubbing systems to neutralize and capture harmful combustion byproducts, such as NOx gases, thereby preventing their release into the atmosphere.[1]

Alternative methods like biological treatment or chemical oxidation may be suitable for dilute aqueous waste streams of some nitrophenols but are not appropriate for the concentrated solid waste typically generated in a research setting.[1] Landfilling is not a preferred option due to the potential for leaching and contamination of soil and groundwater.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure your laboratory remains in full compliance with all relevant regulations, and uphold your professional responsibility to protect the environment.

References

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.

  • What are the OSHA Requirements for Hazardous Chemical Storage?. National Purity.

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vector Solutions.

  • OSHA Rules for Hazardous Chemicals. DuraLabel.

  • Proper Disposal of m-PEG7-4-nitrophenyl carbonate: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

  • Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals. Benchchem.

  • Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Benchchem.

  • 2-Nitrophenol Safety Data Sheet. Apollo Scientific.

  • Proper Handling of Hazardous Waste Guide. United States Environmental Protection Agency (EPA).

  • 1-(4-Nitrophenyl)-4-piperidinecarboxylic acid Safety Data Sheet. Sigma-Aldrich.

  • This compound Product Page. Synblock.

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.

  • Hazardous Waste. United States Environmental Protection Agency (EPA).

  • Steps in Complying with Regulations for Hazardous Waste. United States Environmental Protection Agency (EPA).

  • p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie.

  • Piperidine Safety Data Sheet. Carl ROTH.

  • Piperidine Safety Data Sheet. Penta chemicals.

  • N-(4-Nitrophenyl)piperidine Safety Data Sheet. Fisher Scientific.

  • How Does The EPA Define Hazardous Waste?. CountyOffice.org - YouTube.

  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

Sources

Personal protective equipment for handling 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 1-(4-Nitrophenyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, procedural guide for the safe handling, use, and disposal of this compound (CAS No. 223786-53-6). As a Senior Application Scientist, my objective is to synthesize established safety protocols with practical, field-proven insights to ensure your operational safety and experimental integrity. The guidance herein is designed to be a self-validating system, explaining the causality behind each procedural step to build a foundational understanding of safe laboratory practices.

Core Hazard Assessment and Risk Mitigation

Before handling this compound, a thorough understanding of its potential hazards is paramount. The molecule's structure, featuring a nitroaromatic group, necessitates careful handling.

According to the Globally Harmonized System (GHS), this compound is classified as Acutely Toxic (Oral, Category 4), signifying it is harmful if swallowed. While specific data on irritation is not fully detailed for this exact molecule, structurally similar compounds like N-(4-nitrophenyl)piperidine are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a conservative approach treating this compound as a potential irritant is scientifically prudent.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2 (Assumed)WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2 (Assumed)WarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicityCategory 3 (Assumed)WarningH335: May cause respiratory irritation[1][2][3]

The primary risks during laboratory operations involve inadvertent ingestion, dermal contact, eye exposure, and inhalation of airborne particulates, especially during weighing and transfer of the solid material.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create effective barriers against potential exposure. The selection of PPE must be tailored to the specific procedure being performed.

Table 2: Recommended PPE for Specific Laboratory Tasks

TaskEye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Tightly fitting safety goggles and a face shieldDouble-layer chemical-resistant gloves (e.g., nitrile inner, neoprene outer)Fully-buttoned lab coatN95 (US) or P1 (EN 143) dust mask is required, even within a fume hood, to prevent inhalation of fine particulates.[4]
Preparing Solutions Tightly fitting safety gogglesChemical-resistant gloves (nitrile or neoprene)[5]Fully-buttoned lab coatNot required if performed within a certified chemical fume hood.[4]
Reaction Work-up & Transfer Tightly fitting safety gogglesChemical-resistant gloves (nitrile or neoprene)[5]Fully-buttoned lab coatNot required if performed within a certified chemical fume hood.
Spill Cleanup Tightly fitting safety goggles and a face shieldDouble-layer, heavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatFull-face respirator with appropriate cartridges for organic vapors and particulates.[5]
Eye and Face Protection

Standard safety glasses are insufficient. Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes.[4][5] A face shield must be worn over goggles during procedures with a high risk of splashing or aerosolization, such as weighing the solid or cleaning up a spill.[5]

Hand Protection

Given the compound's structure as a nitroaromatic, gloves made of nitrile or neoprene are recommended.[5] Butyl gloves also offer excellent protection against nitro-compounds.[6]

  • Rationale for Double-Gloving: During high-risk tasks like weighing or spill cleanup, wearing two pairs of gloves provides an additional layer of safety.[7] Should the outer glove be compromised, the inner glove continues to offer protection while you retreat, remove the damaged outer layer, and don a new one.

  • Glove Inspection: Before every use, gloves must be inspected for any signs of degradation, such as discoloration, pinholes, or stiffness. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[5]

Body Protection

A clean, fully-buttoned laboratory coat should be worn at all times. For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat. Clothing made of natural fibers, like cotton, should be worn under the lab coat; synthetic fibers can melt and adhere to the skin in the event of a fire.[8]

Respiratory Protection

The primary engineering control to prevent inhalation is a certified chemical fume hood.[7] All handling of the solid compound that could generate dust must be performed within a fume hood.[4][9]

  • When Respirators are Necessary: If engineering controls are insufficient or during a significant spill, respiratory protection is required.[8] An N95 dust mask can provide protection against nuisance dust levels.[4] For higher or unknown concentrations, a full-face respirator with cartridges appropriate for organic vapors and particulates is necessary.[5] All respirator use must be part of a documented institutional program that includes fit testing and training.[5][8]

Operational Handling Plan: Weighing and Solution Preparation

This step-by-step protocol ensures a systematic and safe approach to handling the compound.

  • Pre-Operational Safety Check:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure a chemical spill kit is accessible.

    • Don all required PPE as specified in Table 2 for weighing solid compounds.

  • Weighing the Compound:

    • Place a calibrated analytical balance inside the fume hood.

    • Use a non-metallic spatula to avoid any potential for electrostatic discharge or reaction.[5]

    • Carefully transfer the desired amount of this compound onto anti-static weigh paper or directly into a tared vessel.

    • Causality: The goal is to minimize the generation of airborne dust. Slow, deliberate movements are critical. Avoid tapping or dropping the container.[4]

  • Preparing the Solution:

    • Place the receiving flask containing the appropriate solvent in the fume hood.

    • Carefully add the weighed solid to the solvent.

    • If necessary, use a small amount of the solvent to rinse any residual solid from the weighing vessel into the flask.

    • Cap the flask and mix by swirling or using a magnetic stirrer.

  • Post-Handling Procedure:

    • Clean the spatula and work area within the fume hood with an appropriate solvent and wipe.

    • Carefully remove the outer pair of gloves (if double-gloved) and dispose of them in the designated solid chemical waste container.

    • Remove the remaining PPE and wash hands thoroughly with soap and water.

Emergency and Disposal Plans

Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

SpillResponse start Spill Detected assess Assess Spill - Size? - Location? start->assess is_major Major Spill? assess->is_major evacuate Evacuate Area Alert EHS is_major->evacuate Yes don_ppe Don Spill Response PPE (Table 2) is_major->don_ppe No (Minor Spill) end_node Report Incident evacuate->end_node contain Contain Spill (Use absorbent pads) don_ppe->contain cleanup Collect Material - No dust generation - Use non-sparking tools contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Package & Label Waste For EHS Pickup decontaminate->dispose dispose->end_node

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.